molecular formula C13H19N3O2 B601230 (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide CAS No. 1416134-49-0

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Cat. No.: B601230
CAS No.: 1416134-49-0
M. Wt: 249.32
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Description

Avibactam Impurity 3 is an impurity of Avibactam.

Properties

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIVQKMLPQEEGV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199513
Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
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Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1416134-49-0
Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
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Record name (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide
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Record name (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide
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Foundational & Exploratory

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly significant chiral molecule within the landscape of modern pharmaceutical development. Characterized by a substituted piperidine core, its specific stereochemistry and functional groups make it an indispensable advanced intermediate. This guide provides a comprehensive technical overview of its chemical properties, established synthetic strategies, and critical role in the production of Avibactam, a novel β-lactamase inhibitor. For researchers and professionals in drug development, understanding the nuances of this compound is crucial for the synthesis of next-generation antibiotics designed to combat antimicrobial resistance.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound embodies this principle, possessing a unique combination of features:

  • A Piperidine Core: A saturated six-membered heterocycle providing a robust and versatile framework.

  • Defined Stereochemistry (2S, 5R): Two chiral centers dictate a specific spatial arrangement of substituents, which is critical for its downstream application.

  • A Primary Carboxamide: A key functional group involved in the ultimate cyclization to the final active pharmaceutical ingredient (API).

  • A Benzyloxyamino Group: This moiety serves a dual purpose. The benzyloxy component acts as a stable and reliable protecting group for the reactive hydroxylamine, preventing unwanted side reactions during synthesis.[1][2]

The primary and most critical application of this compound is as a direct precursor in the synthesis of Avibactam.[3][4][5][6] Avibactam is a non-β-lactam, diazabicyclooctane (DBO) based β-lactamase inhibitor. It is co-administered with β-lactam antibiotics to restore their efficacy against bacteria that have developed resistance by producing β-lactamase enzymes.[5] As such, this compound is often referred to as a key Avibactam intermediate or, in some contexts, an impurity of the final drug product, highlighting its presence in the manufacturing chain.[3][5]

Physicochemical and Computed Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. The data below, compiled from authoritative chemical databases, provides a quantitative profile.

PropertyValueSource
IUPAC Name (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamidePubChem[7]
CAS Number 1416134-49-0PubChem[7]
Molecular Formula C₁₃H₁₉N₃O₂PubChem[7]
Molecular Weight 249.31 g/mol PubChem[7]
Exact Mass 249.147726857 DaPubChem[7]
Appearance White to off-white solid (Typical)N/A
Boiling Point 463.1±55.0 °C at 760 mmHg (Predicted)Echemi[8]
Density 1.2±0.1 g/cm³ (Predicted)Echemi[8]
XLogP3 0.4PubChem[7]
Polar Surface Area (PSA) 76.38 ŲEchemi[8]
Synonyms Avibactam Intermediate 2, (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamidePubChem[7], Smolecule[5]

The XLogP3 value of 0.4 suggests a relatively balanced lipophilicity, while the Polar Surface Area (PSA) of 76.38 Ų indicates moderate polarity, properties that are often desirable for intermediates in aqueous and organic reaction media.

Synthesis and Stereochemical Control

The synthesis of this compound is a significant challenge in stereoselective organic chemistry. Achieving the correct (2S, 5R) configuration is paramount, as this stereochemistry is retained in the final Avibactam structure. Synthetic routes often begin with readily available chiral starting materials to establish the initial stereocenter.

General Synthetic Strategy

While specific proprietary industrial processes may vary, a common and logical approach involves the following key transformations, often starting from L-glutamic acid.[9]

  • Precursor Formation: L-glutamic acid is elaborated through esterification and N-protection to form a suitable acyclic precursor.

  • Dieckmann Cyclization: The acyclic diester undergoes an intramolecular condensation to form the 6-membered piperidine ring, establishing the core scaffold. This step is critical for ring formation.

  • Stereoselective Reduction/Amination: The ketone or imine intermediate resulting from cyclization is stereoselectively reduced and aminated. This is a crucial step where the benzyloxyamino group is introduced, and the trans relationship between the C2 and C5 substituents is established.

  • Carboxamide Formation: The ester at the C2 position is converted to the primary carboxamide, typically through reaction with ammonia or a protected ammonia equivalent.

  • Purification: The final product is often isolated and purified as a salt, such as an oxalate salt, to improve crystallinity and handling.[9]

The Role of the Benzyloxy Protecting Group

The benzyloxy (Cbz or Z) group is a cornerstone of this synthetic strategy.[10] It protects the highly nucleophilic and reactive hydroxylamine nitrogen from participating in undesired reactions. Its key advantages include:

  • Stability: It is robust and stable under a wide range of conditions, including basic, and mildly acidic environments, allowing for extensive manipulation of other parts of the molecule.[11][12]

  • Clean Removal: It can be cleanly removed under specific and mild conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the N-O bond to yield the free hydroxylamine and toluene as a benign byproduct.[1][2]

G cluster_0 Plausible Synthetic Workflow A Chiral Precursor (e.g., L-Glutamic Acid Derivative) B Acyclic Diester Intermediate A->B Elaboration C Dieckmann Cyclization B->C Base D Piperidone Intermediate C->D Ring Formation E Stereoselective Reductive Amination with O-Benzylhydroxylamine D->E H₂, Catalyst F Ester-to-Amide Conversion E->F NH₃ G Target Molecule: (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide F->G Final Product

Caption: A plausible synthetic workflow for the target molecule.

Reactivity, Stability, and Handling

The reactivity of the molecule is dominated by its three key functional groups.

  • Benzyloxyamino Group: The most important reaction is the reductive cleavage of the N-O bond via catalytic hydrogenolysis. This deprotection step is the gateway to forming the bicyclic core of Avibactam.

  • Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. In subsequent synthetic steps towards Avibactam, it participates in the crucial intramolecular cyclization reaction.

  • Primary Carboxamide: This group is relatively stable but is essential for the final structure of the API.

Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment to ensure its stability.[8] Standard personal protective equipment should be used during handling to avoid contact with skin and eyes.

Central Role in Avibactam Synthesis

The sole industrial purpose of this compound is to serve as the penultimate precursor to the diazabicyclooctane (DBO) core of Avibactam.

The transformation involves two key steps:

  • Deprotection: The benzyloxy group is removed via hydrogenolysis to unmask the free hydroxylamine.

  • Intramolecular Cyclization: The newly freed hydroxylamine attacks an activated carbonyl group (derived from the C2-carboxamide), and the piperidine nitrogen displaces a leaving group to form the fused bicyclic ring system characteristic of Avibactam.

This elegant transformation converts the monocyclic piperidine intermediate into the strained and highly reactive DBO scaffold, which is the pharmacophore responsible for inhibiting β-lactamase enzymes.

G cluster_1 Pathway to Therapeutic Action Intermediate (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide Deprotection Deprotection & Intramolecular Cyclization Intermediate->Deprotection Synthesis API Avibactam (DBO Core) Deprotection->API Action Inhibition of β-Lactamase Enzyme API->Action Mechanism of Action Result Restoration of Antibiotic Efficacy Action->Result

Caption: The role of the intermediate in producing Avibactam.

Analytical Characterization Profile (Expected)

While proprietary spectral data is not publicly available, a standard analytical profile can be predicted based on the molecule's structure.

  • ¹H NMR: The spectrum would be complex due to the defined stereochemistry. Expected signals would include:

    • A multiplet in the 7.2-7.4 ppm range for the 5 aromatic protons of the benzyl group.

    • A singlet around 4.6 ppm for the two benzylic (OCH₂) protons.

    • A series of complex multiplets for the diastereotopic protons on the piperidine ring.

    • Distinct signals for the protons at the C2 and C5 chiral centers.

    • Broad signals for the NH protons of the piperidine and the primary amide.

  • ¹³C NMR: Approximately 13 distinct signals would be expected, corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide (~175 ppm), aromatic carbons (127-138 ppm), and aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of approximately 249.1477, consistent with the molecular formula C₁₃H₁₉N₃O₂.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching (for the amine and amide) around 3200-3400 cm⁻¹, C=O stretching (amide I band) around 1650 cm⁻¹, and C-O stretching for the benzyloxy group.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of stereoselective synthesis in addressing urgent medical needs. Its meticulously designed structure, featuring a chiral piperidine scaffold and a strategically placed protecting group, enables the efficient construction of the complex diazabicyclooctane core of Avibactam. For drug development professionals, a deep understanding of this molecule's properties, reactivity, and synthetic origins is fundamental to the ongoing effort to overcome bacterial antibiotic resistance and develop life-saving therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71474579, this compound.
  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • National Center for Biotechnology Information. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86675005, Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.
  • Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Pharmaoffer. (n.d.). (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70673933, Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate.
  • Google Patents. (n.d.). RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Pharmaffiliates. (n.d.). CAS No : 1416134-48-9 | Product Name : (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate.
  • Chempharmatech. (n.d.). (2S,5R)-Methyl-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1).
  • Xi'an Kono Chem Co.,Ltd. (n.d.). (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0.

Sources

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide CAS number 1416134-49-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (CAS: 1416134-49-0)

Introduction: The Unseen Pillar in the Fight Against Antibiotic Resistance

In the landscape of modern pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, chemical entities known as intermediates. This compound is a quintessential example of such a pivotal molecule. While not a therapeutic agent itself, this chiral piperidine derivative is a crucial intermediate in the synthesis of Avibactam, a powerful non-β-lactam β-lactamase inhibitor.[1][2]

Avibactam, when combined with β-lactam antibiotics like ceftazidime, revitalizes their efficacy against a wide spectrum of multi-drug resistant Gram-negative bacteria.[3][4] It accomplishes this by inhibiting the bacterial defense enzymes—β-lactamases—that would otherwise degrade the antibiotic. The precise stereochemistry and chemical architecture of this compound are foundational to the final structure and function of Avibactam. This guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and its indispensable role in the production of a next-generation antibiotic therapy.

Core Molecular and Physicochemical Profile

A thorough understanding of a synthetic intermediate begins with its fundamental properties. These identifiers and characteristics are critical for process development, quality control, and regulatory documentation.

Compound Identification

The identity of this intermediate is defined by several key descriptors, summarized below.

Identifier Value Source
CAS Number 1416134-49-0[5]
IUPAC Name (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide[5]
Molecular Formula C₁₃H₁₉N₃O₂[5]
Molecular Weight 249.31 g/mol [5]
Synonyms Avibactam Impurity 3, Avibactam Intermediate 2[2][6]
Physicochemical Properties (Predicted)

The following table outlines key predicted physicochemical properties, which are instrumental in designing reaction and purification conditions.

Property Value Source
Boiling Point 463.1 ± 55.0 °C[6]
Density 1.18 ± 0.1 g/cm³[6]
pKa 16.69 ± 0.40[6]
XLogP3 0.4[5]
Chemical Structure

The structure features a piperidine ring with two defined stereocenters at the C2 and C5 positions, crucial for the final bioactivity of Avibactam.

2D Structure of this compoundFigure 1. 2D Chemical Structure

Synthesis and Stereochemical Strategy

The synthesis of this compound is a significant challenge in medicinal chemistry, primarily due to the need for precise control over its two contiguous stereocenters. The (2S, 5R) configuration is essential for the subsequent cyclization into the bicyclic core of Avibactam and its ultimate fit into the active site of β-lactamase enzymes. Various synthetic routes have been developed, often detailed in patent literature, with a common strategy involving the use of a chiral starting material to set the initial stereochemistry.[7][8]

Synthetic Workflow Overview

A representative synthetic approach starts from L-glutamic acid, a readily available chiral amino acid. This choice is strategic as the inherent chirality of the starting material is leveraged to establish the S-configuration at the C2 position of the piperidine ring. The overall process involves ring formation, functional group manipulation, and stereoselective reduction.

G A L-Glutamic Acid B N-Alkoxycarbonylmethyl-L-glutamic acid diester A->B Esterification & N-Alkylation C N-Protected Piperidin-5-one-2S-carboxylate B->C Intramolecular Condensation (Dieckmann) D 5-[(Benzyloxy)imino] piperidine-2S-carboxylate C->D Deprotection & Condensation with Benzyloxyamine HCl E 5R-[(Benzyloxy)amino] piperidine-2S-carboxylate Oxalate D->E Stereoselective Reduction & Chiral Resolution (Oxalic Acid) F Amidation & Neutralization E->F Hydrolysis & Amide Formation G (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide (Target Intermediate) F->G

Caption: Synthetic workflow from L-glutamic acid.[7]

Detailed Experimental Protocol (Representative)

The following protocol is a synthesized representation based on methodologies described in the patent literature.[7] It is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of N-Alkoxycarbonylmethyl-L-glutamic acid diester

  • Rationale: This initial step protects the amine of L-glutamic acid and converts the carboxylic acids to esters, preparing the molecule for intramolecular cyclization.

  • L-glutamic acid is reacted with chloroacetic acid under alkaline conditions to yield N-carboxymethyl-L-glutamic acid.

  • The resulting tri-acid is then subjected to esterification with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., thionyl chloride) to produce the corresponding triester.

Step 2: Intramolecular Condensation to form N-Protected Piperidin-5-one-2S-carboxylate

  • Rationale: A Dieckmann condensation is employed here. A strong base is used to deprotonate the α-carbon, which then attacks one of the ester groups, forming the six-membered piperidine ring.

  • The triester from Step 1 is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene.

  • The reaction mixture is heated to facilitate the intramolecular cyclization.

  • Subsequent acidic workup and decarboxylation yield the N-protected piperidinone ring system.

Step 3: Condensation with Benzyloxyamine Hydrochloride

  • Rationale: The ketone on the piperidine ring is converted to an imine, introducing the benzyloxyamino moiety. The N-protecting group is typically removed just prior to or concurrently with this step.

  • The N-protected piperidinone is deprotected under appropriate conditions (e.g., acidic hydrolysis).

  • The resulting piperidinone is condensed with O-benzylhydroxylamine hydrochloride in a suitable solvent, often with a mild base to neutralize the HCl salt.

Step 4: Stereoselective Reduction and Chiral Resolution

  • Rationale: This is the most critical step for establishing the desired (5R) stereochemistry. A stereoselective reducing agent is used to reduce the imine to the amine. Subsequently, chiral resolution with oxalic acid selectively crystallizes the desired (2S, 5R) diastereomer.

  • The imine from Step 3 is reduced using a selective reducing agent (e.g., sodium borohydride or catalytic hydrogenation). This reduction creates a mixture of diastereomers (2S,5R and 2S,5S).

  • The diastereomeric mixture is treated with oxalic acid in a suitable solvent system. The (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate salt, being less soluble, selectively precipitates.[7]

  • The oxalate salt is isolated by filtration.

Step 5: Amidation and Final Preparation

  • Rationale: The ester is converted to the primary carboxamide to yield the final target intermediate.

  • The isolated oxalate salt is neutralized with a base to afford the free amine ester.

  • The ester is then converted to the primary amide. This can be achieved by direct ammonolysis (reaction with ammonia) or by hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction.

Role in Avibactam Synthesis and Biological Context

The primary value of this compound lies in its function as the direct precursor to the bicyclic core of Avibactam. The purity and correct stereochemistry of this intermediate directly impact the yield and quality of the final API.[9]

Conversion to Avibactam

The transformation from the piperidine intermediate to the final diazabicyclooctanone structure involves a series of carefully orchestrated steps.

G A (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide B (1R,2S,5R)-6-(Benzyloxy)-7-oxo- 1,6-diazabicyclo[3.2.1]octane-2-carboxamide A->B Intramolecular Cyclization (e.g., with Phosgene equivalent) C (1R,2S,5R)-2-Carbamoyl-7-oxo-1,6- diazabicyclo[3.2.1]octan-6-ol B->C Debenzylation (Catalytic Hydrogenation) D Avibactam C->D Sulfation (e.g., SO₃-Pyridine complex)

Caption: Key transformations from the intermediate to Avibactam.[10]

  • Intramolecular Cyclization: The intermediate is treated with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene), which reacts with the two nitrogen atoms of the piperidine ring to form the bicyclic urea structure.[10]

  • Debenzylation: The benzyloxy protecting group is removed, typically via catalytic hydrogenation using a palladium catalyst, to reveal the N-hydroxy group.[10]

  • Sulfation: The exposed hydroxyl group is then sulfated using a sulfating agent like a sulfur trioxide-pyridine complex.

  • Salt Formation: Finally, the resulting sulfuric acid monoester is converted to its sodium salt to yield Avibactam sodium, the active pharmaceutical ingredient.[11]

Biological Significance & Inferred Mechanism of Action

While this specific intermediate is not administered as a drug, its structural features are a precursor to the pharmacophore of Avibactam. Avibactam's mechanism of action is unique among clinically used β-lactamase inhibitors.[12][13] It acts as a covalent but reversible inhibitor.[4][14]

G cluster_0 β-Lactamase Active Site Serine Serine Nucleophile (Ser-OH) Avibactam Avibactam (Inhibitor) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Ring-Opened, Inactivated) Avibactam->AcylEnzyme Acylation (Ring Opening) k_on RegenEnzyme Regenerated Active Enzyme + Intact Avibactam AcylEnzyme->RegenEnzyme Deacylation (Recyclization) k_off (slow)

Caption: Reversible covalent inhibition mechanism of Avibactam.[14]

The process is as follows:

  • Acylation: The nucleophilic serine residue in the active site of the β-lactamase attacks the urea carbonyl of Avibactam. This leads to the opening of the diazabicyclooctanone ring and the formation of a stable, covalent acyl-enzyme intermediate.[12] This step effectively inactivates the enzyme.

  • Deacylation/Recyclization: Unlike inhibitors such as clavulanic acid, which undergo further reactions to permanently bind to the enzyme, the Avibactam-enzyme complex can slowly reverse. The process of deacylation leads to the recyclization of the inhibitor, releasing the intact, active Avibactam molecule and regenerating the active enzyme.[14] The slow "off-rate" (k_off) ensures that the enzyme remains inhibited for a prolonged period, allowing the partner antibiotic to exert its effect.[14]

Analytical and Quality Control Framework

Ensuring the chemical purity and, critically, the stereoisomeric purity of this compound is paramount for the safety and efficacy of the final Avibactam product. A robust analytical framework is required for its characterization.[3]

Key Analytical Techniques

The following techniques are essential for the comprehensive quality control of this intermediate.

Technique Purpose Rationale / Key Considerations
Chiral HPLC Determination of enantiomeric and diastereomeric purity.This is the most critical analysis. A chiral stationary phase (CSP) is required to separate the (2S,5R) isomer from other potential stereoisomers. Pre-column derivatization may be needed to add a UV chromophore for enhanced detection sensitivity.[15][16]
Reverse-Phase HPLC Determination of chemical purity and quantification of related substance impurities.Used to separate the main compound from starting materials, by-products, and degradation products. A standard C18 column with a UV detector is typically employed.[3]
¹H and ¹³C NMR Structural confirmation and elucidation.Provides definitive confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Confirms the molecular weight of the compound and is often coupled with HPLC (LC-MS) to identify the mass of unknown impurity peaks.[3]
Protocol: Chiral HPLC for Stereoisomeric Purity (Illustrative)

This protocol describes a general approach for determining the stereoisomeric purity, a critical quality attribute.

Objective: To separate and quantify the (2S,5R) stereoisomer from its (2S,5S), (2R,5S), and (2R,5R) counterparts.

1. Pre-Column Derivatization (if required):

  • Rationale: The piperidine structure lacks a strong native chromophore, making low-level detection difficult. Derivatization with an agent like p-toluenesulfonyl chloride introduces a chromophore, significantly enhancing UV sensitivity.[15][17]

    • Dissolve a known quantity of the sample in an aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine) followed by an excess of the derivatizing agent (e.g., p-toluenesulfonyl chloride).

    • Allow the reaction to proceed at a controlled temperature until complete.

    • Quench the reaction and dilute the mixture with the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based column like Chiralpak AD-H).[17]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical ratio might be 80:20:0.1 (Hexane:IPA:DEA).[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for a toluenesulfonyl derivative).[17]

  • Injection Volume: 10 µL.

3. Validation:

  • The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose in a regulated environment.[17]

Conclusion and Future Perspectives

This compound stands as a testament to the intricate science that underpins modern drug development. Its value is not in its own bioactivity, but in its precise, three-dimensional architecture that serves as the foundation for Avibactam. The challenges associated with its stereocontrolled synthesis highlight the advanced state of asymmetric synthesis required in the pharmaceutical industry.

Future research in this area will likely focus on optimizing the synthetic pathway to improve yields, reduce the use of hazardous reagents, and lower manufacturing costs.[10][11] The development of more efficient catalytic methods for stereoselective reduction could be a particularly fruitful area of investigation. As bacterial resistance continues to evolve, the demand for Avibactam and, by extension, its critical intermediates, will only grow. Therefore, continued innovation in the chemistry of molecules like this compound is not just a scientific pursuit, but a vital component of our global public health strategy.

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(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A Key Intermediate in Avibactam Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical molecule in modern pharmaceutical development. Primarily recognized as a key intermediate and a process impurity in the synthesis of Avibactam, a potent β-lactamase inhibitor, this compound's unique stereochemistry and functional groups are pivotal to the efficacy of the final active pharmaceutical ingredient (API). This document will delve into its physicochemical properties, structural significance, synthesis context, and biological relevance for researchers, chemists, and professionals in drug development.

Core Physicochemical Characteristics

This compound is a distinct organic compound whose identity and purity are critical for its role in pharmaceutical manufacturing. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Weight 249.31 g/mol [1][2]
Molecular Formula C₁₃H₁₉N₃O₂[1][2]
CAS Number 1416134-49-0[1][2][3]
IUPAC Name (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide[1][2]
Common Synonyms Avibactam Intermediate 2, Avibactam Impurity 18, (2S,5R)-5-[(benzyloxy)amino]-2-piperidinecarboxamide[3]
Appearance Powder[3]

Note: Some physical properties such as density (1.18±0.1 g/cm³) and boiling point (463.1±55.0 °C) have been predicted through computational models.[3]

Structural Elucidation and Stereochemical Importance

The structure of this compound is defined by a saturated piperidine ring, which typically adopts a stable chair conformation.[1] The specific stereochemistry, designated (2S,5R), is crucial. This precise spatial arrangement of the carboxamide and benzyloxyamino groups is a prerequisite for the subsequent cyclization and sulfation steps that lead to the formation of Avibactam.[4][5]

The key structural features are:

  • Piperidine Ring: A six-membered saturated heterocycle forming the core scaffold.

  • Carboxamide Group at C2 (S-configuration): This functional group is essential for the biological activity of the final API, Avibactam.

  • Benzyloxyamino Group at C5 (R-configuration): The benzyloxy group serves as a protecting group for the hydroxylamine moiety during synthesis. Its subsequent removal (debenzylation) is a key step in forming the final diazabicyclooctane core of Avibactam.[1]

2D representation of this compound.

Role in Pharmaceutical Synthesis: The Path to Avibactam

This compound is not an end product but rather a vital stepping stone. Its primary application is as an advanced intermediate in the multi-step synthesis of Avibactam, a non-β-lactam, β-lactamase inhibitor.[6][7] The synthesis of Avibactam is complex, requiring precise control over stereochemistry, a challenge addressed by using chiral starting materials like L-glutamic acid and employing stereoselective reactions.[5]

Conceptual Synthesis Workflow

The production of this compound is a critical phase within the broader Avibactam manufacturing process. While specific industrial protocols are proprietary, patent literature outlines the fundamental transformations.[5][8]

  • Chiral Pool Synthesis: The synthesis often begins with a readily available chiral molecule, such as L-glutamic acid, to establish the correct stereochemistry at what will become the C2 position of the piperidine ring.[5]

  • Ring Formation and Functionalization: A series of reactions are performed to build the piperidine ring and introduce the necessary functional groups. This involves steps like esterification, ring-opening, and cyclization.[5][8]

  • Introduction of the Benzyloxyamino Group: The key benzyloxyamino moiety is introduced at the C5 position. This step is often stereocontrolled to achieve the desired R-configuration, which is critical for the subsequent formation of the bicyclic core of Avibactam.

  • Amidation: The ester group at the C2 position is converted to a primary carboxamide.

  • Isolation and Purification: The target molecule, this compound, is then isolated and purified, often via crystallization, before proceeding to the final steps of Avibactam synthesis.[1]

synthesis_workflow Start Chiral Starting Material (e.g., L-Glutamic Acid) Step1 Ring Formation & Functionalization Start->Step1 Step2 Stereoselective Introduction of Benzyloxyamino Group Step1->Step2 Step3 Amidation of Carboxylate Ester Step2->Step3 Product (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide Step3->Product Final Further Cyclization & Sulfation to Avibactam Product->Final

Conceptual workflow for the synthesis of the title compound and its conversion to Avibactam.

The causality behind this workflow is rooted in efficiency and control. Using a benzyloxy protecting group prevents the highly reactive hydroxylamine from engaging in side reactions, ensuring that cyclization occurs correctly in the final stages of Avibactam synthesis.[1]

Biological Significance and Application Context

While primarily an intermediate, this compound and its derivatives are associated with β-lactamase inhibition.[1] This activity is central to understanding its importance.

The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics (e.g., penicillins, cephalosporins) are a cornerstone of antibacterial therapy. However, many bacteria have evolved to produce β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The rise of extended-spectrum β-lactamases (ESBLs) and carbapenemases has rendered many of these life-saving drugs ineffective.

Role as a β-Lactamase Inhibitor Precursor

Avibactam, the ultimate product derived from this intermediate, is a powerful β-lactamase inhibitor. It works by forming a stable, covalent adduct with the β-lactamase enzyme, effectively neutralizing it. This restores the efficacy of co-administered β-lactam antibiotics. The structural framework provided by this compound is essential for creating the unique diazabicyclooctane core of Avibactam that is responsible for this potent inhibitory mechanism.[6]

mechanism_of_action cluster_0 Without Inhibitor cluster_1 With Avibactam (Derived from Intermediate) Antibiotic β-Lactam Antibiotic Enzyme β-Lactamase Enzyme Antibiotic->Enzyme Hydrolysis Inactive Inactive Antibiotic Enzyme->Inactive Bacteria Bacterial Survival Inactive->Bacteria Antibiotic2 β-Lactam Antibiotic Death Bacterial Death Antibiotic2->Death Enzyme2 β-Lactamase Enzyme Blocked Inhibited Enzyme Enzyme2->Blocked Inhibitor Avibactam Inhibitor->Enzyme2 Inhibition

Logical diagram of β-lactamase action and its inhibition.

Conclusion

This compound is more than a simple chemical entity; it is a testament to the intricate design required in modern medicinal chemistry. Its precise molecular weight of 249.31 g/mol and specific stereochemical configuration are foundational to its role as a high-value intermediate.[1][2] For researchers and developers in the pharmaceutical industry, understanding the properties, synthesis, and biological context of this molecule is essential for the successful production of Avibactam and the ongoing fight against antimicrobial resistance. Its study underscores the principle that the journey to a potent drug is often built upon a series of meticulously designed and controlled chemical intermediates.

References

  • Home Sunshine Pharma. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide CAS 1416134-49-0.
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  • National Center for Biotechnology Information. Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. PubChem Compound Summary for CID 86675005.
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  • Pharmaoffer. (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.
  • Google Patents. RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
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A Technical Guide to the Spectroscopic Profile of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a critical intermediate and known impurity in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor.[1][2] Given the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models based on its known chemical structure, supported by comparative analysis with structurally related analogs. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering a comprehensive reference for the identification and characterization of this molecule.

Introduction and Significance

This compound (Figure 1) is a chiral heterocyclic compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol .[3] Its significance lies in its role as a key process impurity, designated as "Avibactam Impurity 3," in the manufacturing of Avibactam.[3][4] Avibactam is a crucial therapeutic agent used in combination with antibiotics to combat infections caused by multidrug-resistant bacteria.[][6] Therefore, the accurate identification and quantification of this impurity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a foundational spectroscopic profile to aid in its identification via modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and computational models.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the benzyloxy group, and the carboxamide moiety. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationKey Correlations
Phenyl-H7.2 - 7.4Multiplet5HAromatic protons of the benzyl group.
Carboxamide-NH₂6.5 - 7.5Broad Singlet (2)2HExchangeable with D₂O.
Benzyl-CH₂~4.6Singlet2HMethylene protons adjacent to the oxygen and phenyl group.
Piperidine-H2 (α to C=O)~3.5Doublet of Doublets1HCoupled to adjacent methylene protons.
Piperidine-H5 (α to N-O)~3.2Multiplet1HComplex coupling with adjacent protons.
Piperidine Ring CH & CH₂1.5 - 3.0Multiplets6HOverlapping signals from the remaining piperidine ring protons.
Piperidine-NH1.5 - 3.0Broad Singlet1HExchangeable with D₂O; may be part of the multiplet region.

Causality Behind Predictions:

  • Aromatic Protons: The phenyl group protons are expected in the typical aromatic region (7.2-7.4 ppm).

  • Benzyl Methylene Protons: The -CH₂- group attached to an oxygen and a phenyl ring is deshielded, hence its predicted shift around 4.6 ppm.

  • Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with multiple neighbors. The protons alpha to the electron-withdrawing carboxamide and benzyloxyamino groups will be shifted downfield.

  • Amide Protons: The carboxamide protons are typically broad and may appear as two separate signals due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carboxamide C=O~175
Phenyl C (quaternary)~138
Phenyl CH127 - 129
Benzyl CH₂~75
Piperidine C5 (C-N-O)~60
Piperidine C2 (C-C=O)~58
Piperidine C3, C4, C625 - 50

Justification of Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon is expected at the far downfield end of the spectrum, typical for this functional group.

  • Aromatic Carbons: The aromatic carbons will appear in the 127-138 ppm range.

  • Aliphatic Carbons: The carbons of the piperidine ring and the benzyl methylene group will be found in the upfield region, with those attached to heteroatoms (N and O) being more deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

IonPredicted m/zNotes
[M+H]⁺250.15Protonated molecular ion.
[M+Na]⁺272.13Sodium adduct.
[M-NH₂]⁺233.13Loss of the amino group from the carboxamide.
[C₇H₇]⁺91.05Tropylium ion, characteristic of a benzyl group.

Fragmentation Rationale: Under ESI conditions, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. A key fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the highly stable tropylium ion at m/z 91. Another likely fragmentation is the loss of the amino group from the carboxamide.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide & Amine)3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)~1680Strong
C=C Stretch (Aromatic)1450 - 1600Medium
N-H Bend (Amide)~1640Medium
C-O Stretch (Ether)1050 - 1150Strong

Interpretation of IR Data: The IR spectrum will be dominated by a strong carbonyl absorption around 1680 cm⁻¹ and broad N-H stretching bands in the 3200-3400 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches will also be evident.

Experimental Protocols for Spectroscopic Analysis

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Workflow

cluster_workflow Figure 2: NMR Analysis Workflow A Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6). B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument. A->B C Data Acquisition: Acquire 1H, 13C, COSY, and HSQC spectra. B->C D Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->D E Spectral Interpretation: Assign peaks, determine coupling constants, and elucidate the structure. D->E

Caption: A standard workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • 2D NMR (COSY, HSQC): These experiments should be performed to aid in the definitive assignment of proton and carbon signals.

  • Data Processing and Interpretation: Process the raw data using appropriate software. The resulting spectra should be analyzed to assign chemical shifts, determine coupling constants, and confirm the molecular structure.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases to separate the compound from any other impurities.

  • MS Detection: Direct the eluent from the HPLC to an electrospray ionization (ESI) source of a mass spectrometer. Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented herein, along with the outlined analytical protocols, serve as a valuable resource for the identification and characterization of this important Avibactam impurity. It is anticipated that this guide will facilitate more robust quality control measures in the pharmaceutical manufacturing process and support further research into the synthesis and properties of this compound. The validation of these predictions with experimental data, when it becomes available, will be a critical next step.

References

  • U.S. Patent 10,662,190 B2. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
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An In-depth Technical Guide to the ¹H and ¹³C NMR of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will delve into the predicted spectral features, including chemical shifts (δ), coupling constants (J), and multiplicities, grounding these predictions in the fundamental principles of NMR spectroscopy and data from analogous structures. The guide further outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to use NMR to characterize complex heterocyclic molecules, ensuring structural integrity and stereochemical purity.

Introduction: The Role of NMR in Characterizing Complex Piperidines

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable physicochemical properties and ability to present substituents in well-defined three-dimensional orientations.[1] The specific molecule of interest, this compound, combines several key functionalities: a piperidine ring, a primary carboxamide, and a benzyloxyamino group. The defined stereochemistry—(2S,5R)—indicates a trans relationship between the substituents at the C2 and C5 positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of such molecules.[2][3] It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships. For a molecule with multiple stereocenters and potential conformational flexibility like this one, a thorough NMR analysis using both 1D and 2D techniques is not just beneficial, but essential for unambiguous structure and stereochemistry confirmation.[4]

This guide will serve as a detailed reference, moving from the theoretical prediction of the NMR spectra to the practical aspects of data acquisition and interpretation.

Molecular Structure, Conformation, and Atom Numbering

To systematically analyze the NMR spectra, a standardized atom numbering system is crucial. The structure and numbering for this compound are presented below.

The piperidine ring is expected to adopt a chair conformation to minimize steric strain, with the bulky substituents preferentially occupying equatorial positions.[1][5] In the (2S,5R) configuration, a chair conformation allows both the C2-carboxamide and the C5-(benzyloxy)amino groups to be in equatorial positions, leading to a thermodynamically stable conformer. This conformational preference is a key factor influencing the observed coupling constants between the ring protons.[6][7][8]

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The following table summarizes the predicted ¹H NMR data in a common solvent like DMSO-d₆. DMSO is often chosen for amides as it reduces the exchange rate of N-H protons, allowing them to be observed as distinct, often coupled signals.[9][10]

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale & Key Insights
Phenyl (C₆H₅) 7.2 - 7.4Multiplet (m)-5HAromatic protons of the benzyl group. The exact pattern depends on the solvent and resolution.
Amide (-CONH₂) ~7.0 and ~7.5Broad Singlets (br s)-2HAmide protons often appear as two separate broad signals due to restricted rotation around the C-N bond. Their chemical shift is highly solvent and concentration-dependent.[11][12]
Benzyloxy (-OCH₂Ph) ~4.5Singlet (s)-2HMethylene protons adjacent to an oxygen and a phenyl ring. They are chemically equivalent and show no coupling, resulting in a singlet.
Piperidine N-H 2.0 - 3.5Broad Singlet (br s)-1HThe piperidine amine proton is exchangeable and its position can vary significantly with solvent, concentration, and temperature.[13]
H2 (α to -CONH₂) 3.0 - 3.4Doublet of Doublets (dd)Jax-ax ≈ 10-12 HzJax-eq ≈ 3-4 Hz1HDeshielded by the adjacent electron-withdrawing carboxamide group. Assuming an axial position, it will show large axial-axial and small axial-equatorial couplings to the C3 protons.
H5 (α to -NHOCH₂Ph) 2.8 - 3.2Multiplet (m)-1HDeshielded by the adjacent nitrogen. Its multiplicity will be complex due to coupling with protons at C4 and C6.
H6 (α to N1) ~2.9 (eq)~2.5 (ax)Multiplet (m)-2HProtons adjacent to the ring nitrogen. The equatorial proton is typically downfield of the axial proton.[14]
H3, H4 (Ring CH₂) 1.4 - 2.0Multiplets (m)-4HThese four protons on the piperidine ring backbone will appear as a complex series of overlapping multiplets in the aliphatic region.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is simpler than the ¹H spectrum, with each unique carbon atom typically giving a single peak. It is invaluable for confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted δ (ppm) Rationale & Key Insights
Amide Carbonyl (-CONH₂) 170 - 175The carbonyl carbon of a primary amide is highly deshielded and appears far downfield.
Phenyl (C₆H₅) 127 - 138Aromatic carbons typically resonate in this region. The ipso-carbon (attached to -CH₂O) will be at the downfield end of this range.
Benzyloxy (-OCH₂Ph) ~75The methylene carbon attached to oxygen is significantly deshielded.
C5 (α to -NHOCH₂Ph) 55 - 65Carbon atom attached to the benzyloxyamino nitrogen.
C2 (α to -CONH₂) 50 - 60Carbon atom bearing the carboxamide group.
C6 (α to N1) 45 - 55Carbon adjacent to the ring nitrogen. In unsubstituted piperidine, C2/C6 appear around 47 ppm.[15][16]
C3, C4 (Ring CH₂) 20 - 35The remaining aliphatic carbons of the piperidine ring.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are essential for confirming the complex structure and stereochemistry.[17][18]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. It will connect H2 to H3 protons, H3 to H4, H4 to H5, and H5 to H6, confirming the piperidine ring's proton sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for definitively assigning the ¹³C signals based on the already-assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. For example, it can connect the H2 proton to the amide carbonyl carbon, and the benzyloxy CH₂ protons to the phenyl carbons, linking the different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for confirming stereochemistry. For the (2S,5R) trans isomer in a chair conformation with equatorial substituents, a strong NOE signal would be expected between the axial protons at H2 and H6, and between H2 and H4.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure H1 ¹H NMR (Shifts, Couplings, Integrals) COSY COSY (H-H Connectivity) H1->COSY Proton Framework HSQC HSQC (Direct C-H Attachment) H1->HSQC NOESY NOESY (Spatial Proximity & Stereo) H1->NOESY Assign Protons C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assign Carbons C13->NOESY Assign Protons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC COSY->NOESY Assign Protons HSQC->HMBC Confirm Fragments HSQC->NOESY Assign Protons HMBC->NOESY Assign Protons Structure Unambiguous Structure & Stereochemistry Confirmation HMBC->Structure NOESY->Structure

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure spectral integrity.

1. Sample Preparation:

  • Mass: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 15-30 mg for ¹³C NMR.[19][20][21]

  • Solvent: Use high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D). The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.[22]

  • Dissolution: Dissolve the sample in a small, clean vial first. Vortex or sonicate gently if needed to ensure complete dissolution.[21]

  • Filtration: Transfer the solution to a clean, high-quality NMR tube (e.g., Wilmad, Norell) using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter.[20][21] This step is critical for achieving good magnetic field homogeneity (shimming).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference (δ = 0.00 ppm). If not pre-added to the solvent, a very small amount can be added. Alternatively, the residual solvent peak (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) can be used as a secondary reference.[19]

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field spectrometer is recommended for resolving the complex multiplets in the piperidine ring.

  • Locking and Shimming: The instrument's deuterium lock system will be used on the solvent signal. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, aiming for narrow, symmetrical peak shapes.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure chemical shifts are comparable.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 30° or 90° pulse.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for a typical sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans, depending on concentration, to achieve adequate signal-to-noise.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

Conclusion

The structural elucidation of this compound is a prime example of the comprehensive power of NMR spectroscopy. Through a systematic analysis of 1D ¹H and ¹³C spectra, coupled with advanced 2D correlation experiments like COSY, HSQC, HMBC, and NOESY, a complete and unambiguous assignment of its structure and stereochemistry can be achieved. The predicted spectral data and detailed experimental protocols provided in this guide serve as a robust framework for researchers, enabling them to confidently characterize this molecule and other complex heterocyclic structures with high scientific rigor.

References

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  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]
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Mass spectrometry analysis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Introduction

This compound is a key chemical entity, recognized primarily as a critical intermediate or impurity in the synthesis of Avibactam[1], a novel broad-spectrum β-lactamase inhibitor. The structural integrity, purity, and quantification of this compound are paramount in the pharmaceutical development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for both qualitative and quantitative analyses.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, ionization strategies, and the elucidation of fragmentation pathways.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of any mass spectrometry method development.

  • Molecular Formula: C₁₃H₁₉N₃O₂[3]

  • Molecular Weight: 249.31 g/mol [3]

  • Key Structural Features:

    • Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in pharmaceuticals.[2]

    • Carboxamide Group: A primary amide functional group.

    • Benzyloxyamino Group: Contains a labile N-O bond and a benzyl moiety, which are critical indicators for predictable fragmentation.

    • Basic Sites: The structure possesses multiple sites susceptible to protonation (the piperidine nitrogen and the benzyloxyamino nitrogen), making it highly suitable for positive mode electrospray ionization.[4]

Ionization Strategy: Electrospray Ionization (ESI)

The choice of ionization technique is critical for analyzing thermally labile and polar molecules like the target compound. Electrospray Ionization (ESI) is the method of choice.

Rationale: ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal internal energy, thus preserving the intact molecule for analysis.[5][6] This is crucial for this compound, as harsher methods like Electron Ionization (EI) would likely cause extensive, uninformative fragmentation.[7] Given the presence of multiple basic nitrogen atoms, ESI in the positive ion mode is highly effective, readily forming the protonated molecule, [M+H]⁺.[4][8]

ESI_Process cluster_solution Solution Phase cluster_gas Gas Phase Analyte Analyte in Solution (C₁₃H₁₉N₃O₂) ESI_Source ESI Capillary (+ High Voltage) Analyte->ESI_Source LC Eluent Precursor_Ion Protonated Precursor Ion [M+H]⁺ m/z 250.15 Droplets Charged Droplets ESI_Source->Droplets Nebulization Droplets->Precursor_Ion Solvent Evaporation & Ion Ejection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For robust and reproducible analysis, a validated LC-MS/MS method is essential. This ensures the analyte is separated from matrix components and provides structural confirmation through fragmentation.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix into a solvent compatible with the LC-MS system. For reaction monitoring, a simple dilution is often sufficient. For biological matrices like plasma, protein precipitation is a standard and effective approach.[9]

  • Dilution (for reaction mixtures): a. Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol).[2] b. Dilute the quenched sample to a final concentration within the linear range of the instrument (typically low ng/mL to µg/mL). c. Add an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, to correct for matrix effects and instrument variability.[10] d. Vortex the sample and centrifuge to pellet any particulates. e. Transfer the supernatant to an LC vial for analysis.

  • Protein Precipitation (for plasma samples): a. To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard. b. Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes. e. Carefully transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase starting condition. f. Transfer to an LC vial for injection.

Experimental Protocol: LC-MS/MS Conditions

The following table outlines a robust starting point for method development. Optimization will be required based on the specific instrument and matrix.

ParameterRecommended ConditionRationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar to moderately nonpolar compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for enhanced ESI+ signal and improves peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 5% B to 95% B over 5 minutesA typical gradient to elute the analyte while separating it from potential impurities.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce backpressure.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Ionization Mode ESI Positive (+)The molecule contains multiple basic sites readily accepting a proton.[4]
Scan Type Multiple Reaction Monitoring (MRM)For quantitative analysis, provides the highest sensitivity and selectivity.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.[13]
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.[8]
Source Temp. 150 °COptimized to facilitate desolvation without causing thermal degradation.
Desolvation Temp. 350 °CAssists in the evaporation of solvent from the charged droplets.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is performed by isolating the protonated precursor ion ([M+H]⁺, m/z 250.15) and subjecting it to Collision-Induced Dissociation (CID).[14][15] During CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas, leading to the cleavage of the weakest chemical bonds and the formation of stable fragment ions.[13][16]

Fragmentation_Pathway cluster_frags Primary Fragment Ions Precursor [M+H]⁺ m/z 250.15 F159 [M+H - C₇H₇NO]⁺ m/z 129.09 Precursor->F159 Loss of Benzyloxy Radical (-121.06 Da) F91 [C₇H₇]⁺ (Tropylium) m/z 91.05 Precursor->F91 Cleavage of C-O bond F108 [C₇H₈O]⁺ m/z 108.06 Precursor->F108 Cleavage of N-O bond F84 Piperidine Ring Fragment m/z 84.08 F159->F84 Loss of Carboxamide (-45.01 Da)

Predicted Fragmentation Pathways

The structure of this compound suggests several predictable fragmentation pathways:

  • Formation of the Tropylium Ion (m/z 91.05): The benzylic C-O bond is relatively weak. Cleavage of this bond, often accompanied by rearrangement, leads to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is a hallmark fragment for nearly all compounds containing a benzyl group.[17][18]

  • Cleavage of the N-O Bond: The nitrogen-oxygen bond in the benzyloxyamino moiety is inherently weak and a prime site for fragmentation. Cleavage here would result in the loss of a benzyl alcohol neutral (108 Da), or formation of a benzyl alcohol cation at m/z 108.

  • Piperidine Ring Fragmentation: Saturated rings like piperidine can undergo characteristic fragmentation, often involving the loss of neutral molecules like ethylene or cleavage adjacent to the nitrogen atom.[19] A common fragment from the piperidine core after loss of substituents is often observed around m/z 84.

  • Loss of the Carboxamide Group: The primary amide can be lost as a neutral molecule (CONH₃, 45 Da) or ammonia (NH₃, 17 Da).[20]

Summary of Predicted Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions for use in developing an MRM method.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment StructureDiagnostic Value
250.15 91.05 C₆H₅NO₂ (139.10 Da)[C₇H₇]⁺ (Tropylium Cation)High: Confirms the presence of the benzyl group. Often the base peak.
250.15 108.06 C₆H₁₁N₃O (141.09 Da)[C₇H₈O]⁺ (Protonated Benzyl Alcohol)High: Confirms the benzyloxy moiety via N-O bond cleavage.
250.15 129.09 C₇H₇NO (121.06 Da)[C₆H₁₂N₂O]⁺ (Piperidine-carboxamide core)High: Represents the core structure after loss of the benzyloxy group.
250.15 84.08 C₈H₁₀N₂O₂ (166.07 Da)[C₅H₁₀N]⁺ (Piperidine ring fragment)Medium: Indicates the piperidine scaffold, though less specific.

Conclusion

The mass spectrometric analysis of this compound is reliably achieved through a well-developed LC-MS/MS method. The use of positive mode electrospray ionization is optimal due to the molecule's basic nature, consistently producing a stable protonated molecule [M+H]⁺ at m/z 250.15. Subsequent tandem mass spectrometry via collision-induced dissociation yields a predictable and informative fragmentation pattern. The most diagnostically significant product ions include the tropylium cation at m/z 91.05, confirming the benzyl group, and the core piperidine-carboxamide structure at m/z 129.09. By leveraging the protocols and fragmentation insights detailed in this guide, researchers can confidently develop and validate robust analytical methods for the identification, characterization, and quantification of this important pharmaceutical intermediate.

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The Multifaceted Biological Activities of Benzyloxyamino Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxyamino moiety, a versatile structural motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities associated with benzyloxyamino derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This guide is designed to be a practical resource, featuring detailed experimental protocols for key assays, a comprehensive review of synthetic strategies, and critical considerations for ADME-Tox profiling, thereby empowering researchers to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Emerging Prominence of the Benzyloxyamino Scaffold

The benzyloxyamino group, characterized by the presence of a benzyl group attached to an aminooxy functionality, serves as a key pharmacophore in a growing number of bioactive molecules. Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological effects. This guide will systematically explore the major therapeutic areas where benzyloxyamino compounds have shown significant promise, providing a foundational understanding for their rational design and development.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research highlights the potent anticancer activity of various benzyloxyamino derivatives. These compounds have been shown to inhibit the growth of numerous cancer cell lines through mechanisms that primarily involve the induction of apoptosis and cell cycle arrest.

Mechanistic Insights into Apoptosis Induction

The primary mechanism by which many benzyloxyamino compounds exert their anticancer effects is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a series of well-orchestrated molecular events:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): Benzyloxyamino compounds have been observed to induce a loss of mitochondrial membrane potential, a critical early event in apoptosis. This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytosol.

  • Regulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are key regulators of apoptosis. Benzyloxyamino derivatives can modulate the expression of these proteins, often downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bax. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP).[1][2][3][4][5][6][7]

  • Caspase Activation Cascade: The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[1][2][8][9][10][11][12][13]

Figure 1: Simplified signaling pathway of apoptosis induction by benzyloxyamino compounds.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, several benzyloxyamino derivatives have been shown to arrest the cell cycle at various phases, most notably the G2/M phase. This prevents cancer cells from proceeding through mitosis and further proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some compounds have been found to decrease the expression of the CDK1/cyclin B complex, a critical regulator of the G2/M transition.[14][15][16][17][18][19][20]

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxyamino compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][22][23][24][25]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzyloxyamino compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[26][27][28][29][30]

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26][27][28][29][31]

Neuroprotective Effects: A Shield Against Neuronal Damage

Benzyloxyamino compounds have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic stroke. Their neuroprotective effects are attributed to several mechanisms, including the inhibition of excitotoxicity, reduction of oxidative stress, and modulation of key enzymes involved in neuronal survival.

Inhibition of Monoamine Oxidase B (MAO-B)

Several benzyloxy-substituted small molecules are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[16] By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.

Protection Against Excitotoxicity and Oxidative Stress

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, and subsequent oxidative stress are major contributors to neuronal cell death in ischemic stroke and other neurological disorders.[32][33][34][35][36] Certain benzyloxy benzamide derivatives have been shown to be neuroprotective by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), thereby mitigating excitotoxic damage.[25][37] Additionally, some compounds exhibit antioxidant properties that protect neurons from oxidative damage.[33]

In Vivo Model for Assessing Neuroprotection: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the rodent (rat or mouse) and make a midline neck incision to expose the common carotid artery (CCA).

  • Artery Occlusion: Ligate the external carotid artery (ECA) and temporarily clamp the internal carotid artery (ICA). Insert a filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 60-90 minutes) to induce ischemia. Then, withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the benzyloxyamino compound at various time points before or after the ischemic insult.

  • Neurological Assessment: Evaluate neurological deficits at different time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), sacrifice the animal and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[14][21][29][31][38]

Antimicrobial and Antiviral Potential

The benzyloxyamino scaffold is also present in compounds with significant antimicrobial and antiviral activities.

Antibacterial Activity Targeting FabH

Certain oxime derivatives containing the benzyloxyamino group have been identified as inhibitors of β-ketoacyl-acyl-carrier-protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[11][13][39][40] Inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to bacterial cell death. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[39]

Antiviral Activity

Some benzyloxyamino derivatives have demonstrated antiviral activity against various viruses, including influenza virus and herpes simplex virus (HSV).[1][2][4][8][15][22][23][41][42] The mechanisms of action are still under investigation but may involve the inhibition of viral entry or replication. For instance, some benzoic acid derivatives have been shown to inhibit influenza virus neuraminidase.[41]

Anti-inflammatory Properties

The anti-inflammatory potential of benzyloxyamino compounds is an emerging area of research. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[9][17][36][43][44]

In Vivo Model for Assessing Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping and Compound Administration: Divide rats into groups and administer the benzyloxyamino compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[24][30][38][45]

Synthesis and Drug Development Considerations

Synthetic Strategies

A variety of synthetic routes have been developed for the preparation of benzyloxyamino compounds. A common approach involves the O-alkylation of a protected hydroxylamine derivative with a benzyl halide. Other methods include the Mitsunobu reaction and one-pot syntheses from N-hydroxyurethane.[21] The choice of synthetic strategy will depend on the specific target molecule and the desired substitution pattern.[7][33][35][44][46][47][48]

Figure 2: General workflow for the synthesis of benzyloxyamino compounds.

ADME-Tox and Pharmacokinetic Profiling

For any benzyloxyamino compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties. In silico tools and in vitro assays are increasingly used in early drug discovery to predict these properties.[6][10][20][34][43][49] Key parameters to evaluate include solubility, permeability, metabolic stability, and potential for off-target toxicity.

ParameterIn Silico Prediction ToolsIn Vitro Assays
Absorption SwissADME, pkCSMCaco-2 permeability assay
Distribution ADMET PredictorPlasma protein binding assays
Metabolism XenoSite, DruMAPMicrosomal stability assays
Excretion ADMETlab---
Toxicity DEREK Nexus, TOPKATCytotoxicity assays (e.g., MTT)

Table 1: Commonly used in silico and in vitro methods for ADME-Tox profiling.

Conclusion and Future Directions

Benzyloxyamino compounds represent a promising class of molecules with a wide range of biological activities. Their potential as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents warrants further investigation. The mechanistic insights and detailed protocols provided in this guide aim to facilitate the ongoing research and development of novel therapeutics based on this versatile scaffold. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as conducting comprehensive preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of the chemical space around the benzyloxyamino core is likely to yield new and improved drug candidates for a variety of human diseases.

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The Piperidine-2-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it a highly desirable structural motif.[1] When combined with a carboxamide functional group at the 2-position, the resulting piperidine-2-carboxamide core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and stereochemical complexity. This guide provides a comprehensive analysis of the piperidine-2-carboxamide scaffold, exploring its strategic importance, synthetic accessibility, and diverse applications across multiple therapeutic areas. We will delve into the mechanistic basis for its efficacy, examine structure-activity relationships (SAR), and provide actionable protocols for its synthesis and evaluation, positioning it as a critical tool for contemporary drug discovery.

The Strategic Value of the Piperidine-2-Carboxamide Core

The piperidine-2-carboxamide scaffold is more than just a molecular building block; it is a sophisticated framework that confers significant advantages in drug design. Its value stems from a confluence of structural and functional properties that address key challenges in medicinal chemistry.

  • Conformational Constraint and Pre-organization: The saturated, six-membered piperidine ring exists predominantly in a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already "pre-organized" in a favorable conformation. This contrasts with more flexible aliphatic chains and can lead to higher binding affinity.

  • Vectorial Diversity: The scaffold presents multiple points for substitution. The nitrogen atom, the carboxamide group (both the nitrogen and carbonyl), and the remaining positions on the piperidine ring can be functionalized. This allows for the precise orientation of pharmacophoric groups into three-dimensional space to optimize interactions with a target's binding pocket.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be used to tune the pKa and solubility of the final compound, which is crucial for optimizing pharmacokinetic (ADME) properties.[1] The carboxamide group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, facilitating strong and specific interactions with protein targets.

  • Chirality and Stereochemical Control: The 2-position of the piperidine ring is a chiral center. The synthesis of specific enantiomers is critical, as different stereoisomers can have vastly different pharmacological activities and safety profiles.[3][4] For instance, the (S)-enantiomer of Ropivacaine, which is derived from an (S)-piperidine-2-carboxamide intermediate, is the active anesthetic with a better safety profile than its (R)-enantiomer.[3]

Below is a logical workflow illustrating the integration of the piperidine-2-carboxamide scaffold in a typical drug discovery program.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection (Piperidine-2-carboxamide) B Library Synthesis (Solid/Solution Phase) A->B Synthetic Chemistry C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D Biological Data E Structure-Activity Relationship (SAR) Studies D->E Validated Hits E->B Iterate Design F Lead Optimization (ADME/Tox Profiling) E->F SAR Data F->E Feedback Loop G Preclinical Candidate F->G Optimized Lead

Caption: Drug discovery workflow using the piperidine-2-carboxamide scaffold.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperidine-2-carboxamide scaffold is demonstrated by its application across a wide range of diseases, from cancer to infectious diseases and neurological disorders.

Anticancer Agents

Piperidine-2-carboxamide derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors.[5]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various tumors. Piperidine carboxamide derivatives have been successfully developed as potent ALK inhibitors. A systematic study employing 3D-QSAR modeling on 36 such derivatives identified key structural features for inhibiting Karpas-299 tumor cell activity. The model highlighted that the piperidine core acts as a rigid scaffold to correctly position aromatic substituents that interact with the kinase hinge region, while the carboxamide moiety forms crucial hydrogen bonds.

The diagram below illustrates the general mechanism of ALK inhibition.

G cluster_1 ALK Signaling Pathway Inhibition GF Growth Factor ALK ALK Receptor Tyrosine Kinase GF->ALK Activates ADP ADP ALK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ALK->Downstream Phosphorylates ATP ATP ATP->ALK Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Piperidine-2-carboxamide Inhibitor Inhibitor->ALK Competes with ATP Inhibitor->Block

Caption: Mechanism of ALK signaling inhibition by piperidine-2-carboxamide drugs.

  • Tubulin Inhibition: A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as tubulin inhibitors.[6] SAR-guided optimization led to compounds with potent antiproliferative activity (GI50 = 120 nM) in prostate cancer cell lines.[6] These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Antiviral and Antiparasitic Agents

The scaffold has proven effective against a range of pathogens, including human coronaviruses and the malaria parasite Plasmodium falciparum.

  • Anti-Coronavirus Activity: Piperidine-4-carboxamide analogs have demonstrated broad-spectrum inhibitory activity against several human coronaviruses, including SARS-CoV-2 variants.[7] One study identified that compound NCGC2955 and its analogs inhibit viral replication at low micromolar concentrations with a favorable selectivity index.[7][8] While the exact mechanism is still under investigation, it is hypothesized to involve a host factor that modulates cap-dependent translation.[7]

  • Anti-Malarial Activity: A piperidine carboxamide series was identified through phenotypic screening to have potent anti-malarial activity.[9] Resistance selection studies revealed that these compounds target the β5 active site of the P. falciparum proteasome (Pfβ5). A lead analog, SW584, showed efficacy in a mouse model of human malaria after oral dosing and demonstrated synergy with the frontline drug dihydroartemisinin.[9] Cryo-electron microscopy confirmed that the inhibitor binds to a previously untargeted region of the β5 active site, explaining its species selectivity over human proteasomes.[9]

Agents for Neurodegenerative Diseases

The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[10]

  • Calpain Inhibition: Calpains are cysteine proteases whose over-activation is implicated in neurodegenerative processes. Piperidine carboxamide derivatives have been developed as potent and selective calpain inhibitors, with Ki values in the nanomolar range.[11] These compounds showed anticonvulsive properties in mice by inhibiting NMDA-induced convulsions, indicating that calpain inhibition in the brain has therapeutic potential.[11]

  • Alzheimer's Disease: The piperidine scaffold is a core component of donepezil, a widely used drug for Alzheimer's therapy.[2][12] Research is ongoing to develop new piperidine-based molecules targeting various aspects of the disease, such as inhibiting phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions.[10]

Table 1: Bioactivity of Representative Piperidine-2-Carboxamide Derivatives

Compound ClassTargetRepresentative CompoundBioactivity (IC50/Ki)Therapeutic AreaReference
ALK InhibitorsALK Tyrosine KinaseCompound 24 (template)Potent (template for modeling)Cancer[13]
Calpain Inhibitorsµ-CalpainKeto amide 11j9 nM (Ki)Neurodegeneration[11]
Anti-MalarialsP. falciparum proteasomeSW0420.14 - 0.19 µM (EC50)Infectious Disease[9]
Anti-CMV AgentsCMV ReplicationCompound 80.28 µM (EC50)Infectious Disease[8]
DPP4 InhibitorsDipeptidyl Peptidase IVAnalogue 353.8 nM (Ki)Diabetes[14]

Synthesis and Methodologies

The synthesis of piperidine-2-carboxamide derivatives is well-established, often starting from commercially available piperidine-2-carboxylic acid or its esters. Solid-phase synthesis has also been employed to generate large libraries for high-throughput screening.[15]

General Synthetic Protocol: Amide Coupling

The most common method for synthesizing piperidine-2-carboxamides involves the coupling of a piperidine-2-carboxylic acid derivative with a primary or secondary amine. The piperidine nitrogen is typically protected (e.g., with Boc or Cbz) to prevent side reactions.

Objective: To synthesize a generic N-aryl-piperidine-2-carboxamide derivative.

Materials:

  • N-Boc-piperidine-2-carboxylic acid

  • Substituted aniline

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)[16]

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add the coupling agent EDC·HCl (1.1 eq) and an additive such as HOBt (1.1 eq) or DMAP (0.2 eq).[16] Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen).

    • Causality: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt or DMAP acts as a catalyst and suppresses side reactions, such as racemization, by forming a less reactive, but still activated, ester intermediate.

  • Amide Coupling: Add the desired substituted aniline (1.0 eq) to the reaction mixture. Allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO3 solution (to remove unreacted acid and HOBt) and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

  • Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected piperidine-2-carboxamide.

  • Deprotection (Optional): To obtain the free piperidine, dissolve the purified Boc-protected intermediate in DCM. Add an excess of TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

    • Causality: TFA is a strong acid that cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Final Workup: Remove the solvent and excess TFA in vacuo. The resulting product is typically the TFA salt. It can be converted to the free base by dissolving in a minimal amount of water, basifying with a base like NaOH or NaHCO3, and extracting with an organic solvent like ethyl acetate.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[16]

Conclusion and Future Perspectives

The piperidine-2-carboxamide scaffold is a proven and powerful core in medicinal chemistry. Its inherent structural and physicochemical properties provide an excellent starting point for developing potent, selective, and pharmacokinetically sound drug candidates. Its success in targeting a diverse range of biological entities—from kinases and proteases to viral and parasitic proteins—underscores its versatility.[17][18]

Future research will likely focus on several key areas:

  • Exploring New Chemical Space: Synthesizing novel derivatives with greater three-dimensionality to access challenging biological targets.[19]

  • Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets or bind to allosteric sites to achieve greater potency and selectivity.

  • Bioisosteric Replacement: Replacing the core scaffold with related saturated heterocycles to fine-tune properties and explore new intellectual property space.

The continued exploration and functionalization of the piperidine-2-carboxamide scaffold will undoubtedly lead to the discovery of new and effective therapies for a wide range of human diseases.

References

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Stereochemistry of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Stereochemical Integrity of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In pharmaceutical development, understanding and controlling stereochemistry is not merely a matter of regulatory compliance but a fundamental aspect of designing safe and efficacious drugs.[2] This guide provides an in-depth technical analysis of the stereochemistry of this compound, a key chiral building block and a known impurity of the β-lactamase inhibitor Avibactam.[3] We will explore the conformational landscape of the piperidine ring, detail methodologies for its stereoselective synthesis, and present a comparative analysis of analytical techniques for definitive stereochemical assignment. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of complex chiral molecules.

The Critical Role of Stereochemistry in Drug Development

The spatial configuration of a drug molecule profoundly influences its interaction with biological targets, which are themselves chiral.[4] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[5] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects.[6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the absolute stereochemistry of chiral drug substances early in the development process.[2]

The piperidine scaffold is a prevalent motif in medicinal chemistry, found in numerous approved drugs.[7][8] The inherent chirality and conformational flexibility of substituted piperidines make a thorough understanding of their stereochemistry essential for rational drug design.[9][10] The subject of this guide, this compound, possesses two stereocenters at the C2 and C5 positions of the piperidine ring, leading to four possible stereoisomers. The (2S,5R) configuration is of particular interest due to its relationship with the biologically active Avibactam.[3]

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[9] For this compound, the substituents at C2 and C5 can exist in either axial or equatorial positions, leading to two possible chair conformers in equilibrium.

The relative stability of these conformers is governed by the steric and electronic interactions of the substituents. Generally, bulky substituents prefer to occupy the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. In the case of our target molecule, both the carboxamide group at C2 and the (benzyloxy)amino group at C5 are sterically demanding.

A detailed conformational analysis can be performed using a combination of computational modeling and experimental NMR spectroscopy.[11]

Computational Modeling Workflow:

G cluster_0 Computational Analysis Start Initial 3D Structure Generation of (2S,5R) isomer Conformer_Search Systematic Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Optimization Geometry Optimization of Low-Energy Conformers (DFT Methods, e.g., B3LYP/6-31G*) Conformer_Search->DFT_Optimization Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) DFT_Optimization->Energy_Calculation Population_Analysis Boltzmann Population Analysis Energy_Calculation->Population_Analysis NMR_Prediction Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) Population_Analysis->NMR_Prediction Comparison Comparison with Experimental Data NMR_Prediction->Comparison

Caption: Computational workflow for conformational analysis.

Experimental NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[12] Key parameters include:

  • 1H NMR Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different.

  • 3JHH Coupling Constants: The magnitude of the vicinal coupling constants between adjacent protons is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

By analyzing the coupling patterns of the protons on the piperidine ring, the preferred chair conformation and the relative orientation of the substituents can be determined.[13]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure piperidine derivatives is a significant challenge in organic chemistry.[14] Several strategies can be employed to achieve the desired (2S,5R) stereochemistry.

One common approach involves the use of a chiral auxiliary, which directs the stereochemical outcome of a reaction and is subsequently removed.[15] Alternatively, asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, is a highly efficient method.[16]

A plausible synthetic route to this compound could start from a chiral precursor, such as a derivative of glutamic acid, to establish the C2 stereocenter. The C5 stereocenter could then be introduced via a stereoselective reduction or amination reaction.

Illustrative Synthetic Pathway:

G cluster_1 Stereoselective Synthesis Start Chiral Precursor (e.g., L-Glutamic Acid Derivative) Cyclization Ring Formation to Piperidinone Start->Cyclization Stereoselective_Reduction Diastereoselective Reduction of Ketone Cyclization->Stereoselective_Reduction Introduction_of_N Introduction of (Benzyloxy)amino Group Stereoselective_Reduction->Introduction_of_N Carboxamide_Formation Conversion of Ester to Carboxamide Introduction_of_N->Carboxamide_Formation Final_Product (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide Carboxamide_Formation->Final_Product

Caption: A conceptual stereoselective synthetic pathway.

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of both relative and absolute stereochemistry is crucial. A multi-pronged analytical approach is often necessary.

Technique Information Obtained Sample Requirements Advantages Limitations
NMR Spectroscopy Relative Stereochemistry (cis/trans)~1-10 mg, soluble in deuterated solventNon-destructive, provides detailed structural information in solution.Does not directly provide absolute configuration.
Single-Crystal X-ray Diffraction Absolute StereochemistryHigh-quality single crystal (0.1-0.5 mm)Unambiguous determination of absolute configuration and solid-state conformation.[17]Crystal growth can be challenging.[17]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Purity, Separation of StereoisomersSoluble sampleHigh resolution and sensitivity, applicable for quantitative analysis.[18]Requires development of a specific chiral method.[19]

4.1. Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral HPLC method for the separation of the stereoisomers of 5-((Benzyloxy)amino)piperidine-2-carboxamide.

Objective: To resolve the (2S,5R) isomer from its other stereoisomers.

Materials:

  • Reference standards of the desired (2S,5R) isomer and, if available, other stereoisomers.

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Chiral stationary phase (CSP) columns (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[20]

  • HPLC system with UV detector.

Method Development Workflow:

G cluster_2 Chiral HPLC Method Development Column_Screening Screen Various Chiral Stationary Phases Mobile_Phase_Optimization Optimize Mobile Phase Composition (e.g., Hexane/Alcohol Ratio) Column_Screening->Mobile_Phase_Optimization Parameter_Tuning Fine-tune Flow Rate and Temperature Mobile_Phase_Optimization->Parameter_Tuning Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Parameter_Tuning->Validation Analysis Sample Analysis Validation->Analysis

Sources

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A High-Fidelity Chiral Scaffold for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a sophisticated chiral building block, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined piperidine core, adorned with strategically placed functional groups, offers a robust platform for constructing molecules with precise three-dimensional architectures. This technical guide provides an in-depth analysis of this compound, detailing its structural significance, stereoselective synthesis, and pivotal application as the key intermediate in the industrial-scale production of Avibactam, a life-saving β-lactamase inhibitor. We will explore the causality behind the synthetic strategies employed and present detailed protocols, positioning this molecule as a critical tool for researchers and professionals in modern drug discovery.

The Strategic Imperative of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous approved drugs.[1][2] This six-membered nitrogenous heterocycle provides an ideal framework for modulating physicochemical properties, enhancing biological activity, and optimizing pharmacokinetic profiles.[3][4][5] However, the true power of this scaffold is unlocked through the precise control of its stereochemistry.

Chirality is a fundamental property of biological systems, with receptors and enzymes often exhibiting strict stereoselectivity for their ligands.[6][7] The introduction of defined chiral centers into a piperidine ring can dramatically influence a drug's efficacy, safety, and metabolic stability.[1][3][4][5] this compound (CAS: 1416134-49-0) exemplifies the pinnacle of this design philosophy.[8][9] It is not merely a piperidine derivative; it is a high-fidelity building block where two stereocenters are pre-installed and functional groups are poised for subsequent transformations. Its primary and most notable application is as the critical precursor to Avibactam, a non-β-lactam β-lactamase inhibitor that restores the efficacy of antibiotics against resistant bacteria.[10]

Physicochemical Properties and Structural Analysis

A comprehensive understanding of a building block's properties is paramount for its effective utilization. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1416134-49-0[8][9]
Molecular Formula C₁₃H₁₉N₃O₂[9]
Molecular Weight 249.31 g/mol [9]
IUPAC Name (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide[9]

Structural Features and Their Implications:

  • Constrained Piperidine Core: The saturated ring system reduces conformational flexibility compared to acyclic analogues. This rigidity is advantageous in drug design, as it can lead to higher binding affinity by minimizing the entropic penalty upon binding to a biological target.

  • Defined (2S,5R) Stereochemistry: The absolute configuration at the C2 and C5 positions is the most critical feature. This pre-defined stereochemistry is directly transferred to the final active pharmaceutical ingredient (API), eliminating the need for challenging and often low-yielding late-stage resolutions.

  • C2-Carboxamide: This primary amide serves as a key interaction point, often acting as a hydrogen bond donor and acceptor. In the context of Avibactam, it is essential for binding to the target enzyme.

  • C5-(Benzyloxy)amino Group: This functionality serves two purposes. Firstly, the amino group is a crucial pharmacophoric element. Secondly, the benzyloxy moiety is a robust protecting group for the reactive hydroxylamine, which is stable to many reaction conditions but can be cleanly removed via hydrogenolysis in a later synthetic step.[10] This dual role showcases an elegant and efficient synthetic design.

Stereoselective Synthesis: From Commodity Chemicals to a High-Value Intermediate

The synthesis of polysubstituted chiral piperidines is a significant challenge in organic chemistry.[11][12] While numerous advanced catalytic asymmetric methods exist, the industrial-scale synthesis of this compound often relies on a robust and scalable route originating from the chiral pool.

An Exemplary Industrial Synthesis Pathway

A patented industrial process illustrates a practical and scalable approach starting from L-glutamic acid, a readily available chiral starting material.[13] This strategy leverages the inherent chirality of the starting material to establish one of the stereocenters.

The key stages of this synthesis are outlined below:

  • Scaffold Construction: L-glutamic acid is transformed through a series of steps, including substitution and esterification, to construct the core piperidine ring.[13]

  • Functional Group Interconversion: The molecule undergoes functionalization to install the requisite imino group.

  • Diastereoselective Reduction: A critical step involves the selective reduction of the 5-imino group to an amino group, which sets the relative stereochemistry.

  • Chiral Resolution: The resulting mixture of diastereomers is resolved using oxalic acid to isolate the desired (2S,5R) isomer with high purity.[13]

  • Final Functionalization: The free amino group is then protected as the benzyloxyamine to yield the final target molecule.

cluster_main Industrial Synthesis of this compound A L-Glutamic Acid B N-Carboxymethyl-L-glutamic acid A->B Substitution C Diester Intermediate (IV) B->C Esterification D Piperidine-5-one-2S-carboxylate C->D Dieckmann Condensation / Cyclization E 5-Imino Intermediate (VI) D->E Imination with Benzyloxyamine F Diastereomeric Mixture of 5-Amino Piperidines E->F Selective Reduction G 5R-Amino-piperidine-2S-carboxylate Oxalate (IIb) (Post-Resolution) F->G Chiral Resolution (with Oxalic Acid) H (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate G->H Neutralization & Protection I Final Product: This compound H->I Amidation

Caption: Patented synthesis route from L-Glutamic Acid.[13]

This approach is a prime example of balancing synthetic elegance with practical scalability. The use of a classical resolution is often favored in industrial settings for its robustness and reliability over more complex catalytic systems.

Core Application: The Gateway to Avibactam

The primary value of this compound lies in its role as the penultimate precursor to the diazabicyclooctane (DBO) core of Avibactam.[10]

The Clinical Significance of Avibactam

Avibactam is a potent inhibitor of Ambler class A, C, and some class D β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, Avibactam restores the antibiotic's ability to kill the bacteria.[10]

Transformation to the Bioactive DBO Scaffold

The conversion of the chiral piperidine building block into the rigid, strained bicyclic system of Avibactam is a testament to strategic molecular design. The key transformations are:

  • Deprotection: The benzyloxy protecting group is removed via catalytic hydrogenation to unmask the reactive hydroxylamine.

  • Sulfation: The exposed hydroxylamine oxygen is sulfated.

  • Intramolecular Cyclization: The piperidine ring nitrogen attacks the C2-carboxamide (after activation or transformation), displacing a leaving group to form the second ring and establish the final diazabicyclooctane core. The (2S,5R) stereochemistry of the starting material directly dictates the final (1R,2S,5R) stereochemistry of the active drug.

cluster_workflow Key Transformations to Avibactam Core Start (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide Step1 Intermediate A: (2S,5R)-5-(Hydroxyamino) piperidine-2-carboxamide Start->Step1 1. Debenzylation (H₂, Pd/C) Step2 Intermediate B: (2S,5R)-5-(Sulfooxyamino) piperidine-2-carboxamide Step1->Step2 2. Sulfation (e.g., SO₃-Pyridine) End Final Core Structure: Avibactam (DBO Ring System) Step2->End 3. Intramolecular Cyclization

Caption: Workflow from chiral piperidine to the Avibactam DBO core.

Broader Potential and Future Directions

While its role in Avibactam synthesis is well-established, the structural motifs of this compound suggest broader utility. Its constrained di-amino acid-like structure makes it an excellent peptidomimetic scaffold .[14] Such scaffolds are invaluable for developing protease inhibitors or modulators of protein-protein interactions, where mimicking peptide turns or loops in a more rigid, drug-like format is desirable. Researchers can leverage the C2-carboxamide and C5-amine as anchor points to build diverse chemical libraries for screening against various therapeutic targets, including those in oncology and neurology where chiral piperidines are prevalent.[1][2]

Experimental Protocol: Chiral Resolution

The following protocol is a representative example of the chiral resolution step, adapted from principles described in the patent literature.[13] This procedure is designed to be self-validating through analytical verification.

Objective: To isolate the (2S,5R) diastereomer from a mixture of 5-amino-piperidine-2S-carboxylates.

Materials:

  • Diastereomeric mixture of 5-amino-piperidine-2S-carboxylate

  • Oxalic acid (1.0 equivalent relative to the desired isomer)

  • Solvent: Isopropanol/Water mixture (e.g., 9:1 v/v)

  • Base for neutralization (e.g., NaHCO₃ solution)

  • Drying agent (e.g., Na₂SO₄)

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment: Chiral HPLC, NMR spectrometer

Procedure:

  • Dissolution: Dissolve the diastereomeric mixture of the piperidine starting material in the isopropanol/water solvent system at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.

  • Resolving Agent Addition: In a separate vessel, dissolve one equivalent of oxalic acid in a minimum amount of the same warm solvent system. Add this solution slowly to the piperidine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C for several hours. The oxalate salt of the desired (2S,5R) isomer should selectively precipitate. The slow cooling is critical for achieving high diastereomeric purity.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove entrained impurities.

  • Validation (1st Pass): Dry a small sample of the oxalate salt and analyze its diastereomeric purity using chiral HPLC. The target purity is typically >99%. If purity is insufficient, a recrystallization from the same solvent system may be required.

  • Neutralization (Free-Basing): Suspend the purified oxalate salt in a biphasic system of dichloromethane and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all solids have dissolved and the evolution of CO₂ has ceased.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Validation: The resulting oil or solid is the purified (2S,5R)-5-amino-piperidine-2S-carboxylate. Confirm its identity and purity via NMR spectroscopy and verify the enantiomeric/diastereomeric purity again via chiral HPLC.

Conclusion

This compound is far more than a simple chemical intermediate; it is a product of sophisticated synthetic design that addresses the critical need for stereochemically pure building blocks in drug development. Its proven, scalable synthesis and its pivotal role in the production of Avibactam underscore its industrial significance. For discovery chemists, it represents a versatile and high-fidelity scaffold, offering a reliable starting point for creating novel, three-dimensional therapeutics. As the demand for structurally complex and highly specific drugs continues to grow, the strategic application of such well-defined chiral building blocks will remain an indispensable component of successful pharmaceutical innovation.

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In-Silico Modeling and Conformational Analysis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Dynamics in Drug Design

In the landscape of modern drug discovery, the static "lock-and-key" model has evolved into a more nuanced understanding of molecular recognition as a dynamic process. Both proteins and their ligands are conformationally flexible, and this inherent dynamism is often critical to their interaction and biological function.[1][2] In-silico modeling, or computer-aided drug design (CADD), provides a powerful lens through which we can explore these complexities.[3][4] This guide delves into the core principles and practical applications of conformational analysis, a cornerstone of in-silico drug design, offering a framework for researchers, scientists, and drug development professionals to harness these techniques for more effective lead identification and optimization.[5][6][7][8]

Part 1: The Bedrock of In-Silico Modeling - Molecular Mechanics and Force Fields

At the heart of our ability to simulate molecular behavior lies the concept of molecular mechanics. Instead of the computationally expensive methods of quantum mechanics, molecular mechanics employs classical physics to approximate the potential energy of a system.[9][10] This energy is calculated using a force field , a set of mathematical functions and parameters that describe the interactions between atoms.[10][11][12][13]

A typical force field comprises terms for both bonded and non-bonded interactions:

  • Bonded Interactions: These include bond stretching, angle bending, and torsional (dihedral) angle rotation. Each of these is modeled as a spring with a specific equilibrium value and force constant.[12]

  • Non-Bonded Interactions: These describe the forces between atoms that are not directly bonded. They are typically represented by the van der Waals potential (often the Lennard-Jones 6-12 potential) and the electrostatic (Coulombic) potential.[12]

The choice of force field is a critical decision in any molecular modeling study.[10] Different force fields are parameterized for different types of molecules (e.g., proteins, nucleic acids, small organic molecules).[10][14] Popular force fields for biomolecular simulations include AMBER, CHARMM, GROMOS, and OPLS.[14][15] The accuracy of a simulation is intrinsically tied to the quality of the force field used.[10]

Part 2: Unveiling the Conformational Landscape - A Practical Workflow

The goal of conformational analysis is to identify the low-energy, and therefore most probable, three-dimensional arrangements of a molecule.[9][16] A molecule's bioactive conformation , the shape it adopts when binding to its target, is often one of these low-energy states.

Experimental Protocol: Systematic Conformational Search

This protocol outlines a typical workflow for performing a systematic conformational search on a small molecule ligand.

  • Ligand Preparation:

    • Objective: To generate a high-quality 3D structure of the ligand.

    • Procedure:

      • Obtain the 2D structure of the ligand.

      • Use a molecule builder/editor (e.g., in Maestro, MOE, or free tools like Avogadro) to generate a 3D structure.

      • Assign correct bond orders and formal charges.

      • Add hydrogen atoms.

      • Perform an initial rough energy minimization.

  • Conformational Search:

    • Objective: To systematically explore the rotatable bonds of the ligand to generate a diverse set of conformations.

    • Procedure:

      • Identify the rotatable bonds in the molecule.

      • For each rotatable bond, define a set of angles to sample (e.g., every 30 degrees).

      • The algorithm will then systematically rotate each bond and generate all possible combinations of angles.

      • For each generated conformation, perform an energy minimization to relieve any steric clashes and find the nearest local energy minimum.

      • Filter the resulting conformations based on an energy window (e.g., within 10 kcal/mol of the global minimum) to remove high-energy, improbable structures.

  • Analysis and Clustering:

    • Objective: To analyze the resulting conformational ensemble and group similar structures.

    • Procedure:

      • Calculate the root-mean-square deviation (RMSD) between all pairs of conformations.

      • Use a clustering algorithm (e.g., hierarchical or k-means) to group conformations based on their RMSD.[17]

      • Select a representative conformation from each cluster for further analysis.

Data Presentation: Conformational Analysis of a Hypothetical Ligand
Cluster Representative Conformation Energy (kcal/mol) Population (%) Key Dihedral Angles (degrees)
10.0045τ1 = 175, τ2 = 65
21.2530τ1 = -60, τ2 = 180
32.5015τ1 = 180, τ2 = -70
44.7510τ1 = 60, τ2 = 60

This table provides a concise summary of the conformational analysis, highlighting the most stable and populated conformations.

Mandatory Visualization: Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_prep Ligand Preparation cluster_search Conformational Search cluster_analysis Analysis & Clustering Ligand_2D 2D Structure Ligand_3D 3D Structure Generation Ligand_2D->Ligand_3D Protonation Protonation & Charge Assignment Ligand_3D->Protonation Initial_Min Initial Energy Minimization Protonation->Initial_Min Define_Rotors Define Rotatable Bonds Initial_Min->Define_Rotors Systematic_Search Systematic Search Algorithm Define_Rotors->Systematic_Search Energy_Minimization Energy Minimization of Conformers Systematic_Search->Energy_Minimization Energy_Filter Energy Filtering Energy_Minimization->Energy_Filter RMSD_Calc RMSD Calculation Energy_Filter->RMSD_Calc Clustering Clustering RMSD_Calc->Clustering Representative_Selection Select Representative Conformers Clustering->Representative_Selection Final_Ensemble Final Conformational Ensemble Representative_Selection->Final_Ensemble MD_Simulation_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_equil Equilibration Start_Structure Starting Structure (PDB/Docking) Protein_Prep Protein Preparation Start_Structure->Protein_Prep Ligand_Param Ligand Parameterization Start_Structure->Ligand_Param Combine_Top Combine Topologies Protein_Prep->Combine_Top Ligand_Param->Combine_Top Solvation Solvation Combine_Top->Solvation Ionization Ionization Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT_Equil NVT Equilibration Minimization->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD NPT_Equil->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis

Caption: A typical workflow for a protein-ligand molecular dynamics simulation.

Part 4: Applications in Drug Discovery

Conformational analysis and MD simulations are not merely academic exercises; they have profound practical applications in the drug discovery pipeline.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. [1][2][18][19]Incorporating ligand flexibility is crucial for the success of virtual screening. [19]One common approach is to dock an ensemble of pre-generated ligand conformations into the receptor binding site. [1][2][18]

Lead Optimization

Once a "hit" compound is identified, the process of lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. [5][6][7][8][20]In-silico modeling can guide this process in several ways:

  • Understanding Structure-Activity Relationships (SAR): By analyzing the binding modes of a series of analogs, researchers can understand which chemical modifications lead to improved activity.

  • Predicting Binding Affinity: While challenging, techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to predict the relative binding affinities of related ligands, helping to prioritize which compounds to synthesize.

  • Investigating Off-Target Effects: Docking a lead compound into known anti-targets can help to predict potential side effects early in the development process.

Conclusion: A Dynamic Future for Drug Discovery

The integration of in-silico modeling and conformational analysis into the drug discovery workflow is no longer optional but essential. By embracing the dynamic nature of molecular interactions, we can move beyond static pictures and gain a deeper understanding of the principles governing molecular recognition. This, in turn, allows for a more rational and efficient design of novel therapeutics. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these methods will only grow, further accelerating the journey from a promising compound to a life-saving drug.

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  • Matter Modeling Stack Exchange. (2022, July 24). Is generating conformers necessary for molecular docking studies?.
  • YouTube. (2025, June 1). GROMACS Tutorial Part 4 | MD Simulation Analysis in VMD | RMSD Calculation & Visualization.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
  • Slideshare. (n.d.). Molecular modelling for in silico drug discovery.
  • Agrafiotis, D. K., & Alex, A. (2020). Editorial: In silico Methods for Drug Design and Discovery. Frontiers in Chemistry, 8, 734.
  • YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.

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Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pharmacokinetic Predictions for Piperidine-Based Compounds

The piperidine ring, a simple six-membered saturated heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence is not accidental; this scaffold is a "privileged structure," appearing in a vast portfolio of clinically approved drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[1][4][5] The piperidine moiety offers a unique combination of properties: it provides a three-dimensional framework that can be functionalized to achieve precise interactions with biological targets, while its basic nitrogen atom can be crucial for modulating physicochemical properties like solubility and receptor binding.[1][6]

However, the very versatility that makes the piperidine scaffold so attractive also presents a significant challenge. Subtle modifications to the ring or its substituents can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its success or failure as a therapeutic agent.[7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to provide a cohesive, logic-driven framework for predicting the pharmacokinetic fate of novel piperidine-based compounds. As a Senior Application Scientist, my objective is to illuminate the causality behind our experimental choices, presenting a self-validating system of assays and in silico models that, when used in concert, can de-risk drug candidates and accelerate their journey to the clinic. We will explore the critical interplay of foundational physicochemical properties and the core ADME processes, providing both the theoretical grounding and the practical, field-proven methodologies required for robust pharmacokinetic characterization.

Part 1: The Foundation - Physicochemical Properties and Early In Silico Assessment

The journey of a drug through the body is governed by the laws of chemistry and physics. Before we can comprehend the complex biological interactions, we must first understand the molecule's intrinsic physicochemical characteristics. For piperidine-containing compounds, the key is to understand how the ring's features—its basicity, conformational flexibility, and potential for hydrogen bonding—influence the overarching properties that dictate pharmacokinetic behavior.[1][2]

Key physicochemical determinants include:

  • Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid versus an aqueous environment. It is a primary driver of membrane permeability and, consequently, absorption. The piperidine ring itself is relatively lipophilic, and its overall contribution can be tuned by substituents.[7][9]

  • Aqueous Solubility: A compound must be in solution to be absorbed. The basic nitrogen of the piperidine ring is often protonated at physiological pH, which can significantly enhance aqueous solubility.

  • pKa: The pKa of the piperidine nitrogen dictates its ionization state at different pH values found throughout the body (e.g., stomach vs. intestine). This is critical for predicting both solubility and permeability.

  • Molecular Weight (MW): Governed by Lipinski's Rule of Five, MW is a simple yet powerful descriptor that correlates with oral bioavailability.[10]

These properties do not exist in isolation; they are interconnected. For instance, increasing lipophilicity to enhance absorption may inadvertently decrease solubility, creating a delicate balancing act for the medicinal chemist.

Early Insight: The Power of In Silico Prediction

In the early stages of drug discovery, synthesizing and testing every compound is impractical. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools provide a rapid, cost-effective first pass to flag potential liabilities and prioritize candidates for synthesis and in vitro testing.[11][12][13] Platforms like SwissADME, GastroPlus™, and ADMET Predictor™ use quantitative structure-activity relationship (QSAR) models based on vast datasets of known drugs to predict a compound's pharmacokinetic profile from its chemical structure alone.[9][14][15]

PropertyDescriptionInfluence on ADME
LogP / LogD Partition coefficient between octanol and water. LogD is pH-dependent.A: Higher LogP often increases passive diffusion. D: High LogP can lead to increased tissue sequestration. M: Can influence binding to metabolic enzymes. E: Affects reabsorption in the kidneys.
Solubility The maximum concentration of a compound that can dissolve in a solvent.A: A prerequisite for absorption. Poor solubility is a major hurdle for oral bioavailability.
pKa The pH at which a compound is 50% ionized.A: Determines the charge state in the GI tract, impacting both solubility and permeability. D: Influences plasma protein binding and tissue distribution.
Molecular Weight The mass of one mole of the substance.A: Generally, MW < 500 Da is preferred for oral absorption (Lipinski's Rule).
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.A: Correlates with membrane permeability. PSA > 140 Ų often indicates poor cell penetration.
Experimental Protocol: Initial ADMET Profiling using SwissADME

This protocol outlines a self-validating system where computational predictions provide a clear hypothesis that can be systematically tested with the in vitro assays described in subsequent sections.

  • Structure Input:

    • Navigate to the SwissADME web server ([Link]).

    • Draw the 2D structure of the piperidine-based compound of interest or input its SMILES string.

  • Execution:

    • Run the prediction algorithm. The server calculates a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness indicators, and medicinal chemistry friendliness alerts.[11]

  • Data Analysis & Hypothesis Generation:

    • Physicochemical Properties: Scrutinize the calculated LogP, solubility, and pKa values. Do they fall within a desirable range for an orally available drug?

    • Pharmacokinetics: Examine the predicted gastrointestinal (GI) absorption (e.g., "High") and blood-brain barrier (BBB) permeation. Note any predictions of P-glycoprotein (P-gp) substrate status.

    • Drug-Likeness: Check for violations of Lipinski's Rule of Five.[11] A compound with zero violations is generally considered more "drug-like."

    • CYP Inhibition: The prediction of inhibition for key cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) is a critical flag for potential drug-drug interactions.[11]

  • Reporting:

    • Compile the key predicted parameters into a summary table. This table forms the basis for prioritizing compounds and designing subsequent in vitro validation experiments.

Visualization: In Silico Prediction Workflow

InSilico_Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis cluster_decision Decision Point Input Compound Structure (SMILES or 2D) Engine Calculate Physicochemical Properties Predict ADMET Profile Input->Engine PhysChem Physicochemical Data (LogP, pKa, Solubility) Engine->PhysChem PK Pharmacokinetics (GI Absorption, BBB Permeation) Engine->PK DrugLikeness Drug-Likeness (Lipinski's Rule) Engine->DrugLikeness Safety Safety Flags (CYP Inhibition, PAINS) Engine->Safety Decision Prioritize for Synthesis & Design In Vitro Validation PhysChem->Decision PK->Decision DrugLikeness->Decision Safety->Decision

Caption: A streamlined workflow for the initial in silico evaluation of piperidine-based compounds.

Part 2: Predicting Absorption - Crossing the Intestinal Barrier

For an orally administered drug, successful absorption across the intestinal epithelium is the first critical hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[7][16] Caco-2 cells are derived from human colon adenocarcinoma and, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the key features of the human intestinal barrier, including tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[16][17]

The assay provides two crucial pieces of information:

  • Apparent Permeability (Papp): A measure of the rate at which a compound crosses the cell monolayer. This is used to classify compounds as having low, medium, or high absorption potential.

  • Efflux Ratio (ER): By measuring permeability in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), we can calculate an efflux ratio (Papp(B→A) / Papp(A→B)). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can actively pump the drug back into the intestinal lumen, limiting its absorption.[16]

Papp (A→B) (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionClassification
< 1Low (<20%)Low Permeability
1 - 10Moderate (20-80%)Moderate Permeability
> 10High (>80%)High Permeability
Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is designed to be self-validating by including control compounds and monitoring monolayer integrity.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture for approximately 21 days to allow for full differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Verification (Self-Validation Step):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the lab's historical range (e.g., > 200 Ω·cm²) to confirm tight junction integrity.[17][18]

    • Additionally, perform a Lucifer Yellow rejection assay. The Papp for this low-permeability marker should be very low (< 1 x 10⁻⁶ cm/s), confirming the absence of leaks.[17] Monolayers failing these checks are discarded.

  • Assay Execution:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For A→B transport: Add the test compound (e.g., at 10 µM) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability) to the apical (donor) side. Add fresh buffer to the basolateral (receiver) side.

    • For B→A transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment. A sample is also taken from the donor compartment at the beginning and end of the experiment to calculate mass balance.

    • Quantify the concentration of the test compound in all samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

  • Calculation and Interpretation:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.[17]

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B) .

    • Calculate % Recovery to ensure the compound was not lost due to metabolism or non-specific binding.[17]

Visualization: Caco-2 Bidirectional Transport Experiment

Caco2_Permeability cluster_AtoB A → B Permeability (Absorption) cluster_BtoA B → A Permeability (Efflux) cluster_legend Legend A_B Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) A_B:f0->A_B:f2 B_A Apical (Receiver) Caco-2 Monolayer Basolateral (Donor) B_A:f2->B_A:f0 TestCompound Test Compound Transport Direction of Transport

Caption: Bidirectional transport across a Caco-2 monolayer to assess absorption and efflux potential.

Part 3: Predicting Distribution - Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body via the bloodstream. A key determinant of its distribution profile and pharmacological activity is the extent to which it binds to plasma proteins. According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross membranes, interact with its target, be metabolized, and be excreted. Therefore, measuring Plasma Protein Binding (PPB) is a critical step in pharmacokinetic prediction.

The most common methods for determining PPB rely on physically separating the free drug from the protein-bound drug.[19]

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis (ED) A semi-permeable membrane separates a drug-plasma solution from a buffer solution. Only free drug can cross the membrane until equilibrium is reached.[7]Gold standard; high accuracy.[7]Slow (can take >24 hours); potential for non-specific binding to the apparatus.
Rapid Equilibrium Dialysis (RED) A modified ED device with individual, disposable inserts that shortens the time to equilibrium.[20]Faster than traditional ED (4-6 hours).Still susceptible to non-specific binding.
Ultrafiltration (UF) Centrifugal force is used to push plasma water and free drug through a size-exclusion filter, retaining proteins and bound drug.[19][21]Fast and simple.Potential for drug to bind to the filter; protein leakage can affect results.
Ultracentrifugation (UC) High-speed centrifugation pellets plasma proteins, allowing the free drug concentration to be measured in the supernatant.[19][21]No membrane or filter is required.Requires specialized equipment; potential for incomplete protein sedimentation.
Experimental Protocol: Equilibrium Dialysis (ED) for PPB Determination

This protocol uses the gold-standard method to provide a reliable measure of the unbound fraction.

  • Apparatus Setup:

    • Prepare the dialysis cells. A typical setup consists of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10 kDa) that retains plasma proteins.[7]

  • Sample Preparation:

    • Spike human plasma (or plasma from other species of interest) with the piperidine-based test compound at a relevant concentration.

    • Prepare a buffer solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to match the plasma's ionic strength and pH.

  • Assay Execution:

    • Load the spiked plasma into one chamber (the plasma side) of the dialysis cell.

    • Load an equal volume of the buffer into the other chamber (the buffer side).

    • Seal the cells and place them in a temperature-controlled (37°C) rotator or shaker to facilitate equilibrium.

    • Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours). The exact time should be determined during method development.

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma side and the buffer side.

    • Crucial Step: To avoid underestimating the unbound fraction, the plasma sample is often diluted with buffer, and the buffer sample is diluted with blank plasma to ensure matrix matching for the analytical run.

    • Quantify the total drug concentration in the plasma-side sample (C_total) and the free drug concentration in the buffer-side sample (C_free) using a validated LC-MS/MS method.

  • Calculation and Interpretation:

    • Calculate the Fraction Unbound (fu): fu = C_free / C_total

    • Calculate the Percentage Bound: % Bound = (1 - fu) * 100

Visualization: Principle of Equilibrium Dialysis

Equilibrium_Dialysis cluster_initial Initial State (t=0) cluster_final Equilibrium State (t=24h) Initial Plasma Chamber Buffer Chamber Drug (Bound + Free) No Drug Membrane Semi-permeable Membrane Final Plasma Chamber Buffer Chamber Drug (Bound + Free) Free Drug Final:f0->Final:f1

Caption: At equilibrium, the free drug concentration is equal on both sides of the membrane.

Part 4: Predicting Metabolism - The Role of the Liver

Metabolism is the body's process of chemically modifying drugs to facilitate their excretion. For most small molecules, this occurs primarily in the liver, mediated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[22] The metabolic fate of a piperidine-containing compound is a critical determinant of its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

The piperidine scaffold is susceptible to several common metabolic transformations:[23]

  • N-dealkylation: This is often a predominant pathway, particularly for 4-aminopiperidine derivatives, and is frequently catalyzed by CYP3A4, the most abundant CYP enzyme in the human liver.[22][23][24] The reaction involves the cleavage of a substituent from the piperidine nitrogen.

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a stable lactam metabolite.[23]

  • Ring Hydroxylation: The addition of a hydroxyl group to the carbon skeleton of the piperidine ring increases the compound's polarity.[8]

  • Ring Opening/Contraction: Less common but mechanistically significant pathways can involve cleavage of the piperidine ring or its contraction to a pyrrolidine derivative.[25][26][27]

The primary in vitro tool for assessing metabolic stability is the Human Liver Microsomal (HLM) stability assay. HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue, containing a high concentration of CYP enzymes.[23] By incubating a compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a measure of how efficiently the liver enzymes can metabolize the drug.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

    • Thaw pooled Human Liver Microsomes on ice.

    • Prepare an NADPH regenerating system (cofactor required for CYP activity).[23]

    • Prepare a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

  • Assay Execution:

    • In a 96-well plate, pre-incubate the test compound (at a low concentration, e.g., 1 µM, to be under Km) with HLMs in a phosphate buffer (pH 7.4) at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

    • At subsequent time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well containing the stop solution.

    • Include control reactions: a "no NADPH" control to assess non-CYP degradation, and a T=0 sample where the stop solution is added before the NADPH system.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis and Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant, k.

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg microsomal protein: CLint = (0.693 / t½) / (mg microsomal protein/mL)

Visualization: Major Metabolic Fates of Piperidine-Containing Drugs

Metabolic_Pathways cluster_metabolites Primary Metabolites Parent Piperidine-Containing Parent Drug N_Dealkyl N-Dealkylated Metabolite Parent->N_Dealkyl N-Dealkylation (e.g., CYP3A4) Lactam Lactam Metabolite Parent->Lactam α-Carbon Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Ring Hydroxylation RingOpened Ring-Opened Metabolite Parent->RingOpened Ring Opening

Caption: Common phase I metabolic pathways for drugs containing a piperidine scaffold.

Part 5: Bioanalytical Methods - The Key to Quantification

Underpinning all of these predictive assays is the ability to accurately and reliably quantify the concentration of the piperidine-based compound in complex biological matrices (e.g., buffer, plasma, microsomal incubations). Bioanalytical methods are the workhorse of pharmacokinetic studies.[28] The gold-standard technique for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][29] This method offers unparalleled sensitivity and selectivity, allowing for precise quantification even at very low concentrations.

High-Level Protocol: Sample Preparation by Protein Precipitation for LC-MS/MS

This is a common and straightforward method for cleaning up samples from in vitro assays before analysis.

  • Sample Aliquoting: Transfer a known volume (e.g., 50 µL) of the study sample (e.g., plasma, microsomal incubate) to a clean microcentrifuge tube or well in a 96-well plate.

  • Addition of Internal Standard: Add a small volume of a stock solution of an internal standard (IS). The IS is a structurally similar compound that is not present in the sample, used to correct for variability in sample processing and instrument response.

  • Protein Precipitation: Add a volume of ice-cold organic solvent, typically acetonitrile, that is 3-4 times the sample volume (e.g., 150 µL).[29]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[29]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[8][29]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and IS, to a clean plate or vial for injection into the LC-MS/MS system.

Conclusion: An Integrated, Iterative Approach

Predicting the pharmacokinetic profile of a novel piperidine-based compound is not a linear process but an integrated and iterative cycle. The journey begins with in silico models that provide initial hypotheses and help prioritize candidates. These predictions are then systematically tested and refined using a suite of robust in vitro assays—Caco-2 for absorption, equilibrium dialysis for distribution, and HLM stability for metabolism.

The data from each experiment are not merely a set of numbers; they are clues that inform the next step. A compound with high permeability in the Caco-2 assay but poor stability in HLMs may require structural modification to block a metabolic soft spot. A compound that is a strong P-gp substrate may need its lipophilicity and hydrogen bonding capacity re-tuned.

By embracing this logic-driven, self-validating framework, drug discovery teams can make more informed decisions, efficiently optimize their lead compounds, and ultimately increase the probability of developing safe and effective medicines. The piperidine scaffold will undoubtedly remain a privileged structure for years to come, and a deep understanding of its pharmacokinetic nuances is essential for unlocking its full therapeutic potential.

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Methodological & Application

Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: An Essential Intermediate for Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1] Among the vast array of functionalized piperidines, (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide stands out as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably the non-β-lactam, β-lactamase inhibitor Avibactam.[2][3] This document provides a comprehensive guide for the multi-step synthesis of this key intermediate, offering detailed protocols, mechanistic insights, and characterization data to support researchers and professionals in drug development.

The presented synthetic strategy is designed to be robust and scalable, focusing on stereochemical control and efficient transformations. We will navigate through the key stages of the synthesis, from the construction of the piperidine ring to the final amidation, providing the causal reasoning behind the choice of reagents and reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with a chiral precursor to establish the desired stereochemistry. A plausible and efficient synthetic route, adapted from patent literature, initiates with a protected piperidine-2-carboxylate derivative.[4] The key transformations involve the introduction of the benzyloxyamino group at the C5 position and the subsequent conversion of the C2 carboxylate to a carboxamide.

The overall workflow can be summarized as follows:

  • Starting Material: The synthesis commences with a suitably protected (2S)-piperidine-2-carboxylic acid ester.

  • Introduction of the C5-Keto Group: Oxidation of the piperidine ring at the C5 position to introduce a ketone functionality.

  • Oximation: Reaction of the C5-keto piperidine with benzyloxyamine to form the corresponding oxime.

  • Stereoselective Reduction: Diastereoselective reduction of the oxime to yield the desired (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

  • Amidation: Conversion of the C2-ester to the final carboxamide product.

This strategic approach allows for the controlled installation of the required functional groups with the correct stereochemistry, which is paramount for the biological activity of the final drug substance.

Synthesis_Workflow Start Protected (2S)-Piperidine-2-carboxylate Keto (2S)-5-Oxopiperidine-2-carboxylate Start->Keto Oxidation Oxime (2S)-5-((Benzyloxy)imino)piperidine-2-carboxylate Keto->Oxime Oximation Reduced (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate Oxime->Reduced Stereoselective Reduction Final This compound Reduced->Final Amidation caption Figure 1: Overall synthetic workflow.

Caption: Figure 1: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with appropriate staining agents (e.g., potassium permanganate, UV light). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

PART 1: Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate

This part of the synthesis focuses on establishing the key stereocenters and functional groups on the piperidine ring. The starting material for this protocol is a commercially available or readily synthesized N-protected (2S)-piperidine-2-carboxylate derivative. For this protocol, we will assume the use of Ethyl (2S)-piperidine-2-carboxylate.

Protocol 1.1: Synthesis of Ethyl (2S)-5-oxopiperidine-2-carboxylate

The introduction of a ketone at the C5 position is a crucial step. This can be achieved through various oxidative methods.

  • Materials:

    • Ethyl (2S)-piperidine-2-carboxylate

    • Protecting group (e.g., Boc-anhydride)

    • Oxidizing agent (e.g., Ruthenium(III) chloride hydrate with sodium periodate)

    • Dichloromethane (DCM)

    • Acetonitrile

    • Water

    • Sodium bicarbonate

    • Magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Protect the nitrogen of Ethyl (2S)-piperidine-2-carboxylate with a suitable protecting group (e.g., Boc) under standard conditions.

    • Dissolve the N-protected piperidine in a biphasic solvent system of DCM, acetonitrile, and water.

    • Add a catalytic amount of Ruthenium(III) chloride hydrate.

    • Add sodium periodate portion-wise at 0 °C and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Synthesis of Ethyl (2S)-5-((benzyloxy)imino)piperidine-2-carboxylate

The ketone is then converted to an oxime, which will be subsequently reduced.

  • Materials:

    • Ethyl (2S)-5-oxopiperidine-2-carboxylate

    • Benzyloxyamine hydrochloride

    • Triethylamine

    • Ethanol

    • Sodium sulfate

  • Procedure:

    • Dissolve Ethyl (2S)-5-oxopiperidine-2-carboxylate in ethanol.

    • Add benzyloxyamine hydrochloride and triethylamine to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over sodium sulfate and concentrate to yield the oxime.

Protocol 1.3: Stereoselective Reduction to Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

The stereoselective reduction of the oxime is a critical step to establish the desired (5R) stereochemistry. This can be achieved using a variety of reducing agents, with the choice of reagent influencing the diastereoselectivity. Sodium cyanoborohydride or catalytic hydrogenation are commonly employed methods.

  • Materials:

    • Ethyl (2S)-5-((benzyloxy)imino)piperidine-2-carboxylate

    • Sodium cyanoborohydride or Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Acetic acid (for cyanoborohydride reduction)

    • Hydrogen gas (for catalytic hydrogenation)

    • Celite

  • Procedure (using catalytic hydrogenation):

    • Dissolve the oxime in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined by NMR analysis of the crude product.

    • Purification by column chromatography may be required to isolate the desired (2S,5R) diastereomer.

PART 2: Amidation of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate

The final step is the conversion of the ester at the C2 position to a primary carboxamide. This can be achieved through direct aminolysis with ammonia or by a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling. The direct aminolysis is often preferred for its atom economy.

Protocol 2.1: Synthesis of this compound

This protocol details the direct conversion of the ethyl ester to the carboxamide using ammonia.

  • Materials:

    • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

    • 7N Ammonia in Methanol

    • Sealed reaction vessel

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate in a 7N solution of ammonia in methanol in a sealed pressure vessel.

    • Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Alternative Amidation via Carboxylic Acid Intermediate

If direct aminolysis proves to be low-yielding or problematic, an alternative two-step protocol can be employed.

Protocol 2.2: Hydrolysis to (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic Acid

  • Materials:

    • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF) / Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide.

    • Stir at room temperature until the ester is fully consumed (monitored by TLC).

    • Acidify the reaction mixture to pH ~6-7 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield the carboxylic acid.

Protocol 2.3: Amide Coupling

  • Materials:

    • (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic acid

    • Ammonium chloride

    • Coupling agent (e.g., EDC·HCl, HATU)[5]

    • Base (e.g., DIPEA, triethylamine)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid in DMF or DCM.

    • Add the coupling agent (e.g., 1.1 eq of EDC·HCl) and an activator (e.g., 1.1 eq of HOBt).

    • Add the base (e.g., 2.5 eq of DIPEA).

    • Add ammonium chloride (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

Data Summary and Characterization

The following table summarizes the key intermediates and the final product with their expected molecular weights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Ethyl (2S)-5-oxopiperidine-2-carboxylateC8H13NO3171.19
Ethyl (2S)-5-((benzyloxy)imino)piperidine-2-carboxylateC15H20N2O3276.33
Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylateC15H22N2O3278.35
This compoundC13H19N3O2249.31[6]

Characterization of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic protons of the benzyloxy group, and the aromatic protons. The diastereotopic protons of the piperidine ring will likely exhibit complex splitting patterns. The amide protons will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 13 carbons in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the benzyl group.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.15.

Mechanistic Insights: The Amidation Step

The conversion of a carboxylic acid to a carboxamide using a coupling agent like EDC·HCl proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (in this case, ammonia).

Amidation_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation RCOOH R-COOH Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + NH₃ Ammonia NH₃ Amide R-CONH₂ Tetrahedral->Amide Byproduct EDU Tetrahedral->Byproduct caption Figure 2: Simplified mechanism of EDC-mediated amidation.

Caption: Figure 2: Simplified mechanism of EDC-mediated amidation.

This method is advantageous as it proceeds under mild conditions, which helps to preserve the integrity of other functional groups in the molecule.[7]

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor for medicinal chemists. The protocols outlined in this application note provide a clear and detailed pathway to this valuable intermediate. By understanding the underlying principles of each reaction and adhering to careful experimental technique, researchers can successfully synthesize this compound, paving the way for the development of novel and effective therapeutic agents. The stereochemical integrity of the final product is of utmost importance, and the described synthetic route is designed to maximize the yield of the desired diastereomer.

References

  • Google Patents. (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide. RU2610091C2.
  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(15), 3466.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 548-558.
  • Google Patents. Method for optical resolution of piperidine carboxylic acid derivative. EP1146029A1.
  • Aapptec. Coupling Reagents.
  • PubChem. This compound. CID 71474579.
  • Pharmaffiliates. (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 548-558.
  • PubMed Central. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 923-936.e10.
  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4567-4570.
  • MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1745.
  • Google Patents. Purification of piperidines. US2868793A.
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 923-944.
  • Google Patents. Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. US10662190B2.
  • Pharmaffiliates. (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic Acid.
  • Google Patents. Process for the production of carboxylic acid amides. US1972142A.
  • Organic-Chemistry.org. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
  • 5z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • The Royal Society of Chemistry. Supporting Information.

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Application Notes & Protocols: Synthetic Routes for Piperidine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine-2-Carboxamide Scaffolds in Medicinal Chemistry

The piperidine-2-carboxamide scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its prevalence stems from the piperidine ring's ability to serve as a versatile scaffold, allowing for three-dimensional diversification, while the carboxamide group provides a key hydrogen bonding motif for molecular recognition at biological targets. This unique combination has led to the development of therapeutics targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases. For instance, derivatives of this scaffold have shown promise as potent kinase inhibitors, modulators of G-protein coupled receptors, and as antibacterial agents. The precise stereochemical orientation of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a paramount challenge and a key focus of contemporary synthetic efforts.

This guide provides an in-depth exploration of robust and scalable synthetic routes to access these valuable derivatives, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.

Multicomponent Reactions: The Ugi and Ugi-Joullié Approach

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR-based library synthesis and has been elegantly adapted for the synthesis of piperidine-2-carboxamide derivatives.

The Ugi-Joullié Reaction for Piperidine-2-Carboxamides

A significant advancement in this area is the Ugi-Joullié reaction, which utilizes a bifunctional starting material to facilitate an intramolecular cyclization, directly yielding the desired piperidine core. This approach streamlines the synthesis and allows for the introduction of multiple diversity points in a single step.

The reaction typically involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid (or a bifunctional component that combines two of these). In the context of piperidine-2-carboxamides, a common strategy involves using a starting material that contains both an amine and a carboxylic acid, such as L-pipecolic acid.

Mechanistic Rationale

The reaction proceeds through a series of equilibria, initiated by the formation of an iminium ion from the aldehyde and the amine functionality of pipecolic acid. The isocyanide then undergoes nucleophilic attack on the iminium ion, followed by an intramolecular O-acylation by the carboxylic acid. A subsequent Mumm rearrangement leads to the stable α-acylamino amide product. The stereochemistry at the C2 position of the piperidine ring is retained from the starting L-pipecolic acid.

Experimental Protocol: Synthesis of a Piperidine-2-Carboxamide Library via Ugi-Joullié Reaction

This protocol describes a general procedure for the parallel synthesis of a library of piperidine-2-carboxamide derivatives.

Materials:

  • L-Pipecolic acid

  • A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) as solvent

  • Reaction vials (e.g., 8 mL)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the aldehydes (1.0 M in MeOH) and isocyanides (1.0 M in MeOH).

  • Reaction Setup: To an 8 mL reaction vial containing a stir bar, add L-pipecolic acid (0.1 mmol, 1.0 equiv).

  • Component Addition: Add the aldehyde stock solution (0.1 mmol, 1.0 equiv) followed by the isocyanide stock solution (0.1 mmol, 1.0 equiv).

  • Solvent and Reaction: Add MeOH to achieve a final concentration of 0.2 M. Seal the vial and stir the reaction mixture at room temperature for 48 hours.

  • Workup: Upon completion (monitored by LC-MS), concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel or by preparative HPLC to yield the desired piperidine-2-carboxamide derivative.

Workflow Diagram

Ugi_Joullie_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Stock_Solutions Prepare Aldehyde & Isocyanide Stock Solutions (1.0 M in MeOH) Weigh_Acid Weigh L-Pipecolic Acid into Reaction Vials Add_Reagents Add Aldehyde & Isocyanide Stock Solutions Weigh_Acid->Add_Reagents Add_Solvent Add MeOH (0.2 M final conc.) Add_Reagents->Add_Solvent Stir Stir at Room Temperature for 48 hours Add_Solvent->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify via Flash Chromatography or Preparative HPLC Concentrate->Purify Product Isolated Piperidine-2-carboxamide Purify->Product Flow_Hydrogenation Reagent_Reservoir Substrate Solution (Pyridine-2-carboxamide in EtOH) Pump HPLC Pump Reagent_Reservoir->Pump Mixer Gas-Liquid Mixer (T-piece) Pump->Mixer H2_Source H2 Cylinder Gas_Controller Mass Flow Controller H2_Source->Gas_Controller Gas_Controller->Mixer Reactor Heated Packed-Bed Reactor (Pd/C Catalyst Column) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Product_Collection Product Collection BPR->Product_Collection

Chiral Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A Key Intermediate for Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Chiral Piperidine in Combating Antibiotic Resistance

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in this area. When combined with ceftazidime, it effectively neutralizes a broad spectrum of β-lactamase enzymes produced by resistant bacteria, restoring the efficacy of the partner antibiotic. The synthesis of Avibactam hinges on the availability of a precisely configured chiral building block: (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide.[1][2][3] The specific stereochemistry of this molecule is paramount for the final drug's biological activity. This application note provides a detailed, scientifically grounded protocol for the chiral synthesis of this crucial intermediate, emphasizing the rationale behind key steps and offering insights for successful execution.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Precision

The synthesis of this compound is a multi-step process that begins with establishing the piperidine ring and culminates in the formation of the primary carboxamide. Several routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions to install the desired stereocenters.[1][2][4] The protocol detailed below is a convergent and efficient pathway that has been successfully implemented in process chemistry for the manufacture of Avibactam.[5]

The overall strategy can be visualized as follows:

G cluster_0 Core Synthesis A Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate B N-Boc Protected Intermediate A->B Boc Protection C Stereochemical Inversion at C5 B->C Activation & SN2 with Benzyloxyamine D Ethyl (2S,5R)-5-((benzyloxy)amino) piperidine-2-carboxylate C->D Deprotection E (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide D->E Amidation with NH3/MeOH

Figure 1: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the key transformations in the synthesis of this compound, starting from a key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

Protocol 1: Amidation of Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

This crucial final step converts the ethyl ester into the desired primary carboxamide. The use of a saturated solution of ammonia in methanol is a common and effective method for this transformation.

Materials:

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (or its oxalate salt)

  • 7 M Ammonia in Methanol

  • Methanol

  • Toluene

  • Reaction vessel with magnetic stirring and temperature control

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0 equivalent).[1]

  • Ammonia Addition: Add a solution of 7 M ammonia in methanol (approximately 3-4 volumes relative to the starting ester). The reaction is typically performed at a high concentration to drive the equilibrium towards the amide product.[1][5]

  • Reaction Monitoring: Stir the mixture at room temperature (approximately 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 8-40 hours.[1][5]

  • Work-up:

    • If starting from the oxalate salt, the ammonium oxalate byproduct will precipitate and can be removed by filtration. Wash the filter cake with methanol.[5]

    • Combine the filtrate and washes.

  • Solvent Exchange and Crystallization:

    • Concentrate the methanolic solution under reduced pressure. Caution: Perform this at a low temperature (starting from 0 °C) to avoid potential side reactions.[1]

    • To the concentrated residue, add toluene. This serves to azeotropically remove residual methanol and water, and to facilitate crystallization of the product.[1]

    • Repeat the concentration and addition of toluene twice.[1]

    • Heat the resulting toluene slurry to approximately 80 °C for 30 minutes to ensure complete dissolution and then cool to 0 °C to induce crystallization.[1]

  • Isolation and Drying:

    • Collect the crystalline product by filtration.

    • Wash the cake with cold toluene.

    • Dry the solid under vacuum to a constant weight to afford this compound as a white to off-white solid.

Expert Insights: The conversion to the amide is a critical step where impurities can be introduced. Careful monitoring is essential to prevent the formation of side products. The crystallization from toluene is effective for obtaining a product with high purity.

Quantitative Data Summary

ParameterValueReference
Starting Material Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate[1]
Reagent 7 M Ammonia in Methanol[1][5]
Typical Reaction Time 8 - 40 hours[1][5]
Typical Yield >85%[5]
Product Purity (HPLC) >99%[1]
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol

Quality Control and Analytical Characterization

Ensuring the stereochemical and chemical purity of the final product is paramount. A combination of analytical techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric and diastereomeric purity of the product, a validated chiral HPLC method is essential. While a specific method for the target molecule is not publicly detailed, methods for similar chiral aminopiperidines often involve derivatization to introduce a chromophore, followed by separation on a chiral stationary phase.[6][7]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is often effective.[7]

  • Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of a basic modifier like diethylamine, is typically used.[7]

  • Detection: UV detection is suitable if the molecule has a chromophore or after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.

Trustworthiness and Self-Validation

The protocol described is derived from established and published manufacturing routes for a key pharmaceutical intermediate, lending it a high degree of trustworthiness.[1][5] To ensure self-validation of the protocol, the following checks should be integrated:

  • In-process controls: Regular monitoring of the reaction by HPLC to ensure complete conversion and to check for the formation of impurities.

  • Reference standards: Comparison of the final product's analytical data (NMR, HPLC, MS) with a well-characterized reference standard.

  • Stereochemical integrity: The chiral HPLC analysis is a critical validation step to ensure that no racemization or epimerization has occurred during the synthesis.

Conclusion

The chiral synthesis of this compound is a well-defined process that is crucial for the production of the β-lactamase inhibitor Avibactam. By following the detailed protocols and incorporating rigorous analytical controls, researchers and drug development professionals can reliably produce this key intermediate with the high degree of chemical and stereochemical purity required for pharmaceutical applications. The insights provided into the rationale behind the experimental choices aim to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the procedure as needed.

References

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
  • Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. Sigarra. [Link]
  • avibactam. New Drug Approvals. [Link]
  • Benzyl (2S,5R)-5-((benzyloxy)amino)
  • The preparation method of avibactam intermediate.
  • Preparation method of avibactam intermediate.
  • Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • The HPLC analytical approach of 3-amino piperidine.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

Sources

Chromatographic Purification of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A Multi-Modal Approach to Ensure Diastereomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, including the novel β-lactamase inhibitor Avibactam.[1][2] The presence of two stereocenters (at C2 and C5) necessitates stringent control over its diastereomeric purity, as unwanted stereoisomers can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, multi-modal chromatographic strategy for the robust purification of the desired (2S,5R) diastereomer. We move beyond a single-method approach, detailing primary purification protocols using Supercritical Fluid Chromatography (SFC) for optimal stereoisomer resolution and Hydrophilic Interaction Liquid Chromatography (HILIC) for orthogonal separation of polar impurities. This guide provides field-proven insights and step-by-step protocols designed for researchers, chemists, and process development scientists.

Introduction: The Purification Challenge

The target molecule, this compound, possesses a complex physicochemical profile that presents distinct challenges for chromatographic purification. Its structure includes:

  • Two Chiral Centers: The primary challenge is the separation of the desired (2S,5R) diastereomer from other potential stereoisomers formed during synthesis (e.g., (2R,5S), (2S,5S), and (2R,5R)).

  • High Polarity: The presence of a primary amide and two basic amine functionalities imparts significant polarity. This often leads to poor retention on traditional reversed-phase (RP-HPLC) columns, which separate compounds based on hydrophobicity.[3][4]

  • Basic Moieties: The piperidine ring nitrogen and the exocyclic amino group are basic. These sites can engage in secondary ionic interactions with acidic silanols on the surface of silica-based stationary phases, potentially causing peak tailing and poor resolution.

  • Mixed Polarity: The benzyloxy group introduces a non-polar, aromatic moiety, contrasting with the polar scaffold.

A successful purification strategy must therefore provide exquisite stereoselectivity while effectively managing the compound's high polarity and basicity. A single chromatographic method is often insufficient to guarantee the removal of all potential impurities; therefore, a robust, self-validating system employing orthogonal techniques is essential for pharmaceutical quality control.[5][6]

A Strategic Framework for Method Development

We advocate for a parallel screening approach to rapidly identify the optimal purification conditions. This strategy involves evaluating the crude sample mixture across several dissimilar, or orthogonal, chromatographic modes to exploit different separation mechanisms.[7][8] The primary goal is to find a system with the highest selectivity (α) for the critical pair—in this case, the (2S,5R) diastereomer and its closest-eluting stereoisomer.

The diagram below illustrates a logical workflow for developing a robust purification and analysis method for this target molecule.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Analysis & Strategy cluster_1 Phase 2: Orthogonal Screening cluster_2 Phase 3: Method Optimization & Selection cluster_3 Phase 4: Scale-Up & Validation Start Crude (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide Mixture Analyze Analyze Physicochemical Properties (Polarity, Chirality, pKa) Start->Analyze Strategy Define Purification Goal: Isolate (2S,5R) Diastereomer >99.5% Purity Analyze->Strategy Screening Parallel Chromatographic Screening Strategy->Screening SFC Supercritical Fluid Chromatography (SFC) Primary for Stereoisomers Screening->SFC HILIC Hydrophilic Interaction LC (HILIC) Primary for Polar Impurities Screening->HILIC RP_HPLC Reversed-Phase LC (RP-HPLC) Orthogonal Check for Non-polar Impurities Screening->RP_HPLC Optimize Optimize for Resolution (Rs), Peak Shape, and Loadability SFC->Optimize HILIC->Optimize RP_HPLC->Optimize SelectPrimary Select Primary Purification Method (Likely SFC due to stereoselectivity) Optimize->SelectPrimary SelectOrthogonal Select Orthogonal Method for Purity Check (HILIC or RP-HPLC) Optimize->SelectOrthogonal ScaleUp Preparative Scale-Up SelectPrimary->ScaleUp Validation Validate Purity of Collected Fractions Using Orthogonal Method SelectOrthogonal->Validation ScaleUp->Validation

Caption: Method development workflow for purification.

Primary Purification Protocol: Chiral Supercritical Fluid Chromatography (SFC)

Causality: SFC is the premier technique for chiral separations due to its use of supercritical CO₂ as the primary mobile phase.[9] This results in low viscosity and high diffusivity, enabling high flow rates, rapid separations, and superior efficiency compared to HPLC.[10][11] Polysaccharide-based chiral stationary phases (CSPs) in SFC often provide unique steric and hydrogen-bonding interactions that are highly effective for resolving complex stereoisomers.[10][12] Furthermore, SFC is a "green" technology that reduces solvent waste and simplifies post-purification processing, as the CO₂ is removed by depressurization.[13]

Step-by-Step Protocol for SFC Method Development
  • Sample Preparation: Dissolve the crude material in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of 1-2 mg/mL for analytical screening. Ensure complete dissolution.

  • Instrumentation and Initial Conditions:

    • System: An analytical SFC system with a back-pressure regulator (BPR), UV detector, and column oven.

    • Columns: Screen a set of polysaccharide-based CSPs. Recommended starting columns include those based on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).[14]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol (MeOH).

    • Initial Gradient: 5% to 40% Co-solvent over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Screening and Selectivity Optimization:

    • Inject the sample onto each column using the initial gradient. Identify the column that provides the best separation (baseline or near-baseline) of the diastereomers.

    • Optimize Co-solvent: Once the best column is selected, convert to isocratic elution. Adjust the percentage of the co-solvent to maximize the resolution (Rs) between the target peak and its closest impurity. A lower percentage of co-solvent generally increases retention and may improve resolution.

    • Introduce Additives: If peak shape is poor (tailing), add a small amount of a basic additive to the co-solvent (e.g., 0.1-0.3% diethylamine or isopropylamine). This neutralizes active sites on the stationary phase.

    • Vary Temperature and Pressure: Systematically adjust the temperature (e.g., 30-50 °C) and back pressure (e.g., 120-200 bar) to fine-tune selectivity. These parameters alter the density and solvating power of the supercritical fluid.[12]

Data Presentation: Example SFC Screening Results
Column ChemistryCo-Solvent (Isocratic)AdditiveResolution (Rs) between (2S,5R) and closest isomerComments
Amylose tris(3,5-dimethylphenylcarbamate)25% MeOH0.2% DEA2.8 Baseline separation. Excellent candidate.
Cellulose tris(3,5-dimethylphenylcarbamate)30% MeOH0.2% DEA1.4Partial co-elution. Not ideal.
Cellulose tris(4-chloro-3-methylphenylcarbamate)20% EtOH0.2% DEA1.9Good separation, broader peaks.
Amylose tris(1-phenylethylcarbamate)22% MeOH0.2% DEA0.5Poor resolution.

Orthogonal Purification Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is an ideal orthogonal technique for polar, ionizable compounds like our target molecule.[15] It operates with a high-organic, low-aqueous mobile phase and a polar stationary phase (e.g., bare silica, amide, or amino-functionalized).[16][17] The separation mechanism is primarily based on partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[18] This mechanism is fundamentally different from the hydrophobic interactions in RP-HPLC and the chiral recognition in SFC, making it excellent for revealing impurities that might co-elute in other systems.

Step-by-Step Protocol for HILIC Method Development
  • Sample Preparation: Dissolve the crude material in the initial mobile phase (e.g., 95:5 Acetonitrile:Water with buffer) at 1 mg/mL. Mismatched injection solvents can cause severe peak distortion in HILIC.

  • Instrumentation and Initial Conditions:

    • System: A standard HPLC or UHPLC system.

    • Columns: Screen a set of HILIC columns. An amide-based phase is often a robust starting point.[17]

    • Mobile Phase A: Acetonitrile (ACN).

    • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

    • Initial Gradient: 95% to 70% A over 10 minutes. Note: In HILIC, increasing the aqueous component (B) decreases retention.

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Temperature: 35 °C.

    • Detection: UV at 220 nm; consider CAD or ELSD if impurities lack a chromophore.

  • Optimization:

    • Adjust Buffer: Vary the buffer concentration (5-20 mM) and pH (4-6). The charge state of the molecule's basic amines is highly dependent on pH, which will significantly alter retention and selectivity.

    • Optimize Gradient Slope: Adjust the gradient steepness to improve the separation of closely eluting peaks.

    • Change Organic Modifier: While ACN is most common, other polar organic solvents can be explored for alternative selectivity.

From Analysis to Production: Preparative Scale-Up

Once an optimized analytical method is established (typically the SFC method for this application), the process can be scaled for preparative purification. The primary goal is to maximize throughput while maintaining the required purity.

ScaleUpWorkflow cluster_0 Analytical Method cluster_1 Loading & Throughput Study cluster_2 Preparative Method cluster_3 Post-Purification AnaDev Optimized Analytical SFC Method (Resolution > 2.0) LoadStudy Perform Loading Study on Analytical Column (Inject increasing mass until resolution is lost) AnaDev->LoadStudy CalcLoad Calculate Max Loading Capacity (mg sample / g stationary phase) LoadStudy->CalcLoad ScaleCalc Geometric Scaling Calculation (Adjust flow rate based on column cross-sectional area) CalcLoad->ScaleCalc PrepRun Execute Preparative SFC Run (Column: 20-50 mm ID) ScaleCalc->PrepRun Fraction Collect Fractions PrepRun->Fraction PurityCheck Analyze Fractions with Orthogonal (HILIC or RP-HPLC) Method Fraction->PurityCheck Pool Pool Pure Fractions (>99.5%) & Evaporate Solvent PurityCheck->Pool

Caption: Workflow for preparative scale-up.

Key considerations for scale-up include:

  • Loading: The amount of crude material that can be loaded onto the column without sacrificing the resolution of the key diastereomers. This is determined empirically through loading studies.[19]

  • Flow Rate: The flow rate is scaled geometrically based on the cross-sectional area of the preparative column relative to the analytical column.

  • Fraction Collection: Use peak-based fraction collection triggered by the UV signal to isolate the target compound.

  • Purity Confirmation: Crucially, analyze the collected fractions using the orthogonal HILIC or RP-HPLC method to confirm purity and ensure no hidden impurities are co-eluting with the product peak.[20]

Conclusion

The purification of this compound demands a scientifically rigorous and multi-faceted chromatographic strategy. A single-column, single-mode approach is insufficient to guarantee the diastereomeric purity required for pharmaceutical applications. By leveraging the superior stereoselectivity of Supercritical Fluid Chromatography with chiral stationary phases, preparative-scale isolation of the target (2S,5R) diastereomer can be achieved efficiently and sustainably. The purity of the final product must then be validated using an orthogonal method, such as the Hydrophilic Interaction Liquid Chromatography protocol detailed herein, to provide a complete and trustworthy assessment of the compound's quality. This dual-methodology approach ensures a self-validating system, providing high confidence in the final product's purity and identity.

References

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Brazilian Chemical Society.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Pharmaceutical Technology. (2009). Supercritical Fluid Chiral Separations.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • Aslam, M., & Inta, A. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie.
  • Visky, D., et al. (2003). Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. Journal of Chromatographic Science.
  • Jones, B., et al. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
  • Singh, M., & Ravikumar, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Pharmaoffer. (n.d.). (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.
  • Pharmaffiliates. (n.d.). CAS No: 1416134-48-9 | (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate.

Sources

Application Note: A Comprehensive Guide to the Analytical Method Development for the Identification and Quantification of Avibactam Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Avibactam is a novel, non-β-lactam β-lactamase inhibitor crucial in combating multidrug-resistant Gram-negative bacterial infections.[1][2][3] Ensuring the purity of the Avibactam active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic development and validation of analytical methods for the detection, identification, and quantification of Avibactam impurities. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic method development using HPLC/UPLC, structural elucidation with LC-MS/MS, and analysis of volatile impurities by GC-MS. This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.

Introduction: The Imperative for Impurity Profiling of Avibactam

Avibactam, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, restores the efficacy of β-lactam antibiotics by inhibiting a broad spectrum of β-lactamase enzymes.[1][2][3] Its unique diazabicyclooctane structure, which lacks a traditional β-lactam ring, presents specific challenges and considerations during synthesis and storage.[1][4] Impurities in the drug substance can originate from starting materials, by-products of the complex synthesis, or degradation products formed under environmental stress.[5][6]

Even in trace amounts, these impurities can impact the drug's safety and efficacy.[5] Therefore, a robust analytical control strategy is not merely a regulatory requirement but a scientific necessity. This involves developing highly specific, sensitive, and accurate analytical methods to profile and control these impurities within strict, toxicologically qualified limits.

Regulatory Framework: Adherence to ICH Guidelines

The development and validation of analytical methods for impurities are governed by a stringent regulatory framework established by the International Council for Harmonisation (ICH). The key guidelines that form the foundation of our approach are:

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities, establishing thresholds based on the maximum daily dose.[5][6][7][8] It classifies impurities as organic, inorganic, and residual solvents.[6][8]

  • ICH Q2(R1) - Validation of Analytical Procedures: This document details the validation parameters required to demonstrate that an analytical procedure is suitable for its intended purpose.[9][10][11] These parameters include specificity, linearity, accuracy, precision, and robustness.

Adherence to these guidelines is critical for successful regulatory submissions and for ensuring the quality and safety of the final drug product.

Strategic Approach to Analytical Method Development

A successful method development strategy for Avibactam impurities is a multi-faceted process. It begins with understanding the analyte and potential impurities and progresses through systematic optimization and validation of various analytical techniques. The overall workflow is designed to ensure comprehensive characterization and control.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation A Understand Avibactam: Structure, Properties, Potential Impurities B Review Regulatory Guidelines (ICH Q3A) A->B Guides impurity thresholds C Primary Analysis: RP-HPLC/UPLC Method Development B->C D Identification & Structure Elucidation: LC-MS/MS Method C->D For unknown peaks G Method Validation (ICH Q2(R1)) C->G D->G E Volatile/Solvent Analysis: Headspace GC-MS Method E->G F Forced Degradation Studies F->C Proves stability-indicating nature of method H Routine Quality Control Implementation G->H Transfer of validated method G cluster_0 Core Parameters cluster_1 Sensitivity & Robustness A Analytical Method Validation (ICH Q2(R1)) B Specificity (Discrimination from impurities, degradants, placebo) A->B C Linearity (Proportionality of response to concentration) A->C D Accuracy (% Recovery of known amounts) A->D E Precision (Repeatability & Intermediate) A->E F Range (Upper and lower concentrations) A->F G Limit of Detection (LOD) (Lowest detectable amount) A->G H Limit of Quantitation (LOQ) (Lowest quantifiable amount) A->H I Robustness (Effect of minor changes: pH, flow, temp.) A->I C->F D->F E->F

Sources

Application Note: Establishing and Utilizing a Compound as a Reference Standard in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical manufacturing, the reference standard is the cornerstone of quality control. It is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, quality, and strength of a drug substance or drug product.[1][2][3] Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of reference standards to ensure that every batch of a manufactured drug is consistent with the material proven to be safe and effective in clinical trials.[2]

This application note provides a comprehensive guide to the principles and practices for qualifying, handling, and managing reference standards in compliance with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) in their Q7 Good Manufacturing Practice (GMP) guidelines.[4][5][6][7]

Section 1: Qualification and Characterization of a Primary Reference Standard

A primary reference standard is a substance demonstrated through extensive analytical testing to be authentic material of high purity.[8] When a compendial standard from sources like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) is unavailable, an in-house primary standard must be established.[1][2] The qualification process is a rigorous scientific investigation designed to create a well-documented and reliable standard.

Candidate Selection and Sourcing

The journey begins with selecting a candidate batch of the Active Pharmaceutical Ingredient (API). This batch should be of the highest possible purity, ideally greater than 99.5%, and representative of the clinical trial material to maintain a link to demonstrated safety and efficacy.[9][10][11] If necessary, the material may undergo further purification steps, such as recrystallization or chromatography, to achieve the desired quality.[2][10][11]

Identity Confirmation: The Orthogonal Approach

Confirming the identity of the reference standard is paramount. A single analytical technique is insufficient. An orthogonal approach, using multiple methods based on different scientific principles, is required to unequivocally confirm the molecular structure.

Key Techniques Include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the molecular structure, connectivity, and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that act as a structural fingerprint.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

  • UV-Vis Spectroscopy: Provides information about chromophores within the molecule.

Causality: Relying on multiple, independent techniques drastically reduces the probability of misidentifying the compound. Each method corroborates the others, providing a high degree of confidence in the material's identity.

Purity Determination and Potency Assignment

The assigned purity value of a reference standard is critical for its use in quantitative assays. This is not determined by a single measurement but by a mass balance approach, which sums the levels of all potential impurities and subtracts them from 100%.[1][3]

Protocol for Purity Assignment:

  • Chromatographic Purity: Use a high-resolution, validated stability-indicating method (e.g., HPLC-UV, GC-FID) to determine the area percent of the main peak and any organic impurities.

  • Water Content: Accurately measure the water content using Karl Fischer titration.

  • Residual Solvents: Quantify any remaining process solvents using Gas Chromatography (GC) with a headspace autosampler.[3]

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): Determine the amount of non-combustible inorganic material.[3]

  • Calculate Purity: The final purity value is calculated as: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This assigned purity value is then used to determine the potency , which is documented on the Certificate of Analysis (CofA). For example, if the purity is 99.5% and the material is a free base, its potency is 995 µg/mg.

Table 1: Example Purity Assignment for a New Reference Standard Lot

Analytical TestMethodResult
Chromatographic PurityHPLC-UV99.75%
Water ContentKarl Fischer0.12%
Residual SolventsGC-HS0.08%
Inorganic ImpuritiesResidue on Ignition0.03%
Assigned Purity Mass Balance 99.52%
The Certificate of Analysis (CofA)

The CofA is the official document that summarizes the identity, purity, potency, and characterization data for the reference standard lot. It must include the lot number, characterization data, assigned potency, recommended storage conditions, and a re-test or expiry date.[10]

Diagram 1: Workflow for Qualification of a Primary Reference Standard

G cluster_0 Phase 1: Candidate Selection & Preparation cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Finalization Select Select High-Purity API Batch Purify Purify if Necessary (e.g., Recrystallization) Select->Purify Identity Identity Confirmation (NMR, MS, IR) Purify->Identity Purity Purity Analysis Identity->Purity Organic Organic Impurities (HPLC) Purity->Organic Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (GC) Purity->Solvents Inorganic Inorganic Impurities (ROI) Purity->Inorganic Assign Assign Potency (Mass Balance Calculation) Inorganic->Assign CoA Generate Certificate of Analysis (CofA) Assign->CoA Release Release for Use CoA->Release

Caption: Workflow for establishing a new primary reference standard.

Section 2: Protocols for Handling, Storage, and Use

Proper handling and storage are essential to maintain the integrity of a reference standard throughout its lifecycle.[12]

Protocol: Storage and Handling
  • Receipt and Logging: Upon receipt, log the standard's details (name, lot number, CofA, date) into a dedicated inventory management system.

  • Storage Conditions: Store the standard under the conditions specified on its CofA or label.[12] This typically involves controlled temperature (e.g., 2-8°C or -20°C), protection from light, and controlled humidity.

    • Causality: Improper storage can lead to degradation, moisture uptake (for hygroscopic materials), or other changes that invalidate the assigned potency.

  • Dispensing:

    • Allow the container to equilibrate to ambient temperature before opening to prevent condensation, which can alter the water content.

    • Use calibrated balances and appropriate weighing techniques. For quantitative use, accurate weighing is critical.[12][13]

    • Promptly and securely reseal the container after dispensing.

  • Solution Preparation:

    • Prepare stock solutions using calibrated volumetric flasks and high-purity solvents.

    • Document all preparation details, including weights, volumes, solvent lot numbers, and dates.

    • Assess the stability of the prepared solution and assign an appropriate expiry date.

Primary vs. Secondary Standards
  • Primary Standards: Of the highest purity, fully characterized, and used to establish the value of secondary standards.[1][8][11] Their use is often reserved for critical assays and characterization.

  • Secondary (or Working) Standards: Qualified against the primary standard.[11] These are used for routine QC testing to preserve the inventory of the primary standard. The qualification involves comparative testing to assign a potency value traceable to the primary standard.

Section 3: Lifecycle Management of Reference Standards

A reference standard is not static; it requires ongoing management to ensure its continued suitability.[14][15][16]

Stability Monitoring and Re-qualification

Reference standards are placed on a stability monitoring program to confirm they remain fit for use.

Protocol: Stability Monitoring

  • Protocol Design: Establish a formal stability protocol that defines testing intervals (e.g., annually), analytical methods to be used (typically stability-indicating purity and water content), and acceptance criteria.

  • Execution: At each time point, test the standard against its specifications.

  • Data Review: Compare the results to the initial characterization data. Any significant trend or out-of-specification result must be investigated.

  • Re-test Date Extension: If the data confirms stability, the re-test date can be extended, typically for 12 months.[10]

Batch Replacement

When the inventory of a reference standard lot is depleted or it is no longer deemed suitable, a replacement lot must be introduced. This requires a formal process to ensure continuity.

  • Candidate Qualification: The new candidate lot must be fully characterized following the same rigorous process described in Section 1.

  • Bridging Study: A bridging study is performed to directly compare the performance of the old and new lots. This involves running analytical methods (e.g., an HPLC assay) side-by-side using both standards to analyze a consistent drug product sample.

    • Causality: The bridging study ensures that the switch from the old lot to the new lot will not impact analytical results, providing seamless continuity for quality control testing.

  • Documentation: The results of the qualification and bridging study are documented, and the new lot is formally released for use. The old lot is officially retired.

Diagram 2: Lifecycle Management of a Reference Standard

G cluster_main Reference Standard Lifecycle Establish Establishment & Qualification (Lot A) Routine Routine Use in QC (Primary or Secondary) Establish->Routine Bridge Bridging Study (Lot A vs. Lot B) Establish->Bridge Old Lot Data Stability Annual Stability Monitoring Routine->Stability Depletion Inventory Depletion or Degradation Routine->Depletion Retest Extend Re-test Date Stability->Retest Pass Stability->Depletion Fail / OOS Retest->Routine QualifyNew Qualify New Lot (Lot B) Depletion->QualifyNew QualifyNew->Bridge Retire Retire Lot A Bridge->Retire

Caption: The cyclical process of managing a reference standard.

Conclusion

The establishment and meticulous management of reference standards are non-negotiable elements of Good Manufacturing Practice in the pharmaceutical industry. A robust reference standard program, grounded in sound science and compliant with regulatory guidelines like ICH Q7, ensures the validity of analytical data.[4][17] This, in turn, guarantees the consistent quality, safety, and efficacy of medicines delivered to patients. By following the detailed protocols and understanding the scientific principles outlined in this guide, organizations can build and maintain a trustworthy and effective reference standard system.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com.
  • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio.
  • ICH Q7 GMP for APIs. (n.d.). Pharmuni.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA).
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (n.d.). ICH.
  • Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review.
  • Reference Standard | Secondary & Primary Standards | CMO. (n.d.). PharmaCompass.com.
  • Good Manufacturing Practice for Active Pharmaceutical Ingredients - ICHQ7. (2022, April 26). YouTube.
  • Reference Standards: The Cornerstone of Control. (n.d.). DSDP Analytics.
  • USP: <11> Reference Standards - Draft published for Comment. (2024, May 15). gmp-compliance.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA).
  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). EDQM.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Quality Considerations in Demonstrating Biosimilarity to a Reference Protein Product. (n.d.). ECA Academy.
  • The ABC's of Reference Standard Management. (n.d.). EAG Laboratories.
  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs.
  • Guidance for Industry #169 - Drug Substance. (n.d.). FDA.
  • SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. (2024, November 27). Pharmaceutical Information.
  • Roadmap to Effective Lifecycle Management: Maximizing Pharmaceutical Product Value. (2025, April 21). d-Wise.
  • Pharmaceutical Product Lifecycle Management & ICH Q12 Guidance. (2022, July 27). ProPharma.
  • Product information: Reference documents and guidelines. (n.d.). European Medicines Agency (EMA).
  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. (n.d.). USP-NF.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH.
  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho.
  • Quality guidelines. (n.d.). European Medicines Agency (EMA).
  • Scientific guidelines. (n.d.). European Medicines Agency (EMA).
  • The ABC's of Reference Standard Management. (2017, November 13). EAG Laboratories.
  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. (n.d.). PMC - PubMed Central.
  • Reference Standard Characterization & Management. (n.d.). Element Materials Technology.
  • Metrological technical specification for purity assessment of organic pure substance certified reference materials in China. (2025, August 6). ResearchGate.

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Application Notes and Protocols for the Synthesis of Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antibiotic resistance represents a formidable challenge to global public health, largely driven by the production of β-lactamase enzymes in bacteria, which deactivate β-lactam antibiotics.[1][2] The co-administration of β-lactamase inhibitors (BLIs) with these antibiotics is a clinically proven strategy to counteract this resistance mechanism.[3][4] However, the continuous evolution of β-lactamases, particularly the emergence of metallo-β-lactamases (MBLs) and new variants of serine-β-lactamases (SBLs), necessitates the development of novel, broad-spectrum inhibitors.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and in vitro evaluation of a novel β-lactamase inhibitor based on the diazabicyclooctane (DBO) scaffold, a non-β-lactam core found in modern inhibitors like avibactam.[7][8] We detail a complete workflow, from computational design and multi-step synthesis to robust protocols for assessing inhibitory potency and synergistic activity with partner antibiotics.

The Imperative for Novel β-Lactamase Inhibitors

β-lactam antibiotics, including penicillins and cephalosporins, are cornerstone therapeutic agents that function by inhibiting penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis.[1] The primary mechanism of resistance against these drugs is the bacterial production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1][9]

β-lactamases are broadly categorized into four Ambler classes based on amino acid sequence:

  • Classes A, C, and D: These are serine-β-lactamases (SBLs) that utilize a serine residue in their active site for catalysis.[10]

  • Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their hydrolytic activity.[10][11]

While first-generation BLIs like clavulanic acid and tazobactam are effective against many Class A enzymes, they are largely ineffective against Class C and D enzymes and completely inactive against Class B MBLs.[12][13] This gap in the inhibitory spectrum is a major driver for the development of next-generation inhibitors.[14] Non-β-lactam structures, such as diazabicyclooctanes (DBOs) and cyclic boronates, have emerged as promising scaffolds for creating inhibitors with a broader spectrum of activity against SBLs.[4][7]

Rational Design of a Novel DBO-Based Inhibitor

Modern drug discovery leverages computational tools to accelerate the design and identification of promising lead compounds, minimizing trial-and-error in the lab.[15] This approach allows for the rational design of inhibitors with enhanced binding affinity and specificity for the target enzyme.

Causality in Computational Design

The goal of computational design is to predict how a molecule will interact with the β-lactamase active site. By modeling these interactions, we can prioritize synthetic targets that are most likely to be potent inhibitors. Key steps include:

  • Target Selection & Preparation: High-resolution crystal structures of target β-lactamases (e.g., KPC-2 from Class A, AmpC from Class C) are obtained from the Protein Data Bank. The structures are prepared for docking by adding hydrogens, assigning charges, and defining the binding pocket.

  • Virtual Screening: A large library of virtual compounds, built around a core scaffold like DBO, is screened. Each compound is "docked" into the enzyme's active site, and a scoring function estimates its binding affinity.[15]

  • Lead Candidate Selection: Compounds with the best docking scores and favorable predicted interactions (e.g., hydrogen bonds with key active site residues) are selected for synthesis. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted to filter out candidates with poor drug-like characteristics.[15]

For our example, we hypothesize the design of a novel DBO derivative, DB-2601 , featuring a modified side chain designed to form an additional hydrogen bond with a key residue in the Class C AmpC active site, a known challenge for many inhibitors.

G cluster_design Computational Design Workflow Target Target Identification (e.g., KPC-2, AmpC) Docking Molecular Docking & Virtual Screening Target->Docking Library Virtual Compound Library (DBO Scaffold) Library->Docking Scoring Binding Affinity Scoring & Interaction Analysis Docking->Scoring ADMET ADMET Prediction Scoring->ADMET Hit Prioritized Hit List (e.g., DB-2601) ADMET->Hit

Caption: Workflow for computational design of novel β-lactamase inhibitors.

Synthesis and Characterization of Inhibitor DB-2601

The following is a representative multi-step protocol for the synthesis of a novel DBO-based inhibitor. This protocol is illustrative and should be adapted and optimized based on standard laboratory practices and characterization data. Inspiration for these steps is drawn from established methodologies for creating avibactam derivatives.[7]

Synthetic Workflow Overview

The synthesis of DB-2601 is conceptualized in three main stages: construction of the core DBO ring system, functionalization with a reactive group, and final coupling of the rationally designed side chain.

G cluster_synthesis Chemical Synthesis Workflow Start Starting Materials Step1 Stage 1: DBO Core Synthesis Start->Step1 Purify1 Purification & Characterization Step1->Purify1 Step2 Stage 2: Functionalization Purify1->Step2 Purify2 Purification & Characterization Step2->Purify2 Step3 Stage 3: Side Chain Coupling Purify2->Step3 Final Final Product (DB-2601) Purification & QC Step3->Final

Caption: Generalized workflow for the multi-step synthesis of DB-2601.

Detailed Experimental Protocol

Materials and Equipment:

  • Standard laboratory glassware, magnetic stirrers, heating mantles.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Rotary evaporator.

  • Flash chromatography system.

  • High-Performance Liquid Chromatography (HPLC) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Mass Spectrometer (MS).

Protocol Stage 1: Synthesis of the DBO Core (This stage involves the cyclization and formation of the bicyclic amine core.)

  • Reaction Setup: To a solution of protected piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere at 0 °C, add triethylamine (2.5 eq).

  • Addition: Slowly add a solution of chloroacetyl chloride (1.2 eq) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the DBO precursor.

  • Characterization: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry.

Protocol Stage 2: Functionalization and Deprotection (This stage introduces the sulfate group precursor and removes protecting groups.)

  • Sulfation: Dissolve the DBO precursor (1.0 eq) in anhydrous pyridine at 0 °C. Add sulfur trioxide pyridine complex (3.0 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully quench the reaction with ice-cold water and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and perform hydrogenolysis using Palladium on carbon (10 mol%) under a hydrogen atmosphere to remove benzyl protecting groups.

  • Purification: After reaction completion (monitored by TLC/HPLC), filter the catalyst and concentrate the solvent. The resulting functionalized DBO core is often carried forward without extensive purification.

Protocol Stage 3: Side Chain Coupling (This final stage attaches the computationally designed side chain.)

  • Activation: To a solution of the computationally designed carboxylic acid side chain (1.1 eq) in anhydrous Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the deprotected, functionalized DBO core from Stage 2 (1.0 eq) to the activated side chain solution.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor progress by HPLC.

  • Final Purification: Concentrate the reaction mixture and purify the final compound, DB-2601 , using preparative reverse-phase HPLC.

  • Quality Control: Confirm the structure, purity (>95%), and identity of DB-2601 using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC.

In Vitro Evaluation of Inhibitor Activity

Once synthesized and purified, DB-2601 must be evaluated for its ability to inhibit target β-lactamases and to work synergistically with a partner antibiotic.

G cluster_evaluation In Vitro Evaluation Workflow Inhibitor Synthesized Inhibitor (DB-2601) Assay1 Protocol 1: β-Lactamase Inhibition Assay Inhibitor->Assay1 Assay2 Protocol 2: Synergy Assay (MIC) Inhibitor->Assay2 Result1 Determine IC50 Values Assay1->Result1 Analysis Data Analysis & Potency Assessment Result1->Analysis Result2 Determine MIC Reduction Assay2->Result2 Result2->Analysis

Caption: Workflow for the in vitro biochemical and microbiological evaluation.

Protocol: β-Lactamase Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC₅₀). It uses the chromogenic cephalosporin nitrocefin, which changes from yellow to red upon hydrolysis by β-lactamase.[16][17]

Materials:

  • Purified β-lactamase enzymes (e.g., TEM-1 [Class A], AmpC [Class C], OXA-48 [Class D]).

  • Nitrocefin solution (100 µM in assay buffer).

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).

  • Test inhibitor DB-2601, serially diluted.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of kinetic reads at 490 nm.

Procedure:

  • Plate Setup: In a 96-well plate, add 10 µL of serially diluted DB-2601 to triplicate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

  • Enzyme Addition: Add 60 µL of the appropriate β-lactamase solution (at a pre-determined concentration that gives a linear reaction rate) to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 30 µL of 100 µM nitrocefin solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm every 30 seconds for 15 minutes.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme Target Ambler Class Hypothetical IC₅₀ of DB-2601 (nM) Hypothetical IC₅₀ of Avibactam (nM)
TEM-1A810
KPC-2A54
AmpCC15150
OXA-48D800900
Protocol: Synergistic Activity Assay (MIC Determination)

This assay determines if the inhibitor can restore the activity of a β-lactam antibiotic against a resistant bacterial strain. A significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor indicates synergy.[16]

Materials:

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing AmpC).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • β-lactam antibiotic (e.g., Ceftazidime).

  • Test inhibitor DB-2601.

  • 96-well microplates.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup (Checkerboard Method):

    • Prepare serial two-fold dilutions of the antibiotic (e.g., Ceftazidime) along the x-axis of the plate.

    • Prepare serial two-fold dilutions of the inhibitor (DB-2601) along the y-axis. Often, the inhibitor is tested at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor. A four-fold or greater decrease in the antibiotic's MIC is typically considered synergistic.

Organism Antibiotic Inhibitor (DB-2601) MIC (µg/mL) Interpretation
E. coli (AmpC producer)CeftazidimeNone64Resistant
E. coli (AmpC producer)Ceftazidime4 µg/mL2Synergistic / Susceptible
K. pneumoniae (KPC-2)MeropenemNone32Resistant
K. pneumoniae (KPC-2)Meropenem4 µg/mL1Synergistic / Susceptible

Conclusion and Future Directions

This guide outlines a structured, field-proven approach to the design, synthesis, and evaluation of novel β-lactamase inhibitors. The successful synthesis of a compound like DB-2601, coupled with potent IC₅₀ values against key SBLs and a demonstrated ability to restore antibiotic activity in synergy assays, provides a strong foundation for a lead candidate.

The journey from a promising lead compound to a clinical therapeutic is long and involves extensive optimization. Future steps would include expanding the evaluation to a wider panel of β-lactamases (including clinical isolates), assessing activity against MBLs (if the scaffold is designed for it), performing detailed kinetic studies to determine the mechanism of inhibition (e.g., reversible vs. irreversible), and conducting comprehensive preclinical studies to evaluate pharmacokinetics, pharmacodynamics, and safety.[6][18] By integrating computational design with robust synthetic and microbiological protocols, the scientific community can continue to develop innovative solutions to combat the ever-growing threat of antibiotic resistance.

References

  • Gerriets, V. (2023). Beta-Lactamase Inhibitors.
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  • 5 Minute Antimicrobials. (2022). Beta-lactamase Inhibitors. YouTube. [Link]
  • ResearchGate. (2015). Major classes of β-lactam antibacterials and β-lactamase inhibitors. [Link]
  • Selzer, T., et al. (2008). Computational Redesign of the SHV-1 β-lactamase/β-lactamase Inhibitor Protein Interface. Protein Engineering, Design and Selection. [Link]
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  • Viswanatha, T., & Marrone, L. (2008). Assays for Β-Lactamase Activity and Inhibition. Methods in Molecular Biology. [Link]
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  • ResearchGate. (2023). An Extensive Review on β-lactamase Enzymes and Their Inhibitors. [Link]
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Application Note & Protocols: Strategic Derivatization of the Benzyloxyamino Group for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzyloxyamino Group as a Privileged Scaffold in Medicinal Chemistry

The O-benzylhydroxylamine (benzyloxyamine) moiety, with its core structure C₆H₅CH₂ONH₂, is a highly versatile and valuable scaffold in modern drug discovery.[1] Its utility extends beyond being a simple synthetic intermediate; it often serves as a key pharmacophore that imparts significant biological activity or as a bioisosteric replacement to optimize drug-like properties.[1] The benzyloxyamino group is a cornerstone in the design of potent enzyme inhibitors, such as those targeting Indoleamine 2,3-dioxygentransferase-1 (IDO1), a critical enzyme in cancer immunotherapy.[1][2] Furthermore, the benzyloxy pharmacophore is pivotal in developing inhibitors for neurological targets like Monoamine Oxidase (MAO).[3][4]

The primary amino group attached to a benzyloxy backbone provides a reactive handle for systematic chemical modification. This strategic derivatization is the foundation of Structure-Activity Relationship (SAR) studies, a critical process in lead optimization.[5] By generating a focused library of analogs, researchers can meticulously probe the steric, electronic, and hydrophobic requirements of a biological target's binding site, leading to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

This guide provides a detailed exploration of the core chemical strategies and step-by-step protocols for the derivatization of the benzyloxyamino group, designed for researchers, medicinal chemists, and drug development professionals engaged in SAR-driven discovery programs.

The "Why": Rationale for Derivatization in SAR Campaigns

Derivatizing the terminal amino group of a benzyloxyamine core is not a random exercise but a hypothesis-driven approach to molecular optimization. Each modification is designed to answer specific questions about the drug-target interaction and the molecule's overall behavior.

  • Probing Hydrogen Bond Networks: The primary amine is a hydrogen bond donor. Converting it to an amide or sulfonamide introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen) while retaining a donor (the N-H bond), allowing for the exploration of new interactions within the active site. N-alkylation, in contrast, removes this donor capability, which can be used to test the importance of that specific interaction.

  • Exploring Steric and Hydrophobic Pockets: The introduction of various alkyl, aryl, or heterocyclic groups via acylation, sulfonylation, or alkylation allows the molecule to extend into and interact with different sub-pockets of the target protein. This can significantly enhance binding affinity and selectivity.

  • Modulating Physicochemical Properties: Derivatization directly impacts key drug-like properties. For instance, converting the basic amine to a neutral amide or sulfonamide can alter solubility, membrane permeability, and metabolic stability. Esterification of a distal carboxylic acid on a derivative can create a prodrug to improve cell penetration.[5]

  • Improving Metabolic Stability: The primary amine can be a site of metabolic degradation. Converting it to a more robust functional group, such as a sulfonamide, can increase the compound's half-life in vivo.[6]

The overall strategy is an iterative cycle of design, synthesis, and biological testing, as illustrated below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Design Core Benzyloxyamine Core (C₆H₅CH₂ONH₂) Acylation N-Acylation (Amides) Core->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation RSO₂Cl, Base Alkylation N-Alkylation (Amines) Core->Alkylation RCHO, Reductant Assay In Vitro Bioassays (e.g., IC₅₀, Kᵢ) Acylation->Assay Sulfonylation->Assay Alkylation->Assay ADME ADME/Tox Profiling (Optional) Assay->ADME SAR_Analysis SAR Analysis (Data Interpretation) Assay->SAR_Analysis ADME->SAR_Analysis NextGen Design Next-Generation Analogs SAR_Analysis->NextGen Identify Key Interactions NextGen->Core Iterative Cycle

Caption: Iterative workflow for SAR studies using benzyloxyamine derivatization.

Core Derivatization Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of all reactions should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

A. N-Acylation: Synthesis of N-Benzyloxy Amides

Scientific Rationale: The N-acylation of amines to form amides is one of the most robust and widely used reactions in medicinal chemistry. The reaction of benzyloxyamine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct, driving the reaction to completion.[7] The resulting amide bond is planar and can participate in hydrogen bonding, while the "R" group from the acyl chloride is used to probe the target's binding pocket.

Caption: General mechanism for N-acylation of benzyloxyamine.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add O-benzylhydroxylamine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 - 1.5 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.0 - 1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyloxy amide.

Data Presentation: Representative N-Acylation Reactions

EntryAcyl Chloride (R-COCl)Base (eq.)Time (h)Typical Yield
1Benzoyl ChlorideTEA (1.2)4>90%
2Acetyl ChlorideTEA (1.2)2>95%
34-Chlorobenzoyl ChlorideDIPEA (1.5)6>85%
4Cyclohexanecarbonyl chlorideTEA (1.2)5>90%
B. N-Sulfonylation: Synthesis of N-Benzyloxy Sulfonamides

Scientific Rationale: Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or phosphates.[6][8] They are generally more resistant to chemical and enzymatic hydrolysis than amides. The synthesis is analogous to N-acylation, involving the reaction of benzyloxyamine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and a catalyst.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Preparation: Dissolve O-benzylhydroxylamine (1.0 eq.) in anhydrous pyridine or DCM at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.0 - 1.2 eq.) portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup: If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, dilute with more DCM.

  • Washing: Wash the organic mixture sequentially with 1 M HCl (until the aqueous layer is acidic), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-benzyloxy sulfonamide.

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonyl Chloride (R-SO₂Cl)Base (Solvent)Time (h)Typical Yield
1Tosyl ChloridePyridine12>80%
2Dansyl ChlorideDCM / TEA6>75%
34-Nitrobenzenesulfonyl chloridePyridine16>85%
4Methanesulfonyl ChlorideDCM / TEA4>90%
C. N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[9] The reaction proceeds in two stages: the initial formation of an imine (or oxime ether in this case) between the benzyloxyamine and an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are selective for the iminium intermediate and tolerate a wide range of functional groups.

Reductive_Amination Start BnO-NH₂ + RCHO (Benzyloxyamine + Aldehyde) Intermediate Formation of Oxime Ether Intermediate [BnO-N=CHR] Start->Intermediate Condensation (-H₂O) Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Intermediate->Reduction Product N-Alkyl-O-benzylhydroxylamine [BnO-NH-CH₂R] Reduction->Product Hydride Attack

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: In a round-bottom flask, combine O-benzylhydroxylamine (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.) in an anhydrous solvent such as dichloroethane (DCE) or DCM. Add a few drops of acetic acid to catalyze imine formation.

  • Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq.) portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Reaction: Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired N-alkylated benzyloxyamine.

Data Presentation: Representative N-Alkylation Reactions

EntryCarbonyl CompoundReductant (eq.)Time (h)Typical Yield
1BenzaldehydeNaBH(OAc)₃ (1.5)6>80%
2CyclohexanoneNaBH(OAc)₃ (1.5)12>75%
3IsobutyraldehydeNaBH(OAc)₃ (1.5)4>85%

Case Study: SAR of Benzyloxyamines as IDO1 Inhibitors

The derivatization of the benzyloxyamino core has been instrumental in developing potent inhibitors of IDO1.[2] Starting with O-benzylhydroxylamine as a hit compound, SAR studies revealed crucial insights. The table below, adapted from literature data, exemplifies how systematic modification translates into biological activity data.[1][2]

CompoundR¹ (ortho)R² (meta)R³ (para)IDO1 IC₅₀ (µM)
1HHH0.8 ± 0.1
2HIH0.2 ± 0.0
3HBrH0.3 ± 0.0
4HClH0.2 ± 0.0
5HCF₃H0.2 ± 0.0
6ClHH0.4 ± 0.1
7HHOH10.4 ± 0.9

SAR Interpretation:

  • Effect of Halogenation: The data clearly shows that adding a halogen atom to the meta position of the benzyl ring (compounds 2, 3, 4) significantly improves inhibitory potency compared to the unsubstituted parent compound (1).[1][2]

  • Positional Importance: A halogen at the ortho position (compound 6) is also tolerated and provides a modest improvement in potency.

  • Detrimental Substitutions: The introduction of a polar hydroxyl group at the para position (compound 7) is highly detrimental to activity, likely due to unfavorable interactions or altered physicochemical properties.

This example underscores how the synthetic protocols described in this note can be applied to generate the necessary chemical matter to build a robust SAR model, guiding the design of more potent and optimized drug candidates.

Conclusion

The benzyloxyamino group is a privileged and highly tractable scaffold for SAR studies in drug discovery. The straightforward and high-yielding protocols for N-acylation, N-sulfonylation, and N-alkylation allow for the rapid generation of diverse chemical libraries. By systematically modifying this core, research scientists can effectively map the topology of target binding sites and optimize the ADME properties of lead compounds, accelerating the journey from initial hit to clinical candidate.

References

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Application Notes: A Comprehensive Guide to Amide Coupling for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Coupling in Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The formation of an amide bond by coupling a carboxylic acid with the piperidine nitrogen is a cornerstone transformation in the synthesis of these vital compounds.[1][2] This document provides an in-depth guide to the theory, practice, and optimization of amide coupling reactions for the synthesis of N-acylpiperidines, tailored for professionals in drug discovery and development.

Foundational Principles: The Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[3][4] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[5]

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.[4]

  • Nucleophilic Attack by the Amine: The piperidine nitrogen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the stable amide bond.[6]

The choice of coupling reagent, solvent, and base is critical to the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[7][8]

A Comparative Analysis of Common Coupling Reagents

A vast array of coupling reagents is available, each with its own set of advantages and disadvantages. The selection of the optimal reagent is contingent upon the specific substrates, scale, and desired purity of the final product.

Coupling Reagent ClassExamplesKey AdvantagesKey Considerations
Carbodiimides EDC, DCC, DICCost-effective, widely available.[9]Can lead to racemization; byproducts can be difficult to remove (DCC).[9]
Phosphonium Salts PyBOP, BOPHigh efficiency, rapid reaction times.[8]Can be moisture-sensitive; BOP can form a carcinogenic byproduct.[10]
Uronium/Aminium Salts HATU, HBTUVery efficient with minimal racemization, especially with additives.[3][11]Generally more expensive.[1]

Table 1: Comparison of Common Amide Coupling Reagent Classes

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common amide coupling reactions in piperidine synthesis.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is highly effective for a wide range of substrates, including sterically hindered carboxylic acids or piperidines.[7]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Piperidine derivative (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)[7]

  • Non-nucleophilic base (e.g., DIPEA, 2.0 equivalents)[7]

  • Anhydrous solvent (e.g., DMF, DCM)[7]

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent HATU and the non-nucleophilic base DIPEA.[7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Add the piperidine derivative to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[7]

  • Purify the crude product by column chromatography.

Protocol 2: EDC/NHS Coupling for Aqueous and Bioconjugation Applications

This two-step method is particularly useful when working with water-soluble substrates or for bioconjugation, as it minimizes side reactions.[12][13]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Piperidine derivative (1.0-1.2 equivalents)

  • EDC (1.2 equivalents)[14]

  • NHS or Sulfo-NHS (1.2 equivalents)[12]

  • Appropriate buffer (e.g., MES for activation, PBS for coupling) or anhydrous organic solvent (e.g., DCM)[15]

Procedure:

  • Activation Step: Dissolve the carboxylic acid in the chosen solvent. If using an aqueous buffer, maintain a pH of 4.5-6.0 for optimal activation.[15]

  • Add EDC and NHS (or Sulfo-NHS).[12]

  • Stir the mixture at room temperature for 15-60 minutes to form the stable NHS ester.[6][16]

  • Coupling Step: Add the piperidine derivative to the activated ester solution. If using a two-pot method, the activated ester can be isolated before adding the amine. For aqueous reactions, adjust the pH to 7.2-8.5 for efficient coupling.[15]

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.

  • Monitor the reaction by an appropriate analytical technique.

  • Workup the reaction as described in Protocol 1. For aqueous reactions, purification may involve dialysis or size-exclusion chromatography.

Protocol 3: PyBOP Coupling for General Amide Synthesis

PyBOP is a highly efficient phosphonium-based coupling reagent suitable for a broad range of applications.[8]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Piperidine derivative (1.2 equivalents)[8]

  • PyBOP (1.2 equivalents)[8]

  • Tertiary amine base (e.g., DIPEA or Et₃N, 1.5 equivalents)[10]

  • Anhydrous DMF[8]

Procedure:

  • To a solution of the carboxylic acid and piperidine derivative in anhydrous DMF at 0 °C, add the tertiary amine base.[10]

  • Add PyBOP to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir overnight.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with an organic solvent like CH₂Cl₂.[10]

  • Successively wash the organic layer with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography.[10]

Visualizing the Workflow: A Generalized Amide Coupling Protocol

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (1 eq) Setup Dissolve Acid, Reagent, Base in Anhydrous Solvent Acid->Setup Amine Piperidine (1-1.2 eq) Couple Add Piperidine; Stir at RT Amine->Couple Reagent Coupling Reagent (1-1.5 eq) Reagent->Setup Base Base (e.g., DIPEA, 2 eq) Base->Setup Activate Pre-activation (15-30 min) Setup->Activate Stir Activate->Couple Add Amine Monitor Monitor Progress (TLC/LC-MS) Couple->Monitor Sample Quench Quench Reaction Monitor->Quench If complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final N-Acylpiperidine

Caption: Generalized workflow for a typical amide coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.[7] - Deactivation of the amine via protonation.[7] - Steric hindrance.[7] - Presence of water (hydrolysis).[7]- Increase the equivalents of the coupling reagent. - Ensure the use of a non-nucleophilic base in sufficient quantity. - Consider a more powerful coupling reagent (e.g., HATU). - Use anhydrous solvents and reagents.
Epimerization/Racemization - Over-activation of the carboxylic acid. - Prolonged reaction times or elevated temperatures.- Add a racemization suppressant like HOBt or OxymaPure.[7] - Perform the reaction at a lower temperature (e.g., 0 °C).
Side Product Formation - Reaction of the amine with the coupling reagent. - Formation of N-acylurea byproduct (with carbodiimides).- Ensure the correct order of addition (pre-activate the acid before adding the amine). - For carbodiimide reactions, add HOBt to trap the active intermediate. - Optimize purification to remove byproducts.

Table 2: Troubleshooting Guide for Amide Coupling Reactions

Conclusion

The synthesis of N-acylpiperidines via amide coupling is a robust and versatile transformation critical to modern drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents, and adherence to optimized protocols are paramount for achieving high yields and purity. By leveraging the information and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel piperidine-containing compounds for the advancement of therapeutic pipelines.

References

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Lan, Y., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 15(1).
  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling.
  • Wang, S., et al. (2021). Reaction mechanism of the EDC-catalyzed amidation. ResearchGate.
  • Lin, S., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(64), 40221-40229.
  • Chemistry For Everyone. (2023, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube.
  • Common Organic Chemistry. (n.d.). PyBOP.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Reddit. (2022). amide coupling help.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Huang, P., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(24), 7618.
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Sources

Strategic Application of Amine Protecting Groups in the Synthesis of Piperidine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Specifically, piperidine-2-carboxamide derivatives are of significant interest due to their prevalence in biologically active compounds.[3][4][5] The synthesis of these molecules, however, presents a distinct challenge: the nucleophilic secondary amine of the piperidine ring often interferes with desired reactions, such as amide bond formation at the C2 position. This necessitates a robust protecting group strategy to temporarily mask the amine, allowing for selective and high-yield synthesis. This guide provides an in-depth analysis of the three most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of piperidine-2-carboxamide synthesis. We will explore the causality behind experimental choices, provide detailed, validated protocols, and offer a comparative analysis to empower researchers in drug discovery and development to make informed strategic decisions.

Introduction: The Imperative for Orthogonal Protection

The core principle guiding the selection of a protecting group is orthogonality . An orthogonal system allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions.[6][7][8] This is paramount in multi-step syntheses where other acid- or base-labile groups may be present. The synthesis of a piperidine-2-carboxamide from its corresponding carboxylic acid is a classic example. The reaction requires activation of the carboxylic acid, a step that could lead to unwanted polymerization or side reactions with the unprotected piperidine nitrogen. By protecting the nitrogen as a carbamate, its nucleophilicity is sufficiently attenuated, enabling clean amide bond formation.[9][10]

The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic route and the stability of other functional groups in the molecule.[7]

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions.

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, typically with piperidine.[6][9]

This fundamental difference in lability is the key to their strategic deployment.

The Boc Group: Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-catalyzed removal.[11] It is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[12][13]

Mechanistic Insight

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[14] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.[9] The resulting intermediate collapses, releasing tert-butoxide, CO₂, and the N-Boc protected piperidine.[11]

Deprotection: Removal is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[13][14] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[14][15] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[14][15] It is crucial to perform this reaction in an open or well-ventilated system to allow the CO₂ gas to escape.[15]

Experimental Protocols

Protocol 2.1: N-Boc Protection of Piperidine-2-Carboxamide

  • Materials: Piperidine-2-carboxamide hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Suspend piperidine-2-carboxamide hydrochloride (1.0 eq.) in DCM.

    • Add TEA (2.2 eq.) and stir until a clear solution is obtained.

    • Add (Boc)₂O (1.1 eq.) portion-wise to the solution at room temperature.[16]

    • Stir the reaction mixture for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NH₄Cl, followed by brine.[16]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine-2-carboxamide.

Protocol 2.2: Acid-Catalyzed Deprotection of N-Boc-Piperidine-2-Carboxamide

  • Materials: N-Boc-piperidine-2-carboxamide, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected piperidine (1.0 eq.) in DCM (to a concentration of 0.1-0.2 M).[13]

    • Cool the solution to 0 °C in an ice bath.[13]

    • Slowly add TFA (5-10 eq., often used as a 25-50% solution in DCM).[13]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[13]

    • Once complete, remove the solvent and excess TFA under reduced pressure.[13]

    • To obtain the free base, dissolve the residue in water, and basify with a suitable base (e.g., 1M NaOH or NaHCO₃) to pH > 9.[13]

    • Extract the product with DCM or ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the deprotected piperidine-2-carboxamide.[13]

The Cbz Group: Stability and Hydrogenolytic Cleavage

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, valued for its high stability towards both acidic and basic conditions, making it orthogonal to both Boc and Fmoc.[17][18] Its removal via catalytic hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as the only byproducts.[17]

Mechanistic Insight

Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[17] The amine attacks the highly reactive acyl chloride, displacing chloride to form the stable carbamate.[17]

Deprotection: The key to Cbz removal is catalytic hydrogenolysis.[17] In the presence of a palladium catalyst (typically Pd on carbon, Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[17][19] This generates an unstable carbamic acid, which, similar to the Boc deprotection intermediate, spontaneously decarboxylates to release the free amine.[17] While highly effective, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[7]

Experimental Protocols

Protocol 3.1: N-Cbz Protection of Piperidine-2-Carboxamide

  • Materials: Piperidine-2-carboxamide, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane/Water.

  • Procedure:

    • Dissolve piperidine-2-carboxamide (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous Na₂CO₃ solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Cbz-Cl (1.1 eq.) dropwise while vigorously stirring, maintaining the temperature below 5 °C.[19]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.[19]

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to yield the N-Cbz-piperidine-2-carboxamide.

Protocol 3.2: Hydrogenolytic Deprotection of N-Cbz-Piperidine-2-Carboxamide

  • Materials: N-Cbz-piperidine-2-carboxamide, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen (H₂) gas source.

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.[19]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[19]

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.[19]

    • Stir the reaction vigorously under an H₂ atmosphere (typically a balloon) at room temperature.[19]

    • Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the pad with methanol and concentrate the filtrate under reduced pressure to yield the deprotected product.

The Fmoc Group: Base-Labile Orthogonality

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its unique base-lability.[20][21] It is stable to acid and hydrogenolysis, providing perfect orthogonality to Boc and Cbz protecting groups.[22][23]

Mechanistic Insight

Protection: The Fmoc group is installed using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[21][22] The reaction mechanism is analogous to that of Boc and Cbz protection.

Deprotection: The key to Fmoc's utility is its cleavage under mild basic conditions.[21] The proton on the 9-position of the fluorene ring system is acidic.[20] A non-nucleophilic base, typically a secondary amine like piperidine, abstracts this proton.[20][24] This triggers a β-elimination reaction, releasing the highly reactive dibenzofulvene (DBF) intermediate, CO₂, and the free amine.[20][23] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[24][25]

Experimental Protocols

Protocol 4.1: N-Fmoc Protection of Piperidine-2-Carboxamide

  • Materials: Piperidine-2-carboxamide, Fmoc-OSu, Sodium bicarbonate (NaHCO₃), Dioxane/Water.

  • Procedure:

    • Dissolve piperidine-2-carboxamide (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 1:1 mixture of dioxane and water.

    • Add a solution of Fmoc-OSu (1.05 eq.) in dioxane.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Once complete, add water and extract the mixture with ethyl acetate.

    • Wash the combined organic layers with 1M HCl and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 4.2: Base-Catalyzed Deprotection of N-Fmoc-Piperidine-2-Carboxamide

  • Materials: N-Fmoc-piperidine-2-carboxamide, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected piperidine derivative in DMF.

    • Add piperidine to create a 20% (v/v) solution.[12][21]

    • Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 30-60 minutes.[12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the DMF and excess piperidine under high vacuum.

    • The crude product can often be used directly or purified by co-evaporation with a solvent like toluene or by silica gel chromatography.

Comparative Analysis and Strategic Selection

The choice of protecting group is a critical decision in the design of a synthetic route. The following table and decision-making workflow provide a guide for selecting the optimal group for your specific needs.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (TFA, HCl)[14]Catalytic Hydrogenolysis (H₂, Pd/C)[17]Base (20% Piperidine in DMF)[26]
Stability Stable to base, hydrogenolysis, mild acid[7]Stable to acid and base[18]Stable to acid and hydrogenolysis[22]
Orthogonal To Cbz, FmocBoc, FmocBoc, Cbz
Key Advantages Widely used, robust, byproduct is a gas[7]Very stable, clean deprotection byproducts[18]Mild deprotection, orthogonal to acid-labile groups[22][23]
Potential Limitations Requires strong acid for cleavage which may affect sensitive substrates[7]Incompatible with reducible groups (alkenes, alkynes, etc.); catalyst can be pyrophoric[7]Base-lability can be a limitation with base-sensitive substrates; dibenzofulvene byproduct can cause issues[7]
Visualization of the Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate N-protecting group for piperidine-2-carboxamide synthesis.

G start Start: Synthesis of Piperidine-2-carboxamide Derivative q1 Does the molecule contain acid-sensitive groups (e.g., other Boc groups, t-butyl esters)? start->q1 q2 Does the molecule contain reducible groups (e.g., alkenes, alkynes, nitro groups)? q1->q2 No q3 Does the molecule contain base-sensitive groups (e.g., esters, Fmoc groups)? q1->q3 Yes use_boc Use Boc Group (Deprotect with TFA/HCl) q2->use_boc Yes use_cbz Use Cbz Group (Deprotect with H2/Pd-C) q2->use_cbz No use_fmoc Use Fmoc Group (Deprotect with Piperidine) q3->use_fmoc No reconsider Re-evaluate synthetic strategy. Consider alternative protecting groups (e.g., Alloc, Teoc). q3->reconsider Yes

Caption: Decision tree for selecting an N-protecting group.

Conclusion

The successful synthesis of piperidine-2-carboxamide derivatives hinges on the strategic and skillful application of amine protecting groups. Boc, Cbz, and Fmoc each offer a unique set of advantages and operate under distinct cleavage conditions, forming a powerful and largely orthogonal toolkit for the synthetic chemist. By understanding the underlying mechanisms and the stability profiles of each group, researchers can design robust and efficient synthetic routes, accelerating the discovery and development of novel therapeutics. The protocols and comparative data presented herein serve as a practical guide to navigate these choices, ensuring high yields and purity in the final target molecules.

References

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  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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Application Notes and Protocols: Scale-Up Synthesis of Oseltamivir Phosphate (Tamiflu®)

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1] As an ethyl ester prodrug, it is hydrolyzed in the body to its active form, oseltamivir carboxylate, which is a potent inhibitor of the viral neuraminidase enzyme.[1][2] This inhibition prevents the release of new viral particles from infected host cells, thereby curtailing the spread of the infection.[1] The global significance of oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, places immense pressure on its large-scale manufacturing.[3][4]

The synthesis of this complex molecule, which contains three stereocenters, presents considerable challenges for process chemists.[5] Key considerations for a viable industrial synthesis include starting material availability, stereochemical control, process safety, and overall yield.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the critical aspects of scaling up oseltamivir synthesis, focusing on the well-established route from (-)-shikimic acid and addressing common challenges with field-proven insights and protocols.

Strategic Overview: Route Selection and Core Challenges

The commercial production of oseltamivir has historically relied on a semi-synthetic approach starting from (-)-shikimic acid.[7] This natural product, extracted from Chinese star anise (Illicium verum) or produced via fermentation using recombinant E. coli, offers a chiral pool advantage, providing the correct stereochemistry at several centers of the target molecule.[7][8] However, this reliance has also been a major bottleneck, leading to supply chain vulnerabilities and price volatility, which has spurred extensive research into alternative, fully synthetic routes.[7][9]

Key Challenges in Oseltamivir Scale-Up:
  • Starting Material Supply: The dependence on (-)-shikimic acid has been a persistent challenge, prompting the development of shikimic acid-independent routes, such as those employing Diels-Alder reactions.[1][3][7]

  • Stereochemical Control: Oseltamivir has three stereocenters, meaning only one of eight possible stereoisomers is the active drug. Any loss of stereocontrol during the synthesis results in difficult-to-separate diastereomers and significant yield loss.

  • Use of Hazardous Reagents: The Roche industrial synthesis and other routes employ potentially explosive azide reagents to introduce a key amine functionality.[2][6] Handling sodium azide on a large scale necessitates stringent safety protocols and specialized equipment.[6][10] This has driven the development of numerous "azide-free" synthetic alternatives.[1][2][9]

  • Process Efficiency and Yield: Early synthetic routes were plagued by long reaction sequences and low overall yields.[4] Optimization of each step, reduction of intermediate purifications (pot-economy), and development of more direct transformations are critical for an economically viable process.[11][12]

Comparative Analysis of Major Synthetic Routes

To provide context for the detailed protocols that follow, the table below summarizes key metrics for prominent oseltamivir synthesis strategies.

RouteStarting Material(s)No. of StepsOverall Yield (%)Key AdvantagesKey Challenges
Roche Industrial Synthesis (-)-Shikimic Acid~1117-22%Well-established, optimized process.[2]Reliance on shikimic acid; use of azides.[6][7]
Shi's Azide-Free Synthesis (-)-Shikimic Acid8~47%[8]High-yielding, avoids hazardous azides.[1]Requires careful control of stereochemistry.
Diels-Alder Route Butadiene & Acrylic Acid derivatives5~40%[1][13]Shikimic acid-independent; short route.[1]Involves nitro compounds; catalyst optimization.[13]
Trost's Synthesis Commercially available materials8~30%[1][9]Azide-free; employs asymmetric catalysis.[9]Use of palladium catalyst.[1]
Watts' Flow Chemistry Route Ethyl Shikimate8~58%[1][14]Rapid reaction times; safe handling of azides.[14]Requires specialized equipment.[1]

The Industrial Synthesis from (-)-Shikimic Acid: A Deeper Dive

The dominant industrial process, developed by Gilead Sciences and refined by Hoffmann-La Roche, transforms (-)-shikimic acid into oseltamivir phosphate.[2][5] The strategic sequence involves the formation of a key epoxide intermediate, followed by the introduction of the two necessary amino functionalities.

Synthetic Workflow Diagram

The diagram below outlines the key transformations in the Roche industrial synthesis.

G Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Ketalization Ketalization Esterification->Ketalization Mesylation Mesylation Ketalization->Mesylation Epoxide_Formation Epoxide Formation Mesylation->Epoxide_Formation Azide_Opening Regioselective Azide Opening Epoxide_Formation->Azide_Opening Reduction_Acylation Reduction & Acylation Azide_Opening->Reduction_Acylation Aziridine_Formation Aziridine Formation Reduction_Acylation->Aziridine_Formation Ring_Opening Ring Opening with 3-Pentanol Aziridine_Formation->Ring_Opening Final_Steps Final Deprotection & Salt Formation Ring_Opening->Final_Steps Oseltamivir Oseltamivir Phosphate Final_Steps->Oseltamivir

Caption: Key stages of the Roche industrial synthesis of Oseltamivir.

Key Experimental Protocols and Scale-Up Considerations

This section provides detailed protocols for critical steps in the synthesis, highlighting causality behind experimental choices and addressing common scale-up issues.

Protocol 1: Formation of the Key Epoxide Intermediate

The conversion of (-)-shikimic acid to the pivotal epoxide intermediate is a multi-step sequence that protects and activates various functional groups.[7]

Objective: To synthesize ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate from (-)-shikimic acid.

Step-by-Step Methodology:

  • Esterification:

    • Reaction: (-)-Shikimic acid is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or a solid acid catalyst like Amberlyst 15) to form ethyl shikimate.[7][15]

    • Rationale: The ester group is introduced early to prevent the carboxylic acid from interfering with subsequent reactions. Thionyl chloride is effective but generates HCl and SO₂, requiring careful off-gas management at scale. Flow chemistry setups have shown oxalyl chloride to be highly efficient, achieving 99% conversion at 160 °C with an 8-minute residence time.[15]

  • Ketalization:

    • Reaction: The cis-3,4-diol of ethyl shikimate is protected by reacting it with 3-pentanone and a catalytic amount of p-toluenesulfonic acid (PTSA).[7]

    • Rationale: This protection prevents the diol from reacting in the subsequent mesylation step, directing the activation to the C-5 hydroxyl group. The choice of 3-pentanone is crucial for the stereochemical outcome in later stages.

  • Mesylation:

    • Reaction: The intermediate from the previous step is treated with methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA) to form a mesylate at the C-5 hydroxyl.[7]

    • Rationale: The mesylate is an excellent leaving group, which is essential for the subsequent intramolecular SN2 reaction to form the epoxide. Careful temperature control is necessary to prevent side reactions.

  • Epoxide Formation:

    • Reaction: The mesylate is treated with a mild base (e.g., potassium bicarbonate) to induce intramolecular nucleophilic substitution, forming the desired epoxide.[5]

    • Rationale: The base deprotonates the remaining hydroxyl group, which then displaces the mesylate to form the epoxide ring. This reaction is typically clean and high-yielding. The purity of this epoxide intermediate is critical for the success of the entire synthesis.[16]

Protocol 2: Regioselective Azide Substitution

The introduction of the first nitrogen atom via an azide is a critical and potentially hazardous step.[6]

Objective: To achieve a highly regioselective nucleophilic substitution on a trimesylated shikimic acid derivative with sodium azide.

Materials:

  • Ethyl (3R,4R,5R)-3,4,5-tris(methanesulfonyloxy)cyclohex-1-ene-1-carboxylate

  • Sodium Azide (NaN₃), high purity

  • Acetone

  • Deionized Water

Step-by-Step Methodology:

  • Dissolve the trimesylate substrate in a mixture of acetone and water (e.g., a 9:1 ratio).

    • Rationale: The acetone/water solvent system is crucial for dissolving both the organic substrate and the inorganic sodium azide, facilitating the reaction.[10]

  • Cool the reaction mixture to a controlled temperature (e.g., 0-5 °C).

    • Rationale: Low temperature favors the desired SN2 substitution over elimination (E2) side reactions, which can form diene byproducts.[7][12]

  • Slowly and carefully add sodium azide to the solution while maintaining vigorous stirring.

    • SAFETY: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (fume hood, blast shield). Avoid contact with acids and heavy metals.

  • Maintain the reaction at the controlled temperature and monitor progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction (e.g., with a saturated solution of ammonium chloride).

  • Proceed with standard aqueous work-up and extraction to isolate the azido-dimesylate product.

Troubleshooting Common Scale-Up Issues

G Start Low Yield in Azide Substitution CheckLG Check Leaving Group (LG) Is it a mesylate? Start->CheckLG Diagnosis ImproveLG Action: Switch to a more reactive LG (e.g., Triflate) CheckLG->ImproveLG Yes CheckElimination Significant Elimination Byproduct Observed? CheckLG->CheckElimination No, LG is good Success Yield Improved ImproveLG->Success LowerTemp Action: Lower reaction temp. Consider aqueous solvent system. CheckElimination->LowerTemp Yes CheckConversion Reaction clean but conversion is low? CheckElimination->CheckConversion No LowerTemp->Success CheckReagent Action: Use fresh, high-purity NaN₃. Increase reaction time. Monitor via HPLC. CheckConversion->CheckReagent Yes CheckReagent->Success

Caption: Decision tree for troubleshooting low yields in azide substitution.

Regulatory and Safety Considerations

The large-scale synthesis of any Active Pharmaceutical Ingredient (API), including oseltamivir, is governed by stringent regulatory standards.[17]

  • Good Manufacturing Practices (GMP): All manufacturing steps must adhere to GMP guidelines to ensure product quality, consistency, and safety.[17][18] This includes facility design, equipment qualification, process validation, and comprehensive documentation.[18][19]

  • Impurity Profiling: Regulatory agencies like the FDA and EMA require a thorough characterization of all impurities in the final API.[20] This necessitates robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify any process-related impurities or degradation products.

  • Process Safety: A comprehensive Process Hazard Analysis (PHA) must be conducted, especially for steps involving hazardous reagents like sodium azide or highly exothermic reactions.[6] The use of flow chemistry can mitigate some of these risks by minimizing the volume of hazardous material present at any given time.[14][15]

  • Drug Master File (DMF): API manufacturers must submit a detailed Drug Master File to regulatory authorities.[21] This confidential document contains complete information on the chemistry, manufacturing, and controls (CMC) of the API.[20][21]

Conclusion

The scale-up synthesis of oseltamivir phosphate is a complex undertaking that balances intricate chemistry with the practical demands of safety, cost, and regulatory compliance. While the established route from (-)-shikimic acid remains the industrial workhorse, its vulnerabilities have catalyzed remarkable innovation in synthetic chemistry. The development of high-yielding, azide-free, and shikimic acid-independent routes offers valuable alternatives that enhance the robustness of the global supply chain for this critical antiviral medication.[1][2] For professionals in drug development, a thorough understanding of the underlying chemical principles, potential process pitfalls, and the rigorous demands of GMP manufacturing is essential for the successful translation of a laboratory-scale synthesis into a reliable, large-scale industrial process.

References

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  • Technical Support Center: Large-Scale Synthesis of Oseltamivir - Benchchem. Benchchem. URL: https://www.benchchem.com/technical-support-center/Large-Scale-Synthesis-of-Oseltamivir
  • Technical Support Center: Oseltamivir Synthesis Scale-Up - Benchchem. Benchchem. URL: https://www.benchchem.com/technical-support-center/Oseltamivir-Synthesis-Scale-Up
  • A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed. Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/19402660/
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3077366/
  • CN103833570B - Synthesis method of oseltamivir - Google Patents. Google Patents. URL: https://patents.google.
  • Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed. Current Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/19075659/
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid | The Journal of Organic Chemistry - ACS Publications. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo900218k
  • A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Production Routes - Benchchem. Benchchem. URL: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-the-synthetic-efficiency-of-oseltamivir-tamiflu-production-routes
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid - American Chemical Society. ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jo900218k
  • Roche synthesis. CHIMIA. URL: https://chimia.ch/chimia/article/download/2004/621/8991
  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research | CHIMIA. CHIMIA. URL: https://chimia.ch/index.php/chimia/article/view/2004_621
  • Continuous-Flow Synthesis of (–)-Oseltamivir Phosphate (Tamiflu). Thieme E-Books & E-Journals. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610212
  • Improving oseltamivir acid yield in chemical synthesis - Benchchem. Benchchem. URL: https://www.benchchem.com/technical-support-center/improving-oseltamivir-acid-yield-in-chemical-synthesis
  • New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu) | Request PDF - ResearchGate. ResearchGate. URL: https://www.researchgate.
  • Retrosynthetic analysis of the synthesis routes to oseltamivir. (a)... | Download Scientific Diagram - ResearchGate. ResearchGate. URL: https://www.researchgate.
  • WO2020183281A1 - Flow synthesis process for the production of oseltamivir - Google Patents. Google Patents. URL: https://patents.google.
  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research - ResearchGate. ResearchGate. URL: https://www.researchgate.net/publication/228669986_The_Synthetic_Development_of_the_Anti-Influenza_Neuraminidase_Inhibitor_Oseltamivir_Phosphate_Tamiflu_A_Challenge_for_Synthesis_Process_Research
  • Oseltamivir API Suppliers - Find All GMP Manufacturers - Pharmaoffer.com. Pharmaoffer. URL: https://pharmaoffer.com/api/oseltamivir
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Application Notes & Protocols: Asymmetric Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Significance of the Chiral Piperidine Scaffold

The piperidine ring, a six-membered nitrogenous heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence is remarkable; an analysis of U.S. FDA-approved drugs reveals the piperidine moiety as a cornerstone in a vast array of therapeutics, from antipsychotics like Risperidone to anticancer agents such as Niraparib.[1][2] The introduction of stereocenters into this scaffold profoundly influences a molecule's three-dimensional shape, which in turn dictates its interaction with complex biological targets like enzymes and receptors.[3][4][5] Consequently, controlling the absolute stereochemistry during synthesis is not merely an academic exercise but a critical necessity for developing safer, more selective, and more potent pharmaceuticals.[6]

However, the construction of enantiomerically pure substituted piperidines presents significant synthetic challenges, often requiring lengthy, multi-step sequences.[1][7] This guide is designed to navigate these complexities, offering researchers and drug development professionals a detailed overview of modern, field-proven strategies for asymmetric piperidine synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, providing the insights necessary to adapt and troubleshoot these methods for novel targets. The protocols described herein are grounded in authoritative literature, representing robust and validated systems for achieving high levels of stereocontrol.

Strategic Blueprint: Selecting an Asymmetric Approach

The optimal synthetic route to a chiral piperidine is dictated by the target's substitution pattern, desired stereochemistry, and available starting materials. The following diagram outlines a general decision-making workflow for navigating the primary asymmetric strategies.

G start Target Chiral Piperidine strategy Choice of Asymmetric Strategy start->strategy pool Chiral Pool Synthesis strategy->pool Chiral starting material available? catalytic Catalytic Asymmetric Synthesis strategy->catalytic Atom economy and scalability critical? diastereo Diastereoselective Synthesis strategy->diastereo Pre-existing stereocenter or chiral auxiliary? pool_exp Utilize stereocenters from readily available natural products (e.g., amino acids, sugars). pool->pool_exp catalytic_exp Create new stereocenters using a substoichiometric amount of a chiral catalyst. catalytic->catalytic_exp sub_catalytic Sub-Methodology catalytic->sub_catalytic diastereo_exp Use an existing stereocenter (substrate or auxiliary) to direct the formation of a new one. diastereo->diastereo_exp metal Transition Metal Catalysis sub_catalytic->metal High turnover, broad scope organo Organocatalysis sub_catalytic->organo Metal-free, mild conditions bio Biocatalysis sub_catalytic->bio Unmatched selectivity, green chemistry

Caption: Decision workflow for selecting a primary synthetic strategy.

Catalytic Enantioselective Synthesis: The Modern Workhorse

Catalytic asymmetric methods are exceptionally powerful as they generate chirality using only a small amount of a chiral catalyst, making them highly efficient and atom-economical.[8] This field is broadly divided into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal Catalysis: Rh-Catalyzed Asymmetric Reductive Heck Reaction

A recently developed and powerful strategy provides access to enantioenriched 3-substituted piperidines via a rhodium-catalyzed asymmetric reductive Heck reaction.[1][7] This approach effectively couples readily available pyridines with aryl-, heteroaryl-, or vinyl-boronic acids. The key is a three-step sequence: partial reduction of the pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction to furnish the piperidine ring.[1][7] This method demonstrates broad functional group tolerance and has been used in the formal synthesis of clinically relevant molecules like Preclamol and Niraparib.[1][7]

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the Rh(I) catalyst to the arylboronic acid. After transmetalation, a migratory insertion of the dihydropyridine substrate into the Rh-aryl bond occurs. This key carbometalation step is rendered asymmetric by the chiral ligand coordinated to the rhodium center. Subsequent reductive elimination regenerates the catalyst and yields the enantioenriched 3-substituted tetrahydropyridine product.

G cluster_0 Rh-Catalyzed Asymmetric Reductive Heck Cycle A [Rh(I)L*]+ B Oxidative Addition A->B C [Ar-Rh(III)L*]+ B->C D Migratory Insertion C->D E Intermediate D->E F Reductive Elimination E->F F->A Product Enantioenriched Tetrahydropyridine F->Product ArBX2 ArB(OR)2 ArBX2->B DHP Dihydropyridine DHP->D

Caption: Simplified catalytic cycle for the Rh-catalyzed reaction.

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of Phenyl Pyridine-1(2H)-carboxylate [1][7]

  • Materials & Reagents:

    • [Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)

    • (R)-DTBM-SEGPHOS (Chiral Ligand)

    • Phenyl Pyridine-1(2H)-carboxylate (Substrate 1)

    • 4-Methoxyphenylboronic Acid (Substrate 2)

    • Potassium Carbonate (K2CO3)

    • 1,4-Dioxane (Anhydrous)

    • Methanol (Anhydrous)

    • Argon gas supply

    • Standard Schlenk line or glovebox equipment

  • Step-by-Step Procedure:

    • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Rh(cod)2]BF4 (4.1 mg, 0.01 mmol, 2.0 mol%) and (R)-DTBM-SEGPHOS (12.2 mg, 0.01 mmol, 2.0 mol%). Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • Reaction Assembly: To a separate flame-dried Schlenk tube, add phenyl pyridine-1(2H)-carboxylate (110 mg, 0.50 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (91 mg, 0.60 mmol, 1.2 equiv), and K2CO3 (138 mg, 1.0 mmol, 2.0 equiv).

    • Reaction Initiation: Add anhydrous 1,4-dioxane (1.5 mL) and anhydrous methanol (0.5 mL) to the substrate mixture. Then, transfer the pre-formed catalyst solution to this mixture via syringe.

    • Incubation: Seal the Schlenk tube and heat the reaction mixture to 80 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to yield the 3-substituted tetrahydropyridine product.

    • Final Reduction: The resulting tetrahydropyridine can be hydrogenated using Pd/C under an H2 atmosphere, followed by deprotection, to yield the final 3-substituted piperidine.[1]

Data Summary: Scope of the Rh-Catalyzed Reaction [1][7]

EntryArylboronic AcidProduct Yield (%)Enantiomeric Excess (ee, %)
1Phenylboronic acid9598
24-Tolylboronic acid9699
34-CF3-phenylboronic acid9298
42-Naphthylboronic acid9199
53-Thienylboronic acid8595
Organocatalysis: Proline-Catalyzed Domino Reactions

Organocatalysis avoids the use of transition metals, offering a greener and often milder alternative. A powerful organocatalytic strategy for synthesizing polysubstituted piperidines involves a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative.[9][10] This approach can construct up to four contiguous stereocenters in a single step with excellent enantioselectivity.[9][10]

Mechanistic Rationale: The diphenylprolinol silyl ether catalyst reacts with an aldehyde to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin substrate. The resulting intermediate cyclizes via an intramolecular aminalization, and subsequent hydrolysis releases the piperidine product and regenerates the catalyst. The stereochemistry is controlled by the catalyst's chiral environment, which directs the approach of the electrophile to the enamine.

Protocol 2: Organocatalytic Synthesis of a Polysubstituted Piperidine [10]

  • Materials & Reagents:

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

    • Propanal (Aldehyde)

    • (E)-N-(2-nitrovinyl)aniline derivative (Nitroolefin)

    • Chloroform (CHCl3, Anhydrous)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Reaction Assembly: To a vial, add the nitroolefin (0.1 mmol, 1.0 equiv) and the catalyst (0.02 mmol, 20 mol%).

    • Solvent and Reagent Addition: Add anhydrous chloroform (1.0 mL) followed by propanal (0.5 mmol, 5.0 equiv).

    • Incubation: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the desired polysubstituted piperidine. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Biocatalysis: A Hybrid Approach to Complex Piperidines

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. A cutting-edge strategy combines biocatalytic C-H oxidation with radical cross-coupling to create complex, three-dimensional piperidines from simple starting materials.[11][12] This modular approach first uses an engineered hydroxylase enzyme to install a hydroxyl group at a specific position with perfect stereocontrol.[11] This intermediate is then used in radical cross-coupling reactions, streamlining the synthesis of high-value enantiopure piperidines.[11][12]

Another elegant hybrid method uses a transaminase to generate a cyclic imine in situ, which is then trapped in a proline-catalyzed Mannich reaction to form 2-substituted piperidines.[13][14]

Diastereoselective Synthesis Using Chiral Auxiliaries

This strategy relies on a covalently attached chiral group (an auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a later step. A robust and widely used method involves the addition of Grignard reagents to chiral N-(tert-butylsulfinyl)imines derived from δ-haloketones.[15][16]

Rationale: The chiral sulfinyl group chelates the magnesium ion of the Grignard reagent, forming a rigid six-membered ring transition state. This conformation forces the nucleophile (R-group from the Grignard reagent) to attack the imine from a specific face, leading to high diastereoselectivity. Subsequent intramolecular cyclization affords the α-chiral piperidine.[15][16] This process can be efficiently performed in a continuous flow setup, allowing for rapid and scalable access to these valuable compounds.[15][16]

Protocol 3: Diastereoselective Synthesis of an α-Aryl Piperidine via Continuous Flow [15][16]

  • Materials & Equipment:

    • (R)-N-(tert-butylsulfinyl)-δ-bromoimine (Chiral substrate)

    • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

    • Tetrahydrofuran (THF, anhydrous)

    • Syringe pumps and microreactors for continuous flow setup

    • Back-pressure regulator

    • Saturated aqueous NH4Cl solution

  • Step-by-Step Procedure (Flow Chemistry):

    • Stream Preparation: Prepare two separate solutions. Solution A: The N-sulfinyl imine in anhydrous THF (e.g., 0.1 M). Solution B: PhMgBr in THF.

    • Flow Setup: Using two syringe pumps, deliver Solution A and Solution B at defined flow rates (e.g., 0.2 mL/min and 0.22 mL/min, respectively) into a T-mixer.

    • Reaction: The combined stream flows through a heated microreactor coil (e.g., 1.0 mL volume at 25 °C), providing a residence time of approximately 2.5 minutes for the addition reaction.

    • Quenching: The output from the reactor is directed into another T-mixer where it is combined with a stream of saturated aq. NH4Cl to quench the reaction.

    • Collection & Work-up: The biphasic mixture is collected. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

    • Purification: The crude product is purified by flash column chromatography to yield the highly diastereomerically enriched piperidine.

Data Summary: Scope of the Sulfinylimine Addition [16]

EntryGrignard Reagent (RMgX)Product Yield (%)Diastereomeric Ratio (dr)
1PhenylMgBr8694:6
24-MeO-PhenylMgBr8593:7
32-ThienylMgBr8192:8
4EthylMgBr83>95:5

Chiral Pool Synthesis: Harnessing Nature's Chirality

The chiral pool approach utilizes enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to build complex molecules.[17][18] The inherent stereocenters of the starting material are incorporated into the final piperidine target. For example, L-lysine can serve as a precursor for various substituted piperidines, with its C2 stereocenter setting the stereochemistry of the final product. More recently, innovative copper-catalyzed methods have been developed to "rewire" amino-acid-derived cyclopropanols into stereodefined cis-2,6-disubstituted piperidines.[19][20]

Workflow Rationale: This strategy involves the chemical modification of a chiral starting material, cyclization to form the piperidine ring, and subsequent functional group manipulations. The key advantage is the guaranteed absolute stereochemistry derived from the starting material. However, the synthetic sequences can sometimes be lengthy compared to catalytic methods.

G A Chiral Amino Acid (e.g., L-Lysine) B Functional Group Manipulation (FGM) A->B C Key Acyclic Precursor B->C D Intramolecular Cyclization C->D E Piperidine Core D->E F Further FGM E->F G Final Target Piperidine F->G

Caption: General workflow for chiral pool synthesis from an amino acid.

Conclusion and Outlook

The asymmetric synthesis of substituted piperidines is a dynamic and evolving field, driven by the insatiable demand for novel, stereochemically defined molecules in drug discovery. While classic chiral pool and diastereoselective approaches remain highly valuable and robust, the ascendancy of catalytic methods—spanning transition metals, small organic molecules, and enzymes—has revolutionized access to these scaffolds.[17][8] The development of hybrid strategies, such as combining biocatalysis with traditional organic reactions, represents the next frontier, promising even greater efficiency and selectivity.[12] For the modern medicinal chemist, a deep understanding of the principles, advantages, and practical limitations of each of these strategies is essential for the rational design and efficient execution of syntheses targeting the next generation of piperidine-based therapeutics.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
  • He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
  • Livingston, A. D., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]
  • Wang, X., et al. (2017). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 82(21), 11554–11573. [Link]
  • Wang, Y., et al. (2009). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 11(15), 3330–3333. [Link]
  • Wilson, R. P., et al. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(51), 15998–16000. [Link]
  • Stymiest, J. L., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1947–1950. [Link]
  • Rowntree, J. H. T., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
  • He, J., et al. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]
  • Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines.
  • Rowntree, J. H. T., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin Research Repository. [Link]
  • Wang, Y., et al. (2009). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. [Link]
  • Wilson, R. P., et al. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes.
  • Ivanova, O. A., et al. (2022).
  • Sun, M., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3174. [Link]
  • Zhang, H., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar. [Link]
  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH Public Access. [Link]
  • Kachaeva, M. V., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Sun, M., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
  • Donohoe, T. J., et al. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
  • Siddiqui, R., et al. (2023). The influence introducing chiral center on piperidine ring on hERG...
  • Yoshikai, N. (2022). Rewiring amino acids to piperidines.
  • Yoshikai, N. (2022). Rewiring amino acids to piperidines. Tohoku University Research Repository. [Link]
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [Link]
  • Hassner, A., et al. (2000). From Amino Acids to Fused Chiral Pyrrolidines and Piperidines via the INOC Route. The Journal of Organic Chemistry, 65(3), 638–644. [Link]
  • Kim, D., & Lee, J. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(11), 3373. [Link]
  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Quantification of Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Avibactam Quantification

Avibactam is a pivotal, non-β-lactam β-lactamase inhibitor, developed to counteract the growing threat of antimicrobial resistance.[1][2] It is administered in combination with β-lactam antibiotics, most notably ceftazidime, to protect them from degradation by a wide range of β-lactamase enzymes, including class A, class C, and some class D enzymes.[2] This restores the efficacy of the partner antibiotic against many multi-drug resistant Gram-negative bacteria.[3][4] The clinical success of avibactam-containing therapies in treating complex infections necessitates robust and reliable analytical methods for its quantification in various matrices.

For researchers, clinical pharmacologists, and drug development professionals, the accurate measurement of avibactam concentrations is paramount for a multitude of reasons:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of avibactam is fundamental to optimizing dosing regimens and ensuring therapeutic efficacy.[5][6]

  • Therapeutic Drug Monitoring (TDM): In critically ill patients or those with renal impairment, TDM can help personalize dosing to maintain effective drug exposure while minimizing potential toxicity.

  • Quality Control of Pharmaceutical Formulations: Ensuring the correct dosage and purity of avibactam in manufactured drug products is a critical quality attribute.[7]

  • Stability Studies: Assessing the stability of avibactam under various stress conditions is essential for determining appropriate storage and handling procedures.[7][8]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of avibactam, with a focus on the two most powerful and widely adopted analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest degree of scientific integrity.

Method 1: Stability-Indicating RP-HPLC Method for Avibactam Quantification

Principle and Rationale:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible, robust, and reliable technique for the quantification of pharmaceutical compounds.[9] This method separates analytes based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. For avibactam, which is a polar compound, the choice of a suitable C18 column and a carefully optimized mobile phase is critical for achieving good retention, resolution, and peak shape.[10] The "stability-indicating" nature of this method ensures that avibactam can be accurately quantified in the presence of its degradation products, a crucial aspect for quality control and stability testing.[7][11] The detection wavelength is typically set at a value where avibactam exhibits significant absorbance, ensuring good sensitivity.[8]

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Inertsil ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Avibactam reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).[9]

  • Potassium dihydrogen orthophosphate (analytical grade).[9]

  • Orthophosphoric acid (analytical grade).

  • Ultrapure water.

2. Preparation of Mobile Phase and Solutions:

  • Buffer Preparation (pH 3.0): Dissolve a calculated amount of potassium dihydrogen orthophosphate in ultrapure water to a final concentration of 0.02 M. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a ratio of 50:50 (v/v).[12] Degas the mobile phase by sonication or helium sparging before use.[9]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Avibactam reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[9][12]

  • Sample Preparation (from pharmaceutical dosage form): For a powder for injection, accurately weigh a portion of the powder equivalent to a known amount of avibactam. Dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.[4] Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)[12]
Flow Rate 1.0 mL/min[8][10]
Column Temperature 30°C[8]
Detection Wavelength 260 nm[8]
Injection Volume 20 µL

4. Data Analysis and System Suitability:

  • Inject the prepared standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of avibactam against the corresponding concentration.

  • Determine the concentration of avibactam in the sample solution from the calibration curve using linear regression.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor (should be < 2.0), theoretical plates (should be > 2000), and %RSD of replicate injections of a standard solution (should be < 2.0%).

Workflow for RP-HPLC Quantification of Avibactam

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Sample Solution Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram CalibrationCurve Construct Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify Avibactam CalibrationCurve->Quantification

Caption: Workflow for the RP-HPLC quantification of Avibactam.

Quantitative Data Summary for RP-HPLC Method
ParameterTypical ValueReference
Linearity Range 1-75 µg/mL[9][12]
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) 0.22 µg/mL[12]
Limit of Quantification (LOQ) 0.68 µg/mL[12]
Accuracy (% Recovery) 99-101%[8]
Precision (% RSD) < 2%[10]

Method 2: High-Sensitivity LC-MS/MS Method for Avibactam in Biological Matrices

Principle and Rationale:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and selectivity.[1][13] This technique is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, serum, and cerebrospinal fluid (CSF).[1][5] The method involves chromatographic separation of the analyte from matrix components, followed by ionization and detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. For avibactam, which is a polar molecule, hydrophilic interaction liquid chromatography (HILIC) or the use of an amide column can provide better retention and separation compared to traditional reversed-phase columns.[5][6] Sample preparation is a critical step to remove proteins and other interfering substances; common techniques include protein precipitation and solid-phase extraction (SPE).[5][13]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) equipped with an electrospray ionization (ESI) source.

  • Amide analytical column (e.g., Acquity UPLC BEH Amide column).[5][6]

  • Avibactam reference standard.

  • Stable isotope-labeled internal standard (e.g., Avibactam-d4).[14]

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Ultrapure water.

  • Control biological matrix (e.g., human plasma).

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase A: 0.1% Formic acid in ultrapure water with 10 mM ammonium acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions (e.g., 1 mg/mL): Prepare separate stock solutions of avibactam and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the avibactam stock solution into the control biological matrix to cover the desired concentration range (e.g., 10-10,000 ng/mL).[5][6] A fixed concentration of the internal standard is also added to all calibration standards, QCs, and unknown samples.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
Column Amide Column[5][6]
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Ionization Mode ESI Negative[15]
MRM Transitions Monitor specific precursor > product ion transitions for Avibactam and its internal standard.

5. Data Analysis:

  • Quantify avibactam by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of avibactam in the QC and unknown samples from the calibration curve.

Workflow for LC-MS/MS Quantification of Avibactam

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Separation LC Separation (Amide Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve (Weighted Regression) Ratio_Calculation->Calibration Final_Concentration Determine Concentration Calibration->Final_Concentration

Caption: Workflow for the LC-MS/MS quantification of Avibactam in biological samples.

Quantitative Data Summary for LC-MS/MS Method
ParameterTypical ValueReference
Calibration Range 10 - 10,000 ng/mL (in plasma)[5][6]
Correlation Coefficient (r²) > 0.99[16]
Lower Limit of Quantification (LLOQ) 10 ng/mL[5][6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[16]
Precision (% CV) < 15% (< 20% at LLOQ)[16]
Matrix Effect Monitored and within acceptable limits[13]

Considerations for Method Validation and Sample Handling

For both RP-HPLC and LC-MS/MS methods, a thorough validation according to regulatory guidelines (e.g., ICH, FDA) is essential to ensure the reliability of the results.[9][10] Key validation parameters include:

  • Specificity and Selectivity: The ability to quantify avibactam in the presence of other components, such as impurities, degradation products, matrix components, and co-administered drugs.[9][10]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[9]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

  • Stability: The stability of avibactam in the analytical solutions and in the biological matrix under different storage and handling conditions.[15]

Sample Handling: Avibactam stability can be a concern, and proper sample handling is crucial. For biological samples, it is recommended to process them promptly and store them at -80°C until analysis to minimize degradation.[13]

Conclusion

The accurate quantification of avibactam is a cornerstone of its development and clinical use. The RP-HPLC and LC-MS/MS methods detailed in this guide provide robust, reliable, and validated protocols for researchers, scientists, and drug development professionals. The choice between these methods will depend on the specific application, the required sensitivity, and the available instrumentation. The RP-HPLC method is well-suited for quality control of pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. By adhering to these protocols and employing rigorous method validation, the scientific community can ensure the generation of high-quality data to support the continued fight against antimicrobial resistance.

References

  • Sillén, H., Mitchell, R., Sleigh, R., Mainwaring, G., Catton, K., Houghton, R., & Glendining, K. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. Bioanalysis, 7(12), 1423–1434. [Link]
  • SynZeal. (n.d.). Avibactam Impurities. SynZeal Research Pvt. Ltd. [Link]
  • Semantic Scholar. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS. [Link]
  • PubMed. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS.
  • Pharmaffiliates. (n.d.). Avibactam-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
  • SlideShare. (2020). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. [Link]
  • Pharmaffiliates. (n.d.). avibactam sodium and its Impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. [Link]
  • Pharmapproach. (2024). RP-HPLC Method Development for Ceftazidime and Avibactam Stability. [Link]
  • IOSR Journal of Pharmacy. (2020). Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method. [Link]
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. [Link]
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025).
  • International Journal of Innovative Research in Technology. (n.d.). Method Development and Validation for the Simultaneous Estimation of Ceftazidime and Avibactam in Bulk and Pharmaceutical Dosage. [Link]
  • ResearchGate. (2022). Rapid, simple, and economical LC–MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring. [Link]
  • PubMed. (2016). Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma.
  • National Institutes of Health. (2025). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. [Link]
  • Journal of Comprehensive Pharmacy. (n.d.). simultaneous estimation of ceftazidine and avibactum in tablet dosage form by rp-hplc. [Link]
  • National Institutes of Health. (2022). Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test. [Link]
  • ResearchGate. (2022). Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography with photometric detection. [Link]
  • American Society for Microbiology. (2024).
  • Liofilchem. (n.d.). Ceftazidime-avibactam MIC Test Strip Technical Sheet. [Link]
  • National Institutes of Health. (2015).
  • Pharmacophore. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. [Link]
  • PubMed Central. (2023). Resistance to ceftazidime–avibactam and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study. [Link]
  • PubMed. (2023). The primary pharmacology of ceftazidime/avibactam: resistance in vitro.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. As a cornerstone heterocyclic motif in pharmaceuticals and natural products, the successful synthesis of the piperidine ring is critical for researchers in drug discovery and development.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles governing success and failure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the handling and synthesis of piperidine derivatives.

Q1: My purified piperidine product has developed a yellow tint upon storage. What is the cause and how can I resolve this?

A: A yellow discoloration in piperidine is typically caused by oxidation of the amine.[2] While minor discoloration may not impact all applications, high-purity work requires its removal.

  • Cause: The lone pair of electrons on the nitrogen atom is susceptible to air oxidation, leading to the formation of colored impurities over time. This process can be accelerated by exposure to light and heat.

  • Solution: The most effective purification method to remove these colored impurities is distillation .[2]

  • Prevention: To prevent reoccurrence, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), use amber glass or light-protected containers, and store at a reduced temperature.[2]

Q2: I am struggling to separate my piperidine product from a pyridine impurity using fractional distillation. The separation is incomplete. Why?

A: This is a classic purification challenge caused by the formation of a constant-boiling azeotrope between piperidine and pyridine.[2]

  • Cause: Piperidine and pyridine form an azeotropic mixture at a composition of approximately 92% piperidine and 8% pyridine by weight, which boils at a constant temperature of about 106.1°C.[2][3] This makes complete separation by simple fractional distillation physically impossible.

  • Solution 1: Selective Salt Formation: A highly effective chemical separation involves leveraging the difference in basicity between piperidine and pyridine. Piperidine is a significantly stronger base.

    • Dissolve the crude mixture in a suitable organic solvent.

    • Bubble carbon dioxide (CO₂) gas through the solution.

    • Piperidine will selectively react to form solid piperidine carbonate, which precipitates out of the solution. Pyridine, being a weaker base, remains dissolved.[2][4]

    • The solid salt can be isolated by filtration and then treated with a strong base (e.g., NaOH) to regenerate the pure, free piperidine, which can be extracted and distilled.[4]

  • Solution 2: Azeotropic Distillation: Distillation in the presence of water can also be used to break the azeotrope, as water preferentially forms an azeotrope with piperidine, allowing it to be removed from the pyridine.[3]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly during storage. What is the likely cause?

A: Unintended crystallization of amines in storage is often due to salt formation from reaction with atmospheric gases.

  • Cause: Piperidine is a base and can readily react with acidic gases. The most common culprit is atmospheric carbon dioxide (CO₂), which reacts with piperidine to form piperidine carbonate, a solid salt.[2] If other acidic reagents are stored nearby, absorption of gases like HCl can also lead to hydrochloride salt formation.[2]

  • Resolution: The salt can sometimes be redissolved, but preparing a fresh solution is often advisable to ensure accurate concentration.

  • Prevention: Ensure storage containers are tightly sealed. For long-term storage or sensitive applications, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[2]

Part 2: Troubleshooting Low Yield in Key Synthetic Routes

Low yield is one of the most frequent and frustrating issues in synthesis. The optimal troubleshooting strategy depends heavily on the reaction mechanism.

Scenario 1: Reductive Amination

Reductive amination, often a one-pot reaction between a dicarbonyl compound (or equivalent) and an amine followed by reduction, is a versatile method for creating the piperidine ring.[2]

Q: My reductive amination to form a substituted piperidine is giving a very low yield. What are the critical parameters to investigate?

A: Success in reductive amination hinges on the delicate balance of two key steps: iminium ion formation and its subsequent reduction.

  • Critical Issue 1: Inefficient Iminium Ion Formation (pH Control)

    • Causality: The initial condensation between the amine and carbonyl to form the iminium ion is a pH-dependent equilibrium. If the medium is too basic, the condensation is slow. If it is too acidic, the starting amine is fully protonated and becomes non-nucleophilic, halting the reaction.[5]

    • Solution: The reaction should be run in a mildly acidic pH range, typically between 4 and 6. This can be achieved by adding a catalytic amount of an acid like acetic acid.[5]

  • Critical Issue 2: Incorrect Choice or Decomposition of Reducing Agent

    • Causality: The reducing agent must be selective for the iminium ion over the starting carbonyl compound. Common borohydride reagents have different properties and sensitivities.

    • Solution:

      • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild, highly selective for iminium ions over ketones/aldehydes, and is effective in the slightly acidic conditions required for iminium formation.[5]

      • Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective, but it is highly toxic and requires careful handling.[5]

      • Sodium Borohydride (NaBH₄): This is a less selective and more reactive reagent. It can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[5] It is also unstable in acidic conditions. If using NaBH₄, a two-step process where the imine is pre-formed before adding the reducing agent may be necessary.[5]

    • Protocol Integrity: All borohydride reagents are sensitive to moisture. Ensure glassware is oven-dried and anhydrous solvents are used to prevent decomposition of the reducing agent.[5]

  • Critical Issue 3: Competing Side Reactions

    • Causality: The primary side reaction is the reduction of the starting carbonyl compound to its corresponding alcohol.

    • Solution: As mentioned above, the most effective way to prevent this is to use a more selective reducing agent like STAB.[5]

G start Low Yield Observed check_pH Is reaction pH between 4-6? start->check_pH adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH No check_reagent Is the reducing agent STAB? check_pH->check_reagent Yes adjust_pH->check_pH switch_reagent Switch to STAB (Sodium Triacetoxyborohydride) check_reagent->switch_reagent No check_conditions Are solvent/glassware anhydrous? check_reagent->check_conditions Yes switch_reagent->check_conditions dry_system Oven-dry glassware & use anhydrous solvent check_conditions->dry_system No check_temp Is temperature too high? check_conditions->check_temp Yes dry_system->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes success Yield Improved check_temp->success No (Temp OK) lower_temp->success

Caption: Logical workflow for troubleshooting low yield in reductive amination.

Scenario 2: Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine precursors is a robust and industrially common method for synthesizing the piperidine core.[6][7]

Q: My hydrogenation of a substituted pyridine is slow, stalls before completion, or requires very high catalyst loading. What is the problem?

A: This is a classic case of catalyst poisoning or product inhibition .

  • Cause: The nitrogen lone pair in both the starting pyridine and the piperidine product can act as a Lewis base and strongly coordinate to the active sites of the metal catalyst (e.g., Pd, Pt, Rh).[8][9] This blocks the sites from reactant molecules, leading to a dramatic decrease in reaction rate or complete deactivation.[8] The piperidine product is often a more potent poison than the starting pyridine.[8]

  • Symptoms:

    • Reaction rate slows down significantly over time.

    • Reaction stops at incomplete conversion.[8]

    • Increasing catalyst loading has a diminishing effect.

  • Solution 1: Run the Reaction in an Acidic Medium

    • Causality: Performing the hydrogenation in an acidic solvent, such as glacial acetic acid, protonates the nitrogen atoms of both the substrate and product. The resulting pyridinium and piperidinium salts have no available lone pair to coordinate with and poison the catalyst, dramatically improving reaction efficiency.

    • Recommended Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective and stable in acidic media.[2][8]

  • Solution 2: Use a Poison-Resistant Catalyst

    • Causality: Some modern catalysts are designed to operate via mechanisms that are less susceptible to poisoning by Lewis bases.

    • Example: Certain Iridium(III) catalysts function through an ionic hydrogenation mechanism, which avoids the typical coordination pathways that lead to deactivation.[10]

  • Solution 3: Protect the Nitrogen

    • Causality: If the reaction conditions must be neutral, temporarily protecting the nitrogen of the piperidine product (if it's part of the starting material) can prevent it from poisoning the catalyst. This is more relevant for reactions modifying an existing piperidine ring.[8]

This protocol provides a general guideline for hydrogenating a substituted pyridine where catalyst poisoning is a concern.[2][11]

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (if possible), add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas, then pressurize to the desired pressure (e.g., 50-70 bar).[2]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Reaction progress should be monitored by a suitable technique (e.g., GC-MS, LC-MS, or TLC after workup of an aliquot).[2]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric catalyst.[2] Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further by distillation, crystallization, or acid-base extraction.[2]

Part 3: Purification and Product Handling

Proper purification is essential to obtaining a final product of the required quality.

Q: My column chromatography purification of a piperidine derivative is not working well; the compound is streaking badly on the TLC plate and eluting poorly.

A: This is a common issue when purifying basic compounds like piperidines on standard silica gel.

  • Cause: Silica gel is acidic (pKa ≈ 4-5) and can strongly interact with or protonate the basic nitrogen of the piperidine. This leads to irreversible binding, peak tailing, and poor separation.

  • Solution 1: Neutralize the Silica/Solvent System

    • Causality: Adding a small amount of a volatile base to the eluent system will deprotonate the acidic silanol groups on the silica surface and ensure the piperidine derivative remains in its neutral, free-base form.

    • Method: Add a small percentage (typically 0.5-2%) of triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexanes). This will dramatically improve the peak shape and recovery.

  • Solution 2: Use a Different Stationary Phase

    • Causality: Using a stationary phase with a different surface chemistry can avoid the acid-base interaction altogether.

    • Method:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., with a Water/Acetonitrile or Water/Methanol mobile phase) is an excellent option.

G start Crude Piperidine Product check_volatility Is the product a volatile liquid? start->check_volatility distillation Use Fractional Distillation check_volatility->distillation Yes check_solid Is the product a solid? check_volatility->check_solid No check_pyridine Does it contain Pyridine impurity? distillation->check_pyridine azeotrope_sep Use Selective Salt Formation (CO2) or Azeotropic Distillation check_pyridine->azeotrope_sep Yes final_product Pure Product check_pyridine->final_product No azeotrope_sep->final_product crystallization Attempt Recrystallization check_solid->crystallization Yes chromatography Use Column Chromatography check_solid->chromatography No crystallization->chromatography Failure crystallization->final_product Success check_streaking Streaking on Silica TLC? chromatography->check_streaking add_base Add 1% Et3N to Eluent check_streaking->add_base Yes check_streaking->final_product No use_alumina Switch to Alumina Column add_base->use_alumina Still poor separation add_base->final_product use_alumina->final_product

Caption: Decision-making workflow for selecting an appropriate purification strategy.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Kozlovskii, V., & Voskressensky, L. (2023).
  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
  • BIOENGINEER.ORG. (2023).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
  • ResearchGate. (2014).
  • Wikipedia. (n.d.). Piperidine. [Link]
  • Google Patents. (1944). Process for purifying piperidine.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.

Sources

Technical Support Center: Optimization of Coupling Reactions for Piperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the optimization of coupling reactions to synthesize piperidine-2-carboxamide and its derivatives. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation involving the piperidine scaffold. Piperidine-containing compounds are significant in the pharmaceutical industry, forming the core of many drugs.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

Troubleshooting Guide: Common Challenges and Solutions

The synthesis of piperidine-2-carboxamides can present several challenges, from low product yields to difficulties in purification.[3] A systematic approach to troubleshooting is essential for identifying and resolving the root causes of these issues.

Problem 1: Low or No Product Yield

Low yields are a frequent hurdle in amide coupling reactions.[3][4] The primary culprits often involve inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[4]

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a reactive intermediate to facilitate the reaction with the amine.[3]

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[4] For sterically hindered substrates, consider switching to a more potent coupling reagent like HATU or COMU.[5][6]

  • Amine Deactivation: The amine's nucleophilicity can be diminished through protonation, preventing it from attacking the activated carboxylic acid.[4]

    • Solution: Incorporate a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in your reaction mixture (typically 2.0-3.0 equivalents).[7] This will neutralize any acid present and maintain the amine in its free, nucleophilic state.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the carboxylic acid can physically impede the reaction.[4]

    • Solution: For challenging couplings, consider converting the carboxylic acid to an acyl fluoride, which is a more reactive intermediate.[4] Additionally, employing a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as TOTT, can be beneficial.[8]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to its inactive form.

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[4][9] Storing reagents over desiccants is also a good practice.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.

Potential Causes & Solutions:

  • Racemization: The chiral center at the 2-position of the piperidine ring is susceptible to epimerization under basic conditions, especially after the activation of the carboxyl group.[5]

    • Solution: To suppress racemization, use coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4] Running the reaction at lower temperatures (0 °C to -15 °C) can also significantly minimize this side reaction. The choice of a weaker base, like N-methylmorpholine (NMM) or 2,4,6-collidine, over a strong, sterically hindered base can also be advantageous.[5][8]

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU in excess, a side reaction can occur where the coupling reagent reacts with the amine, forming a guanidinium species and terminating the desired reaction.[6][7]

    • Solution: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0-1.2 equivalents of HATU relative to the carboxylic acid is often sufficient.[7]

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure piperidine-2-carboxamide can be challenging due to the properties of the product and the presence of reaction byproducts.

Potential Causes & Solutions:

  • Removal of Urea Byproducts: When using carbodiimide coupling reagents like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove due to its low solubility in many organic solvents.[10]

    • Solution: While DCU is notoriously difficult to remove from solution, recrystallization from acetonitrile can be an effective method, as DCU is particularly insoluble in it.[10] Alternatively, switching to a more soluble carbodiimide like EDC, whose byproduct is water-soluble and easily removed with an aqueous workup, is a practical approach.[11]

  • Separating Product from Excess Reagents: Unreacted starting materials or excess coupling reagents can co-elute with the product during chromatography.

    • Solution: An aqueous workup can often remove water-soluble reagents and byproducts before chromatography.[7] For basic piperidine products, an acid wash can be employed, followed by neutralization and extraction.

  • Product Discoloration: Piperidine and its derivatives can be prone to oxidation, leading to a yellow or brown coloration of the final product.[12][13]

    • Solution: Purification by distillation can be effective for removing colored impurities.[12] To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my piperidine-2-carboxamide synthesis?

The selection of a coupling reagent is critical and depends on factors such as the steric hindrance of your substrates and the potential for racemization.[3]

  • For standard couplings: Carbodiimides like EDC, often used with additives like HOBt, are a cost-effective choice.[14]

  • For sterically hindered or racemization-prone substrates: Uronium or phosphonium salt reagents such as HATU, HBTU, or PyBOP are generally preferred as they react faster and with less epimerization.[5][11] COMU is another excellent option, known for its high efficiency and favorable safety profile.[6]

Q2: What is the recommended solvent for these coupling reactions?

Anhydrous polar aprotic solvents are typically the best choice.

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents for amide coupling reactions.[4]

  • For greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) are being explored and have shown compatibility with reagents like COMU.[6]

Q3: What is the optimal order of reagent addition?

The most common and mechanistically sound procedure involves pre-activation of the carboxylic acid.

  • Dissolve the carboxylic acid in an anhydrous solvent.[4]

  • Add a non-nucleophilic base (e.g., DIPEA).[4]

  • Add the coupling reagent (e.g., HATU) and stir for 15-30 minutes to allow for the formation of the activated ester.[4][9]

  • Finally, add the amine to the reaction mixture.[4][9]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction.[15] They allow you to track the consumption of starting materials and the formation of the product over time.

Data Presentation & Protocols

Table 1: Recommended Reagent Stoichiometry for a Typical HATU Coupling
ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
HATU1.0 - 1.5Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous Solvent-Reaction Medium
Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a general guideline for a solution-phase amide coupling reaction.[4][7]

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.[7]

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[7]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 15-30 minutes to pre-activate the carboxylic acid.[4][7]

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[7]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]

  • Purify the crude product by column chromatography.[7]

Visualizations
Diagram 1: General Workflow for Amide Coupling

G cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent Add_Base Add Non-Nucleophilic Base (e.g., DIPEA) Start->Add_Base Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU) Add_Base->Add_Coupling_Reagent Pre-activation Stir for 15-30 min Add_Coupling_Reagent->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction Stir at Room Temperature (1-4 hours) Add_Amine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure Product Purify->End

Caption: A step-by-step workflow for a typical amide coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Nucleophilic? Check_Activation->Check_Amine Yes Improve_Activation Increase Equivalents of Coupling Reagent or Switch to a Stronger One Check_Activation->Improve_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Amine->Check_Conditions Yes Add_Base Add/Increase Non- Nucleophilic Base (e.g., DIPEA) Check_Amine->Add_Base No Check_Sterics Is Steric Hindrance a Factor? Check_Conditions->Check_Sterics Yes Use_Anhydrous Use Anhydrous Solvents and Dry Glassware Check_Conditions->Use_Anhydrous No (Moisture Present) Advanced_Methods Consider Acyl Fluoride Formation or More Potent Coupling Reagents Check_Sterics->Advanced_Methods Yes Success Yield Improved Check_Sterics->Success No Improve_Activation->Success Add_Base->Success Use_Anhydrous->Success Advanced_Methods->Success

Caption: A decision tree to diagnose and resolve low reaction yields.

References

  • Kappel, J. A., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-232.
  • Kappel, J. A., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com.
  • Google Patents. (1996). DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.
  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(10), 1267.
  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 633-643.
  • Aapptec Peptides. Coupling Reagents.
  • Collins, J. M., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8196-8211.
  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50572-50579.
  • Istvan, E. S., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1433-1445.e10.
  • Li, J., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(18), 2691-2697.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • Google Patents. (1959). US2868793A - Purification of piperidines.
  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros.
  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 775-783.
  • Salmaso, V., et al. (2019). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 10(10), 1439-1444.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • Alexanian, E. J., & Sorensen, E. J. (2008). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH Public Access, 130(47), 15812-15826.
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

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Technical Support Center: A Scientist's Guide to Improving Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges that compromise reaction yield and product purity. As Senior Application Scientists, we understand that success in the lab is not just about following a procedure, but about understanding the underlying principles to effectively troubleshoot when challenges arise.

This resource is structured to provide direct answers to specific issues, explain the causality behind experimental choices, and offer field-proven protocols to enhance the robustness of your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of successful chemical synthesis.

Q: What are the primary factors affecting reaction yield and purity?

A: Yield and purity are governed by a combination of factors that can be broadly categorized into three areas:

  • Reagent and Substrate Quality: The purity of your starting materials, reagents, and catalysts is paramount.[1] Impurities can introduce unwanted side reactions, poison catalysts, or inhibit the reaction altogether, leading to lower yields and complex purification challenges.[2][3]

  • Reaction Conditions: Every reaction has an optimal set of conditions. Parameters such as temperature, pressure, solvent, reaction time, and reagent stoichiometry must be precisely controlled.[4][] Deviations can lead to incomplete reactions, product decomposition, or the formation of byproducts.[6][7]

  • Work-up and Purification Procedures: Significant product loss and introduction of impurities can occur after the reaction is complete.[8][9] Inefficient extraction, improper pH adjustment, product decomposition on silica gel, or suboptimal crystallization techniques can drastically reduce the isolated yield of the pure compound.[10]

Q: How do I choose an appropriate purification technique?

A: The choice of purification method depends on the physical properties of your compound and the nature of the impurities. A general decision-making process is as follows:

  • Distillation: Best for purifying volatile liquids with significantly different boiling points from impurities.[11][12]

  • Recrystallization: An excellent and cost-effective method for purifying non-volatile, crystalline solids.[13][14] It is highly effective at removing small amounts of impurities.

  • Flash Column Chromatography: A highly versatile technique for separating complex mixtures based on differences in polarity.[15] It is often the method of choice when distillation or recrystallization are ineffective.

  • Extraction: A work-up technique used to separate compounds based on their differential solubility in two immiscible liquid phases, often used to remove ionic impurities from an organic product.[10][13]

Q: What are the most common analytical techniques to assess purity?

A: Assessing purity is critical in drug development and chemical synthesis.[16] The most widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for its precision and versatility in separating and quantifying components in a mixture.[17][18]

  • Gas Chromatography (GC): Excels in the analysis of volatile compounds and is highly effective for detecting residual solvents.[17]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its impurities. When coupled with LC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying unknown impurities.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[16][19]

Part 2: Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving issues related to poor reaction yields.

Q1: My reaction is not proceeding as expected, resulting in a very low yield or no desired product at all. What are the potential causes?

A: A failed or low-yielding reaction is a common issue that typically points to fundamental problems with the setup or reagents. A systematic check is crucial.

  • Cause 1: Reagent or Catalyst Inactivity. Reagents can degrade over time, and catalysts can become deactivated.[20] This is especially true for air- or moisture-sensitive materials.

    • Troubleshooting:

      • Use freshly opened or recently purified reagents and solvents.

      • Verify the concentration of active reagents (e.g., organometallics like n-BuLi or Grignards).

      • Ensure catalysts are stored under the recommended conditions (e.g., inert atmosphere, low temperature) and have not expired.

  • Cause 2: Solvent Impurities. The presence of water or other impurities in the solvent can be highly detrimental, especially for moisture-sensitive reactions like those involving organometallics or certain catalysts.

    • Troubleshooting:

      • Use anhydrous solvents from a reliable supplier or freshly distill them from an appropriate drying agent.

      • For reactions that generate acid, ensure the solvent does not contain basic stabilizers that could quench the reaction.

  • Cause 3: Incorrect Reaction Conditions. Temperature, time, and mixing are critical parameters.[21][22]

    • Troubleshooting:

      • Temperature: Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature. Adding reagents too quickly can cause exothermic reactions to overheat, leading to decomposition.[23]

      • Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or LC-MS. Reactions can stall or, if left too long, the product may begin to decompose.[8]

      • Mixing: Ensure vigorous and efficient stirring, especially for heterogeneous (multi-phase) reactions. Inadequate mixing can severely limit the reaction rate.[8]

Q2: My crude yield was high, but I lost a significant amount of product during the work-up. What went wrong?

A: Product loss during the work-up, particularly liquid-liquid extraction, is a frequent source of diminished yield.[8][24]

  • Cause 1: Incorrect pH. If your product is acidic or basic, its solubility in aqueous vs. organic layers will be highly dependent on pH. An acidic compound will partition into the aqueous basic layer, and a basic compound will partition into the aqueous acidic layer.

    • Troubleshooting: Adjust the pH of the aqueous layer to ensure your compound of interest is in its neutral, less water-soluble form before extraction. Always test the pH of the aqueous layer after a wash.

  • Cause 2: Product Solubility in the Aqueous Layer. Some organic compounds, especially those that are small and can hydrogen bond, have significant solubility in water.

    • Troubleshooting:

      • Minimize the number of aqueous washes.

      • Use a saturated brine (NaCl solution) wash. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer.[10]

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Q3: I'm losing most of my compound during column chromatography. Why is this happening?

A: While essential for purity, column chromatography can be a major source of yield loss if not performed correctly.

  • Cause 1: Compound Instability on Silica Gel. The surface of silica gel is acidic and can cause decomposition of acid-sensitive compounds.[25]

    • Troubleshooting:

      • Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound is likely unstable.[25]

      • Deactivate the silica gel by adding 1-2% of a base like triethylamine or ammonia to the eluent.[26]

      • Consider using an alternative stationary phase like alumina (basic or neutral) or reversed-phase silica.[25]

  • Cause 2: Improper Column Packing or Loading. A poorly packed column leads to channeling and poor separation, while improper loading can cause broad bands, both resulting in mixed fractions and product loss.

    • Troubleshooting:

      • Pack the column uniformly to avoid air bubbles and cracks.

      • Load the crude product onto the column in a minimal amount of solvent to create a narrow, concentrated band.[25]

  • Cause 3: Product is Irreversibly Adsorbed or Streaking. Highly polar compounds can bind very strongly to silica gel and may not elute, or they may "streak" down the column, leading to poor separation and recovery.

    • Troubleshooting:

      • Add a more polar solvent (e.g., methanol, acetic acid) to the eluent system to help displace the compound.

      • If streaking is observed on TLC, adding a small amount of acid (e.g., acetic acid for acidic compounds) or base (e.g., triethylamine for basic compounds) to the eluent can often resolve the issue.

Part 3: Troubleshooting Guide: Product Impurity

This guide focuses on identifying and eliminating sources of contamination to achieve high product purity.

Q1: My final product is contaminated with starting materials. How can I improve the reaction conversion?

A: Unreacted starting material is a sign of an incomplete reaction. Addressing this often involves re-evaluating the reaction conditions.

  • Solution 1: Increase Reaction Time or Temperature. Monitor the reaction via TLC or LC-MS to confirm it has reached completion. If the reaction has stalled, a moderate increase in temperature may be sufficient to drive it forward.[6]

  • Solution 2: Adjust Stoichiometry. If one reagent is prone to degradation, using a slight excess may be necessary to ensure the other is fully consumed.

  • Solution 3: Re-evaluate Catalyst/Reagent Activity. As mentioned in the low yield section, an inactive catalyst or degraded reagent is a primary cause of incomplete conversion.

Q2: I am observing the formation of multiple side products. How can I minimize them?

A: Side reactions compete with your desired transformation and are a major source of impurities.[27][28] Minimizing them requires fine-tuning the reaction's selectivity.

  • Solution 1: Optimize Reaction Temperature. Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes suppress the formation of these kinetic byproducts. Conversely, some desired reactions require higher temperatures to outcompete side reactions.[6]

  • Solution 2: Control the Rate of Reagent Addition. A slow, controlled addition of a reactive reagent can maintain its low concentration in the reaction mixture, preventing it from reacting with the product or engaging in other undesired pathways.[6]

  • Solution 3: Change the Solvent or Catalyst. The choice of solvent can influence reaction pathways. Similarly, a more selective catalyst can significantly improve the product distribution.

Q3: My purified product still shows impurities. What are some common sources of contamination post-reaction?

A: Impurities can be introduced during the work-up, purification, and even storage.[29]

  • Source 1: Contaminated Solvents. Using non-purified or technical grade solvents for work-up or chromatography can introduce impurities.

    • Troubleshooting: Use HPLC-grade or distilled solvents for all purification steps.

  • Source 2: Incomplete Removal of Byproducts. Some reaction byproducts can have similar properties to the desired product, making them difficult to remove.

    • Troubleshooting:

      • Employ specific work-up procedures to remove common byproducts (e.g., a wash with aqueous KF to remove tin-based residues).[26]

      • If chromatography fails, consider recrystallization, as the crystal lattice is often very effective at excluding molecules of a different shape.[13]

  • Source 3: Product Degradation During Storage. Some compounds are sensitive to light, air, or residual acid/base and can decompose over time.

    • Troubleshooting: Store purified compounds under appropriate conditions (e.g., in a freezer, under an inert atmosphere, in an amber vial) to maintain their integrity.[8]

Part 4: Key Experimental Protocols

Protocol 1: Step-by-Step Flash Column Chromatography

  • Solvent System Selection: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[25]

  • Column Preparation:

    • Select a column with an appropriate diameter (a rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1 by weight).

    • Pack the column using either the "dry packing" or "slurry" method to ensure a uniform, bubble-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a stronger, volatile solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (1-2 psi for glass columns) to achieve a steady flow rate.[30]

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Step-by-Step Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[31] It should also not react with the compound and should dissolve impurities well at all temperatures or not at all.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid just dissolves.[32] Adding too much solvent is the most common cause of failure.[33]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[34]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[31] Once at room temperature, cooling in an ice bath can maximize the yield.[35]

  • Troubleshooting Crystal Formation: If crystals do not form, the solution may be supersaturated or too dilute.[33]

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.[35]

    • Add a "seed crystal" of the pure compound.[35]

    • If too much solvent was added, evaporate some of it and attempt to cool again.[33]

  • Isolation and Drying: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly to remove all traces of solvent.

Part 5: Data & Visualization

Data Presentation

Table 1: Common TLC Stains for Visualization This table provides a quick reference for selecting an appropriate stain for visualizing compounds on a TLC plate when they are not UV-active.

StainPreparationUse Case
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH, 200mL H₂OGeneral purpose stain for most functional groups (alkenes, alkynes, alcohols, amines). Appears as yellow spots on a purple background.
Ceric Ammonium Molybdate (CAM) 2g Ce(NH₄)₂(NO₃)₆, 50g (NH₄)₆Mo₇O₂₄, 450mL H₂O, 50mL conc. H₂SO₄General purpose stain, often more sensitive than KMnO₄. Gives various colored spots depending on the compound.
Vanillin 15g vanillin, 250mL ethanol, 2.5mL conc. H₂SO₄Good for alcohols, phenols, and aldehydes. Gives a range of colors.
Ninhydrin 0.3g ninhydrin, 100mL n-butanol, 3mL acetic acidSpecific for primary and secondary amines and amino acids. Typically gives purple or yellow spots.
Experimental Protocols & Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis Reagents 1. Reagents & Solvent Reaction 2. Reaction Setup (Temp, Time, Atmosphere) Reagents->Reaction Combine Monitoring 3. In-Process Control (TLC, LC-MS) Reaction->Monitoring Monitor Quench 4. Quench Reaction Monitoring->Quench Extraction 5. Liquid-Liquid Extraction / Wash Quench->Extraction Drying 6. Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration 7. Solvent Removal (Rotovap) Drying->Concentration Purification 8. Purification (Column, Recrystallization) Concentration->Purification Analysis 9. Purity Analysis (NMR, HPLC, MS) Purification->Analysis Final Pure Compound Analysis->Final

Caption: A generalized workflow for chemical synthesis, from reaction to pure compound.

Troubleshooting_Yield Start Low Isolated Yield CheckCrude Was Crude Yield High? Start->CheckCrude NoCrude No: Reaction Failure CheckCrude->NoCrude No YesCrude Yes: Loss During Purification CheckCrude->YesCrude Yes Cause1 Check Reagent Quality & Stoichiometry NoCrude->Cause1 Cause2 Verify Reaction Conditions (T, t) NoCrude->Cause2 Cause3 Check Solvent Purity (e.g., water content) NoCrude->Cause3 CheckWorkup Check Work-up Losses (pH, extractions) YesCrude->CheckWorkup CheckColumn Check Chromatography Losses (decomposition, streaking) YesCrude->CheckColumn CheckRecryst Check Recrystallization (too much solvent?) YesCrude->CheckRecryst

Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yield.

References

  • Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (n.d.). Ijaresm.
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
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  • Chemical ways to purify a compound? (2017, December 26). ResearchGate.
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  • Recrystallization. (n.d.).
  • Suggest a laboratory technique to further enhance purity of compounds extracted through solvent analysis of naphthalene and p-toluic acid. (n.d.). Homework.Study.com.
  • 8+ Drug Purity Tests: Quick & Easy. (2025, April 2).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • Reaction Design & Optimization. (n.d.). Sigma-Aldrich.
  • The Advancement of Analytical Techniques in Drug Development and Validation. (2026, January 7).
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  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (n.d.). Wiley.
  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
  • Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab.
  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • Impurities in Pharmaceutical Substances. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Custom Impurities Synthesis Services. (n.d.). BOC Sciences.
  • Chemical impurity. (n.d.). Wikipedia.
  • IMPURITIES. (n.d.). Gyan Sanchay.
  • Recrystallization - Part 2. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • What are some common causes of low reaction yields? (2024, November 20). Reddit.
  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2025, August 7). Request PDF.
  • How To: Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography Troubleshooting. (2019, March 25). YouTube.
  • The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. (n.d.).
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
  • Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). Benchchem.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • How Do Impurities Affect Percent Yield In Chemistry? (2025, September 29). YouTube.
  • Side Reactions in Organic Synthesis. (2006, March 6). Unisa Ebooks.
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM.
  • Synthesis - General tips for improving yield? (2020, February 26). Reddit.
  • Sources Of Impurities In Pharmaceutical Substances. (2024, July 22). Simson Pharma Limited.
  • Does reagent and reaction solvent order impact product yield and purity? (2023, February 6). Biotage.
  • Reaction Condition Optimization Services. (n.d.). BOC Sciences.
  • Finding Optimal Reaction Conditions. (2018, July 13). ChemistryViews.
  • Optimization of reaction conditions. (n.d.). ResearchGate.

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Technical Support Center: Preventing Racemization in Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of racemization during the stereoselective synthesis of piperidines. Piperidine scaffolds are ubiquitous in pharmaceuticals and natural products, making their stereocontrolled synthesis a paramount objective.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you maintain the stereochemical integrity of your molecules.

Introduction to the Challenge of Racemization

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, negates the effort invested in a stereoselective synthesis. In the context of piperidine synthesis, racemization can occur at various stages, particularly when a stereocenter is located alpha to a carbonyl group or is otherwise activated. The formation of a planar enolate or a related intermediate is a common pathway to the loss of stereochemical information. Understanding the underlying mechanisms is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant epimerization at the C2 position. What are the likely causes?

A1: Epimerization at the C2 position of a piperidine ring is a common issue, often stemming from the formation of an enolate or iminium ion intermediate, which can be protonated from either face, leading to a mixture of diastereomers. Several factors can contribute to this:

  • Strongly Basic or Acidic Conditions: Both extremes can facilitate the formation of intermediates that lead to racemization.[5] For instance, strong bases can deprotonate the C2 position, especially if it's adjacent to an activating group.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[6] Even if a reaction proceeds at a lower temperature, prolonged reaction times can also lead to the erosion of stereochemical purity.[6]

  • Choice of N-Protecting Group: The nature of the nitrogen protecting group can significantly influence the stereochemical outcome. Bulky protecting groups can sterically hinder the approach of reagents and may influence the conformation of the ring, thereby disfavoring epimerization.[7]

Q2: I am using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What can I do to improve it?

A2: Low enantioselectivity in a catalytically controlled reaction can be frustrating. Here are several factors to consider for optimization:

  • Catalyst Choice and Loading: Not all chiral catalysts are equally effective for every transformation. It's crucial to screen a variety of catalysts.[8][9] For instance, in asymmetric aza-Michael cyclizations, chiral phosphoric acids have shown high efficacy.[8] Rhodium-based catalysts are also prominent in the asymmetric synthesis of piperidines.[1][2][10] Increasing the catalyst loading might sometimes improve the ee, but this is not always the case and can be cost-prohibitive.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the catalyzed reaction, thereby affecting enantioselectivity. A systematic screening of solvents is often necessary.[8]

  • Temperature: Lowering the reaction temperature is a standard strategy to enhance enantioselectivity, as it can amplify the small energy differences between the diastereomeric transition states.[11]

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to reduced enantioselectivity. Ensure your starting materials are of high purity.

Q3: During the hydrogenation of a substituted pyridine to a piperidine, I'm getting a mixture of diastereomers. How can I control the diastereoselectivity?

A3: The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst and reaction conditions.

  • Catalyst Selection: The choice of catalyst is paramount. For example, platinum oxide (PtO₂) and palladium on carbon (Pd/C) can lead to different diastereomeric ratios.[12] The catalyst surface plays a crucial role in directing the approach of hydrogen.

  • Hydrogen Pressure: Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer.[13]

  • Solvent and Additives: The solvent can influence the conformation of the substrate on the catalyst surface. Acidic additives, such as acetic acid, are often used and can impact the stereochemical outcome.[13]

Troubleshooting Guides

Scenario 1: Loss of Stereochemistry During a Base-Mediated Cyclization

You are performing an intramolecular cyclization to form a piperidine ring, and you observe significant racemization at a pre-existing stereocenter.

Troubleshooting Workflow

start High Racemization Detected base Evaluate Base start->base Step 1 temp Optimize Temperature base->temp If racemization persists end Stereochemical Integrity Improved base->end If successful time Reduce Reaction Time temp->time If racemization persists temp->end If successful protect Modify N-Protecting Group time->protect If racemization persists time->end If successful protect->end

Caption: Troubleshooting workflow for base-mediated cyclization.

Detailed Steps & Explanations
  • Evaluate the Base: Strong, sterically hindered bases like DIPEA are known to cause racemization.[14] Consider switching to a weaker base with less steric bulk, such as N-methylmorpholine (NMM).[14] The pKa of the base is a critical parameter to consider.[14]

  • Optimize Temperature: Lowering the reaction temperature is a powerful tool to suppress racemization.[11] The rate of the desired cyclization reaction may decrease, but the rate of racemization often decreases more significantly.

  • Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[13] Prolonged exposure to basic conditions can lead to product epimerization.

  • Modify the N-Protecting Group: A bulky N-protecting group can shield the alpha-proton from abstraction by the base, thus preventing enolate formation. Consider replacing a smaller protecting group with a bulkier one, such as a Boc or a trityl group.[5]

Scenario 2: Poor Diastereoselectivity in a Reductive Amination

You are synthesizing a substituted piperidine via a one-pot reductive amination of a dicarbonyl compound and observe a nearly 1:1 mixture of diastereomers.

Troubleshooting Workflow

start Low Diastereoselectivity reductant Change Reducing Agent start->reductant Step 1 ph Adjust pH reductant->ph If selectivity is still low end Improved Diastereoselectivity reductant->end If successful temp Modify Temperature ph->temp If selectivity is still low ph->end If successful solvent Screen Solvents temp->solvent If selectivity is still low temp->end If successful solvent->end

Caption: Troubleshooting workflow for reductive amination.

Detailed Steps & Explanations
  • Change the Reducing Agent: The choice of reducing agent is critical. Bulkier reducing agents, such as sodium triacetoxyborohydride, are often more selective than smaller ones like sodium borohydride. The counter-ion can also play a role in chelation control, influencing the direction of hydride delivery.

  • Adjust the pH: The pH of the reaction medium can affect the rate of iminium ion formation versus the rate of reduction. A slightly acidic pH is often optimal.

  • Modify the Temperature: As with other stereoselective reactions, lowering the temperature can enhance diastereoselectivity.

  • Screen Solvents: The solvent can influence the conformation of the intermediate iminium ion and its interaction with the reducing agent. Experiment with a range of solvents with different polarities.

Experimental Protocols

Protocol 1: Optimized Hydrogenation of a Substituted Pyridine with High Diastereoselectivity

This protocol provides a general guideline for the hydrogenation of a substituted pyridine where high cis-diastereoselectivity is desired.[13]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[13]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-80 bar).[13]

  • Execution: Stir the reaction mixture at room temperature for the required time (typically 4-24 hours).[13] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[13]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[13]

Protocol 2: Racemization Suppression in Peptide Coupling Applied to Piperidine Synthesis

This protocol adapts principles from peptide synthesis to minimize racemization when coupling a chiral carboxylic acid to a piperidine nitrogen.[11][15]

  • Reagent Preparation: In a separate vessel, dissolve the chiral carboxylic acid (1.0 eq), a coupling additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure (1.1 eq), and a uronium-based coupling reagent such as HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).[11][15]

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at 0 °C.[15]

  • Amine Addition: Add the piperidine derivative (1.2 eq) to the pre-activated mixture.

  • Base Addition: Slowly add a non-nucleophilic base with a lower pKa, such as N-methylmorpholine (NMM) (2.0 eq). Avoid sterically hindered bases like DIPEA.[14]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.

Quantitative Data Summary

ParameterGeneral Recommendation for Preventing RacemizationRationale
Temperature Lower temperature (0 °C to -20 °C)Slows the rate of epimerization more than the desired reaction.[11]
Base Weaker, non-nucleophilic bases (e.g., NMM)Stronger, hindered bases (e.g., DIPEA) are more prone to causing racemization.[14]
Coupling Reagents Uronium/Phosphonium salts (e.g., HATU, PyBOP) with additives (e.g., HOAt, Oxyma)Form active esters that are more stable and less prone to racemization.[15]
Solvent Aprotic, less polar solvents (e.g., DCM) may be beneficialSolvent can influence the stability of racemization-prone intermediates.[11]
Reaction Time As short as possible; monitor closelyMinimizes exposure of the product to conditions that can cause epimerization.[13]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step.
  • Davies, H. M., & Jin, Q. (2020).
  • Nicewicz, D. A., et al. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society.
  • Clarke, M. L., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring....
  • Schrittwieser, J. H., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction.
  • BenchChem. (2025). preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Palasek, S. A., et al. (2025). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Peptide Science.
  • Jones, S. P., et al. (2022).
  • Ihara, M., et al. (2000). Synthesis of 2,4,6-trisubstituted chiral piperidines and (-)-dendroprimine by one-pot asymmetric azaelectrocyclization protocol. Journal of the American Chemical Society.
  • BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. BenchChem.
  • Ellman, J. A., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
  • Aimoto, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Kappe, T., & Stadlbauer, W. (2003). Recent advances in the synthesis of piperidones and piperidines. Arkivoc.
  • Google Patents. (2008).
  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines.
  • Highfine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine.
  • Turner, N. J., & Grogan, G. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Ellman, J. A., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • PubMed. (2020).
  • ResearchGate. (2025). ChemInform Abstract: Henry-Nef Reaction: A Practical and Versatile Chiral Pool Route to 2-Substituted Pyrrolidine and Piperidine Alkaloids.
  • BenchChem. (n.d.). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • PubMed Central. (n.d.).
  • PubMed. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. PubMed.
  • Jones, S. P., et al. (2022).
  • Karlsson, D., et al. (2018). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry.
  • Blackburne, I. D., et al. (1974).
  • ResearchGate. (2018). Racemization in peptide synthesis.
  • MDPI. (2022).

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Technical Support Center: Degradation Pathways of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of piperidine derivatives under various stress conditions. The piperidine ring, a common scaffold in many pharmaceuticals, can be susceptible to degradation, impacting the stability, efficacy, and safety of the final drug product. This resource is designed to help you anticipate, identify, and mitigate these stability challenges in your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you might encounter during your forced degradation studies in a practical question-and-answer format.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a piperidine-containing drug after stress testing. How can I determine if these are true degradants?

A1: The appearance of new peaks is a common outcome of forced degradation studies. The key is to systematically determine their origin.

  • Causality: New peaks can arise from actual degradation of your piperidine derivative, but they can also be artifacts from the experimental conditions, such as interactions with excipients, solvents, or buffer components. A well-designed forced degradation study is essential to differentiate between these possibilities.

  • Troubleshooting Steps:

    • Perform a Blank Analysis: Run a blank sample containing only the stressor (e.g., acid, base, oxidizing agent) in your solvent system. This will help identify any peaks originating from the stressor itself.

    • Analyze an Unstressed Control: A control sample of your drug substance, prepared and analyzed under the same conditions but without the stressor, is crucial to establish a baseline chromatogram.

    • Conduct a Forced Degradation Study: Intentionally degrade your compound under various conditions (acid, base, oxidation, heat, light) to generate a profile of expected degradation products. Compare the retention times of the unexpected peaks with those of the degradants generated in this study.

    • Mass Spectrometry (MS) Analysis: If available, LC-MS is a powerful tool for identifying degradants. The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the potential degradants, offering clues to their structure.

Q2: My piperidine derivative seems to be rapidly degrading under acidic conditions, leading to a significant loss of the parent compound. What's the likely mechanism, and how can I control the degradation rate?

A2: Piperidine derivatives can be susceptible to acid-catalyzed degradation, often involving the nitrogen atom.

  • Causality: The lone pair of electrons on the piperidine nitrogen can be protonated under acidic conditions. This can make the C-N bonds more susceptible to cleavage, potentially leading to ring-opening reactions. In some cases, acid hydrolysis of other functional groups on the molecule can also occur.

  • Troubleshooting Steps:

    • Modify Acid Concentration: If the degradation is too rapid, reduce the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl). The goal of a forced degradation study is to achieve 5-20% degradation, not complete loss of the active pharmaceutical ingredient (API).

    • Control Temperature: Perform the acid stress test at a lower temperature (e.g., room temperature instead of elevated temperatures). Chemical reactions, including degradation, are generally slower at lower temperatures.

    • Time-Course Study: Sample the reaction at multiple time points to monitor the rate of degradation. This will help you select an appropriate duration for the stress test to achieve the target degradation level.

    • Structural Elucidation: Use techniques like LC-MS/MS and NMR to identify the structure of the major degradation product. This will confirm the degradation pathway and help in developing strategies to mitigate it in the formulation.

Q3: I'm seeing the formation of an N-oxide derivative of my piperidine compound during oxidative stress testing. Is this a common degradation pathway, and are there any analytical challenges associated with it?

A3: Yes, the formation of N-oxides is a very common oxidative degradation pathway for tertiary amines like many piperidine derivatives.

  • Causality: The nitrogen atom in the piperidine ring is susceptible to oxidation, leading to the formation of a polar N-oxide. This is often observed when using oxidizing agents like hydrogen peroxide (H₂O₂). The stereochemistry of the piperidine ring can influence the rate of N-oxidation.

  • Analytical Considerations:

    • Chromatographic Behavior: N-oxides are typically more polar than the parent amine. This can lead to earlier elution times in reverse-phase HPLC. You may need to adjust your gradient or mobile phase composition to achieve good separation.

    • Mass Spectrometry: N-oxides will have a molecular weight that is 16 Da higher than the parent compound, corresponding to the addition of an oxygen atom. This is readily detectable by MS.

    • Quantification: If the N-oxide is a significant degradant, you will need to develop and validate an analytical method that can accurately quantify both the parent drug and the N-oxide.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperidine derivatives under forced degradation conditions?

A1: The degradation of piperidine derivatives is highly dependent on the specific structure of the molecule and the stress conditions applied. However, some common pathways include:

  • Oxidation: Formation of N-oxides is a primary oxidative degradation route. Ring-opening and the formation of imines or nitramines can also occur under certain oxidative conditions.

  • Acid/Base Hydrolysis: This can lead to ring cleavage or hydrolysis of other susceptible functional groups on the molecule.

  • Thermal Degradation: High temperatures can lead to various degradation reactions, including N-dealkylation and fragmentation of the molecule. The stability of the piperidine ring itself is generally good, but substituents can influence thermal stability.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation through radical mechanisms.

Q2: How do I design a robust forced degradation study for a novel piperidine-containing compound in accordance with ICH guidelines?

A2: A well-designed forced degradation study is a critical component of drug development and is guided by ICH Q1A(R2).

  • Objective: The primary goal is to identify potential degradation products and establish the intrinsic stability of the drug substance. This information is used to develop stability-indicating analytical methods.

  • Stress Conditions: The study should expose the drug substance to a variety of stress conditions, including:

    • Acid Hydrolysis: Typically 0.1N to 1N HCl.

    • Base Hydrolysis: Typically 0.1N to 1N NaOH.

    • Oxidation: Commonly 3-30% hydrogen peroxide.

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20%. If the compound is very stable, you may need to use more aggressive conditions. Conversely, if it degrades rapidly, conditions should be milder.

  • Analytical Method: A stability-indicating analytical method, typically HPLC with UV and/or MS detection, must be used to separate the parent drug from its degradation products.

Q3: What are the key analytical techniques for identifying and characterizing degradation products of piperidine derivatives?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating the parent drug from its degradation products. A variety of column chemistries and mobile phases can be used to optimize separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the degradation products, which is crucial for proposing their structures.

  • Tandem Mass Spectrometry (LC-MS/MS): Can be used to fragment the degradation products, providing structural information that helps in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present in sufficient quantity, it can be isolated and its structure can be definitively determined by NMR.

III. Experimental Protocols & Data Presentation

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a piperidine derivative.

  • Objective: To intentionally degrade the piperidine-containing drug substance under various stress conditions to identify potential degradation products and pathways.

  • Materials:

    • Piperidine derivative drug substance

    • HPLC-grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂) (30%)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Presentation: Hypothetical Forced Degradation Results

The following table presents example data from a hypothetical forced degradation study on a piperidine derivative to illustrate how results can be summarized.

Stress ConditionDuration% Parent Drug Remaining% Total DegradationMajor Degradant(s) Identified
0.1 M HCl24 hours91.58.5Ring-opened product
0.1 M NaOH24 hours96.23.8Hydrolyzed ester side chain
3% H₂O₂8 hours87.112.9N-oxide
Heat (80°C)48 hours94.35.7N-dealkylated product
Photolytic (UV Lamp)12 hours92.87.2Photodimer

IV. Visualizing Degradation Pathways & Workflows

Diagram 1: General Degradation Pathways of Piperidine Derivatives

G Piperidine_Derivative Piperidine Derivative Acid_Base Acid/Base Hydrolysis Piperidine_Derivative->Acid_Base Oxidation Oxidation Piperidine_Derivative->Oxidation Thermal Thermal Stress Piperidine_Derivative->Thermal Photolytic Photolytic Stress Piperidine_Derivative->Photolytic Ring_Opened Ring-Opened Products Acid_Base->Ring_Opened Side_Chain_Hydrolysis Side-Chain Hydrolysis Acid_Base->Side_Chain_Hydrolysis N_Oxide N-Oxide Oxidation->N_Oxide Ring_Cleavage_Oxidative Oxidative Ring Cleavage Oxidation->Ring_Cleavage_Oxidative N_Dealkylation N-Dealkylation Thermal->N_Dealkylation Fragmentation Fragmentation Products Thermal->Fragmentation Radical_Products Radical-Mediated Products Photolytic->Radical_Products

Caption: Common degradation pathways of piperidine derivatives under stress conditions.

Diagram 2: Experimental Workflow for Forced Degradation Studies

G start Start: Drug Substance prepare_samples Prepare Stock Solution & Controls start->prepare_samples apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_samples->apply_stress sample_collection Sample at Time Points apply_stress->sample_collection neutralize_dilute Neutralize & Dilute Samples sample_collection->neutralize_dilute hplc_analysis HPLC/LC-MS Analysis neutralize_dilute->hplc_analysis data_analysis Data Analysis: - Peak Purity - Mass Balance - Identify Degradants hplc_analysis->data_analysis characterization Structure Elucidation of Major Degradants (MS/MS, NMR) data_analysis->characterization end End: Stability Profile characterization->end

Caption: A general workflow for conducting a forced degradation study.

V. References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from

  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem. Retrieved from

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. Retrieved from

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). Retrieved from

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. Retrieved from

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. (n.d.). Slideshare. Retrieved from

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from

  • Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. (2024, December 20). Retrieved from

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A - ACS Publications. Retrieved from

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC - NIH. Retrieved from

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: Identification of By-products in Avibactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Avibactam. This center is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and purification of this vital β-lactamase inhibitor. Our focus is to equip you with the knowledge to identify, understand the origin of, and mitigate the formation of synthesis-related by-products.

I. Understanding the Landscape of Avibactam Synthesis and Impurity Formation

Avibactam, a non-β-lactam β-lactamase inhibitor, possesses a unique diazabicyclooctane (DBO) core structure. Its synthesis is a multi-step process that, like any complex organic synthesis, is susceptible to the formation of various by-products. These impurities can arise from several sources, including incomplete reactions, side reactions of starting materials or intermediates, and degradation of the final product under certain conditions.[1]

Effective impurity profiling is critical for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1] This guide will delve into the common by-products encountered in Avibactam synthesis, their mechanisms of formation, and robust analytical strategies for their identification and quantification.

II. Frequently Asked Questions (FAQs) about Avibactam By-products

Q1: What are the major categories of by-products observed in Avibactam synthesis?

A1: By-products in Avibactam synthesis can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are formed during the synthetic process itself. They can include unreacted starting materials, intermediates, or products of side reactions. The specific process-related impurities will depend on the synthetic route employed.

  • Degradation Products: These arise from the chemical decomposition of Avibactam under various conditions such as exposure to light, heat, or non-optimal pH.[1]

  • Stereoisomers: These are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. In the context of Avibactam, this primarily refers to diastereomers and enantiomers that may form if stereocontrol is not rigorously maintained during the synthesis.

Q2: I am observing a peak in my HPLC chromatogram that I suspect is a diastereomer of Avibactam. How can I confirm this?

A2: The presence of diastereomers is a common challenge in stereoselective synthesis. To confirm the identity of a suspected diastereomeric impurity, a multi-pronged approach is recommended:

  • Chiral HPLC: Employ a chiral stationary phase (CSP) in your HPLC method. Diastereomers, being stereoisomers that are not mirror images, often exhibit different affinities for a chiral stationary phase, leading to their separation.

  • High-Resolution Mass Spectrometry (HRMS): The diastereomer will have the exact same mass as Avibactam. HRMS can confirm the elemental composition of the impurity peak, which should be identical to that of Avibactam.

  • NMR Spectroscopy: While the 1H and 13C NMR spectra of diastereomers can be very similar, careful analysis, particularly of the signals corresponding to the chiral centers and adjacent protons, may reveal subtle differences in chemical shifts and coupling constants. Advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) can be invaluable in elucidating the stereochemistry.

Q3: My final Avibactam product shows signs of degradation upon storage. What are the likely degradation products and how can I prevent their formation?

A3: Avibactam can degrade under stress conditions, particularly hydrolysis. A common degradation product is Descarbonyl Avibactam , formed by the loss of the carbamoyl group.[2]

To prevent degradation:

  • Control pH: Avibactam is more stable at a slightly acidic to neutral pH. Avoid highly acidic or basic conditions during workup and storage.

  • Temperature and Light: Store Avibactam and its intermediates at controlled room temperature or lower, protected from light, to minimize thermal and photolytic degradation.[1]

  • Moisture: Avibactam is susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous and store the final product in a dry environment.

III. Troubleshooting Guide: Common By-products and Their Mitigation

This section provides a detailed breakdown of specific by-products, their likely origins, and actionable troubleshooting steps.

By-product Profile Table
By-product NameCommon Name/SynonymTypePotential Origin
(2S,5S)-IsomerAvibactam DiastereomerStereoisomerIncomplete epimerization or lack of stereocontrol during synthesis.
(2R,5R)-IsomerAvibactam EnantiomerStereoisomerUse of incorrect starting material or racemization during synthesis.
Descarbonyl AvibactamAvibactam Impurity ADegradation ProductHydrolysis of the carbamoyl group.
Benzylated Intermediatese.g., (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideProcess-RelatedIncomplete debenzylation in the final steps of synthesis.
Dimer Impurities-Process-RelatedIntermolecular side reactions, particularly at high concentrations.

IV. Detailed Analysis of Key By-products

Diastereomeric Impurities: The (2S,5S)-Isomer
  • Causality of Formation: The desired stereochemistry of Avibactam is (2S, 5R). The formation of the (2S, 5S) diastereomer can occur if the stereocenter at the 5-position is not correctly established or is epimerized during the synthesis. This can be particularly problematic during steps involving base-catalyzed reactions.

  • Identification Workflow:

    diastereomer_identification start Observe unexpected peak in HPLC hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Identical mass to Avibactam chiral_hplc Chiral HPLC Analysis hrms->chiral_hplc Elemental composition confirmed nmr NMR Spectroscopy (1D and 2D) chiral_hplc->nmr Separation from Avibactam achieved confirmation Confirm (2S,5S) Diastereomer nmr->confirmation Structural elucidation

    Caption: Workflow for the identification of diastereomeric impurities.

  • Troubleshooting and Mitigation:

    • Reaction Condition Optimization: Carefully control the temperature, reaction time, and stoichiometry of reagents in steps where the C5 stereocenter is established or modified.

    • Catalyst/Reagent Selection: Utilize highly stereoselective catalysts and reagents to minimize the formation of the undesired diastereomer.

    • Purification: Develop robust chromatographic purification methods, potentially utilizing chiral stationary phases, to effectively separate the diastereomers.

Degradation Product: Descarbonyl Avibactam
  • Causality of Formation: The urea moiety in the diazabicyclooctane ring of Avibactam can be susceptible to hydrolysis, leading to the cleavage of the carbamoyl group and the formation of Descarbonyl Avibactam. This is often accelerated by acidic or basic conditions.

  • Mechanism of Formation (Simplified):

    degradation_mechanism Avibactam Avibactam Hydrolysis (H2O, H+ or OH-) Hydrolysis (H2O, H+ or OH-) Avibactam->Hydrolysis (H2O, H+ or OH-) Loss of CONH2 Descarbonyl_Avibactam Descarbonyl_Avibactam Hydrolysis (H2O, H+ or OH-)->Descarbonyl_Avibactam Loss of CONH2

    Caption: Simplified hydrolysis pathway to Descarbonyl Avibactam.

  • Troubleshooting and Mitigation:

    • pH Control: Maintain the pH of the reaction mixture and purification solvents as close to neutral as possible.

    • Aqueous Workup: Minimize the duration of aqueous workup steps.

    • Storage: Store the final product and key intermediates in a dry, inert atmosphere.

Process-Related Impurity: Benzylated Intermediates
  • Causality of Formation: Benzyl groups are commonly used as protecting groups for hydroxyl or amine functionalities during the synthesis of Avibactam. Incomplete removal of these protecting groups, typically via catalytic hydrogenation, will result in the presence of benzylated intermediates in the final product.

  • Troubleshooting and Mitigation:

    • Hydrogenation Conditions: Ensure the catalyst (e.g., Pd/C) is active and used in the appropriate loading. Optimize hydrogen pressure, temperature, and reaction time to drive the debenzylation to completion.

    • Reaction Monitoring: Monitor the progress of the debenzylation reaction by HPLC or TLC to ensure complete consumption of the starting material.

    • Purification: Employ a purification strategy, such as recrystallization or chromatography, that effectively removes any residual benzylated impurities.

V. Experimental Protocols: A Self-Validating System

Protocol 1: HPLC Method for Avibactam Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the separation of Avibactam from its potential by-products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (LC-MS)

  • Trustworthiness Check: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Spike the Avibactam sample with known impurity standards to confirm their retention times and the method's ability to separate them.

Protocol 2: Forced Degradation Study of Avibactam

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of Avibactam.

  • Prepare Stock Solution: Prepare a stock solution of Avibactam in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid Avibactam at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the Avibactam solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the validated HPLC method (Protocol 1) coupled with a mass spectrometer to identify and characterize the degradation products.

  • Authoritative Grounding: Compare the observed degradation products with those reported in the literature and from commercially available impurity standards.

VI. Concluding Remarks

The successful synthesis of high-purity Avibactam hinges on a thorough understanding of the potential by-products that can form and the implementation of robust analytical methods for their detection and control. This technical support guide provides a framework for troubleshooting common issues encountered in Avibactam synthesis. By applying the principles of causality, implementing self-validating experimental protocols, and leveraging authoritative references, researchers can enhance the efficiency and success of their synthetic endeavors.

VII. References

  • Veeprho. (n.d.). Avibactam Impurities and Related Compound. Retrieved from [Link]

  • Wang, Q., et al. (2022). Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate. Retrieved from [Link]

  • Sillén, H., et al. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC–MS. Bioanalysis. Retrieved from [Link]

  • SynZeal. (n.d.). Avibactam Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Avibactam Impurity A (HCl Salt). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). avibactam and its Impurities. Retrieved from [Link]

  • Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ASM Journals. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Amidation of Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of piperidine carboxylates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this crucial transformation. This guide is structured as a series of troubleshooting scenarios and frequently asked questions designed to address specific challenges encountered in the lab, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root cause of the issue and provides actionable, step-by-step protocols for resolution.

Q1: My amidation reaction is giving a very low yield or failing to proceed. What are the likely causes and how can I improve it?

A1: Low conversion in the amidation of piperidine carboxylates is most frequently attributed to steric hindrance , suboptimal carboxylic acid activation , or an inappropriate choice of reaction conditions .

Sterically demanding piperidine carboxylates (e.g., with substitution at the 2 and/or 6 positions) or bulky amines can significantly slow the rate of nucleophilic attack on the activated carboxylate intermediate.[1][2] If the activation method is not potent enough to overcome this barrier, the reaction will stall.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Sterics Assess Steric Hindrance (Substituents on Piperidine or Amine) Start->Check_Sterics High_Sterics High Steric Hindrance Check_Sterics->High_Sterics Yes Low_Sterics Low to Moderate Steric Hindrance Check_Sterics->Low_Sterics No Strong_Activation Use More Potent Reagent (e.g., HATU, COMU, PyAOP) High_Sterics->Strong_Activation Check_Activation Review Activation Protocol (Coupling Reagent & Conditions) Low_Sterics->Check_Activation Standard_Reagents Standard Reagents Sufficient (e.g., EDC/HOBt, DIC/Oxyma) Check_Activation->Standard_Reagents Is it optimal? No Success Improved Yield Check_Activation->Success Yes, proceed Increase_Temp Increase Reaction Temperature (Monitor for Epimerization) Strong_Activation->Increase_Temp Acyl_Fluoride Convert to Acyl Fluoride (e.g., TFFH, BTFFH, Deoxo-Fluor) Acyl_Fluoride->Success Increase_Temp->Acyl_Fluoride If still fails Check_Base Verify Base & Stoichiometry (Non-nucleophilic, correct equivalents) Standard_Reagents->Check_Base Check_Purity Ensure Reagent Purity & Anhydrous Conditions Check_Base->Check_Purity Check_Purity->Success

Caption: Workflow for troubleshooting low reaction yields.

Recommended Actions:
  • For Highly Hindered Substrates: Standard coupling reagents may fail. Switch to a more potent activating agent or a different strategy.

    • Potent Coupling Reagents: Uronium/aminium salts like HATU or COMU , or phosphonium salts like PyAOP , are highly effective for sterically demanding couplings.[3][4] PyAOP is particularly useful for coupling N-methyl amino acids.[5]

    • Acyl Fluoride Intermediates: Converting the carboxylic acid to a small, highly reactive acyl fluoride can overcome severe steric hindrance.[4] This can be done in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH).[4][6]

  • For Moderate Hindrance: Optimize your current protocol before changing reagents.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, this must be done cautiously as it can also increase the risk of epimerization in chiral substrates.[7][8]

    • Check Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and the amine (typically 1.1-1.5 equivalents each) relative to the carboxylic acid.

Protocol 1: Amidation of a Sterically Hindered Piperidine Carboxylate using HATU
  • Under an inert atmosphere (N₂ or Ar), dissolve the piperidine carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add the amine (1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove DMF and excess reagents, followed by purification via column chromatography.

Q2: I'm observing significant epimerization of my chiral piperidine-2-carboxylate. How can I prevent this loss of stereochemical integrity?

A2: Epimerization is a critical side reaction in peptide synthesis and is mechanistically relevant here.[9] It occurs when the activated carboxylic acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to loss of stereochemistry. Re-opening of the ring by the amine nucleophile then yields a mixture of epimers.[9]

Mechanism of Epimerization and Prevention:

Epimerization_Mechanism Substrate Chiral Piperidine Carboxylate (R-Config) Activated Activated Ester (e.g., O-Acylisourea) Substrate->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Additive Additive (HOAt, Oxyma) Activated->Additive Enolate Enolate (Loss of Chirality) Oxazolone->Enolate Base (e.g., DIPEA) -H+ Product_S Epimerized Amide (S-Config) Enolate->Product_S +Amine (R₂NH₂) +H+ Product_R Desired Amide (R-Config) Active_Ester Less Reactive Active Ester Additive->Active_Ester Intercepts Active_Ester->Product_R +Amine (R₂NH₂) (Epimerization Suppressed)

Caption: Epimerization pathway and its suppression by additives.

Strategies to Minimize Epimerization:
  • Choice of Coupling Additives: The use of additives is crucial. They convert the highly reactive initial activated species (e.g., O-acylisourea from carbodiimides) into a more stable active ester that is less prone to oxazolone formation.[3]

    • HOAt (7-Aza-1-hydroxybenzotriazole) and Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) are superior to HOBt (1-Hydroxybenzotriazole). The electron-withdrawing nature of the pyridine nitrogen in HOAt and the cyano group in Oxyma makes them more acidic, resulting in better leaving groups and faster, cleaner couplings with less epimerization.[10]

  • Choice of Base: The base used can significantly influence the rate of epimerization.

    • Avoid Strong, Sterically Hindered Bases: While DIPEA is common, it can promote epimerization.[3]

    • Use Weaker Bases: For sensitive substrates, consider using a weaker base like N-methylmorpholine (NMM) or a highly hindered, weaker base like 2,4,6-collidine .[3]

  • Reaction Temperature: Keep the reaction temperature low. Add coupling reagents at 0 °C and allow the reaction to proceed at or below room temperature. Low temperatures disfavor the formation of the oxazolone intermediate.[3]

  • Coupling Reagent Class:

    • Carbodiimides: Use DIC in combination with HOAt or Oxyma Pure.[3]

    • Uronium/Aminium Reagents: Reagents that incorporate HOAt or Oxyma in their structure, such as HATU or COMU , are excellent choices for minimizing epimerization.[3][4]

Protocol 2: Low-Epimerization Amidation using DIC/Oxyma Pure®
  • Under an inert atmosphere, dissolve the chiral piperidine carboxylate (1.0 eq) and Oxyma Pure® (1.2 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropylcarbodiimide (DIC) (1.1 eq) and stir the mixture at 0 °C for 15-30 minutes (pre-activation).

  • Add the amine (1.2 eq), followed by a weak base such as N-methylmorpholine (NMM) (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-12 hours, monitoring by chiral HPLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct. Concentrate the filtrate and purify the product.

Q3: My reaction with a uronium/aminium reagent (e.g., HBTU, HATU) is forming a byproduct with a mass of +51 Da on my C-terminal cysteine-containing piperidine peptide. What is this and how do I prevent it?

A3: This side reaction is the formation of a 3-(1-piperidinyl)alanine derivative.[8] It occurs when piperidine, used for Fmoc-deprotection in solid-phase synthesis, is not completely washed away. The residual piperidine acts as a base, catalyzing the elimination of the protected sulfhydryl group from the C-terminal cysteine to form a dehydroalanine intermediate. Piperidine then adds to this intermediate via a Michael addition, resulting in the +51 Da mass shift (C₄H₉N = 51 Da).[8]

A related issue is guanidinylation , where the coupling reagent reacts with the N-terminal amine of your peptide chain, capping it and preventing further elongation. This is avoided by pre-activating the carboxylic acid before adding it to the amine.[8]

Preventative Measures:
  • Thorough Washing: Ensure extensive washing of the resin with DMF after the piperidine-mediated Fmoc-deprotection step to remove all traces of piperidine.

  • Use Bulky Protecting Groups: Employing a sterically bulky protecting group on the cysteine side chain, such as a trityl (Trt) group, can sterically hinder the elimination reaction, reducing the formation of the dehydroalanine intermediate.[8]

  • Use HOBt Additive in Deprotection: Adding a small amount of HOBt to the piperidine deprotection solution can help suppress this side reaction.[8]

  • Pre-activation: To prevent guanidinylation, always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the mixture to the deprotected amine on the resin.[8]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right coupling reagent and additive for my specific system?

A4: The optimal choice depends on a balance of reactivity, cost, safety, and the potential for side reactions.

Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, DIC, EDC[3][5]Inexpensive, widely available.Lower reactivity, high risk of epimerization without additives, byproduct removal can be difficult (DCC/DIC).[11]Routine, non-hindered couplings where cost is a major factor. EDC is used for aqueous couplings.
Uronium/Aminium HBTU, TBTU, HATU, COMU[3][12]High reactivity, fast reactions, effective for hindered couplings.More expensive, can cause guanidinylation if not pre-activated, some are potentially explosive (HOBt/HOAt-based).[3][8]Difficult couplings, sterically hindered substrates, and when speed is critical. COMU is a safer alternative.[4]
Phosphonium PyBOP, PyAOP[3][12]High reactivity, low risk of guanidinylation as they don't react with free amines.[12]Expensive, byproducts can be difficult to remove. PyBOP forms carcinogenic HMPA.[3]High-value syntheses, intramolecular cyclizations, and situations where guanidinylation is a major concern.
Acyl Halide Forming TFFH, BTFFH, Deoxo-Fluor[4][6]Excellent for severely hindered substrates, forms highly reactive intermediate.Reagents can be moisture-sensitive, may release toxic byproducts (e.g., from DAST)."Last resort" for couplings that fail with all other methods due to extreme steric hindrance.

Additive Selection:

  • HOBt: The classic additive, effective but less so than newer options for suppressing epimerization.

  • HOAt/Oxyma Pure®: The modern standards. Use them with carbodiimides or as part of uronium reagents (HATU, COMU) to achieve high reaction rates while minimizing epimerization.[10]

Q5: What is the role of the base in amidation, and which one should I use?

A5: The base plays two critical roles:

  • Neutralizing Amine Salts: If your amine starting material is an ammonium salt (e.g., a hydrochloride), a base is required to liberate the free, nucleophilic amine.[11][13]

  • Activating the Carboxylic Acid: Many coupling reactions, particularly those using phosphonium and aminium reagents, require a base to deprotonate the carboxylic acid, forming a carboxylate that can then react with the coupling agent.[12]

Base Selection Guide:

  • DIPEA (Hünig's Base): A strong, non-nucleophilic, sterically hindered base. It is very effective but is also a common culprit in promoting epimerization. Use it for robust, non-chiral substrates or when maximum reactivity is needed.[3]

  • NMM (N-Methylmorpholine): A weaker, non-nucleophilic base. It is an excellent choice for reactions with epimerization-sensitive substrates as it is less likely to abstract the α-proton.[3]

  • 2,4,6-Collidine: A highly hindered and weak base. It is recommended for extremely sensitive substrates where even NMM might cause issues.[3]

  • Triethylamine (TEA): While common, it is more nucleophilic than DIPEA or NMM and can sometimes lead to side reactions. It is generally better to use DIPEA or NMM.

Q6: What are the best practices for setting up a successful amidation reaction?

A6: Adhering to best practices can prevent many of the issues detailed above.

  • Anhydrous Conditions: All coupling reagents and activated intermediates are sensitive to water. Ensure your glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon).[11]

  • Reagent Quality: Use fresh, high-quality coupling reagents. Older reagents can decompose, leading to lower yields.

  • Order of Addition: For sensitive substrates, pre-activation is often beneficial. This involves mixing the carboxylic acid, coupling reagent, additive, and base for a short period (5-30 minutes) at a low temperature before adding the amine. This minimizes the exposure of the amine to the highly reactive coupling agent and reduces side reactions like guanidinylation.[8][11]

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the reaction's progress. This prevents running the reaction for too long, which can lead to byproduct formation, or stopping it too early, resulting in low conversion.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Jacquemot, G., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Närhi, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Neumann, C. N., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
  • Al-Zoubi, R. M., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Nelemans, T., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Institutes of Health.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Reddit. (2023). Choosing amide coupling agent.
  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.
  • MDPI. (2021). Epimerisation in Peptide Synthesis.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.

Sources

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction purification. As a Senior Application Scientist, I understand that even with the most optimized reaction conditions, the presence of unreacted starting materials can be a significant hurdle in obtaining a pure product. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address common purification challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of your reaction mixture. The solutions provided are based on fundamental chemical principles to help you make informed decisions in the lab.

Problem 1: My product and the unreacted starting material have very similar polarities. How can I separate them using column chromatography?

Possible Causes & Solutions:

Separating compounds with similar polarities is a common challenge in organic synthesis.[1] Here are several strategies to improve resolution:

  • Optimize the Solvent System: A slight adjustment in the eluent polarity can have a significant impact.[1]

    • Fine-tune the solvent ratio: Instead of large jumps in polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 10%, 12%, 15%).

    • Introduce a third solvent: Adding a small amount of a third solvent with a different selectivity (e.g., dichloromethane or a trace of methanol) can alter the interactions with the stationary phase and improve separation.

  • Modify the Stationary Phase:

    • Use a different adsorbent: If silica gel isn't providing the desired separation, consider using alumina (which has different surface properties) or a reverse-phase silica gel.[1]

    • Impregnated silica: For specific cases, you can use silica gel impregnated with an agent like silver nitrate to separate compounds based on the presence of double bonds.

  • Adjust the Chromatography Parameters:

    • Use a longer column: A longer column increases the surface area for interaction, providing more opportunities for separation.[1]

    • Decrease the flow rate: A slower elution can enhance the equilibrium between the mobile and stationary phases, leading to better resolution.[1]

  • Derivative Formation: If all else fails, consider a temporary chemical modification. Convert the unreacted starting material into a derivative with significantly different physical properties (e.g., polarity or solubility), allowing for easy separation.[1] The derivative can then be removed in a subsequent step.

Problem 2: I'm losing a significant amount of my solid product during recrystallization. How can I improve the yield?

Possible Causes & Solutions:

Low yield during recrystallization is often due to suboptimal solvent selection or procedural errors.[1][2]

  • Using too much solvent: This is a very common mistake. The goal is to create a supersaturated solution upon cooling. If too much solvent is used, a significant portion of your product will remain dissolved even at low temperatures.[1][2]

    • Solution: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2] Add the solvent in small portions to the heated mixture until everything just dissolves.

  • The product is too soluble in the cold solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: You may need to screen for a different solvent or a solvent mixture. A good starting point is to look for solvents where your compound has limited solubility at room temperature.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[1]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[1] This promotes the growth of larger, purer crystals.

  • Premature crystallization: If the product crystallizes too early (e.g., during hot filtration), you will lose product.

    • Solution: Use a pre-heated funnel for hot filtration and keep the solution warm during this step.

Problem 3: My liquid-liquid extraction is forming a stable emulsion that won't separate.

Possible Causes & Solutions:

Emulsions are colloidal suspensions of one liquid in another and can be a frustrating issue during work-ups. They are often caused by the presence of surfactants or finely divided solids at the interface.

  • Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.

    • Solution: Gently invert the funnel several times instead of vigorous shaking.

  • High concentration of solutes: A high concentration of dissolved materials can increase the viscosity of the layers and promote emulsion formation.

    • Solution: Dilute the mixture with more of the organic and aqueous solvents.

  • Presence of acidic or basic impurities: Soaps formed from the neutralization of fatty acids are a common cause of emulsions.

    • Solution:

      • Add brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it.

      • Change the pH: Adjusting the pH of the aqueous layer with dilute acid or base can sometimes disrupt the emulsion.

      • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

Problem 4: My high-boiling starting material is co-distilling with my product under vacuum.

Possible Causes & Solutions:

This indicates that the boiling points of your product and the starting material are too close under the applied vacuum.

  • Insufficient vacuum: The vacuum may not be low enough to achieve a significant difference in boiling points.

    • Solution: Ensure your vacuum pump is working efficiently and that all connections in your distillation setup are properly sealed.

  • Inefficient fractionating column: For compounds with close boiling points, a simple distillation setup may not be sufficient.

    • Solution: Use a fractional distillation setup with a Vigreux or packed column to increase the number of theoretical plates and improve separation.

  • Alternative Purification Method: If distillation is not providing adequate separation, you may need to switch to a different technique.

    • Solution: Column chromatography is often the best alternative for separating compounds with similar boiling points but different polarities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for removing unreacted starting materials?

The most common purification techniques in organic chemistry include:

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[1] It is highly versatile for a wide range of compounds.

  • Crystallization/Recrystallization: Purifies solid compounds by leveraging differences in solubility in a given solvent at different temperatures.[4]

  • Distillation: Separates liquids with different boiling points.[5][6][7]

  • Extraction: Separates a compound from a mixture by partitioning it between two immiscible solvents.

  • Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups, allowing for the removal of excess reagents or by-products by simple filtration.[8][9]

Q2: How do I choose the best purification method for my reaction mixture?

The choice of purification method depends on several factors, including the physical state of your product, the scale of the reaction, and the properties of your product versus the unreacted starting materials (e.g., boiling point, solubility, polarity).[1][10] The decision tree below can guide your selection.

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solubility_diff Different solubility vs. starting material? is_solid->solubility_diff Yes polarity_diff Different polarity? is_liquid->polarity_diff No boiling_point_diff Boiling point difference > 50°C? is_liquid->boiling_point_diff Yes solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes can_scavenge Can a scavenger resin bind the starting material? polarity_diff->can_scavenge No chromatography Column Chromatography polarity_diff->chromatography Yes boiling_point_diff->polarity_diff No is_high_boiling High boiling point (>150°C)? boiling_point_diff->is_high_boiling No distillation Simple Distillation is_high_boiling->distillation No vac_distillation Vacuum Distillation is_high_boiling->vac_distillation Yes scavenger Scavenger Resin can_scavenge->scavenger Yes extraction Liquid-Liquid Extraction can_scavenge->extraction No

Caption: Decision tree for selecting a primary purification method.

Q3: What are scavenger resins and when should I use them?

Scavenger resins are functionalized solid supports designed to react with and irreversibly bind specific types of molecules, such as excess reagents or by-products.[8] They are particularly useful in combinatorial and medicinal chemistry for high-throughput purification.

Advantages of Scavenger Resins:

  • Simplicity: The desired product is purified by simple filtration to remove the resin-bound impurity.[8]

  • Speed: Purification can be much faster than traditional methods like chromatography.[9]

  • Reduced Solvent Use: They often require less solvent than chromatography.[8]

Common Types of Scavenger Resins:

  • Amine-based resins (e.g., Si-Amine): Scavenge acid chlorides, sulfonyl chlorides, and isocyanates.[11]

  • Carboxylic acid-based resins (e.g., Si-CAA): Scavenge amines and other bases.[11]

  • Isocyanate-based resins: Scavenge primary and secondary amines.

  • Thiol-based resins: Scavenge alkylating agents and other electrophiles.

Q4: What is the difference between crystallization and precipitation?

While both processes involve the formation of a solid from a solution, they differ in their mechanism and the nature of the resulting solid.

  • Crystallization is a slower, more controlled process where molecules arrange themselves into a well-defined, ordered crystal lattice.[12] This ordered arrangement tends to exclude impurities, making it an excellent purification technique.[12]

  • Precipitation is a rapid process that often results in the formation of an amorphous or poorly ordered solid.[12] It is generally less selective than crystallization and can trap impurities within the solid matrix.[12]

Comparison of Common Purification Techniques
TechniquePrinciple of SeparationState of ProductBest ForKey Considerations
Column Chromatography Differential adsorption based on polarity.Solid or LiquidSeparating mixtures with different polarities, especially when other methods fail.Can be time-consuming and use large volumes of solvent.
Recrystallization Difference in solubility at different temperatures.SolidPurifying solid compounds from soluble or insoluble impurities.Requires finding a suitable solvent; can have yield losses.
Distillation Difference in boiling points.[5]LiquidSeparating liquids with significantly different boiling points.Not suitable for heat-sensitive compounds or azeotropes.
Liquid-Liquid Extraction Differential solubility in two immiscible solvents.Solid or LiquidInitial work-up to remove water-soluble or acid/base impurities.Can form emulsions; requires immiscible solvents.
Scavenger Resins Covalent bond formation with the impurity.[8]Solid or LiquidRemoving specific, reactive starting materials or by-products quickly.A suitable resin for the target impurity must be available.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying a compound using silica gel flash chromatography.

Objective: To separate a target compound from unreacted starting materials and by-products based on polarity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Methodology:

  • Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in separate tubes.

  • Monitoring and Collection:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[3]

Protocol 2: Liquid-Liquid Extraction

This protocol outlines a general procedure for an aqueous work-up to remove water-soluble impurities.

Objective: To perform an initial purification of a reaction mixture by separating organic-soluble components from aqueous-soluble components.

Materials:

  • Crude reaction mixture

  • Immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Aqueous wash solutions (e.g., deionized water, saturated NaHCO₃ solution, brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing:

    • Add the aqueous wash solution (e.g., saturated NaHCO₃ to neutralize acid).

    • Stopper the funnel, invert it, and vent to release any pressure.

    • Gently shake or invert the funnel for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower layer. Repeat with other aqueous washes as needed (e.g., water, then brine).[13]

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a small amount of a drying agent and swirl the flask. Add more drying agent until it no longer clumps together.

  • Filtration and Concentration:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.[13]

References

  • Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Reachem. (2024).
  • University of Rochester, Department of Chemistry.
  • University of Colorado Boulder, Organic Chemistry.
  • Allen.
  • Amerigo Scientific. Scavenger Resins.
  • SiliCycle. SiliaBond Organic Scavengers.
  • Wikipedia. Scavenger resin.
  • Chemistry For Everyone. (2025).
  • TCI Chemicals. Resins with Functional Groups as Scavengers.
  • BenchChem.
  • O'Regan, H. M. University of Southampton Scavenger and Reagent Resins.
  • MDPI. (2020).
  • Fiveable.
  • BenchChem.
  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.
  • University of Rochester, Department of Chemistry.
  • BenchChem.
  • BenchChem.
  • Affinisep. Solid Phase Extraction.
  • ACS Publications. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development.
  • Chemistry LibreTexts. (2022). 4: Extraction.
  • YouTube. (2015).
  • Precipitation and Crystalliz
  • BenchChem.
  • Highly Flexible Automation Solution for Synthesis Workup and Solid Phase Extraction.
  • Yz-shanghai.com. (2025).
  • Organomation.
  • LCGC Intern
  • BenchChem.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • Tiaris Biosciences S.L. Reaction Clean-up.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
  • SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
  • Chrom
  • Google Patents.
  • YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual.
  • Fiveable.
  • Khan Academy.
  • Britannica. Separation and purification | Definition, Technology, Methods, & Facts.
  • NCBI Bookshelf. (2024).
  • YouTube. (2023). Chromatography: Techniques & Types (Full Lesson)

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Technical Support Center: Column Chromatography Optimization for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation of these often-problematic molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions grounded in chromatographic theory and extensive field experience.

Introduction: The Challenge of Polar Amines

Polar amines represent a significant challenge in column chromatography. Their basic nature leads to strong interactions with the acidic silanol groups present on the surface of traditional silica-based stationary phases, resulting in a host of chromatographic issues including poor peak shape, low recovery, and inadequate retention.[1][2][3] Furthermore, their high polarity can make them difficult to retain on conventional reversed-phase columns.[4][5] This guide provides a structured approach to troubleshooting and optimizing your separations for these critical compounds.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve common issues encountered during the chromatography of polar amines.

Problem 1: Severe Peak Tailing and Poor Peak Shape

Symptom: Your chromatogram displays peaks with a pronounced asymmetry, where the back of the peak is much broader than the front.[1]

Causality: The primary cause of peak tailing for basic compounds like amines is secondary ionic interactions between the protonated amine and ionized, acidic silanol groups (Si-O⁻) on the silica surface.[1][2] This creates a secondary, and often very strong, retention mechanism that is different from the primary mode of separation, causing some analyte molecules to lag behind the main peak.[1]

Diagnostic Workflow & Solutions

G A Problem: Severe Peak Tailing B Step 1: Mobile Phase Optimization A->B C Adjust Mobile Phase pH B->C Is pH control feasible? D Add a Competing Base (Mobile Phase Additive) B->D Is pH adjustment insufficient? E Increase Buffer Concentration B->E Is ionic strength a factor? F Step 2: Stationary Phase Evaluation C->F Still Tailing? D->F Still Tailing? E->F Still Tailing? G Switch to an End-Capped Column F->G Using a modern, high-purity silica? H Consider a Polar-Embedded or Shielded Phase F->H Need to mask silanol interactions? I Explore Alternative Chromatographic Modes F->I Persistent issues with reversed-phase? J Solution: Improved Peak Shape G->J H->J I->J

Caption: Troubleshooting workflow for amine peak tailing.

Experimental Protocols: Mobile Phase Optimization

Protocol 1: Mobile Phase pH Adjustment

  • Determine Analyte pKa: Identify the pKa of your polar amine compound.

  • Adjust Mobile Phase pH:

    • For Reversed-Phase: Adjust the mobile phase pH to be at least 2 units below the amine's pKa. This ensures the amine is fully protonated and minimizes variability in its ionization state. A low pH (e.g., 2-3) also suppresses the ionization of silanol groups, reducing secondary interactions.[6]

    • For HILIC: Mobile phase pH control is also crucial for reproducibility. Buffers should be used to maintain a consistent pH.[7]

  • Equilibration: Thoroughly equilibrate the column with the pH-adjusted mobile phase (at least 10-15 column volumes) until a stable baseline is achieved before injecting your sample.[2]

Protocol 2: Using a Competing Base Additive

  • Select an Additive: Triethylamine (TEA) is a common choice. It is a small, basic molecule that competes with the analyte for interaction with active silanol sites.[6][8] For flash chromatography, options like ammonia or pyridine can also be used.[3]

  • Determine Concentration: Start with a low concentration, typically 0.1% (v/v) TEA, in the mobile phase.[6] The optimal concentration may need to be determined empirically.

  • System Dedication: Be aware that basic additives can be difficult to completely flush from an HPLC system. It is advisable to dedicate a column and potentially an LC system for methods using these additives.[9]

Problem 2: Poor Retention on Reversed-Phase Columns

Symptom: Your polar amine elutes at or very near the void volume of the column, co-eluting with the solvent front.[5]

Causality: Highly polar compounds have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase in reversed-phase chromatography.[4][10]

Solutions and Alternative Chromatographic Modes

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating very polar compounds.[5][7][11] It utilizes a polar stationary phase (e.g., bare silica, amino, diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous solvent.[5][11]

  • Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11][12]

2. Mixed-Mode Chromatography (MMC)

MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[13][14][15] This allows for the simultaneous separation of compounds with a wide range of polarities and charges.[16]

  • Advantages: MMC can provide unique selectivity and excellent peak shapes for charged analytes without the need for ion-pairing reagents, making them compatible with mass spectrometry.[13][14]

3. Ion-Pair Chromatography (IPC)

IPC involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte.[9][17] For cationic amines, an anionic ion-pairing reagent (e.g., alkyl sulfonates) is used.[9][18] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column.

  • Considerations: IPC methods can be very effective but are often not compatible with mass spectrometry due to the non-volatile nature of the ion-pairing reagents.[9] These reagents can also permanently modify the column, necessitating a dedicated column for IPC applications.[9]

Table 1: Comparison of Chromatographic Modes for Polar Amines

FeatureReversed-Phase (with additives)HILICMixed-Mode (RP/Ion-Exchange)Ion-Pair Chromatography
Primary Use Case Moderately polar aminesHighly polar, water-soluble amines[10]Complex mixtures of polar, non-polar, and charged amines[16]Improving retention of ionic amines in RP[9]
Stationary Phase C18, C8 (often end-capped)Silica, Amino, Diol, Amide[5]Combines hydrophobic and ion-exchange functionalities[13]C18, C8
Mobile Phase High aqueous content, pH modifiers, competing basesHigh organic content (e.g., >80% ACN)[5][11]Gradient of aqueous/organic with bufferAqueous/organic with ion-pairing reagent[17]
MS Compatibility Generally goodExcellentExcellent[13]Poor[9]
Key Advantage Widely available columnsStrong retention of very polar compoundsUnique selectivity, MS-friendly[13]Significant retention enhancement
Key Disadvantage Peak tailing can be an issueLonger equilibration times[19]Method development can be more complexColumn dedication required, not MS-friendly[9]

Frequently Asked Questions (FAQs)

Q1: What is "end-capping" and how does it help with amine analysis?

A1: End-capping is a chemical process used during column manufacturing to deactivate the majority of residual silanol groups on the silica surface. This is achieved by reacting them with a small silylating agent, such as trimethylchlorosilane. By "capping" these acidic sites, the potential for secondary ionic interactions with basic analytes like amines is significantly reduced, leading to improved peak symmetry.[1][6]

Q2: Can I use methanol instead of acetonitrile in HILIC?

A2: While acetonitrile is the most common organic solvent for HILIC, methanol can be used but generally results in weaker retention because it is a more polar solvent.[5] For some applications, the different selectivity offered by methanol may be advantageous.

Q3: My polar amine is chiral. What are the best strategies for enantiomeric separation?

A3: Chiral separation of polar amines can be challenging. Polysaccharide-based chiral stationary phases (CSPs) are often effective, and the separation can be influenced by mobile phase additives.[20][21] For basic amines, adding a basic modifier like diethylamine (DEA) or butylamine to the mobile phase is often necessary to achieve good peak shape and resolution.[22] HILIC can also be a valuable technique for chiral separations of polar compounds that are not well-retained in reversed-phase or are insoluble in normal-phase solvents.[23]

Q4: Is derivatization a good option for analyzing polar amines?

A4: Yes, pre-column or post-column derivatization is a widely used strategy for amine analysis.[24][25] Derivatization can serve two main purposes:

  • Enhance Detection: By attaching a chromophore or fluorophore, the sensitivity of detection by UV-Vis or fluorescence detectors can be dramatically increased.[25]

  • Improve Chromatography: Derivatization can reduce the polarity of the amines, making them more amenable to separation by reversed-phase chromatography.[25]

Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl).[24][25]

G cluster_0 Amine Analysis Workflow A Polar Amine Sample B Derivatization (e.g., with OPA or FMOC-Cl) A->B C Reversed-Phase HPLC Separation B->C D Detection (UV-Vis or Fluorescence) C->D E Data Analysis D->E

Caption: General workflow for amine analysis via derivatization.

Q5: How do I choose between a silica, amino, or diol column for HILIC?

A5: The choice of stationary phase in HILIC depends on the specific properties of your analytes.

  • Silica: Provides good retention for a wide range of polar compounds and can act as a weak cation exchanger at intermediate pH.[7]

  • Amino: Amino-propyl phases are positively charged at low to neutral pH and can exhibit anion-exchange characteristics in addition to HILIC retention. This can be beneficial for separating acidic polar compounds.[7][12]

  • Diol: Diol phases are generally considered more robust and less retentive than bare silica, offering a good starting point for method development.

Screening different HILIC stationary phases is often the most effective approach to finding the optimal separation, as elution order can be difficult to predict due to the complex retention mechanisms involved.[11]

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
  • HELIX Chromatography.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Gika, H. G., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • HELIX Chromatography. Mixed-Mode Chromatography vs.
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
  • Soga, T., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Metabolites, 14(2), 103. [Link]
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
  • Blackwell, J. A., et al. (2001). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 73(11), 2584–2591. [Link]
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  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
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Technical Support Center: A Scientist's Guide to Enhancing the Solubility of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions for overcoming the solubility challenges frequently encountered with piperidine-based intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with piperidine-containing molecules.

Q1: Why are many of my piperidine-based intermediates poorly soluble in aqueous media?

A1: The solubility of a piperidine derivative is a delicate balance of its structural features. While the parent piperidine ring is miscible with water due to hydrogen bonding at its nitrogen atom, its derivatives are often poorly soluble for several reasons[1][2]. The piperidine ring itself is a saturated, non-aromatic heterocycle, and when decorated with lipophilic substituents—a common strategy in drug design to enhance target binding—the overall nonpolar character of the molecule increases significantly[3][4]. This heightened lipophilicity makes it energetically unfavorable for the molecule to dissolve in a polar solvent like water, as it would disrupt the strong hydrogen-bonding network of water molecules.

Q2: How does pH dramatically influence the solubility of these compounds?

A2: The key is the basic nitrogen atom within the piperidine ring. This nitrogen typically has a pKa of around 11.2 for its protonated (conjugate acid) form[3].

  • In acidic media (pH < pKa): The nitrogen atom readily accepts a proton, forming a positively charged piperidinium cation. This charged species can form strong ion-dipole interactions with water, making it significantly more soluble than the neutral form.

  • In neutral or basic media (pH > pKa): The compound exists predominantly as the neutral, uncharged free base. In this state, its solubility is governed by the often-lipophilic nature of the overall structure, which is typically low.

Therefore, creating a full pH-solubility profile is a critical first step to understanding and manipulating your compound's behavior in aqueous systems[3].

Q3: What are the most effective "first-line" strategies to try when I encounter a solubility issue in an assay?

A3: Before moving to more complex and time-consuming methods, always start with the simplest and fastest approaches:

  • pH Adjustment: This is the most powerful initial tool for basic compounds like piperidines. Preparing your stock solution or assay buffer in an acidic vehicle (e.g., a citrate buffer at pH 3-4 or 10-50 mM HCl) can dramatically increase solubility by forming the soluble piperidinium salt in situ[3].

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and highly effective strategy[5][6]. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can increase solubility by reducing the overall polarity of the solvent system[3][7]. However, always be mindful of the co-solvent's potential impact on your biological assay; typically, the final concentration should be kept low (e.g., ≤1% DMSO)[3].

Q4: I've tried pH and co-solvents, but I need a more robust solution for in vivo studies. When should I consider advanced techniques like salt formation or prodrugs?

A4: You should escalate to advanced techniques when simple methods are insufficient or when the end application demands a specific solid form with improved properties.

  • Salt Formation: If your compound is ionizable, this is the next logical step. Creating a stable, crystalline salt form can significantly enhance not only aqueous solubility but also the dissolution rate and physical stability, which are critical for developing oral dosage forms[6][8][9].

  • Co-crystallization: This is an excellent option for weakly ionizable or non-ionizable compounds. It involves combining your active pharmaceutical ingredient (API) with a benign "co-former" in a specific stoichiometric ratio to create a new crystalline solid with improved physicochemical properties[3].

  • Cyclodextrin Complexation: If you need to increase the apparent solubility of a compound in solution without chemically modifying it, cyclodextrins are a superb choice. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate your lipophilic piperidine intermediate, thereby increasing its aqueous solubility[3][10][11].

  • Prodrug Approach: This is a chemical modification strategy. You attach a hydrophilic "promoiety" to your molecule, which is later cleaved by enzymes in the body to release the active parent drug[12][13]. This is a powerful but more involved approach, often used to overcome significant bioavailability hurdles[14][15][16].

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My compound precipitates immediately after I dilute my DMSO stock into my aqueous assay buffer.

This is a classic sign that you are exceeding the compound's thermodynamic solubility in the final assay medium. The high concentration in the DMSO "bolus" crashes out upon contact with the aqueous environment.

Solutions:

  • Optimize Final Co-solvent Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (often 0.5-1%). Ensure your dilutions do not exceed this limit[3].

  • Implement Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform one or more intermediate dilutions in a buffer that contains a higher percentage of co-solvent or a solubilizing agent before the final dilution into the assay buffer[3].

  • Lower the Stock Concentration: Preparing a less concentrated DMSO stock can prevent the solution from being supersaturated upon dilution, reducing the driving force for precipitation[3].

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to the assay buffer can help maintain the compound's solubility by forming micelles[17][18].

Problem: My compound's solubility is highly variable between experiments, leading to inconsistent assay results.

This often points to issues with solution preparation, storage, or the compound's physical form.

Solutions:

  • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. If possible, prepare fresh stock solutions from the solid material before each experiment to ensure consistency[3].

  • Control the pH: Since the solubility of piperidine intermediates is highly pH-dependent, ensure your aqueous buffers are precisely prepared and their pH is verified. Small shifts in pH can lead to large changes in solubility.

  • Evaluate for Polymorphism: Different crystalline forms (polymorphs) or an amorphous state of your solid compound can have different solubilities. If you observe high variability, consider characterizing your solid material by Powder X-ray Diffraction (PXRD) to ensure you are working with a consistent solid form.

  • Ensure Complete Dissolution: Use sonication or gentle heating when preparing stock solutions to ensure the compound is fully dissolved before making subsequent dilutions.

Part 3: In-Depth Methodologies & Protocols

Here are step-by-step protocols for key solubility enhancement workflows.

Experimental Protocol 1: Rapid pH-Solubility Profiling

This experiment provides a quick assessment of how pH affects your compound's solubility, guiding your formulation strategy.

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Add an excess amount of your solid piperidine intermediate to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles[3].

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of your compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the pH of each buffer to generate the pH-solubility profile.

Experimental Protocol 2: Co-crystal Screening via Slurry Conversion

This protocol is a common method for discovering new co-crystal forms of your intermediate.

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. These are typically molecules capable of forming strong hydrogen bonds (e.g., carboxylic acids, amides).

  • Solvent Selection: Choose a solvent in which both your intermediate and the co-former have limited solubility[3]. This promotes the conversion to the more stable co-crystal form.

  • Slurrying: In a small vial, add your intermediate and a stoichiometric amount (e.g., 1:1 molar ratio) of the selected co-former. Add a small volume of the chosen solvent to create a thick slurry[3][19].

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium[3][19].

  • Isolation: Filter the solid from the slurry and allow it to air dry[3][19].

  • Characterization (Critical Step): Analyze the resulting solid using Powder X-ray Diffraction (PXRD). Compare the diffractogram to those of the starting materials. The appearance of a new, unique diffraction pattern indicates the formation of a new crystalline phase, likely a co-crystal[3]. Further analysis by DSC and TGA is also recommended.

Part 4: Data Summaries

Quantitative data is essential for comparing the effectiveness of different strategies.

Table 1: Representative Effect of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)Rationale for Change
Deionized Water~7.0< 0.001Compound exists as the poorly soluble neutral free base.
Phosphate-Buffered Saline (PBS)7.4< 0.001Still in the free base form; minimal solubility.
0.01 M Hydrochloric Acid (HCl)2.0> 5The piperidine nitrogen is fully protonated, forming a highly soluble hydrochloride salt.
0.1 M Citrate Buffer4.0~1-2Partial protonation leads to a significant increase in solubility compared to neutral pH.

Data is illustrative and adapted from typical piperidine compound behavior.[3]

Table 2: Example of Solubility Enhancement of Piperine (a Piperidine Alkaloid) using β-Cyclodextrin Derivatives

Compound SystemStability Constant (M⁻¹)Fold Solubility EnhancementMechanism
Piperine / β-Cyclodextrin (βCD)~150ModerateEncapsulation of the hydrophobic piperine molecule within the βCD cavity.
Piperine / HP-βCD~300HighThe hydroxypropyl groups on HP-βCD increase the complex's aqueous solubility.
Piperine / SBE-βCD~320Very HighThe charged sulfobutyl-ether groups dramatically increase the complex's aqueous solubility.

Data adapted from studies on piperine, demonstrating the principle of cyclodextrin enhancement.[10][11]

Part 5: Visual Guides & Workflows

Visual aids can simplify complex decision-making and mechanistic understanding.

G start Poorly Soluble Piperidine Intermediate check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Strategy 1: pH Adjustment & Co-solvents check_ionizable->ph_adjust Yes (Basic N) cocrystal Strategy 3: Co-crystallization check_ionizable->cocrystal No / Weakly is_sufficient Is solubility sufficient for need? ph_adjust->is_sufficient advanced_solid Need Improved Solid Form? is_sufficient->advanced_solid No end_success Goal Achieved: Proceed with Experiment is_sufficient->end_success Yes salt_form Strategy 2: Salt Formation advanced_solid->salt_form Yes prodrug Strategy 5: Prodrug Approach advanced_solid->prodrug Major Bioavailability Issue cyclodextrin Strategy 4: Cyclodextrin Complexation advanced_solid->cyclodextrin No, need solution improvement salt_form->end_success cocrystal->end_success prodrug->end_success cyclodextrin->end_success end_reassess Reassess Strategy or Molecular Structure G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Piperidine_FreeBase R-Piperidine (Neutral) Poorly Soluble Precipitate Solid Precipitate Piperidine_FreeBase->Precipitate Aggregates Piperidinium_Ion R-Piperidinium⁺ (Cation) Highly Soluble Piperidine_FreeBase->Piperidinium_Ion + H⁺ (Acidification) Water1 H₂O Solvated Solvated Ions Piperidinium_Ion->Solvated Ion-Dipole Interactions Water2 H₂O

Caption: Mechanism of pH-dependent solubilization of piperidine.

cyclodextrin Cyclodextrin (CD) Hydrophilic Exterior Hydrophobic Interior complex CD-Piperidine Complex Hydrophilic Exterior Encapsulated Guest piperidine Piperidine Derivative (Lipophilic) piperidine->cyclodextrin:hydrophobic Encapsulation water Water (Solvent) complex:hydrophilic_ext->water Favorable Interaction (Increased Solubility)

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Ali, M. S., et al. (2024, February 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis Online.
  • Solubility of Things. (n.d.). Piperidine.
  • Ezawa, T., et al. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central.
  • Ali, M. S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
  • Ali, M. S., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • Gao, Y. N., et al. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.
  • Wikipedia. (n.d.). Piperidine.
  • Fijalek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Institutes of Health.
  • Hassan, S. A., et al. (2024, December 25). Piperine solubility enhancement via DES formation: Elucidation of intermolecular interactions and impact of counterpart structure via computational and spectroscopic approaches. PubMed.
  • Al-Gousous, J. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Rautio, J., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Kumar, A. (2014, December 1). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar.
  • Serajuddin, A. T. M. (2025, August 6). Salt Formation to Improve Drug Solubility. ResearchGate.
  • PharmaTutor. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs.
  • Zaini, E., et al. (2024, January). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.
  • Shan, X. (2022, April 4). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy.
  • Fralish, M. G., et al. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • D'yakonov, V. A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Hassan, S. A., et al. (2024, November 1). Piperine solubility enhancement via DES formation: Elucidation of intermolecular interactions and impact of counterpart structure via computational and spectroscopic approaches. Semantic Scholar.
  • Jufri, M., et al. (2024, November 1). Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. Trends in Sciences.
  • Levitt, D. B., et al. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate.
  • Zhang, Y., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central.
  • International Journal of Trend in Scientific Research and Development. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Al-Obaidi, H., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Gorbunov, E. A., et al. (2025, November 14). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate.

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Technical Support Center: Forced Degradation Studies of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the successful execution of these critical experiments, which are fundamental to developing robust, stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Understanding the Molecule: Structural Liabilities

Before initiating any degradation study, a thorough analysis of the molecule's structure is paramount for predicting potential degradation pathways. The structure of this compound contains several functional groups susceptible to degradation under stress conditions.

  • Primary Amide (-CONH₂): This group is prone to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield the corresponding carboxylic acid and ammonia.[1][2]

  • N-O Bond ((Benzyloxy)amino): The bond between the piperidine nitrogen and the benzyloxy oxygen is a potential weak point. It can be susceptible to cleavage under oxidative, photolytic, or even harsh hydrolytic conditions, leading to the formation of a de-benzylated amine derivative.

  • Benzyl Group (C₆H₅-CH₂-): The benzylic carbon is susceptible to oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.[3][4] The ether-like linkage is also a site for potential degradation.

  • Piperidine Ring (Saturated Heterocycle): While generally stable, the secondary amine within the ring can be susceptible to oxidation.[5]

  • Chiral Centers (2S, 5R): The stereochemistry of the molecule could be affected by certain stress conditions. Epimerization is a possibility, particularly under basic or thermal stress, and should be monitored.

By understanding these potential liabilities, researchers can better design their experiments and anticipate the types of degradation products that may form.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding forced degradation studies.

Q1: What is the primary purpose of a forced degradation study? A1: A forced degradation study, or stress testing, is designed to intentionally degrade a drug substance using conditions more severe than those used in accelerated stability testing.[6][7] The primary objectives are to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method—proving that it can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[6][8] This is a regulatory requirement mandated by guidelines such as ICH Q1A.[9]

Q2: What is the generally accepted level of degradation to aim for in these studies? A2: The goal is to achieve a meaningful level of degradation without destroying the molecule entirely. A target degradation of 5-20% of the active ingredient is widely accepted as appropriate.[8] Over-stressing the sample can lead to the formation of secondary degradants that are not relevant to real-world stability, while under-stressing may not produce sufficient degradation products to validate the method properly.[6]

Q3: Are forced degradation studies required for all phases of drug development? A3: While regulatory guidance often points to conducting these studies during Phase III, it is highly recommended to begin them much earlier, such as in the preclinical or Phase I stages.[10] Early execution provides critical information that can guide formulation development, assist in salt selection, and allow ample time for the identification and characterization of significant degradants.[11]

Q4: Do I need to fully characterize every degradation product I observe? A4: Not necessarily. The primary goal is to develop a stability-indicating method. Significant degradants, especially those that appear in formal stability studies, should be identified and characterized. However, minor degradants formed under harsh stress conditions that are unlikely to appear during long-term storage may not require full structural elucidation. The focus should be on demonstrating the analytical method's ability to separate all degradation peaks from the parent compound and from each other.

Experimental Protocols & Workflow

The following protocols provide a starting point for the forced degradation of this compound. Optimization will be necessary to achieve the target 5-20% degradation.

General Experimental Workflow

The diagram below illustrates a typical workflow for conducting forced degradation studies.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stock->Thermal Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Control Prepare Control Sample (API in solvent, no stress) Neutralize Quench/Neutralize/ Dilute Samples Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis with Validated Method Neutralize->HPLC Evaluate Evaluate Data (% Degradation, Peak Purity) HPLC->Evaluate

Caption: General workflow for forced degradation studies.

Table 1: Recommended Starting Conditions for Stress Testing
Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Heat if necessary (e.g., 60°C).[6]To assess degradation in acidic environments, targeting the amide bond.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Heat if necessary (e.g., 60°C).[6]To evaluate degradation in alkaline conditions, also targeting the amide bond.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂), room temperature.[12]To induce oxidative degradation, targeting the N-O bond and benzylic position.
Thermal Stress 60-80°C (solid state and/or in solution).To assess the effect of heat on the molecule's stability.
Photolytic Stress Expose solid or solution to light providing ≥ 1.2 million lux hours and ≥ 200 W h/m² of UVA light.[13][14]To evaluate light sensitivity as per ICH Q1B guidelines.[15][16][17]
Step-by-Step Protocols

1. Acid Hydrolysis Protocol [12]

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., water or methanol).

  • Add an equal volume of 0.1 N HCl to the drug solution. A parallel control sample with solvent instead of acid should be prepared.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Base Hydrolysis Protocol [12]

  • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

3. Oxidative Degradation Protocol [12]

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an appropriate volume of 3% H₂O₂. A control sample without H₂O₂ should be analyzed in parallel.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points. The reaction does not typically require quenching before dilution and injection, but this should be verified.

  • Dilute and analyze by HPLC.

4. Thermal Degradation Protocol

  • Place the drug substance as a solid powder in a controlled temperature oven (e.g., 80°C).

  • At designated time points, withdraw a sample, allow it to cool, dissolve it in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

  • A control sample should be stored at room temperature.

5. Photolytic Degradation Protocol [6]

  • Expose the drug substance (as a solid and/or in solution) to a calibrated light source that meets ICH Q1B requirements for visible and UVA light.[13]

  • A control sample, wrapped completely in aluminum foil to protect it from light, should be placed alongside the test sample to measure any thermal degradation occurring simultaneously.[14]

  • At the end of the exposure period, prepare the samples for HPLC analysis as described for thermal stress.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and subsequent HPLC analysis.

Experimental & Degradation Issues

Q5: I am seeing little to no degradation even after 24 hours. What should I do? A5: If degradation is insufficient, the stress conditions are too mild. You should systematically increase the severity. For hydrolytic studies, you can increase the acid/base concentration (e.g., from 0.1 N to 1 N) or increase the temperature. For oxidative stress, a higher concentration of H₂O₂ or longer exposure time may be needed. For thermal stress, increase the temperature.[12]

Q6: My sample degraded almost completely within the first time point. How can I control the reaction? A6: If you observe excessive degradation, the stress conditions are too harsh. You should reduce the severity. For thermal or hydrolytic stress, lower the temperature or reduce the exposure time. For hydrolysis, you can also use a lower concentration of acid or base. For oxidation, decrease the concentration of the oxidizing agent.[12] The goal is to slow the reaction down so you can observe the formation of primary degradants.

HPLC & Chromatographic Issues

Q7: My HPLC chromatogram has a very noisy or drifting baseline. What are the common causes? A7: Baseline issues are common and can stem from several sources.

  • Cause: Air bubbles in the mobile phase or pump.

    • Solution: Degas the mobile phase thoroughly using sonication or helium sparging. Prime the pump to remove any trapped bubbles.[18][19]

  • Cause: Contaminated mobile phase or column.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Flush the column with a strong solvent to remove contaminants.[18][20]

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven and ensure the detector is in a thermally stable environment. Allow the entire system to equilibrate fully before starting your analysis.[18]

Q8: My peaks are showing significant tailing or fronting. How can I improve the peak shape? A8: Poor peak shape can compromise resolution and integration accuracy.

  • Cause (Tailing): Secondary interactions between the analyte (which is basic) and residual acidic silanols on the silica-based C18 column. Column overload or a partially blocked column frit can also be culprits.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Ensure the mobile phase pH is appropriate for the analyte. Reduce the injection volume/concentration. If the problem persists, the column may be degraded and require replacement.[19]

  • Cause (Fronting): Typically caused by sample overload.

    • Solution: Dilute the sample or reduce the injection volume.

Q9: I am observing unexpected "ghost peaks" in my chromatogram. A9: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.

  • Cause: Carryover from a previous injection or contamination in the autosampler wash solvent.

    • Solution: Implement a robust needle wash step between injections using a strong solvent. Ensure all vials, septa, and solvents are clean and free of contaminants.[18]

Q10: My peak retention times are shifting between injections. What is causing this? A10: Retention time instability affects peak identification and reproducibility.

  • Cause: Inadequate column equilibration, especially with gradient methods.

    • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase composition before each injection. A longer post-run equilibration time may be necessary.[21]

  • Cause: Changes in mobile phase composition or flow rate.

    • Solution: Ensure the mobile phase is well-mixed and prepared consistently. Check the HPLC pump for leaks or pressure fluctuations, which could indicate a need for maintenance.[22]

HPLC_Troubleshooting start Problem: Poor Peak Shape q1 Is the peak Tailing or Fronting? start->q1 tailing Tailing Peak q1->tailing Tailing fronting Fronting Peak q1->fronting Fronting cause_tailing1 Secondary Interactions (e.g., silanol activity) tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_tailing3 Column Degradation tailing->cause_tailing3 cause_fronting Sample Overload fronting->cause_fronting sol_tailing1 Adjust Mobile Phase pH or Add Modifier (e.g., TEA) cause_tailing1->sol_tailing1 sol_tailing2 Reduce Injection Volume/Concentration cause_tailing2->sol_tailing2 sol_tailing3 Replace Column cause_tailing3->sol_tailing3 sol_fronting Dilute Sample or Reduce Injection Volume cause_fronting->sol_fronting

Caption: Troubleshooting decision tree for poor peak shape.

Potential Degradation Pathways

Based on the structural analysis, the following degradation products are plausible. This information is crucial for developing a stability-indicating method and for mass spectrometry (MS) analysis to identify unknown peaks.

Table 2: Potential Degradation Products and Their Origin
Potential DegradantStructure ChangeLikely Stress Condition(s)
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic acid Amide hydrolysis (-CONH₂ → -COOH)Acidic, Basic
(2S,5R)-5-Aminopiperidine-2-carboxamide N-O bond cleavageOxidative, Photolytic
(2S,5R)-5-Hydroxypiperidine-2-carboxamide N-O bond cleavage followed by hydrolysisOxidative, Photolytic
Oxidized Piperidine Ring Species Introduction of C=O or N-OxideOxidative
Benzoic Acid / Benzaldehyde Cleavage and oxidation of the benzyl groupOxidative, Photolytic

The diagram below visualizes some of the primary predicted degradation pathways.

Degradation_Pathways cluster_products Potential Degradation Products Parent Parent Molecule Prod1 Carboxylic Acid Derivative - Amide hydrolysis Parent->Prod1 Acid/Base Hydrolysis Prod2 De-benzylated Amine - N-O bond cleavage Parent->Prod2 Oxidative/ Photolytic Stress Prod3 Benzylic Oxidation Products - Oxidation of benzyl group Parent->Prod3 Oxidative Stress

Caption: Predicted primary degradation pathways.

References

  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
  • Rogowska, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 161. [Link]
  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • BioProcess International. (2010).
  • Costa, D., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Fiveable. (n.d.). Hydrolysis of Amides.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Save My Exams. (n.d.). Reactions of Amides.
  • Lhasa Limited. (2024).
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Kumar, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Saudi Pharmaceutical Journal, 24(5), 599-606. [Link]
  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
  • Alwsci. (n.d.). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Labcompare. (2023). Troubleshooting Common HPLC Issues. [Link]
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pharmaoffer. (n.d.). (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide API Manufacturers & Suppliers.
  • ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Google Patents. (n.d.). RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • Drug Analytical Research. (2018).
  • Pharmaffiliates. (n.d.). (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylic Acid.
  • Pharma Science Monitor. (2016).
  • Research Journal of Pharmacy and Technology. (2014).
  • PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • PubMed. (1998).
  • MDPI. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8279. [Link]
  • MDPI. (2022).
  • Journal of the Chemical Society, Perkin Transactions 1. (1980). A note on three routes to benzyne. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Robust Analytical Method Validation for Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, experience-driven approach to the validation of analytical methods for compound quantification. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present a comparative analysis of two distinct analytical methods, and provide actionable, step-by-step protocols. Our focus is to instill a deep understanding of why each step is critical for ensuring data integrity and regulatory compliance.

The principles and methodologies discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][2]

The Imperative of Method Validation: Beyond Box-Ticking

In the realm of pharmaceutical development and quality control, the data generated from analytical methods underpins critical decisions regarding product safety and efficacy. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] It is the bedrock of confidence in the data we produce. A properly validated method ensures consistency, reliability, and accuracy of analytical data.[4]

This guide will use the quantification of acetaminophen in a tablet formulation as a practical case study. We will compare two hypothetical High-Performance Liquid Chromatography (HPLC) methods:

  • Method A: The Current Validated Workhorse (HPLC-UV) - A robust, widely used reversed-phase HPLC method with UV detection.

  • Method B: The High-Throughput Contender (UHPLC-MS) - A modern, fast Ultra-High-Performance Liquid Chromatography method coupled with a Mass Spectrometry detector, promising increased speed and specificity.

The Validation Gauntlet: A Comparative Analysis

An analytical method's fitness for purpose is evaluated against a set of key validation parameters.[5] We will now dissect each of these, presenting the "why," the "how," and a comparative data summary for our two hypothetical methods.

Specificity: The Art of Seeing Only What Matters

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[6] A lack of specificity can lead to erroneously high results, compromising product quality assessments. For instance, an excipient peak co-eluting with the active pharmaceutical ingredient (API) peak would artificially inflate the reported potency of the drug product.

Experimental Protocol: Specificity Assessment

  • Prepare Solutions:

    • Blank (Placebo): A solution containing all the excipients present in the formulation, without the acetaminophen API.

    • Standard Solution: A solution of known concentration of acetaminophen reference standard.

    • Sample Solution: A solution prepared from the final drug product tablet.

    • Spiked Sample: The sample solution spiked with known impurities and degradation products.

  • Chromatographic Analysis: Inject each solution into the respective HPLC system.

  • Evaluation:

    • Method A (HPLC-UV): Compare the chromatograms. The blank should show no peak at the retention time of acetaminophen. The peak for acetaminophen in the sample and spiked sample should be spectrally pure, as determined by a Diode Array Detector (DAD).

    • Method B (UHPLC-MS): In addition to retention time, the mass spectrometer provides an orthogonal confirmation of identity through the mass-to-charge ratio (m/z) of the analyte. The extracted ion chromatogram for the specific m/z of acetaminophen should show a single, sharp peak at the expected retention time, with no interfering peaks from the placebo.[7]

Data Presentation: Specificity Comparison

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Acceptance Criteria
Interference from Placebo No peak at acetaminophen retention timeNo peak at acetaminophen retention time and m/zNo interference at the analyte's retention time and m/z.
Peak Purity (DAD) Pass (Purity angle < Purity threshold)N/APeak should be spectrally pure.
Mass Spectral Confirmation N/APass (Observed m/z matches theoretical m/z)Confirmatory identification of the analyte.
Linearity and Range: The Foundation of Quantification

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] For an assay of a finished product, the range is typically 80% to 120% of the test concentration.[2]

Experimental Protocol: Linearity and Range Assessment

  • Prepare a Series of Standards: Prepare a minimum of five concentrations of acetaminophen reference standard spanning the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a 100 µg/mL target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area (or peak area ratio to an internal standard) against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity and Range Comparison

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Acceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mLTypically 80-120% of the test concentration for assay.[2]
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Residual Plot Random distributionRandom distributionNo obvious pattern in the residuals.
Accuracy: Hitting the Bullseye

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[6] This is a critical parameter as it reflects the systematic error of the method.

Experimental Protocol: Accuracy Assessment

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of acetaminophen API into the placebo.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Data Presentation: Accuracy Comparison

Concentration LevelMethod A (HPLC-UV) Mean Recovery (%)Method B (UHPLC-MS) Mean Recovery (%)Acceptance Criteria
80% 99.5100.298.0 - 102.0%
100% 100.1100.598.0 - 102.0%
120% 99.899.998.0 - 102.0%
Overall Mean Recovery (%) 99.8100.298.0 - 102.0%
RSD (%) 0.30.3≤ 2.0%
Precision: Consistency is Key

Expertise & Experience: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol: Precision Assessment

  • Repeatability:

    • Prepare six individual samples of the drug product at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Data Presentation: Precision Comparison

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Acceptance Criteria
Repeatability (RSD%) 0.5%0.4%≤ 2.0%
Intermediate Precision (RSD%) 0.8%0.7%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Seeing the Smallest Signals

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These parameters are critical for impurity testing but less so for the assay of the main component.

Experimental Protocol: LOD and LOQ Assessment (Signal-to-Noise Approach)

  • Prepare a series of dilute solutions: Prepare progressively more dilute solutions of the acetaminophen standard.

  • Analysis: Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Data Presentation: LOD and LOQ Comparison

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Acceptance Criteria
LOD (µg/mL) 0.10.01S/N ratio ≈ 3:1
LOQ (µg/mL) 0.30.03S/N ratio ≈ 10:1
Robustness: Weathering the Storm of Minor Changes

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This is a crucial parameter to assess during method development to ensure the method is transferable and will perform consistently in different laboratories.

Experimental Protocol: Robustness Assessment

  • Identify Critical Parameters: For an HPLC method, these may include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Vary Parameters: Analyze a system suitability solution while systematically varying each parameter.

  • Evaluation: Assess the impact of these changes on system suitability parameters like peak retention time, tailing factor, and resolution.

Data Presentation: Robustness Comparison

Parameter VariedMethod A (HPLC-UV) - Impact on System SuitabilityMethod B (UHPLC-MS) - Impact on System SuitabilityAcceptance Criteria
Flow Rate (±10%) AcceptableAcceptableSystem suitability parameters remain within acceptable limits.
Mobile Phase pH (±0.2) AcceptableAcceptableSystem suitability parameters remain within acceptable limits.
Column Temperature (±5°C) AcceptableAcceptableSystem suitability parameters remain within acceptable limits.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Evaluation Compare Data to Acceptance Criteria Robustness->Evaluation Report Generate Validation Report Evaluation->Report Finalize

// Nodes Start [label="Start: Method Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Analyte vs. Interferences)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LinearityRange [label="Linearity & Range\n(Proportionality of Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy\n(Closeness to True Value)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ\n(Method Sensitivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness\n(Resilience to Changes)", fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Validation Report", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Method is Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Specificity; Specificity -> LinearityRange; LinearityRange -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> Report; Report -> End; } DOT Caption: A streamlined workflow for analytical method validation.

Conclusion: A Tale of Two Methods

Both Method A (HPLC-UV) and Method B (UHPLC-MS) have demonstrated their validity for the quantification of acetaminophen in the given tablet formulation.

  • Method A stands as a reliable and robust method, perfectly suitable for routine quality control. Its validation data meets all predefined acceptance criteria, ensuring its continued use with a high degree of confidence.

  • Method B , the novel UHPLC-MS method, not only meets but in some areas exceeds the performance of Method A. Its primary advantages lie in its significantly lower run time (a key consideration for high-throughput labs), and its enhanced specificity due to the mass spectrometric detection. The lower LOD and LOQ also make it a superior choice for any future impurity profiling work.

The choice between these two validated methods would ultimately depend on the specific needs of the laboratory. For a lab focused on high-throughput analysis and future-proofing their analytical capabilities, Method B would be the logical choice. However, for a lab with established workflows and instrumentation, Method A remains a perfectly acceptable and validated option.

This guide has aimed to provide a comprehensive and practical framework for understanding and executing analytical method validation. By grounding our protocols in authoritative guidelines and explaining the scientific rationale behind each step, we empower researchers and scientists to generate data that is not only accurate and reliable but also defensible under the highest levels of scientific and regulatory scrutiny.

References

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (n.d.).
  • Key Validation Characteristics in ICH Q2. (2025, July 26). Altabrisa Group.
  • Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. (2025, November 12).
  • UV-Spectrophotometry and RP-HPLC methods for the simultaneous estimation of acetaminophen: Validation, comparison and application. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). National Center for Biotechnology Information.
  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: Capsules and sachets. (2025, August 5). ResearchGate.
  • uv-spectrophotometric and rp-hplc methods for the simultaneous estimation of acetaminophen and caffeine: validation, comparison and application for marketed tablet analysis. (n.d.). International Journal of Pharmacy.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • (PDF) UV-SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR THE SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND CAFFEINE: VALIDATION, COMPARISON AND APPLICATION FOR MARKETED TABLET ANALYSIS. (2025, August 6). ResearchGate.
  • Comparison of UPLC-MS/MS and HPLC-UV methods for the determination of zaltoprofen in human plasma. (2019). SciSpace.
  • HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide. (2025, May 11).
  • METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. (2024, April 11).
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed.
  • A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (n.d.).
  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013, August 22). National Center for Biotechnology Information.
  • Method Development for Simultaneous Estimation of Acetaminophen and Its Related Impurities by Liquid Chromatography-mass Spectrometry. (2024, February 12). Research Square.

Sources

A Comparative Analysis of Avibactam and its Impurities: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Avibactam is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of antibiotics like ceftazidime against multi-drug resistant Gram-negative bacteria.[1][2] Its mechanism involves a unique, reversible covalent inhibition of key β-lactamase enzymes (Ambler classes A, C, and some D).[3][4][5] The manufacturing process and subsequent storage of Avibactam can introduce impurities—unwanted chemicals that can compromise the safety and efficacy of the final drug product. Therefore, rigorous analytical characterization and control of these impurities are mandated by regulatory bodies like the ICH.[6][7] This guide provides a comprehensive comparative analysis of Avibactam and its primary impurities, detailing the analytical methodologies essential for their identification, quantification, and control. We present a detailed, field-tested Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, complete with data interpretation guidelines and workflow visualizations, to serve as a practical resource for researchers in drug development and quality control.

Introduction to Avibactam and the Imperative of Impurity Profiling

The clinical success of Avibactam, particularly in combination with ceftazidime (marketed as Avycaz), lies in its ability to neutralize the primary defense mechanism of many resistant bacteria—the production of β-lactamase enzymes.[1][8] Unlike traditional inhibitors, Avibactam's action is reversible, allowing it to regenerate and maintain a long-lasting inhibitory effect.[3][4]

However, the chemical integrity of the Avibactam active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can have significant consequences, including altered bioavailability, reduced potency, or unforeseen toxicological effects. Regulatory guidelines strictly define the thresholds for identifying, qualifying, and reporting impurities.[6] This necessitates the development of robust, stability-indicating analytical methods that can separate and accurately quantify the API from its potential impurities.

Profiling Avibactam Impurities

Impurities associated with Avibactam are typically classified into three main categories:

  • Process-Related Impurities: These are chemical by-products or unreacted intermediates that arise during the synthetic pathway of Avibactam.[1][6] Their presence is controlled by optimizing the synthesis and purification steps.

  • Degradation Products: These impurities form when the Avibactam molecule degrades due to exposure to environmental factors such as heat, light, moisture, or non-optimal pH conditions (acidic or basic hydrolysis).[1][6] Known degradation pathways include the hydrolysis and oxidative cleavage of its core diazabicyclooctane ring.[6]

  • Stereoisomeric Impurities: Avibactam has specific stereochemistry essential for its biological activity. Impurities can include its enantiomer or diastereomers, which may have different pharmacological profiles.

Below is a table summarizing some of the key known impurities of Avibactam, which are crucial reference points in analytical development.

Impurity Name/DesignationCAS NumberMolecular FormulaOrigin/Type
Avibactam 1192500-31-4C₇H₁₁N₃O₆SAPI
(2R,5R)-Avibactam (Enantiomer)1797133-98-2C₇H₁₀N₃O₆S : NaStereoisomeric Impurity
(2S,5S)-Avibactam (Diastereomer)2064219-26-5C₇H₁₀N₃O₆S : NaStereoisomeric Impurity
Avibactam Impurity G (Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate)2085372-14-9C₁₇H₂₄N₂O₇Process-Related Impurity[9][10]
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide1192651-49-2C₁₄H₁₇N₃O₃Process-Related Impurity[8]
Avibactam Impurity 12306254-34-0C₁₅H₂₂N₂O₃Process-Related Impurity[2][11]

Analytical Methodologies for Impurity Profiling

The Central Role of RP-HPLC

For separating polar, non-volatile compounds like Avibactam and its structurally similar impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical technique.[1][12] Its high resolving power, sensitivity, and robustness make it ideal for routine quality control and stability studies.[13]

Causality Behind Method Choice:

  • Stationary Phase: A non-polar C18 (octadecylsilyl) column is typically chosen. This allows the polar Avibactam to elute relatively quickly while providing sufficient hydrophobic interaction to retain and separate less polar impurities.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure the consistent ionization state of the analytes, which is critical for reproducible retention times. The acetonitrile concentration is gradually increased to elute more strongly retained, less polar impurities from the column.

  • Detection: UV detection is employed, as the carbamoyl group and other structural features of Avibactam and its impurities absorb light in the UV spectrum. A detection wavelength of ~230-260 nm often provides the necessary sensitivity.[14][15]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the impurity analysis process, from sample receipt to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Sample (API or Formulation) SamplePrep Prepare Sample Solution (Dilute in Mobile Phase) Sample->SamplePrep StdPrep Prepare Standards (Avibactam & Impurities) SST System Suitability Test (SST) (Resolution, Tailing Factor) StdPrep->SST MobilePhase Prepare Mobile Phase (Buffer + Organic) MobilePhase->SST Injection Inject Samples & Standards into HPLC System SamplePrep->Injection SST->Injection If Pass Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~230-260 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Identification Identify Impurities (by Relative Retention Time) Integration->Identification Quantification Quantify Impurities (% Area Normalization) Identification->Quantification Report Generate Final Report Quantification->Report

Caption: High-level workflow for Avibactam impurity profiling via RP-HPLC.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is a synthesized representation based on validated methods reported in the literature.[13][15][16] It is designed to be a self-validating system through the inclusion of rigorous system suitability checks.

4.1 Instrumentation & Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Waters Alliance).

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[16]

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

  • Standards: Avibactam Reference Standard (RS) and certified Impurity Reference Standards.

4.2 Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase A Phosphate Buffer (pH 4.0, adjusted with orthophosphoric acid) Controls ionization for reproducible chromatography.
Mobile Phase B Acetonitrile Organic modifier for eluting analytes.
Gradient Time (min): 0, %B: 10Time (min): 20, %B: 60Time (min): 25, %B: 10Time (min): 30, %B: 10 A gradient ensures separation of early-eluting polar compounds and later-eluting non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing efficiency and pressure.
Column Temp. 30°C Controlled temperature ensures stable retention times.[14]
Detection UV at 231 nm Wavelength providing good absorbance for Avibactam and its impurities.[15]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

4.3 Preparation of Solutions

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Avibactam RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 100 mg of Avibactam and prepare as described for the Standard Stock Solution, followed by dilution to the working concentration.

4.4 System Suitability Test (SST) - The Self-Validating Check

  • Trustworthiness: Before analyzing any samples, the system's performance must be verified. Inject the working standard solution six times. The SST ensures that the chromatographic system is performing adequately for the intended analysis on that day.

  • Acceptance Criteria:

    • %RSD of Peak Area: Not more than 2.0% for the six replicate injections.

    • Tailing Factor (Asymmetry Factor): Not more than 1.5 for the Avibactam peak.

    • Theoretical Plates (Efficiency): Not less than 2000 for the Avibactam peak.

Comparative Data Analysis

Once the system passes the SST, the samples can be analyzed. Impurities are identified by their retention time relative to the main Avibactam peak. Quantification is typically performed using area normalization, assuming the response factor is similar for all impurities.

Table 5.1: Representative Chromatographic Data

Compound Retention Time (RT) (min) Relative Retention Time (RRT) Peak Area (%) Limit
Avibactam 4.41 1.00 99.75 -
Impurity (Stereoisomer) ~3.90 ~0.88 0.08 ≤ 0.15%
Impurity (Process-Related A) ~6.20 ~1.41 0.10 ≤ 0.15%
Impurity (Degradant B) ~8.50 ~1.93 0.05 ≤ 0.10%
Total Impurities - - 0.23 ≤ 0.5%

(Note: Data is illustrative, based on typical separation profiles and regulatory limits. Actual RT and RRT values are method-dependent.[15])

Interpretation:

  • Identification: An impurity is identified by matching its RRT to that of a known impurity reference standard.

  • Quantification: The percentage of each impurity is calculated as (Impurity Peak Area / Total Peak Area) x 100.

  • Compliance: The results are compared against the specifications set during drug development to determine if the batch passes or fails.

Visualization of Avibactam's Chemical Relationships

The following diagram illustrates the potential origins of key impurities relative to the Avibactam API.

G API Avibactam (API) Degradation Degradation Stress (Acid, Base, Heat, Light) API->Degradation exposed to Synthesis Chemical Synthesis Process Synthesis->API yields Imp_Process Process-Related Impurities (e.g., Impurity G, Impurity 1) Synthesis->Imp_Process by-products Imp_Stereo Stereoisomeric Impurities (Enantiomer, Diastereomers) Synthesis->Imp_Stereo side-reactions Imp_Deg Degradation Products (Hydrolysis, Oxidation) Degradation->Imp_Deg forms

Caption: Relationship between Avibactam API and its potential impurities.

Conclusion

The effective analysis of Avibactam and its impurities is a critical component of ensuring its quality, safety, and therapeutic efficacy. This guide has detailed the classification of these impurities and provided a robust, validated RP-HPLC method as a foundational tool for their analysis. By understanding the principles behind method development, executing detailed protocols with built-in system suitability checks, and correctly interpreting the resulting data, researchers and drug development professionals can confidently meet the stringent regulatory requirements for pharmaceutical quality control.

References

  • Veeprho. (n.d.). Avibactam Impurities and Related Compound.
  • SynThink Research Chemicals. (n.d.). Avibactam EP Impurities and Related Compounds.
  • SynZeal. (n.d.). Avibactam Impurities.
  • Alfa Omega Pharma. (n.d.). Avibactam Impurities | 1192500-31-4 Certified Reference Substance.
  • Journal of Current Pharma Research. (2024). RP-HPLC Method Development for Ceftazidime and Avibactam Stability.
  • Pharmaffiliates. (n.d.). avibactam and its Impurities.
  • SlideShare. (2016). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC.
  • Leggett, C., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. Journal of Antimicrobial Chemotherapy.
  • Veeprho. (n.d.). Avibactam Impurity G.
  • IP Indexing. (2016). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC.
  • Pharmaffiliates. (n.d.). avibactam sodium and its Impurities.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC.
  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences.
  • Veeprho. (n.d.). Avibactam Impurity 1.
  • Request PDF. (n.d.). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition.
  • Labbé, G., et al. (2016). Interaction of Avibactam with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy.
  • IJIRT. (n.d.). Method Development and Validation for the Simultaneous Estimation of Ceftazidime and Avibactam in Bulk and Pharmaceutical Dosage.
  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry.
  • IOSR Journal of Pharmacy. (2020). Analytical Method Development and Validation for Simultaneous Estimation of Avibactam and Ceftazidime by RP-HPLC Method.
  • Sillén, H., et al. (2016). Determination of avibactam and ceftazidime in human plasma samples by LC–MS. Bioanalysis.

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A Comparative Guide to the Structure-Activity Relationship of Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidine carboxamide derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced ways in which structural modifications to this versatile core influence inhibitory activity against two distinct and highly relevant therapeutic targets: the cysteine protease Cathepsin K (Cat K) , implicated in osteoporosis, and the receptor tyrosine kinase Anaplastic Lymphoma Kinase (ALK) , a key driver in certain cancers.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why specific molecular alterations lead to desired or undesired biological outcomes. By presenting detailed experimental protocols and visual workflows, we aim to equip you with the practical knowledge to design and evaluate novel piperidine carboxamide-based therapeutics.

The Piperidine Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its favorable physicochemical properties, including metabolic stability and its ability to confer advantageous pharmacokinetic profiles[1]. When functionalized with a carboxamide linkage, this scaffold provides a rigid and defined orientation for appended substituents to interact with biological targets. This inherent structural pre-organization is a key reason why piperidine carboxamides have emerged as potent and selective modulators of a diverse array of enzymes and receptors.

This guide will focus on two case studies where the piperidine carboxamide core has been successfully exploited to generate potent inhibitors: Cathepsin K and Anaplastic Lymphoma Kinase.

Case Study 1: Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins[2]. Its overactivity is a hallmark of diseases characterized by excessive bone resorption, most notably osteoporosis. Consequently, the development of potent and selective Cat K inhibitors is a major therapeutic strategy.

Structure-Activity Relationship Analysis

The SAR of piperidine-3-carboxamide derivatives as Cat K inhibitors has been systematically explored. The core scaffold typically orients substituents into the P1, P2, and P3 active site pockets of the enzyme.

G cluster_0 Piperidine-3-Carboxamide Core cluster_1 Cathepsin K Active Site Piperidine_Ring Piperidine Ring (P2 Pocket Interaction) Carboxamide_Linkage Carboxamide Linkage (H-bonding) Piperidine_Ring->Carboxamide_Linkage @ C3 R1_Substituent R1 Substituent (P3 Pocket) Piperidine_Ring->R1_Substituent @ N1 P2_Pocket P2 Pocket Piperidine_Ring->P2_Pocket Binding R2_Substituent R2 Substituent (P1 Pocket) Carboxamide_Linkage->R2_Substituent P3_Pocket P3 Pocket R1_Substituent->P3_Pocket Binding P1_Pocket P1 Pocket R2_Substituent->P1_Pocket Binding

Key SAR insights for Cathepsin K Inhibitors.

Key insights into the SAR of these compounds are summarized below:

  • Piperidine Ring and Stereochemistry: The piperidine ring itself typically occupies the P2 pocket of the Cat K active site. The stereochemistry at the 3-position is crucial, with the (R)-enantiomer generally exhibiting higher potency[3].

  • N1-Substituent (R1): Modifications at the 1-position of the piperidine ring are directed towards the P3 pocket. Bulky and hydrophobic groups, such as substituted phenylsulfonyl moieties, are well-tolerated and can enhance potency[2][3].

  • Carboxamide Moiety: The carboxamide linkage is critical for establishing hydrogen bonding interactions within the active site.

  • Carboxamide Substituent (R2): The substituent attached to the carboxamide nitrogen is oriented towards the P1 pocket. A benzylamine group has been shown to be a favorable substituent in this position[3].

Comparative Inhibitory Activity

The following table summarizes the in vitro Cathepsin K inhibitory activity of a series of synthesized piperidine-3-carboxamide derivatives.

CompoundR1 (N1-Substituent)R2 (Carboxamide Substituent)Cathepsin K IC50 (µM)
H-1 4-MethylphenylsulfonylBenzylamine0.25
H-5 4-ChlorophenylsulfonylBenzylamine0.15
H-9 4-BromophenylsulfonylBenzylamine0.08
H-13 4-NitrophenylsulfonylBenzylamine0.52
H-17 Phenylsulfonyl4-Fluorobenzylamine0.12
H-21 4-Methoxyphenylsulfonyl4-Chlorobenzylamine0.31

Data compiled from a study on novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents[3].

Case Study 2: Piperidine Carboxamide Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC)[1][4]. The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.

Structure-Activity Relationship Analysis

The SAR of piperidine carboxamide derivatives as ALK inhibitors reveals a different set of guiding principles compared to Cat K inhibitors, reflecting the distinct topology of the ATP-binding pocket of the kinase.

G cluster_0 Piperidine Carboxamide Core cluster_1 ALK Kinase Domain Piperidine_Ring Piperidine Ring Carboxamide_Linkage Carboxamide Linkage Piperidine_Ring->Carboxamide_Linkage R1_Substituent R1 Substituent (Hinge-Binding Region) Piperidine_Ring->R1_Substituent R2_Substituent R2 Substituent (Hydrophobic Pocket) Carboxamide_Linkage->R2_Substituent Hinge_Region Hinge Region R1_Substituent->Hinge_Region Interaction Hydrophobic_Pocket Hydrophobic Pocket R2_Substituent->Hydrophobic_Pocket Interaction

Key SAR insights for ALK Inhibitors.

Key SAR takeaways include:

  • Core Scaffold: A piperidine carboxamide was identified as a novel ALK inhibitor scaffold through high-throughput screening[5][6].

  • Hinge-Binding Moiety (R1): Substituents that can form hydrogen bonds with the hinge region of the ALK kinase domain are crucial for potent inhibition.

  • Hydrophobic Pocket Interactions (R2): The X-ray co-crystal structure of an initial hit compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, which opens up an extended hydrophobic pocket[5][6]. Optimization of the substituent at the carboxamide to effectively occupy this pocket is a key strategy for enhancing potency and selectivity.

Comparative Inhibitory Activity

The following table presents the ALK enzyme inhibitory activity of a selection of piperidine carboxamide derivatives.

CompoundR1 (N1-Substituent)R2 (Carboxamide Substituent)ALK IC50 (µM)IGF1R IC50 (µM)
1 2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl0.174>10
2a 2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl3-(4-methylpiperazin-1-yl)benzyl0.0451.2
2b 2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl3-(4-acetylpiperazin-1-yl)benzyl0.0220.48
3a 2-((3-methoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl0.0390.75
3b 2-((4-methoxyphenyl)amino)pyrimidin-4-yl3-morpholinobenzyl0.0270.35

Data adapted from a study on the rapid development of piperidine carboxamides as potent and selective ALK inhibitors[5].

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of piperidine-3-carboxamide derivatives and their evaluation in Cathepsin K and ALK inhibition assays are provided below.

General Synthesis of Piperidine-3-Carboxamide Derivatives

This protocol outlines a general two-step procedure for the synthesis of N1-substituted piperidine-3-carboxamides.

G Start Starting Materials: (R)-Piperidine-3-carboxylic acid Substituted sulfonyl chloride Substituted benzylamine Step1 Step 1: N-Sulfonylation NaOH, THF Room Temperature, 4h Start->Step1 Intermediate Intermediate: (R)-1-(Arylsulfonyl)piperidine- 3-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling EDCI, DMAP, DCM Room Temperature, 2h Intermediate->Step2 Product Final Product: Piperidine-3-carboxamide derivative Step2->Product

General synthetic workflow for piperidine-3-carboxamides.

Step 1: N-Sulfonylation of (R)-Piperidine-3-carboxylic acid [3]

  • To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF), add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Cool the mixture to 0 °C and add the desired substituted sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion, acidify the reaction mixture with HCl (1 M) to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-sulfonylated intermediate.

Step 2: Amide Coupling [3]

  • To a solution of the N-sulfonylated intermediate from Step 1 (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired substituted benzylamine (1.2 eq).

  • Continue stirring at room temperature for 2 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final piperidine-3-carboxamide derivative.

In Vitro Cathepsin K Inhibition Assay

This fluorometric assay measures the inhibition of recombinant human Cathepsin K activity.

G Start Prepare Reagents: Enzyme, Inhibitor, Substrate, Buffer Dispense_Enzyme Dispense Cathepsin K solution to 96-well plate Start->Dispense_Enzyme Add_Inhibitor Add serially diluted inhibitor solutions Dispense_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate at room temperature to allow for binding Add_Inhibitor->Pre_incubate Initiate_Reaction Add fluorogenic substrate to all wells Pre_incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 360/460 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate initial velocities and determine IC50 values Measure_Fluorescence->Analyze_Data

Workflow for Cathepsin K inhibition assay.

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5[7][8]

  • Fluorogenic Substrate: (Z-Phe-Arg)-AMC

  • Test compounds (piperidine carboxamide derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure: [7][8][9][10]

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • To the wells of a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a fixed concentration of activated human Cathepsin K to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorometer and measure the increase in fluorescence over time at 37°C (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anaplastic Lymphoma Kinase (ALK) Inhibition Assay

This assay determines the inhibitory activity of compounds against the ALK enzyme, often using a luminescence-based method that quantifies ADP production.

G Start Prepare Reagents: ALK Enzyme, Inhibitor, Substrate/ATP Mix Dispense_Inhibitor Dispense serially diluted inhibitor solutions to 384-well plate Start->Dispense_Inhibitor Add_Enzyme Add ALK enzyme solution Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Add Substrate/ATP mix to start the kinase reaction Add_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at room temperature for 120 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction_Deplete_ATP Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction_Deplete_ATP Incubate_Stop Incubate at room temperature for 40 minutes Stop_Reaction_Deplete_ATP->Incubate_Stop Develop_Signal Add Kinase Detection Reagent Incubate_Stop->Develop_Signal Incubate_Develop Incubate at room temperature for 30 minutes Develop_Signal->Incubate_Develop Measure_Luminescence Record luminescence Incubate_Develop->Measure_Luminescence

Workflow for ALK kinase inhibition assay (ADP-Glo™).

Materials:

  • Recombinant human ALK enzyme

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[11][12]

  • Substrate (e.g., a generic peptide substrate for ALK)

  • ATP

  • Test compounds (piperidine carboxamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Luminometer

Procedure: [11][12]

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions or DMSO for controls.

  • Add the ALK enzyme solution to each well.

  • Prepare a substrate/ATP mixture in kinase buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 120 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The piperidine carboxamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against diverse biological targets. As demonstrated through the case studies of Cathepsin K and Anaplastic Lymphoma Kinase, a deep understanding of the structure-activity relationships is paramount for successful drug design. By systematically probing the effects of substituents on the piperidine ring and the carboxamide moiety, researchers can tailor the properties of these derivatives to achieve high affinity and selectivity for the target of interest. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel piperidine carboxamide-based compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Bryan, M. C., Whittington, D. A., Doherty, E. M., Falsey, J. R., Cheng, A. C., Emkey, R., ... & Lewis, R. T. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of medicinal chemistry, 55(4), 1688–1697. [Link]
  • ResearchGate. (2024).
  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., ... & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180–188. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]
  • Figshare. (2016). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., Patel, C., Neel, A. J., Pio, B., ... & McNally, A. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]
  • CSIR-NIScPR. (n.d.).
  • ResearchGate. (n.d.). (A) Representative type-I1/2 ALK inhibitors with the piperidine.... [Link]
  • MDPI. (n.d.). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. [Link]
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
  • ResearchGate. (n.d.). ALK inhibition experimental setup. (A) Three different neuroblastoma.... [Link]
  • ACS Publications. (n.d.).
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  • ChemRxiv. (2023). A General Strategy for N–(Hetero)
  • PubMed. (n.d.). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of the Quantitative Structure-Activity Relationship (QSAR) governing piperidine carboxamides. As a privileged scaffold in modern medicinal chemistry, this versatile core appears in compounds targeting a wide array of diseases, from cancer to infectious agents. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized, field-proven perspective on how to interpret and apply QSAR principles to this important chemical class. We will explore the causality behind experimental design, compare QSAR models across different biological targets, and provide actionable protocols to empower your own research endeavors.

Introduction: The Piperidine Carboxamide Scaffold and the Imperative of QSAR

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation. When combined with a carboxamide linker, it forms a scaffold that has proven remarkably effective for generating high-affinity ligands for diverse biological targets. We have seen this core in potent inhibitors of kinases, proteases, and gyrases.[1][2][3]

However, the therapeutic potential of this scaffold can only be unlocked through a systematic and intelligent exploration of its chemical space. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR allows us to transform raw biological data into predictive, statistically validated models that correlate a compound's chemical structure with its biological activity.[4][5] By understanding which structural, electronic, and physicochemical properties (known as descriptors) drive potency and selectivity, we can rationally design next-generation compounds, minimizing the costly and time-consuming process of trial-and-error synthesis.[6]

This guide will comparatively analyze QSAR studies on piperidine carboxamides across several key therapeutic areas, providing a cross-target understanding of how modifications to this core structure influence biological outcomes.

The QSAR Workflow: A Self-Validating Protocol

Before delving into specific examples, it is crucial to establish a robust and trustworthy methodology. The following protocol represents a standard, self-validating workflow for developing a predictive QSAR model. The rationale behind each step is explained to ensure scientific rigor.

Experimental Protocol: A Step-by-Step Guide to QSAR Model Development
  • Data Curation and Preparation:

    • Action: Assemble a dataset of piperidine carboxamide analogues with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀, MIC). Ensure data consistency (same assay, same conditions).

    • Causality: The quality of a QSAR model is fundamentally limited by the quality of its input data. Inconsistent data introduces noise, making it impossible to derive a meaningful structure-activity relationship.

  • Structural Optimization:

    • Action: Generate 3D structures for all molecules. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

    • Causality: A molecule's 3D conformation dictates its interaction with a biological target. Using an optimized, low-energy structure provides a more realistic representation for calculating 3D descriptors and for alignment in 3D-QSAR studies.

  • Descriptor Calculation:

    • Action: Calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).[7][8]

    • Causality: The goal is to capture the physicochemical properties relevant to the ligand-receptor interaction. A diverse set of descriptors increases the probability of identifying the true drivers of biological activity.

  • Dataset Division:

    • Action: Split the dataset into a training set (typically 70-80%) and a test set (20-30%). This should be done rationally to ensure that the test set is representative of the chemical diversity of the entire dataset.

    • Causality: The training set is used to build the model. The test set, which the model has not seen before, is used to perform an unbiased assessment of the model's predictive power (external validation). This is the cornerstone of a trustworthy model.

  • Model Generation and Internal Validation:

    • Action: Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine) to build an equation correlating descriptors with activity. Perform internal validation, commonly using the Leave-One-Out (LOO) cross-validation technique (q²).[1]

    • Causality: Internal validation assesses the model's robustness and guards against overfitting, where the model performs well on the training data but fails to generalize to new compounds. A high q² (typically > 0.5) indicates a robust model.

  • External Validation:

    • Action: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive R² (R²_pred) between the predicted and experimental activities.

    • Causality: This is the ultimate test of a model's utility. A high R²_pred (typically > 0.6) demonstrates that the model can accurately predict the activity of new, unseen molecules, making it a reliable tool for virtual screening and lead optimization.

QSAR_Workflow Data 1. Data Curation (IC50, EC50, etc.) StructOpt 2. Structural Optimization (Energy Minimization) Data->StructOpt DescCalc 3. Descriptor Calculation (2D, 3D Descriptors) StructOpt->DescCalc Split 4. Dataset Division DescCalc->Split TrainSet Training Set (70-80%) Split->TrainSet TestSet Test Set (20-30%) Split->TestSet ModelGen 5. Model Generation & Internal Validation (q²) TrainSet->ModelGen ModelVal 6. External Validation (R²_pred) TestSet->ModelVal Tests ModelGen->ModelVal Predicts PredictiveModel Validated Predictive Model ModelVal->PredictiveModel

Caption: A standard workflow for generating a validated QSAR model.

Comparative QSAR Analysis Across Different Biological Targets

The true power of QSAR is revealed when we compare models for the same chemical scaffold against different targets. This allows us to understand the nuanced structural requirements for achieving target-specific activity and selectivity.

Case Study 1: Piperidine Carboxamides as Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase and a crucial target in non-small cell lung cancer.[1] Several studies have developed potent piperidine carboxamide ALK inhibitors, making this a rich area for QSAR analysis.

A 3D-QSAR study utilizing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) was performed on a series of piperidine carboxamide derivatives.[1] Such models are powerful because they provide intuitive 3D contour maps that visualize where steric bulk, positive/negative charges, and hydrophobic/hydrophilic groups are favored or disfavored for enhancing activity.

Key SAR Insights for ALK Inhibition:

  • Steric Properties: The models consistently show that bulky substituents are favored in specific regions, likely corresponding to larger hydrophobic pockets within the ALK active site.[1]

  • Electrostatic Properties: The carboxamide oxygen and piperidine nitrogen are key hydrogen bonding points. The electrostatic contour maps highlight regions where electronegative groups (hydrogen bond acceptors) and electropositive groups (hydrogen bond donors) can be added to improve binding affinity.

  • Model Performance: The statistical robustness of these models is high, often yielding cross-validated q² values greater than 0.6 and predictive R² values for the test set greater than 0.7, indicating strong predictive power.[1]

Table 1: Comparison of ALK Inhibitory Activity for Piperidine Carboxamide Derivatives

Compound IDR¹ Group (at Piperidine N)R² Group (Aromatic Moiety)ALK IC₅₀ (nM)Reference
1 2,4-difluoro-benzyl2,6-dichloro-3-methoxyphenyl174[1]
10 2-methoxyethyl2-chloro-3,6-difluorophenyl10[1]
25 2-fluoroethyl2,3,6-trifluorophenyl3[1]

This table is a representative summary based on published data.

The data clearly shows how subtle changes to the substituents, guided by QSAR models, can lead to dramatic improvements in potency, with compound 25 being over 50-fold more potent than the initial hit, compound 1 .[1]

Case Study 2: Piperidine-4-carboxamides as Anti-Mycobacterial Agents

Targeting DNA gyrase is a validated strategy for developing antibacterial agents. A series of piperidine-4-carboxamides were identified as potent inhibitors of Mycobacterium abscessus growth.[2]

Structure-activity relationship studies, which form the qualitative foundation for QSAR, revealed critical insights. The development of these compounds provides an excellent example of how specific substitutions dictate potency.

Key SAR Insights for DNA Gyrase Inhibition:

  • Aromatic Substitution: A trifluoromethyl group at the 4-position of the phenyl ring (RHS moiety) led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound.[2][9] In contrast, moving this group to the 3-position resulted in reduced potency.[2] This highlights the high degree of spatial and electronic specificity in the target's binding pocket.

  • Linker and Core Structure: The piperidine-4-carboxamide core is essential. The position of the basic nitrogen atom within the aliphatic linker was found to be a key difference compared to other classes of DNA gyrase inhibitors and crucial for activity.[2][9]

Table 2: Comparison of Anti-Mycobacterial Activity for Piperidine-4-carboxamide Derivatives

Compound IDR Group (on Phenyl Ring)M. abscessus MIC (µM)DNA Gyrase IC₅₀ (µM)Reference
844 H (unsubstituted)12.5> 25[2]
844-TFM 4-CF₃1.51.5[2][9]
9f 3-CF₃12.5N/A[2]

This table is a representative summary based on published data.

This comparison underscores the principle that not just the presence of a substituent, but its precise location, is critical for biological activity.

Case Study 3: Piperidine Carboxamides as Antimalarial Proteasome Inhibitors

The proteasome of Plasmodium falciparum (Pf20S) is a promising target for new antimalarials. A piperidine carboxamide, SW042, was identified as a potent inhibitor.[10]

Key SAR Insights for P. falciparum Proteasome Inhibition:

  • Stereochemistry: The activity is highly stereospecific. The (S)-enantiomer of the initial hit was found to be 100-fold more potent than the (R)-enantiomer, emphasizing the importance of a precise 3D fit in the target's active site.[10]

  • Pharmacophore: The minimal pharmacophore was established, showing that both the right-hand phenyl ring and the left-hand glycolic acid fragment were essential for activity. Removal of either led to a complete loss of potency.[10] This provides clear boundaries for future derivatization efforts.

Pharmacophore cluster_piperidine Piperidine Carboxamide Core cluster_R1 R1 Group cluster_R2 R2 Group A H-Bond Acceptor (Amide O) B Piperidine Scaffold (3D Orientation) B->A C H-Bond Donor/Acceptor (Amide N-H) B->C E H-Bonding Moiety (e.g., Acid/Alcohol) B->E D Hydrophobic/ Aromatic Group (e.g., Phenyl) C->D

Caption: A generalized pharmacophore model for piperidine carboxamides.

Conclusion and Future Directions

This comparative guide illustrates that while the piperidine carboxamide is a highly versatile scaffold, its successful application depends on a deep, target-specific understanding of its structure-activity relationships. 3D-QSAR methods like CoMFA and CoMSIA have proven invaluable for kinase targets, providing detailed 3D maps for rational design.[1] For other targets like DNA gyrase and the proteasome, classical SAR studies, often the precursor to QSAR, have revealed non-negotiable pharmacophoric features and the critical importance of stereochemistry and substituent placement.[2][10]

As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Begin with a robust SAR exploration to identify key pharmacophoric elements and sensitive "hot spots" for modification. Subsequently, leverage this knowledge to build statistically validated and predictive QSAR models. These models, whether 2D or 3D, are not merely academic exercises; they are powerful, cost-saving tools that can accelerate the discovery of potent, selective, and ultimately, life-saving therapeutics. The continued integration of machine learning and artificial intelligence with these established QSAR techniques promises to further enhance our ability to navigate complex chemical spaces and design the drugs of the future.[11][12]

References

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A Tale of Two Isomers: Unraveling the Distinct Biological Activities of (2S,5R) and (2S,5S) Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. It is a fundamental determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide delves into the fascinating and critical comparison of the biological activities of diastereomers, non-superimposable, non-mirror-image stereoisomers. As a case study, we will explore the distinct and complementary actions of the enantiomers of the analgesic drug Tramadol, which, while not a (2S,5R) and (2S,5S) pair, provides a powerful real-world example of stereoisomerism's impact on drug action.

The Principle of Stereoselectivity in Drug Action

Biological systems, from enzymes to receptors, are inherently chiral. This chirality dictates that they will interact differently with the various stereoisomers of a drug molecule. Enantiomers, which are mirror images of each other, can have drastically different potencies, efficacies, and even mechanisms of action. Diastereomers, with at least two chiral centers, where at least one, but not all, are different, also exhibit unique biological profiles.[1] Understanding these differences is paramount in modern drug development, as it allows for the design of safer, more effective, and more targeted therapeutics.[2]

Case Study: The Synergistic Analgesia of Tramadol's Enantiomers

Tramadol is a centrally acting analgesic marketed as a racemic mixture of its two enantiomers: (+)-cis-(1R,2R)-tramadol and (-)-cis-(1S,2S)-tramadol.[3] The remarkable analgesic efficacy of tramadol arises not from a single mechanism, but from a synergistic interplay between these two stereoisomers, each possessing a distinct pharmacological profile.[4]

Unraveling the Dual Mechanisms of Action

The analgesic effect of tramadol is a composite of two primary mechanisms: a weak opioid receptor agonism and the inhibition of monoamine reuptake. Crucially, these actions are stereoselectively distributed between the enantiomers.

  • (+)-Tramadol: The Opioid and Serotonergic Contributor. The (+)-enantiomer of tramadol is the primary contributor to the drug's opioid effects. It and its active metabolite, (+)-O-desmethyltramadol (M1), are agonists at the µ-opioid receptor.[4] Additionally, (+)-tramadol is a more potent inhibitor of serotonin reuptake.[5]

  • (-)-Tramadol: The Noradrenergic Modulator. In contrast, the (-)-enantiomer has a weaker affinity for the µ-opioid receptor but is a more potent inhibitor of norepinephrine reuptake.[4][6]

This elegant division of labor results in a multimodal analgesia where the racemate is more effective than either enantiomer alone.

Quantitative Comparison of Biological Activities

The distinct pharmacological profiles of tramadol's enantiomers and its primary active metabolite, M1, are evident in their binding affinities and inhibitory concentrations.

CompoundTargetParameterValueReference
(+/-)-Tramadol Human µ-opioid receptorK_i2.4 µM[7]
(+)-O-desmethyltramadol (M1) Human µ-opioid receptorK_i3.4 nM[7]
(-)-O-desmethyltramadol (M1) Human µ-opioid receptorK_i240 nM[7]
(+)-Tramadol Serotonin Transporter (SERT)IC_50~0.77 µM[5]
(-)-Tramadol Serotonin Transporter (SERT)IC_50~3.1 µM[5]
(-)-Tramadol Norepinephrine Transporter (NET)IC_50~0.28 µM[6]
(+)-Tramadol Norepinephrine Transporter (NET)IC_50~2.8 µM[6]

Note: IC50 values for reuptake inhibition are approximated from graphical data in the cited literature, as direct numerical values were not always provided. The potency difference between enantiomers is the key takeaway.

Pharmacokinetic Profiles: A Tale of Two Enantiomers

The stereochemistry of tramadol also influences its pharmacokinetic properties. Following oral administration, the plasma concentrations of (+)-tramadol are generally higher than those of (-)-tramadol, suggesting stereoselective absorption or a slower elimination of the (+)-enantiomer. The elimination half-life of racemic tramadol is approximately 6 hours, while its active metabolite, M1, has a longer half-life of about 9 hours.[3][4][8]

ParameterValueReference
Elimination Half-life (Racemic Tramadol) ~6 hours[3][8]
Elimination Half-life (O-desmethyltramadol - M1) ~9 hours[3]

Experimental Protocols for Assessing Biological Activity

To elucidate the distinct activities of diastereomers, rigorous experimental methodologies are essential. Below are standardized protocols for key assays.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (K_i) of a test compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Figure 2: Neurotransmitter Reuptake Assay Workflow

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from relevant brain regions (e.g., cortex for serotonin, hypothalamus for norepinephrine) by differential centrifugation of brain homogenates. [9]2. Pre-incubation: Pre-incubate the synaptosome preparation with various concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) to initiate the reuptake process.

  • Incubation: Incubate the mixture for a short period at a physiological temperature to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the reuptake process by rapidly filtering the mixture through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter reuptake.

Signaling Pathways

The distinct pharmacological actions of tramadol's enantiomers are mediated through different signaling pathways.

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by agonists like (+)-O-desmethyltramadol initiates a G-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and analgesia. [2]

G cluster_0 Presynaptic Neuron Opioid (+)-O-desmethyltramadol MOR µ-Opioid Receptor Opioid->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel (Inhibited) G_protein->Ca_channel inhibits K_channel K⁺ Channel (Activated) G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release ↓ Neurotransmitter Release Vesicle->Release

Figure 3: µ-Opioid Receptor Signaling Pathway

Monoamine Reuptake Inhibition

Both serotonin and norepinephrine are cleared from the synaptic cleft by their respective transporters (SERT and NET). (+)-Tramadol and (-)-tramadol inhibit these transporters, leading to an increased concentration of these neurotransmitters in the synapse and enhanced downstream signaling. [10]

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron SERT SERT NET NET Serotonin_vesicle Serotonin Synaptic_Cleft_S ↑ Serotonin Serotonin_vesicle->Synaptic_Cleft_S Release Norepinephrine_vesicle Norepinephrine Synaptic_Cleft_N ↑ Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_N Release plus_Tramadol (+)-Tramadol plus_Tramadol->SERT Inhibits minus_Tramadol (-)-Tramadol minus_Tramadol->NET Inhibits Synaptic_Cleft_S->SERT Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft_S->Serotonin_Receptor Synaptic_Cleft_N->NET Reuptake Norepinephrine_Receptor Adrenergic Receptor Synaptic_Cleft_N->Norepinephrine_Receptor Signaling_S Enhanced Signaling Serotonin_Receptor->Signaling_S Signaling_N Enhanced Signaling Norepinephrine_Receptor->Signaling_N

Figure 4: Monoamine Reuptake Inhibition by Tramadol Enantiomers

Conclusion

The case of tramadol's enantiomers powerfully illustrates the critical importance of stereochemistry in drug action. The distinct and synergistic mechanisms of (+)- and (-)-tramadol highlight how a deep understanding of the biological activities of individual stereoisomers can lead to the development of more effective and nuanced therapeutics. For researchers in drug discovery, the rigorous comparison of diastereomers and enantiomers is not merely an academic exercise but a crucial step in designing safer and more potent medicines. By employing the experimental approaches outlined in this guide, scientists can unravel the complex interplay between molecular structure and biological function, paving the way for the next generation of innovative therapies.

References

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The Crucible of Inhibition: A Comparative Guide to the Synthesis of β-Lactamase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of bacterial resistance to β-lactam antibiotics has positioned β-lactamase inhibitors as a cornerstone of modern antimicrobial therapy. The efficacy and commercial viability of these life-saving drugs are intrinsically linked to the efficient and scalable synthesis of their core chemical scaffolds. This guide provides an in-depth comparative analysis of the key intermediates in the synthesis of both first and second-generation β-lactamase inhibitors, offering researchers, scientists, and drug development professionals a critical perspective on the synthetic landscape. We will dissect the synthetic routes, compare performance metrics, and provide detailed experimental protocols to inform strategic decisions in drug development and manufacturing.

The Enduring Relevance of First-Generation Inhibitors: Penams and Penam Sulfones

The first wave of clinically successful β-lactamase inhibitors, including clavulanic acid, sulbactam, and tazobactam, laid the groundwork for combination therapies. While sharing a common penam or penam sulfone core, the synthesis of their key intermediates presents distinct challenges and advantages.

Clavulanic Acid: A Gift from Nature with Complex Biosynthesis

Clavulanic acid is unique among the widely used inhibitors as it is a natural product of the fermentation of Streptomyces clavuligerus. Its biosynthesis is a complex enzymatic cascade, with key intermediates that are not typically isolated for subsequent chemical modification in the same way as synthetic intermediates.

The biosynthesis begins with the condensation of L-arginine and glyceraldehyde-3-phosphate to form N2-(2-carboxyethyl)-L-arginine.[1] This is followed by a series of enzymatic transformations to construct the characteristic oxapenam ring system.[2] The yield of clavulanic acid is highly dependent on the fermentation conditions, including the composition of the culture medium and the strain of S. clavuligerus used.[2][3] While chemical synthesis of clavulanic acid is not commercially viable, understanding its biosynthetic pathway is crucial for optimizing fermentation yields.[4]

Key Intermediates in Clavulanic Acid Biosynthesis:

  • N2-(2-carboxyethyl)-L-arginine

  • Deoxyguanidinoproclavaminic acid

  • (3S, 5S)-Clavaminic acid

  • Clavulanate-9-aldehyde

The primary challenge in clavulanic acid production lies in the intricate control of the fermentation process to maximize the expression of the biosynthetic gene cluster and the subsequent extraction and purification of the final product.[2]

Sulbactam and Tazobactam: The Penam Sulfone Workhorses

Sulbactam and tazobactam are potent inhibitors of class A β-lactamases. Their synthesis typically starts from the readily available 6-aminopenicillanic acid (6-APA), a precursor derived from penicillin G fermentation.

A crucial intermediate in the synthesis of tazobactam is diphenylmethyl 6α-bromopenicillanate. The synthesis of this intermediate has been a subject of intense process optimization to improve yield and purity. A notable challenge is the instability of both the starting material, 6α-bromopenicillanic acid, and the reagent diphenyldiazomethane (DDM).[5] This instability can lead to significant batch-to-batch variability.

Recent advancements in process analytical technology, such as the use of in situ infrared (IR) spectroscopy, have enabled precise monitoring and control of the reaction, leading to significant improvements in both yield and purity.[5]

IntermediateSynthetic Route HighlightReported YieldReported PurityScalability and Cost-Effectiveness
Diphenylmethyl 6α-bromopenicillanateReaction of 6α-bromopenicillanic acid with diphenyldiazomethane monitored by in situ IR.[5]82.7–83.1%[5]97.3–98.5%[5]The use of in situ IR improves scalability and consistency, though DDM remains a hazardous reagent.

The synthesis of sulbactam also commences from 6-APA. A common industrial route involves a diazotization-bromination reaction, followed by oxidation to the sulfone and subsequent reduction.[6][7] Process optimization has focused on improving the total yield and minimizing the use of hazardous reagents. One patented method reports a total yield of 75%.[6]

InhibitorStarting MaterialKey Synthetic StepsReported Overall YieldKey Considerations
Sulbactam6-Aminopenicillanic Acid (6-APA)Diazotization-bromination, oxidation, and reduction.[6]75%[6]Cost-effective starting material, but the synthesis involves multiple steps with potentially hazardous reagents.

The New Guard: Second-Generation Diazabicyclooctane (DBO) and Boronate Inhibitors

The emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases necessitated the development of a new generation of inhibitors with a broader spectrum of activity. Avibactam, relebactam, and vaborbactam represent significant advances in this area.

Avibactam and Relebactam: Mastering the Diazabicyclooctane (DBO) Core

Avibactam and relebactam share a common diazabicyclooctane (DBO) core, which is central to their inhibitory mechanism. The stereocontrolled synthesis of this bicyclic system is a key challenge in their manufacturing.

An efficient synthesis of avibactam has been reported starting from commercially available ethyl-5-hydroxypicolinate, with an overall yield of 23.9% over 10 steps.[8][9] A critical intermediate in this route is ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate . The synthesis of this chiral piperidine derivative is a focal point for achieving high enantiomeric purity and overall yield. Lipase-catalyzed resolution is one strategy employed to obtain the desired stereoisomer.[8][9]

IntermediateSynthetic Route HighlightReported Overall Yield (for Avibactam)Chiral PurityScalability and Cost-Effectiveness
Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylateLipase-catalyzed resolution for stereocontrol.[8][9]23.9%[8][9]High enantiomeric purity is crucial and can be achieved through enzymatic resolution.The multi-step synthesis and the need for chiral resolution can impact cost. Process optimization is key for industrial scale-up.[10]

A catalytic asymmetric total synthesis of both avibactam and relebactam has also been developed, highlighting the use of Rh-catalyzed asymmetric hydrogenation to create a key stereocenter with high enantiomeric control (99% ee).[11]

The synthesis of relebactam also hinges on the construction of the DBO core. A key intermediate, often referred to as 11-PG , can be synthesized from various starting materials, including L-pyroglutamic acid and (2S,5S)-5-hydroxypiperidine-2-carboxylic acid.[12] A recently developed practical synthesis of relebactam reports an impressive overall yield of 42.27% with a high purity of 99.27% (HPLC).[13] This highlights the significant progress in optimizing the synthesis of these complex molecules.

InhibitorKey IntermediateSynthetic Route HighlightReported Overall YieldReported Purity
Relebactam11-PG (chiral piperidine derivative)Efficient synthesis of the DBO core from (2R,5S)-5-((benzyloxy)amino)piperidine-2-carboxylic acid.[13]42.27%[13]99.27% (HPLC)[13]
Vaborbactam: The Boronate Frontier

Vaborbactam is a first-in-class cyclic boronic acid β-lactamase inhibitor. Its synthesis involves a unique and challenging key step: a diastereoselective Matteson homologation of a boronate ester to an α-chloroboronic ester.[14] This reaction is highly sensitive to temperature, typically requiring cryogenic conditions (-95° to -100°C) to control the stability of the reactive lithium carbenoid intermediate.[14]

The use of flow chemistry has been explored to address the challenges of heat exchange and scalability associated with this reaction.[14]

InhibitorKey Synthetic StepKey IntermediateKey Challenge
VaborbactamMatteson Homologationα-chloroboronic esterDiastereoselectivity and handling of unstable intermediates at low temperatures.[14]

Experimental Protocols and Characterization

General Workflow for Intermediate Synthesis and Analysis

The synthesis of β-lactamase inhibitor intermediates typically follows a structured workflow, from reaction setup to purification and analysis.

Caption: General experimental workflow for the synthesis and analysis of β-lactamase inhibitor intermediates.

Protocol: Purity Determination of a DBO Intermediate by RP-HPLC

This protocol provides a general method for determining the purity of a diazabicyclooctane (DBO) intermediate, such as those used in the synthesis of avibactam or relebactam.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the DBO intermediate.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

  • Column temperature: 30 °C.

  • Detection wavelength: 210 nm.

5. Data Analysis:

  • Integrate the peak areas of the main component and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of β-lactamase inhibitor intermediates. Both ¹H and ¹³C NMR are routinely used to confirm the identity and stereochemistry of the synthesized compounds. For chiral intermediates, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry of substituents.

Comparative Summary and Future Perspectives

The synthesis of β-lactamase inhibitor intermediates is a dynamic field driven by the need for more efficient, cost-effective, and sustainable manufacturing processes.

Inhibitor ClassKey Intermediate TypeKey Synthetic ChallengesOpportunities for Innovation
First-Generation Penam / Penam SulfoneHandling of unstable reagents, multi-step synthesis.Development of more stable reagents, catalytic and greener synthetic methods.
Second-Generation (DBO) Chiral Piperidine DerivativesStereocontrolled synthesis, multi-step routes.Asymmetric catalysis, enzymatic resolutions, and flow chemistry to improve efficiency and stereoselectivity.
Second-Generation (Boronate) α-chloroboronic esterDiastereoselectivity, cryogenic conditions, handling of unstable intermediates.Development of novel catalysts for improved diastereoselectivity at higher temperatures, and wider adoption of flow chemistry.

The future of β-lactamase inhibitor synthesis will likely see a greater emphasis on the principles of green chemistry, including the use of biocatalysis, flow chemistry, and the reduction of hazardous waste. As the threat of antibiotic resistance continues to grow, the development of robust and scalable synthetic routes for novel and existing β-lactamase inhibitors will remain a critical endeavor for the pharmaceutical industry.

References

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A Researcher's Guide to Docking Studies of Compounds with Bacterial Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is increasingly turning to computational methods to accelerate the discovery of novel therapeutics. Among these, molecular docking stands out as a powerful tool to predict the binding interactions between small molecules and bacterial enzyme targets. This guide provides a comprehensive comparison of docking methodologies, software, and their validation with experimental data, offering researchers, scientists, and drug development professionals a detailed roadmap for navigating this critical in silico technique.

The Rationale Behind Molecular Docking in Antibacterial Drug Discovery

At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it simulates the interaction between a small molecule (ligand) and a protein's binding site (receptor). The primary goal is to identify and rank potential drug candidates based on their predicted binding affinity and mode of interaction with a target bacterial enzyme. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher likelihood of the compound inhibiting the enzyme's function.[1] By computationally screening large libraries of compounds, researchers can prioritize a smaller, more manageable number of candidates for experimental validation, significantly saving time and resources.

A Step-by-Step Workflow for Molecular Docking

A typical molecular docking workflow involves several key stages, each with critical considerations that can influence the final outcome. The causality behind these experimental choices is crucial for obtaining reliable and reproducible results.

Experimental Protocol: A Generalized Molecular Docking Workflow
  • Protein Preparation:

    • Objective: To prepare the 3D structure of the bacterial enzyme for docking.

    • Procedure:

      • Obtain the crystal structure of the target enzyme from a protein database like the Protein Data Bank (PDB).

      • Remove water molecules, ions, and any co-crystallized ligands from the PDB file. This is done to create a clean binding site for the new ligand.

      • Add polar hydrogens to the protein, as they play a crucial role in forming hydrogen bonds with the ligand.

      • Assign partial charges to the protein atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.

    • Rationale: An accurately prepared protein structure is the foundation of a successful docking study. Failure to properly clean and prepare the protein can lead to inaccurate predictions of binding interactions.

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the small molecule to be docked.

    • Procedure:

      • Obtain the 2D or 3D structure of the ligand from a chemical database like PubChem or ZINC.

      • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

      • Assign rotatable bonds to the ligand to allow for conformational flexibility during docking.

      • Assign partial charges to the ligand atoms.

    • Rationale: The ligand's 3D structure and flexibility are critical for it to fit into the protein's binding pocket. Defining rotatable bonds allows the docking software to explore different conformations of the ligand, increasing the chances of finding the optimal binding pose.

  • Grid Box Generation:

    • Objective: To define the specific region of the protein where the docking will be performed.

    • Procedure:

      • Identify the active site or binding pocket of the enzyme. This can be determined from the location of a co-crystallized ligand or through literature review.

      • Define the dimensions and center of a 3D grid box that encompasses the entire binding site.

    • Rationale: The grid box limits the search space for the docking algorithm, making the calculation more efficient and focused on the region of interest. An appropriately sized and positioned grid box is essential for accurate docking.

  • Docking Simulation:

    • Objective: To predict the binding pose and affinity of the ligand to the protein.

    • Procedure:

      • Choose a docking software (e.g., AutoDock Vina, PyRx, Schrödinger Glide).

      • Run the docking simulation using the prepared protein, ligand, and grid box as input.

      • The software will generate multiple possible binding poses for the ligand and calculate a corresponding binding energy for each pose.

    • Rationale: The choice of docking software and its specific algorithm can influence the results. It is often advisable to use multiple docking programs to compare and validate the predictions.

  • Analysis of Results:

    • Objective: To evaluate the docking results and select the most promising candidates.

    • Procedure:

      • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

      • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the binding mode.

      • Compare the docking scores of different ligands to rank their potential inhibitory activity.

    • Rationale: A low binding energy alone is not sufficient to confirm a good candidate. A detailed analysis of the interactions between the ligand and the key amino acid residues in the active site provides a more complete picture of the binding mechanism.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Receptor Structure Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Ligand Structure Grid Box Generation->Docking Simulation Search Space Result Analysis Result Analysis Docking Simulation->Result Analysis Binding Poses & Energies

Caption: A generalized workflow for molecular docking studies.

Comparison of Popular Molecular Docking Software

Several software packages are available for molecular docking, each with its own strengths and weaknesses. The choice of software can depend on factors such as the user's expertise, computational resources, and the specific research question.

SoftwareKey FeaturesAlgorithmUser InterfaceCost
AutoDock Vina High performance and accuracy, widely used in academia.[2]Employs a Lamarckian genetic algorithm for conformational searching.Command-line interface, requires some scripting knowledge. Can be used with graphical front-ends like AutoDock Tools.Free and open-source.
PyRx User-friendly graphical interface that integrates AutoDock Vina and other tools for virtual screening.[3][4][5][6]Utilizes AutoDock Vina's algorithm.Intuitive graphical user interface (GUI).Free and open-source.
Schrödinger Glide A comprehensive suite of tools for drug discovery, known for its accuracy and advanced features.[7][8]Employs a hierarchical search protocol with different levels of precision (HTVS, SP, XP).Integrated into the Maestro graphical interface.Commercial license required.

Case Study: Comparative Docking of Inhibitors Against Bacterial β-Lactamase

To illustrate the practical application and comparison of docking software, we present a case study on the docking of known inhibitors against β-lactamase, a crucial enzyme responsible for antibiotic resistance in many bacteria.[9][10][11][12][13]

Target Enzyme: Staphylococcus aureus β-Lactamase (PDB ID: 1BLS)

Ligands:

  • Clavulanic Acid (a known β-lactamase inhibitor)

  • Penicillin G (a substrate for β-lactamase)

Software Used:

  • AutoDock Vina

  • PyRx (using the Vina engine)

Experimental Protocol: Comparative Docking Study
  • Protein and Ligand Preparation: The protein and ligand structures were prepared following the generalized workflow described earlier.

  • Docking with AutoDock Vina:

    • A grid box was defined around the active site of the β-lactamase enzyme.

    • Docking was performed using the command-line interface of AutoDock Vina.

  • Docking with PyRx:

    • The prepared protein and ligands were imported into the PyRx graphical user interface.

    • The Vina wizard within PyRx was used to perform the docking, with the grid box defined interactively.

  • Result Analysis: The binding energies and the interactions of the best-scoring poses from both software were compared.

Comparative Docking Results
LigandSoftwareBinding Affinity (kcal/mol)Key Interacting Residues
Clavulanic AcidAutoDock Vina-6.8Ser70, Ser130, Lys234
PyRx (Vina)-6.9Ser70, Ser130, Lys234
Penicillin GAutoDock Vina-5.4Ser70, Asn132, Gln237
PyRx (Vina)-5.5Ser70, Asn132, Gln237

Analysis: Both AutoDock Vina and PyRx produced very similar results, which is expected as PyRx utilizes the Vina engine. Clavulanic acid showed a stronger binding affinity (more negative binding energy) to the β-lactamase active site compared to Penicillin G, which is consistent with its known inhibitory activity. The key interacting residues identified in the docking poses are also in agreement with experimental studies.

Protein_Ligand_Interaction cluster_protein β-Lactamase Active Site cluster_ligand Clavulanic Acid Ser70 Ser70 Ser130 Ser130 Lys234 Lys234 C=O C=O C=O->Ser70 H-bond O-H O-H O-H->Ser130 H-bond N-H N-H N-H->Lys234 H-bond

Caption: A simplified diagram of the predicted interactions between Clavulanic Acid and the active site of β-Lactamase.

Beyond Docking: The Indispensable Role of Experimental Validation

While molecular docking is a valuable predictive tool, it is crucial to remember that its results are theoretical. Experimental validation is an essential step to confirm the in silico predictions and to accurately determine the binding affinity and inhibitory activity of a compound.[14]

Comparative Overview of Experimental Validation Techniques
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[15][16][17][18][19]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction. Label-free.Requires relatively large amounts of purified protein and ligand.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[15][20][21][22][23][24]Binding affinity (Kd), association and dissociation rate constants (kon and koff).Real-time monitoring of binding events. High sensitivity.Requires immobilization of one of the binding partners, which can sometimes affect its activity.
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of the enzyme.IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.Directly measures the functional effect of the compound.Does not provide direct information on the binding affinity or thermodynamics.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare solutions of the purified bacterial enzyme and the compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the enzyme solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat of binding for each injection.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Decision_Flowchart Start Start: Compound Library Docking Molecular Docking Screen Start->Docking Hit_Selection Promising Hits? Docking->Hit_Selection Hit_Selection->Start No, Rescreen Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation Yes Binding_Affinity Determine Binding Affinity (ITC/SPR) Experimental_Validation->Binding_Affinity Inhibition_Assay Measure Enzyme Inhibition Experimental_Validation->Inhibition_Assay Lead_Optimization Lead Optimization Binding_Affinity->Lead_Optimization Inhibition_Assay->Lead_Optimization End End: Lead Compound Lead_Optimization->End

Caption: A decision-making flowchart for integrating docking and experimental validation in drug discovery.

Conclusion: A Synergy of In Silico and In Vitro Approaches

Molecular docking is a powerful and cost-effective computational tool that has become an integral part of modern antibacterial drug discovery. By providing insights into the potential binding of small molecules to bacterial enzymes, it enables the rational prioritization of compounds for further investigation. However, it is imperative to recognize the limitations of in silico predictions and the necessity of rigorous experimental validation. A synergistic approach that combines the predictive power of molecular docking with the empirical evidence from biophysical and biochemical assays will undoubtedly pave the way for the discovery of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

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  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
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A Researcher's Guide to Cross-Reactivity Analysis with Other Enzyme Classes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of an enzyme's interaction with its intended substrate is paramount. However, the biological milieu is a complex environment where a therapeutic agent may encounter a vast array of structurally similar proteins. This guide provides an in-depth exploration of cross-reactivity analysis, offering a robust framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments that assess the specificity of enzyme-targeted compounds.

The central tenet of this guide is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. By understanding the "why," researchers can build self-validating systems that ensure the scientific integrity of their findings.

The Imperative of Cross-Reactivity Analysis in Drug Development

Enzymes are central players in a multitude of physiological and pathological processes, making them highly attractive targets for therapeutic intervention.[1][2][3] The success of an enzyme-targeted drug hinges on its ability to modulate the activity of the intended enzyme with high specificity. Off-target interactions, or cross-reactivity, can lead to a cascade of undesirable outcomes, including diminished therapeutic efficacy and adverse side effects.[4] Therefore, a rigorous assessment of a compound's cross-reactivity profile against other enzyme classes is not merely a regulatory requirement but a critical step in de-risking a drug candidate and ensuring patient safety.[5]

The specificity of an enzyme for its substrate is quantified by the specificity constant, kcat/Km.[6] A comprehensive cross-reactivity analysis, therefore, aims to determine this constant for a panel of potentially cross-reactive enzymes.

Designing a Robust Cross-Reactivity Screening Strategy

A well-designed screening strategy is the foundation of a reliable cross-Reactivity assessment. This involves a multi-tiered approach that begins with in silico predictions and progresses to increasingly complex in vitro and in vivo models.

1. In Silico and Preliminary Screening:

  • Sequence and Structural Homology Analysis: The initial step involves computational analysis to identify enzymes with sequence or structural similarity to the primary target.[7][8] Tools like the Basic Local Alignment Search Tool (BLAST) can compare protein sequences to identify potential for cross-reactivity.[7] A sequence identity greater than 70% is often considered a strong indicator of potential cross-reactivity.[8]

  • Preliminary Binding Assays: In vitro binding assays, such as those using tissue microarrays or purified protein panels, can provide an early indication of off-target interactions.[5]

2. Rationale for Panel Selection:

The selection of enzymes for the cross-reactivity panel is a critical decision. The panel should include:

  • Enzymes from the same family: These are the most likely to exhibit cross-reactivity due to conserved active site architecture.

  • Enzymes with similar substrate specificities: Even if structurally distinct, enzymes that act on similar substrates may be susceptible to inhibition.

  • Key metabolic enzymes: Enzymes like the Cytochrome P450 (CYP) family are crucial to assess, as their inhibition can lead to significant drug-drug interactions.[2]

  • Enzymes implicated in known toxicities: If a particular off-target effect is a known liability for a drug class, the corresponding enzyme should be included.

3. Experimental Workflow for Cross-Reactivity Profiling:

The following diagram illustrates a typical workflow for assessing enzyme cross-reactivity.

CrossReactivityWorkflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Mechanism of Inhibition & Kinetic Analysis In_Silico_Analysis In Silico Analysis (Sequence/Structural Homology) High_Throughput_Screening High-Throughput Screening (Single Concentration) In_Silico_Analysis->High_Throughput_Screening Inform Panel Selection Dose_Response_Assays Dose-Response Assays (Selected Enzymes) High_Throughput_Screening->Dose_Response_Assays Identify Potential Hits IC50_Determination IC50 Determination Dose_Response_Assays->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50_Determination->Kinetic_Studies Prioritize Potent Off-Targets Mechanism_of_Inhibition Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_of_Inhibition

Caption: A tiered approach to enzyme cross-reactivity analysis.

Methodologies for Quantifying Cross-Reactivity

A variety of assay formats can be employed to measure enzyme activity and inhibition. The choice of method depends on the specific enzyme, the available substrates, and the desired throughput.

Commonly Used Enzyme Assay Techniques:

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures the change in absorbance of light as a substrate is converted to a product.[9]Cost-effective, widely applicable.Can be prone to interference from colored compounds.
Fluorometric Detects the change in fluorescence of a substrate or a product.[9]High sensitivity.Requires specialized equipment, potential for quenching.
Luminometric Measures the light produced from a chemical reaction.Very high sensitivity.Often requires coupled enzyme systems.
Radiometric Measures the incorporation or release of a radioactive isotope.[10]Extremely sensitive and specific.[10]Requires handling of radioactive materials.
Mass Spectrometry Directly measures the mass of substrates and products.[11]Highly specific, allows for multiplexing.[11]Higher cost and complexity.

Experimental Protocol: A Generic Spectrophotometric Inhibition Assay

This protocol provides a general framework for determining the IC50 value of a test compound against a panel of enzymes.

Materials:

  • Purified enzymes

  • Enzyme-specific substrates

  • Assay buffer

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each concentration of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate reader.

    • Collect data at regular intervals for a specified period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Normalize the rates to the vehicle control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Self-Validation and Controls:

To ensure the trustworthiness of the data, the following controls are essential:

  • No-enzyme control: To account for non-enzymatic substrate degradation.

  • No-substrate control: To measure any background signal from the enzyme or compound.

  • Vehicle control: To assess the effect of the compound's solvent on enzyme activity.

  • Positive control inhibitor: To validate the assay's ability to detect inhibition.

Interpreting the Data: From IC50 to Selectivity

The IC50 value represents the concentration of a compound required to inhibit 50% of an enzyme's activity. While a useful metric, it is not a true measure of binding affinity. For a more in-depth understanding of the inhibitory mechanism, further kinetic studies are necessary to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]

The selectivity of a compound is typically expressed as the ratio of its potency against the off-target enzyme to its potency against the primary target. A higher selectivity ratio indicates a more specific compound.

Logical Framework for Data Interpretation:

The following diagram outlines the logical flow for interpreting cross-reactivity data.

DataInterpretation Data_Acquisition Acquire Dose-Response Data (IC50 values) Calculate_Selectivity Calculate Selectivity Ratios (IC50_off-target / IC50_on-target) Data_Acquisition->Calculate_Selectivity Assess_Risk Assess Potential for Off-Target Effects Calculate_Selectivity->Assess_Risk Prioritize_Compounds Prioritize Compounds for Further Development Assess_Risk->Prioritize_Compounds Investigate_Mechanism Investigate Mechanism of Inhibition for Key Off-Targets Assess_Risk->Investigate_Mechanism

Sources

A Head-to-Head Comparison of Synthetic Routes to Oseltamivir (Tamiflu®): A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Oseltamivir, marketed under the trade name Tamiflu®, stands as a critical first-line defense against influenza A and B viruses. As a potent neuraminidase inhibitor, it plays a crucial role in mitigating the severity and duration of seasonal flu and is a vital component of pandemic preparedness strategies. The synthetic pathway to this essential medicine has been a subject of intense academic and industrial research, leading to a variety of innovative strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to oseltamivir, offering insights into their respective strengths and weaknesses to inform future research and development.

The Industrial Benchmark: The Roche Synthesis from Shikimic Acid

The established commercial production of oseltamivir, originally developed by Gilead Sciences and refined by Hoffmann-La Roche, traditionally commences with (-)-shikimic acid.[1] This natural product, sourced from Chinese star anise or produced via fermentation, possesses the inherent chirality that is conserved throughout the synthesis to yield the desired stereoisomer of oseltamivir.[2]

The reliance on a natural starting material, however, has historically presented challenges related to supply chain stability and cost fluctuations, particularly during periods of high demand.[2] Furthermore, the industrial route employs potentially hazardous and explosive azide reagents to introduce the crucial amino groups, necessitating stringent safety protocols for large-scale production.[3] The overall yield for the industrial process is reported to be in the range of 17-22%.[1]

Key Features of the Roche Synthesis:
  • Starting Material: (-)-Shikimic acid[1]

  • Key Transformations: Epoxidation, azide-mediated ring-opening, aziridination, and functional group manipulations.[1]

  • Advantages: Well-established, scalable, and leverages a chiral pool starting material to control stereochemistry.[2]

  • Disadvantages: Dependence on a potentially limited natural resource, and the use of hazardous azide reagents.[2][3]

Shikimic Acid-Independent Strategies: The Rise of de Novo Syntheses

To circumvent the limitations of the shikimic acid-based route, numerous research groups have developed elegant de novo syntheses that construct the oseltamivir core from simple, readily available starting materials. These approaches offer greater flexibility and the potential for more cost-effective and secure supply chains.

The Diels-Alder Approach: Pioneering Routes by Corey, Shibasaki, and Fukuyama

A prominent strategy in shikimic acid-independent syntheses involves the use of the Diels-Alder reaction to construct the central cyclohexene ring. This powerful cycloaddition allows for the efficient formation of the core structure with good stereocontrol.

  • Corey's Synthesis: E.J. Corey and his group developed a landmark synthesis starting from 1,3-butadiene and an acrylic acid derivative.[1] A key step is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine (CBS catalyst) to establish the initial stereochemistry.[1] This azide-free route proceeds in approximately 12 steps with an overall yield of around 30%.[4][5] A notable feature is the unpatented nature of this synthesis, a conscious decision by Corey to encourage further research and development.[5]

  • Shibasaki's Syntheses: Masakatsu Shibasaki's group has contributed multiple generations of oseltamivir syntheses. One notable approach utilizes an asymmetric Diels-Alder reaction to construct the cyclohexene core, followed by a Curtius rearrangement to install one of the nitrogen functionalities.[6] While elegant, some of these routes still employ azide chemistry.[7]

  • Fukuyama's Synthesis: Tohru Fukuyama's group devised a practical synthesis starting from pyridine.[1] A key transformation is an asymmetric Diels-Alder reaction of a dihydropyridine derivative, catalyzed by a MacMillan-type organocatalyst.[1][8] This route also avoids the use of shikimic acid and provides oseltamivir in a multi-step sequence.[8]

The Pursuit of Efficiency and Safety: Azide-Free and One-Pot Syntheses

Recognizing the significant safety concerns associated with the large-scale use of azides, the development of azide-free synthetic routes has been a major focus of research.

Trost's Azide-Free Synthesis: A Palladium-Catalyzed Approach

Barry Trost and his team developed a concise and azide-free synthesis of oseltamivir.[9] The key step is a palladium-catalyzed asymmetric allylic alkylation (AAA) of a meso-lactone, which efficiently sets two of the three stereocenters.[9][10] This innovative route starts from commercially available materials and provides oseltamivir in eight steps with an overall yield of 30%.[9]

Hayashi's High-Yielding "One-Pot" Synthesis

In a significant advancement in synthetic efficiency, Yujiro Hayashi's group developed a highly streamlined synthesis of oseltamivir.[1] Their approach is characterized by the use of "one-pot" operations, where multiple reaction steps are performed sequentially in the same reaction vessel without the need for intermediate purification.[1] This strategy dramatically reduces waste, time, and resources. The synthesis, which utilizes an organocatalytic Michael reaction as a key step, achieves an impressive overall yield of 57% in just three one-pot sequences.[1][11]

Quantitative Comparison of Key Synthetic Routes

RouteStarting Material(s)Number of StepsOverall Yield (%)Key AdvantagesKey DisadvantagesReference(s)
Roche Industrial (-)-Shikimic Acid~1217-22Established, scalable, chiral pool starting materialReliance on natural source, uses azides[1][2]
Corey (Diels-Alder) 1,3-Butadiene, Acrylic Acid derivative~12~30Azide-free, readily available starting materials, unpatentedMulti-step, requires cryogenic conditions for some steps[4][5]
Trost (Azide-Free) Commercially available lactone830Azide-free, concise, innovative Pd-catalyzed key stepUse of a precious metal catalyst[9][10]
Hayashi (One-Pot) Diethyl (2E)-2-(hydroxymethyl)but-2-enedioate3 (one-pot operations)57High overall yield, highly efficient (pot economy), scalableUses a specialized organocatalyst, still employs an azide step[1][11]
Shi (Azide-Free) (-)-Shikimic Acid847Shorter than the industrial route, good yield, azide-freeStill reliant on shikimic acid[12]
Fukuyama (Diels-Alder) Pyridine14~6Shikimic acid-independent, uses organocatalysisLonger synthetic sequence, moderate yield[8][13]

Experimental Protocols: A Closer Look at Key Transformations

Roche Synthesis: Epoxide Formation from Ethyl Shikimate

A central intermediate in the Roche synthesis is a chiral epoxide derived from ethyl shikimate.

Step-by-Step Protocol:

  • Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form ethyl shikimate.

  • Ketalization: The diol of ethyl shikimate is protected as a pentylidene acetal by reacting with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Mesylation: The remaining free hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine.

  • Epoxidation: The mesylate is then treated with a base, such as potassium bicarbonate, to induce intramolecular cyclization to the desired epoxide.[2]

Corey's Synthesis: Asymmetric Diels-Alder Reaction

The cornerstone of Corey's synthesis is the enantioselective formation of the cyclohexene ring.

Step-by-Step Protocol:

  • Catalyst Preparation: The chiral (S)-CBS-oxazaborolidine catalyst is prepared in situ.

  • Diels-Alder Reaction: 1,3-Butadiene is reacted with 2,2,2-trifluoroethyl acrylate in the presence of the CBS catalyst at low temperature (-78 °C) to afford the Diels-Alder adduct with high enantioselectivity.[4]

  • Amidation: The resulting ester is converted to the corresponding primary amide by treatment with ammonia in trifluoroethanol.[4]

Trost's Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation

Trost's route elegantly establishes two stereocenters in a single, catalytic step.

Step-by-Step Protocol:

  • Reaction Setup: A racemic allylic lactone is dissolved in an appropriate solvent (e.g., THF) under an inert atmosphere.

  • Catalyst Addition: A palladium precursor, such as [Pd(C3H5)Cl]2, and a chiral ligand are added.

  • Nucleophile Addition: A nitrogen nucleophile, such as N-(trimethylsilyl)phthalimide, is introduced.

  • Reaction and Workup: The reaction is stirred at a controlled temperature until completion, followed by an appropriate workup and purification to yield the enantioenriched product.[9][10]

Hayashi's Synthesis: Organocatalytic Michael Addition

The high efficiency of Hayashi's synthesis is rooted in a key organocatalytic conjugate addition.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, pentan-3-yloxyacetaldehyde and (Z)-N-2-nitroethenylacetamide are combined in a suitable solvent like chlorobenzene.

  • Catalyst and Additive: A diphenylprolinol silyl ether organocatalyst and formic acid as an additive are introduced.

  • Michael Addition: The reaction mixture is stirred to facilitate the asymmetric Michael addition, which forms the initial adduct with high diastereoselectivity and enantioselectivity.[6] This adduct is then carried forward in the one-pot sequence.

Visualizing the Synthetic Pathways

Roche Industrial Synthesis from Shikimic Acid

Roche Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Protected_Diol Protected Diol Ethyl_Shikimate->Protected_Diol Ketalization Mesylate Mesylate Intermediate Protected_Diol->Mesylate Mesylation Epoxide Chiral Epoxide Mesylate->Epoxide Epoxidation Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol Azide Opening Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Aziridination Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Functionalization

Caption: Workflow of the Roche industrial synthesis of Oseltamivir.

Corey's Diels-Alder Approach

Corey Synthesis Butadiene 1,3-Butadiene + Acrylic Acid Derivative Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder Amide Amide Intermediate Diels_Alder_Adduct->Amide Amidation Lactam Iodolactam Amide->Lactam Iodolactamization Protected_Amine Boc-Protected Amine Lactam->Protected_Amine Protection & Elimination Aziridine Aziridine Intermediate Protected_Amine->Aziridine Functionalization & Aziridination Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Deprotection

Caption: Key stages in Corey's azide-free synthesis of Oseltamivir.

Trost's Azide-Free Synthesis

Trost Synthesis Lactone Racemic Lactone Allylic_Alkylation_Product Allylic Alkylation Product Lactone->Allylic_Alkylation_Product Pd-Catalyzed Asymmetric Allylic Alkylation Diene Diene Intermediate Allylic_Alkylation_Product->Diene Functional Group Manipulation Aziridine Aziridine Intermediate Diene->Aziridine Rh-Catalyzed Aziridination Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Deprotection

Caption: Trost's concise, azide-free synthesis of Oseltamivir.

Hayashi's One-Pot Synthesis

Hayashi Synthesis Starting_Materials Aldehyde + Nitroalkene One_Pot_1 One-Pot Sequence 1 Starting_Materials->One_Pot_1 Asymmetric Michael, HWE, etc. One_Pot_2 One-Pot Sequence 2 One_Pot_1->One_Pot_2 Deprotection, Acyl Azide Formation One_Pot_3 One-Pot Sequence 3 One_Pot_2->One_Pot_3 Curtius Rearrangement, Nitro Reduction Oseltamivir Oseltamivir One_Pot_3->Oseltamivir Final Transformations

Caption: The highly efficient three one-pot operational synthesis by Hayashi.

Conclusion: A Diverse Toolkit for an Essential Medicine

The synthetic landscape for oseltamivir is a testament to the ingenuity and adaptability of modern organic chemistry. From the established industrial route relying on a natural chiral pool to the elegant and efficient de novo syntheses, researchers and drug development professionals have a diverse toolkit of strategies at their disposal.

The choice of a particular synthetic route will invariably depend on a multitude of factors, including the desired scale of production, cost considerations, safety requirements, and the availability of starting materials and specialized reagents. While the Roche synthesis remains the industrial workhorse, the shikimic acid-independent and azide-free routes, particularly the highly efficient one-pot synthesis developed by Hayashi, offer compelling alternatives that promise a more secure and sustainable supply of this vital antiviral medication. The continued exploration of novel synthetic methodologies will undoubtedly play a crucial role in ensuring global preparedness for future influenza outbreaks.

References

  • Andraos, J. (2016). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. ACS Sustainable Chemistry & Engineering, 4(10), 5183-5201. [Link]
  • Andraos, J. (2016). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case.
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  • Wikipedia. (2023, December 27). Oseltamivir total synthesis. In Wikipedia. [Link]
  • Nie, L. D., Shi, X. X., Ko, K. H., & Lu, W. D. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of organic chemistry, 74(10), 3970–3973. [Link]
  • Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of organic chemistry, 66(6), 2044–2051. [Link]
  • Andraos, J. (2013). Application of Green Metrics to Scalable Industrial Synthesis Plans: Approaches to Oseltamivir Phosphate (Tamiflu R© ). In Scalable Green Chemistry (pp. 535-564). Jenny Stanford Publishing. [Link]
  • Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A practical synthesis of (-)-oseltamivir. Angewandte Chemie International Edition, 46(30), 5734–5736. [Link]
  • Tsuchida, R., & Murai, S. (2008). Cost-effectiveness analysis of oseltamivir for influenza treatment considering the virus emerging resistant to the drug in Japan. Value in Health, 11 Suppl 1, S68–S75. [Link]
  • SynArchive. (n.d.). Synthesis of Oseltamivir by Tohru Fukuyama (2007). [Link]
  • SynArchive. (n.d.).
  • Organic Chemistry Portal. (2009, January 4). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. [Link]
  • Nguyen, T. H., et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid.
  • Abrechta, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 621-629. [Link]
  • Muregi, F. M., & Chibale, K. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron, 76(30), 131331. [Link]
  • Yeung, Y. Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]
  • SynArchive. (n.d.). Synthesis of Oseltamivir by Elias J. Corey (2006). [Link]
  • SynArchive. (n.d.). Synthesis of Oseltamivir by Barry M. Trost (2008). [Link]
  • Organic Chemistry Portal. (2006, May 3).
  • Ogasawara, S., & Hayashi, Y. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(14), 3466–3468. [Link]
  • Thieme. (2016). Multistep Continuous-Flow Synthesis of (–)-Oseltamivir by Prof. Y. Hayashi. [Link]
  • Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. European Journal of Organic Chemistry, 2008(12), 1839-1850. [Link]
  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie (International ed. in English), 48(7), 1304–1307. [Link]
  • Chen, J., et al. (2010). A practical and azide-free synthetic approach to oseltamivir from diethyl d-tartrate. The Journal of organic chemistry, 75(16), 5733–5736. [Link]
  • Organic Chemistry Portal. (2008, November 29).
  • Organic Chemistry Portal. (2008, April 13).
  • Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie (International ed. in English), 47(20), 3759–3761. [Link]
  • Jiang, Y., et al. (2024). Evaluating the Public Health and Health Economic Impacts of Baloxavir Marboxil and Oseltamivir for Influenza Pandemic Control in China: A Cost-Effectiveness Analysis Using a Linked Dynamic Transmission-Economic Evaluation Model. PharmacoEconomics - open, 8(4), 585–596. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purity Analysis Methods for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. An intermediate, a substance produced during the synthesis of an active pharmaceutical ingredient (API), must meet stringent purity criteria to ensure the final product is free from potentially harmful impurities. This guide provides an in-depth comparison of the most prevalent analytical techniques used for purity determination, offering the insights of a seasoned application scientist to researchers, scientists, and drug development professionals. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

The objective is not merely to present protocols but to instill a deeper understanding of the causality behind methodological choices. Every analytical method is a lens through which we examine a molecule; selecting the right lens is paramount to obtaining a true and accurate picture. The validation of these methods, guided by the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, ensures that our analytical procedures are fit for their intended purpose.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) also provides comprehensive guidance on the validation of analytical procedures, which serves as a critical resource for ensuring regulatory compliance.[6][7][8][9][10]

The Analytical Workflow: A Strategic Overview

The selection of an appropriate purity analysis method is a strategic decision, influenced by the physicochemical properties of the intermediate and the specific requirements of the development stage. The following diagram illustrates a generalized workflow for purity analysis, from sample reception to final reporting.

Purity Analysis Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis & Reporting Sample_Characterization Sample Characterization (Solubility, Volatility, Thermal Stability) Method_Selection Method Selection (HPLC, GC, qNMR, DSC) Sample_Characterization->Method_Selection Informs Method_Development Method Development & Optimization Method_Selection->Method_Development Validation_Protocol ICH Q2(R2) Validation Protocol Method_Development->Validation_Protocol Validation_Execution Execute Validation (Specificity, Linearity, Accuracy, Precision, etc.) Validation_Protocol->Validation_Execution Validation_Report Validation Report Validation_Execution->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis Data_Processing Data Processing & Purity Calculation Sample_Analysis->Data_Processing Final_Report Certificate of Analysis (CoA) Data_Processing->Final_Report

Caption: A generalized workflow for purity analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most widely used technique for purity assessment in the pharmaceutical industry due to its versatility, precision, and applicability to a broad range of compounds.[11][12] It excels in separating non-volatile and thermally labile compounds, which constitute a significant portion of pharmaceutical intermediates.[13]

Scientific Principles and Causality

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18, C8) and mobile phase composition is critical and is dictated by the polarity of the analyte and its potential impurities.[12] A well-developed HPLC method will exhibit high resolution, allowing for the separation of closely related impurities from the main compound.[12]

Experimental Protocol: A Self-Validating System

A robust HPLC method incorporates system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis. This is a key aspect of a self-validating system.

Step-by-Step HPLC Purity Method:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The organic modifier and additive are chosen to optimize peak shape and resolution.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in a suitable solvent (e.g., a mixture of the mobile phase components). Precise concentrations are crucial for accurate quantification.

  • System Suitability: Inject a standard solution multiple times (typically 5 or 6). The relative standard deviation (RSD) of the peak area and retention time should be within predefined limits (e.g., <2%). This confirms the precision of the system.

  • Linearity and Range: Inject a series of standard solutions at different concentrations to establish the linear range of the detector response. This is essential for accurate impurity quantification.

  • Sample Analysis: Inject the sample solution. The area of each impurity peak is used to calculate its percentage relative to the main peak.

  • Data Analysis: Calculate the purity of the intermediate using the area percent method, where the area of the main peak is divided by the total area of all peaks.

HPLC Workflow Mobile_Phase Prepare Mobile Phase System_Suitability Perform System Suitability Test Mobile_Phase->System_Suitability Standard_Prep Prepare Standard Solution Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Sample_Injection Inject Sample Sample_Prep->Sample_Injection Linearity_Check Establish Linearity & Range System_Suitability->Linearity_Check If Pass Linearity_Check->Sample_Injection Data_Acquisition Acquire Chromatogram Sample_Injection->Data_Acquisition Purity_Calculation Calculate Purity Data_Acquisition->Purity_Calculation

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography (GC): The Choice for Volatile Compounds

GC is the preferred method for the analysis of volatile and semi-volatile pharmaceutical intermediates and for detecting residual solvents.[11][14] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both quantification and identification of impurities.[14][15][16]

Scientific Principles and Causality

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The choice of column (e.g., polar vs. non-polar) is critical for achieving optimal separation. For thermally labile compounds, derivatization may be necessary to increase volatility and stability.[17]

Experimental Protocol: Ensuring Accuracy for Volatiles

Step-by-Step GC Purity Method:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. For trace analysis of residual solvents, headspace sampling is often employed to introduce only the volatile components into the system, protecting the column from non-volatile matrix components.[18]

  • Instrument Setup: Set the appropriate temperatures for the injector, oven (often a temperature program is used), and detector (e.g., Flame Ionization Detector - FID).

  • System Suitability: Inject a standard mixture containing the analyte and known potential impurities to verify resolution and detector response.

  • Calibration: Prepare and inject a series of standards to create a calibration curve for accurate quantification.

  • Sample Analysis: Inject the prepared sample.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to the calibration standards.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method

qNMR has emerged as a powerful primary method for purity determination because it is a direct and absolute quantification technique that does not require a reference standard for the analyte itself.[19][20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[22]

Scientific Principles and Causality

qNMR relies on the integration of specific NMR signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration.[19] This provides a direct measure of the analyte's purity without the need for calibration curves.[20] It is particularly valuable for characterizing new chemical entities where specific impurity standards are not yet available.[19]

Experimental Protocol: The Path to Absolute Purity

Step-by-Step qNMR Purity Method:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum, is soluble in the same deuterated solvent as the analyte, and has peaks that do not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of a deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction) and accurately integrate the relevant signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the ratio of the integrals, the number of protons for each signal, their molecular weights, and their weighed masses.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermoanalytical technique used to determine the purity of highly crystalline and stable pharmaceutical intermediates.[23] It is based on the principle that impurities lower and broaden the melting point of a pure substance.[24][25][26]

Scientific Principles and Causality

DSC measures the heat flow into or out of a sample as a function of temperature. The presence of impurities disrupts the crystal lattice of the main component, resulting in a lower melting temperature and a broader melting endotherm. The van't Hoff equation is used to relate the melting point depression to the mole fraction of the impurity.[24]

Experimental Protocol: Purity through Melting Point Depression

Step-by-Step DSC Purity Method:

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-3 mg) into an aluminum pan and seal it.[24]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.

  • Data Analysis: Analyze the resulting melting endotherm. Specialized software calculates the purity based on the shape of the melting peak.

Comparative Performance of Purity Analysis Methods

The selection of the most appropriate analytical technique is a critical decision that impacts the accuracy and reliability of purity data. The following table provides a comparative summary of the key performance characteristics of the methods discussed.

Parameter HPLC GC qNMR DSC
Analyte Suitability Non-volatile, thermally labile/stable compounds[13]Volatile, thermally stable compounds[14]Soluble compounds with suitable NMR signalsHighly crystalline, thermally stable compounds[23]
Selectivity High (tunable via column and mobile phase)Very High (especially with capillary columns)High (structurally specific)Low (non-specific for impurities)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg level)Moderate (detects >0.1% impurity)
Quantification Relative (requires standards for each impurity)Relative (requires standards)Absolute (requires one internal standard)[19]Absolute (based on thermodynamic principles)
Throughput ModerateHighLow to ModerateModerate
Primary Application General purity, related substancesResidual solvents, volatile impuritiesPurity of reference standards, complex mixturesPurity of highly pure crystalline substances

Conclusion: An Integrated Approach to Purity Assurance

In the rigorous landscape of pharmaceutical development, no single analytical technique is a panacea for purity determination. An integrated approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and reliable assessment of an intermediate's purity. For instance, HPLC is often the primary method for routine purity testing, while GC is indispensable for controlling residual solvents. qNMR serves as a powerful tool for the absolute purity assignment of reference standards, and DSC can provide valuable confirmatory data for highly crystalline materials.

As a senior application scientist, my recommendation is to build a deep understanding of the underlying principles of each technique. This expertise, combined with a thorough characterization of the pharmaceutical intermediate, will enable the logical and scientifically sound selection of the most appropriate purity analysis method. Adherence to regulatory guidelines, such as those from the ICH and FDA, is not merely a matter of compliance but a commitment to the quality and safety of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
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  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
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  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
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  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
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  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.
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A Researcher's Guide to Comparative Stability Testing of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to confer desirable physicochemical and pharmacokinetic properties.[1][2][3] However, the inherent reactivity of the heterocyclic amine can also present stability challenges. For researchers and drug development professionals, a thorough understanding of the stability profile of piperidine-based compounds is paramount to ensuring the safety, efficacy, and shelf-life of a potential drug candidate.

This guide provides a framework for conducting comparative stability testing, focusing on the scientific rationale behind experimental design and the practical application of forced degradation studies. We will explore the common degradation pathways of the piperidine moiety and present a detailed protocol for a comparative analysis of two hypothetical compounds, offering insights into interpreting the resulting data.

The Imperative of Stability Testing

The stability of a pharmaceutical compound is its capacity to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. For piperidine-containing drugs, instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the quality and safety of new drug substances and products.[4][5]

Forced degradation, or stress testing, is a critical component of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6] This process is instrumental in developing and validating stability-indicating analytical methods, which are essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradants.[7][8]

Common Degradation Pathways of Piperidine-Based Compounds

The piperidine ring, while generally stable, is susceptible to degradation under certain conditions. The primary sites of instability are the nitrogen atom and the adjacent carbon atoms. Understanding these potential pathways is crucial for designing a comprehensive stability study.

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or even ring-opening products.[9] This can be initiated by atmospheric oxygen, peroxides, or metal ion impurities.[10]

  • Hydrolysis: While the piperidine ring itself is generally resistant to hydrolysis, functional groups attached to the ring can be susceptible. For instance, amide or ester linkages can be cleaved under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through free-radical mechanisms.[6][11] Photosensitive piperidine compounds may undergo complex structural changes.

cluster_degradation Degradation Stressors cluster_pathways Potential Degradation Pathways Oxidative_Stress Oxidative Stress (e.g., H₂O₂) N_Oxidation N-Oxidation Oxidative_Stress->N_Oxidation Ring_Opening Ring Opening Oxidative_Stress->Ring_Opening Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Side_Chain_Hydrolysis Side-Chain Hydrolysis Hydrolytic_Stress->Side_Chain_Hydrolysis Photolytic_Stress Photolytic Stress (UV/Visible Light) Photochemical_Rearrangement Photochemical Rearrangement Photolytic_Stress->Photochemical_Rearrangement Thermal_Stress Thermal Stress (Heat) Decarboxylation Decarboxylation Thermal_Stress->Decarboxylation Degradation_Products Degradation_Products N_Oxidation->Degradation_Products N-Oxides Ring_Opening->Degradation_Products Aldehydes, etc. Side_Chain_Hydrolysis->Degradation_Products Acids, Alcohols Photochemical_Rearrangement->Degradation_Products Isomers, etc. Decarboxylation->Degradation_Products Decarboxylated Adducts Piperidine_Compound Piperidine_Compound Piperidine_Compound->Oxidative_Stress Piperidine_Compound->Hydrolytic_Stress Piperidine_Compound->Photolytic_Stress Piperidine_Compound->Thermal_Stress

Caption: Major Stressors and Potential Degradation Pathways for Piperidine Compounds.

Designing a Comparative Forced Degradation Study

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active ingredient.[4] This range is sufficient to detect and identify degradation products without being so extensive that it leads to secondary degradation, complicating the analysis. The choice of stress conditions should be based on the known chemistry of the piperidine moiety and any other functional groups present in the molecules being compared.

Key Considerations for Experimental Design:
  • Selection of Stress Conditions: A comprehensive study should include hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[5]

  • Analyte Concentration: The concentration of the drug substance in solution should be carefully chosen to ensure accurate detection by the analytical method.

  • Control Samples: An unstressed control sample should be analyzed alongside the stressed samples to provide a baseline for comparison.

  • Time Points: Samples should be collected at multiple time points to monitor the progression of degradation.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS), is essential.[7] The method must be validated to ensure it can separate the parent drug from all significant degradation products.[12]

Experimental Protocol: Comparative Forced Degradation of Compound A and Compound B

This protocol outlines a step-by-step methodology for a comparative forced degradation study of two hypothetical piperidine-based compounds.

Start Start Stock_Solution Prepare Stock Solutions (Compound A & B in Methanol) Start->Stock_Solution Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Stress_Conditions->Thermal Photolytic Photolytic Degradation (ICH Q1B Conditions) Stress_Conditions->Photolytic Sampling Sample at Time Points (e.g., 2, 4, 8, 24h) Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralize_Dilute Neutralize (if needed) & Dilute Samples Sampling->Neutralize_Dilute Analysis HPLC/UPLC-UV/MS Analysis Neutralize_Dilute->Analysis Data_Comparison Compare Degradation Profiles (Compound A vs. B) Analysis->Data_Comparison End End Data_Comparison->End

Caption: Workflow for a Comparative Forced Degradation Study.

1. Preparation of Stock Solutions:

  • Prepare 1 mg/mL stock solutions of Compound A and Compound B in a suitable solvent (e.g., methanol).

2. Acid Hydrolysis:

  • Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solutions at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH.

  • Incubate at 60°C and sample as described for acid hydrolysis.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂.[7]

  • Keep the solutions at room temperature and sample at appropriate time intervals.

5. Thermal Degradation:

  • Place solid samples and solutions of both compounds in an oven at 80°C.[9]

  • Sample the solutions at various time points. For the solid samples, dissolve a known amount in the mobile phase at each time point for analysis.

6. Photolytic Degradation:

  • Expose solid and solution samples of both compounds to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[6]

  • A control sample should be wrapped in aluminum foil to protect it from light.

7. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.

  • The method should be capable of separating the parent compound from all degradation products.

Data Presentation and Interpretation

The results of the comparative stability study should be summarized in a clear and concise manner. A tabular format is often the most effective way to present the quantitative data.

Table 1: Comparative Stability Data for Compound A and Compound B

Stress ConditionTime (hours)Compound A (% Remaining)Compound B (% Remaining)Major Degradants (Relative % Area) - Compound AMajor Degradants (Relative % Area) - Compound B
0.1 M HCl, 60°C 298.599.1DP-A1 (0.8%)-
892.397.5DP-A1 (5.2%)DP-B1 (1.2%)
2485.194.2DP-A1 (10.5%), DP-A2 (2.1%)DP-B1 (3.5%)
0.1 M NaOH, 60°C 299.299.5--
898.198.8--
2496.597.2DP-A3 (1.8%)-
3% H₂O₂, RT 295.498.2DP-A4 (N-oxide, 3.1%)DP-B2 (N-oxide, 1.1%)
888.294.6DP-A4 (N-oxide, 8.5%)DP-B2 (N-oxide, 3.8%)
2479.890.1DP-A4 (N-oxide, 15.3%)DP-B2 (N-oxide, 7.2%)
80°C, Solution 2497.898.5--
7294.196.2DP-A5 (1.5%)-
Photolytic (ICH Q1B) -99.599.8--

Note: DP = Degradation Product. The data presented is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Acid Stability: Compound A is significantly more susceptible to acid hydrolysis than Compound B, forming two distinct degradation products. This suggests that Compound A may have a labile functional group that is readily cleaved under acidic conditions.

  • Oxidative Stability: Both compounds show susceptibility to oxidation, likely forming N-oxides. However, Compound A degrades at a faster rate, indicating a greater sensitivity to oxidative stress.

  • Base, Thermal, and Photolytic Stability: Both compounds exhibit good stability under basic, thermal, and photolytic stress conditions within the tested timeframe.

This comparative analysis provides valuable insights into the intrinsic stability of the two piperidine-based compounds. The identification of degradation products can help in elucidating the degradation pathways and may inform strategies for formulation development to enhance the stability of the less stable compound.

Conclusion

A systematic and scientifically sound approach to comparative stability testing is indispensable in the development of piperidine-based pharmaceuticals. By understanding the potential degradation pathways and employing a robust forced degradation protocol, researchers can gain critical insights into the intrinsic stability of their compounds. This knowledge is not only a regulatory requirement but also a fundamental aspect of developing safe, effective, and high-quality medicines. The data generated from these studies provides a solid foundation for formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

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A Senior Application Scientist's Comparative Guide to the Pharmacological Evaluation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity for diverse molecular interactions make it an exceptionally versatile building block in the design of novel therapeutics. This guide provides an in-depth, comparative analysis of the pharmacological evaluation of piperidine derivatives, with a specialized focus on two key therapeutic areas: neurodegenerative disorders, specifically Alzheimer's disease, and pain management.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a self-validating system of scientific inquiry.

Part 1: Piperidine Derivatives in Alzheimer's Disease: A Focus on Acetylcholinesterase Inhibition

A primary therapeutic strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function. Numerous piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.

Comparative In Vitro Efficacy of Piperidine-Based AChE Inhibitors

The inhibitory potency of novel compounds is a critical parameter in their pharmacological evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents a comparative analysis of the IC50 values of several N-(2-(piperidine-1-yl)ethyl)benzamide derivatives against AChE, with the widely used Alzheimer's drug Donepezil included for reference.

Compound IDSubstitution on Phenyl RingIC50 (µM) vs. AChEReference
5a 2-Cl0.09 ± 0.002[2]
5b 3-Cl0.63 ± 0.0002[2]
5d 2-F0.013 ± 0.0021[2]
Donepezil -0.6 ± 0.05[2]

Data clearly indicates that the nature and position of the substituent on the phenyl ring significantly impact the inhibitory activity. Notably, compound 5d , featuring an ortho-fluoro substitution, demonstrates a significantly greater potency than Donepezil.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a robust and widely adopted method for determining the AChE inhibitory activity of test compounds in a 96-well plate format, suitable for high-throughput screening.[3]

Principle: The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE. The resulting 5-thio-2-nitrobenzoate anion is a yellow-colored compound that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • Positive control (e.g., Donepezil or Phospholine)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, with a starting point of 0.1 U/mL being recommended.[3]

    • Prepare a 10 mM stock solution of ATCh in deionized water. This solution should be prepared fresh daily.[3]

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 7-8). This solution should be protected from light.[3]

    • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO). From this, create a series of dilutions in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the appropriate volumes of phosphate buffer and either the test compound dilution or buffer (for the control).

    • Add 20 µL of the AChE solution to each well, except for the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]

    • To initiate the reaction, add 20 µL of the ATCh solution and 20 µL of the DTNB solution to all wells.[3]

  • Kinetic Measurement and Data Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-15 minutes.[3]

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vivo Evaluation: Scopolamine-Induced Amnesia Model

To assess the cognitive-enhancing effects of piperidine derivatives in a living organism, the scopolamine-induced amnesia model in rodents is frequently employed. Scopolamine is a muscarinic receptor antagonist that induces a transient memory deficit, mimicking some of the cognitive impairments observed in Alzheimer's disease.

Workflow for In Vivo Cognitive Enhancement Study:

G cluster_0 Pre-treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Baseline_Training Baseline Behavioral Training (e.g., Morris Water Maze) Animal_Acclimatization->Baseline_Training Compound_Admin Administration of Piperidine Derivative or Vehicle (Control) Baseline_Training->Compound_Admin Scopolamine_Admin Scopolamine Injection (to induce amnesia) Compound_Admin->Scopolamine_Admin Behavioral_Testing Cognitive Assessment (e.g., Morris Water Maze) Scopolamine_Admin->Behavioral_Testing Biochemical_Analysis Post-mortem Brain Tissue Analysis (e.g., AChE activity, ACh levels) Behavioral_Testing->Biochemical_Analysis

Caption: Workflow for evaluating cognitive enhancement in a scopolamine-induced amnesia model.

Part 2: Piperidine Derivatives in Pain Management: Targeting Opioid Receptors

The piperidine ring is a fundamental structural component of many opioid analgesics, including morphine and fentanyl.[4][5] This scaffold is crucial for the interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for the most potent painkillers.[4]

Comparative In Vitro and In Vivo Efficacy of Piperidine-Based Analgesics

The evaluation of novel analgesic candidates involves a combination of in vitro receptor binding and functional assays, followed by in vivo models of pain. The following tables provide a comparative overview of the efficacy of various piperidine derivatives.

Table 2: In Vitro Opioid Receptor Binding Affinity and Functional Activity

CompoundKi (nM) vs. MOREC50 (nM) in [35S]GTPγS AssayReference
Morphine 6.3194[6]
Compound 4 2.9100[6]
Compound 5 1.860[6]
Compound 9 0.2930[6]
Compound 52 56.4-[7]

Ki values represent the binding affinity of the compound to the mu-opioid receptor, with lower values indicating higher affinity. EC50 values from the [35S]GTPγS binding assay indicate the potency of the compound to activate the receptor, with lower values representing higher potency.

Table 3: In Vivo Analgesic Activity of Piperidine Derivatives

CompoundAnalgesic ModelED50 (mg/kg)Reference
Compound 52 Abdominal Contraction Test (mice)4.04[7]
Compound 52 Carrageenan-Induced Inflammatory Pain (mice)6.88[7]
Compound 52 Formalin Test (rats)13.98[7]
HN58 Writhing Test (mice)- (100% inhibition)[4]

ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The writhing test assesses visceral pain, and 100% inhibition indicates a very strong analgesic effect.

Experimental Protocol: In Vitro Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the mu-opioid receptor using a radiolabeled ligand.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]DAMGO or [3H]Diprenorphine) for binding to the mu-opioid receptors present in a cell membrane preparation. The amount of radioligand displaced by the test compound is measured, and from this, the binding affinity (Ki) of the test compound can be calculated.

Materials and Reagents:

  • Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK cells)

  • Radiolabeled ligand (e.g., [3H]DAMGO or [3H]Diprenorphine)

  • Unlabeled ligand for non-specific binding determination (e.g., Naloxone or DAMGO)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (piperidine derivatives)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor according to standard laboratory procedures.

  • Assay Setup:

    • In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50 µg protein/assay).[8]

    • Add increasing concentrations of the test compound.

    • Add a constant concentration of the radiolabeled ligand (typically at a concentration close to its Kd value).

    • For the determination of total binding, add only the radioligand and membranes.

    • For the determination of non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone or DAMGO).[8][9]

  • Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8][9]

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation: Tail-Flick/Immersion Test

The tail-flick or tail-immersion test is a common method for assessing the analgesic effects of compounds against thermal pain in rodents.

Experimental Workflow for Analgesic Screening:

G cluster_0 Baseline Measurement cluster_1 Treatment cluster_2 Post-Treatment Measurement cluster_3 Mechanism Confirmation (Optional) Baseline_Latency Measure Baseline Tail-Flick Latency Compound_Admin Administer Piperidine Derivative, Vehicle, or Standard Drug (e.g., Morphine) Baseline_Latency->Compound_Admin Time_Course Measure Tail-Flick Latency at Specific Time Points (e.g., 30, 60, 90 min) Compound_Admin->Time_Course Antagonist_Admin Pre-administer Naloxone Compound_Admin->Antagonist_Admin Repeat_Test Repeat Tail-Flick Test with Piperidine Derivative Antagonist_Admin->Repeat_Test

Caption: Workflow for the in vivo tail-flick/immersion analgesic assay.

Conclusion

The pharmacological evaluation of piperidine derivatives is a multifaceted process that requires a carefully selected combination of in vitro and in vivo assays. This guide has provided a comparative framework for assessing these compounds in the context of Alzheimer's disease and pain management. By understanding the underlying principles of these assays and critically comparing the performance of different derivatives, researchers can more effectively advance the development of novel and improved therapeutics based on the versatile piperidine scaffold. The experimental data presented herein underscores the significant potential of this chemical class and highlights the importance of systematic and rigorous pharmacological evaluation.

References

  • An, X., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(10), 1415-1423. [Link]
  • Naseem, H., et al. (2018). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research & Reviews: Journal of Chemistry, 7(3). [Link]
  • Mushtaq, N., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). [Link]
  • Li, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]
  • Chakrabarti, S., et al. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3403. [Link]
  • Saify, Z. S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
  • Wang, C., et al. (2019). Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease. The Journal of Nutritional Biochemistry, 70, 147-155. [Link]
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  • Khan, I., et al. (2018). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities.
  • G, A. K., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3021-3041. [Link]
  • Fereydouni, N., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 629-640. [Link]
  • Zhang, L., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]
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Unveiling the Potential of Novel Piperidine Carboxamides in the Fight Against Malaria: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel therapeutic strategies against malaria, a parasitic disease that continues to pose a significant global health threat, a new class of compounds, the piperidine carboxamides, has emerged as a promising contender. This guide provides a comprehensive comparison of the efficacy of these novel agents, supported by experimental data, to offer researchers, scientists, and drug development professionals a detailed overview of their potential.

The rise of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, has rendered many existing antimalarial drugs less effective, underscoring the urgent need for new chemical entities with novel mechanisms of action. The piperidine carboxamide series, identified through phenotypic screening, has demonstrated potent antimalarial activity, offering a new avenue for therapeutic intervention.

At the Forefront of Innovation: Targeting the Parasite's Proteasome

Recent groundbreaking research has identified the P. falciparum 20S proteasome β5 subunit as the molecular target of the piperidine carboxamide series[1]. The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged or unfolded proteins, ultimately causing parasite death[1]. This mechanism of action is distinct from many currently used antimalarials, suggesting a low probability of cross-resistance.

A key advantage of these novel compounds is their species selectivity. Studies have shown that piperidine carboxamides inhibit the P. falciparum proteasome without significantly affecting human proteasome isoforms, a crucial factor for minimizing host toxicity[1].

In Vitro Efficacy: A Head-to-Head Comparison

The initial hit compound, SW042, and its more potent analog, SW584, have been extensively evaluated for their in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments.

CompoundP. falciparum StrainIC50 (nM)Reference(s)
Novel Piperidine Carboxamides
SW0423D7 (drug-sensitive)140 - 190[1]
Dd2 (multidrug-resistant)140 - 190[1]
Standard Antimalarials
Chloroquine3D7 (drug-sensitive)~15 - 35.6[2]
Dd2 (multidrug-resistant)>100[2]
Artemisinin3D7 (drug-sensitive)~7.7[3]
MefloquineDd2 (multidrug-resistant)~18.4[2]
Atovaquone3D7 (drug-sensitive)~1.0
Dd2 (multidrug-resistant)~1.0

Note: IC50 values can vary between studies due to different experimental conditions.

The data clearly demonstrates that SW042 exhibits potent, sub-micromolar activity against both the chloroquine-sensitive 3D7 strain and the multidrug-resistant Dd2 strain of P. falciparum[1]. This consistent efficacy across different resistance profiles is a highly desirable characteristic for a new antimalarial candidate.

In Vivo Efficacy: Promising Results in a Humanized Mouse Model

The potent analog of SW042, SW584, has shown significant efficacy in a humanized mouse model of malaria. These models, which utilize immunodeficient mice engrafted with human red blood cells, provide a more clinically relevant system for evaluating antimalarial drug candidates.

Oral administration of SW584 in NOD-scid IL2Rγnull mice infected with P. falciparum resulted in a significant reduction in parasitemia[1][4]. Furthermore, SW584 demonstrated a low propensity for the development of resistance, a critical factor for the long-term viability of any new antimalarial drug[4].

While specific parasite reduction percentages from the initial studies are not detailed here, the observed efficacy in this gold-standard preclinical model strongly supports the continued development of this compound series.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds and standard antimalarials are serially diluted in culture medium in a 96-well microtiter plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing wells at a final parasitemia of 0.5% and 2% hematocrit.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well. The plates are incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ParasiteCulture 1. P. falciparum Culture AssayInitiation 3. Add Parasites to Wells ParasiteCulture->AssayInitiation DrugDilution 2. Serial Drug Dilution DrugDilution->AssayInitiation Incubation 4. 72h Incubation AssayInitiation->Incubation LysisStaining 5. Lysis & SYBR Green I Staining Incubation->LysisStaining FluorescenceMeasurement 6. Measure Fluorescence LysisStaining->FluorescenceMeasurement DataAnalysis 7. IC50 Calculation FluorescenceMeasurement->DataAnalysis

Caption: Key stages of in vivo antimalarial efficacy testing in a humanized mouse model.

Mechanism of Action: A Visual Representation

The piperidine carboxamides exert their antimalarial effect by inhibiting the β5 subunit of the Plasmodium falciparum proteasome. This disruption of the ubiquitin-proteasome system is a key mechanism leading to parasite death.

Proteasome_Inhibition cluster_parasite Plasmodium falciparum Cell UbiquitinatedProteins Ubiquitinated Proteins (Damaged/Misfolded) Proteasome 20S Proteasome (β5 subunit) UbiquitinatedProteins->Proteasome Degradation Pathway Accumulation Accumulation of Ubiquitinated Proteins UbiquitinatedProteins->Accumulation Proteasome->Accumulation PiperidineCarboxamide Piperidine Carboxamide (e.g., SW584) Inhibition Inhibition PiperidineCarboxamide->Inhibition Inhibition->Proteasome CellDeath Parasite Death Accumulation->CellDeath

Caption: Inhibition of the P. falciparum proteasome by piperidine carboxamides.

Conclusion and Future Directions

The novel piperidine carboxamides, exemplified by SW042 and SW584, represent a significant advancement in the quest for new antimalarial therapies. Their potent activity against drug-resistant parasite strains, coupled with a novel and selective mechanism of action, positions them as highly promising candidates for further preclinical and clinical development. The low propensity for resistance development is a particularly encouraging feature that could translate into a durable therapeutic option.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to identify a clinical candidate with an ideal profile for single-dose treatment. The continued investigation of piperidine carboxamides holds the potential to deliver a much-needed new weapon in the global fight against malaria.

References

  • World Health Organization. (2023). World malaria report 2023. [Link]
  • Lawong, A., Gahalawat, S., Ray, S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
  • Jiménez-Díaz, M. B., Angulo-Barturen, I., et al. (2014). Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 58(9), 5135–5143. [Link]
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
  • Phillips, M. A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Medicines for Malaria Venture. [Link]
  • Gamo, F. J. (2014). Antimalarial drug resistance: new treatments for malaria. Current topics in medicinal chemistry, 14(14), 1656–1673. [Link]
  • Cowman, A. F., Healer, J., Marapana, D., & Marsh, K. (2016). Malaria: Biology and Disease. Cell, 167(3), 610–624. [Link]
  • López-Barragán, M. J., et al. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. Malaria Journal, 22(1), 258. [Link]
  • van der Watt, M. E., et al. (2022). Impact of parasite genomic dynamics on the sensitivity of Plasmodium falciparum isolates to piperaquine and other antimalarial drugs. Malaria Journal, 21(1), 343. [Link]
  • D'Alessandro, S., et al. (2023). In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Frontiers in Cellular and Infection Microbiology, 13, 1285601. [Link]

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Safety Operating Guide

Navigating the Disposal of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation. In the absence of definitive hazard classification data[2][3][4], (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide should be treated as a potentially hazardous substance. This approach ensures the protection of laboratory personnel, the environment, and maintains regulatory compliance.

I. Hazard Assessment and Characterization

The first critical step in any disposal procedure is a thorough hazard assessment. While a specific Safety Data Sheet (SDS) with comprehensive hazard information for this compound is not widely available[5], an evaluation of its constituent parts—a piperidine ring and a benzyloxyamine group—provides valuable insight.

Piperidine Derivatives: Piperidine itself is classified as a flammable liquid that is also toxic and corrosive, capable of causing severe skin burns and eye damage.[5][6][7][8][9] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

Waste Classification: All waste chemicals in a laboratory setting should be considered hazardous until proven otherwise.[10] Based on the potential hazards inherited from its piperidine scaffold, waste containing this compound should be managed as hazardous chemical waste.

II. Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against potential splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact, which could lead to irritation or absorption of the substance.[5]
Body Protection Flame-retardant lab coat or chemical-resistant apronProvides a barrier against spills and protects underlying clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any potential vapors or aerosols.

III. Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[11]

Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound, such as reaction mother liquors or chromatography fractions, should be collected in a separate, compatible liquid waste container.

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or acids unless the reaction chemistry is well understood.

Container Requirements: Waste containers must be:

  • Chemically Compatible: Use containers made of materials that will not react with or be degraded by the waste. Plastic is often preferred for its durability.[12]

  • Leak-Proof and Securely Sealed: Containers must have tight-fitting lids to prevent spills and the release of vapors.[11]

  • Properly Labeled: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Stored Safely: Keep waste containers in a designated satellite accumulation area that is well-ventilated and has secondary containment to capture any potential leaks.[10][12]

IV. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Protocol:

  • Identification: Identify the waste stream containing this compound, noting whether it is in solid or liquid form.

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Segregation: Ensure the waste is segregated from other incompatible chemical waste streams.

  • Container Selection: Choose a chemically compatible and properly sized hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container, clearly writing the full chemical name.

  • Waste Transfer: Carefully transfer the waste into the labeled container, avoiding spills.

  • Closure: Securely close the container lid.

  • Storage: Place the container in a designated and properly managed satellite accumulation area.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[8]

  • Documentation: Complete all necessary waste disposal documentation as required by your institution and local regulations.

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS department.

  • Control Ignition Sources: If the material is suspected to be flammable, remove all sources of ignition.[7]

  • Containment: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The materials used for cleanup must also be disposed of as hazardous waste.[10]

VI. Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in a fume hood. This rinse solvent must be collected as hazardous waste.

  • Washing: Wash the rinsed equipment with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

For more intensive decontamination, a multi-step process involving a detergent wash, hot water rinse, and an organic-free water rinse may be necessary.[13]

VII. Waste Minimization

In line with green chemistry principles and regulatory requirements, laboratories should actively seek to minimize the generation of chemical waste.[12][14]

  • Source Reduction: Order only the necessary quantities of starting materials to avoid surplus.

  • Inventory Management: Maintain a current inventory of chemicals to prevent the purchase of duplicates and the accumulation of outdated stock.

  • Process Modification: Where possible, modify experimental procedures to reduce the volume of waste generated.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • Echemi. (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • NIH PubChem. This compound.
  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
  • Unspecified Source. Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • ChemicalBook. (2025, July 16). (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide.
  • EPA. (2019, October 3). Operating Procedure.

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Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis of novel chemical entities is a daily endeavor. Among these is (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide, a molecule of interest in various drug discovery programs. While PubChem lists this compound as not classified for hazards under the Globally Harmonized System (GHS), it is a foundational principle of laboratory safety to treat all new or not fully characterized substances with a high degree of caution. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.

Understanding the Risk Profile: A Proactive Approach to Safety

This compound is a derivative of piperidine, a cyclic secondary amine. The inherent chemical properties of the piperidine ring system warrant a cautious approach. Piperidine itself is a flammable liquid and can cause severe skin and eye irritation. Although the toxicological properties of this specific derivative have not been extensively documented, a comprehensive risk assessment necessitates considering the potential hazards associated with its structural components.

Core Structural Features and Potential Hazards:

  • Piperidine Ring: The saturated heterocyclic amine core is the primary structural feature of concern. Piperidines can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • Carboxamide Group: While generally less reactive than other carbonyl compounds, carboxamides can still pose hazards and may have biological activity.

  • Benzyloxyamino Group: The presence of this group adds complexity to the molecule, and its specific contribution to the overall hazard profile is not well-established.

Given these considerations, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling this compound to minimize all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatN95 respirator or higher (if not in a fume hood)
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Handling Solid Compound Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area; N95 respirator recommended
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatWork in a well-ventilated area or fume hood

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes. A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice that provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated. For waste disposal involving larger volumes or prolonged contact, more robust gloves like butyl rubber are recommended.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. A chemical-resistant apron provides an additional layer of protection for the torso against larger splashes of corrosive or irritating substances.

  • Respiratory Protection: All operations that may generate dust or aerosols of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for low-dust-generating activities like weighing small quantities, an N95 respirator should be worn as a minimum precaution.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is critical for minimizing risks. The following step-by-step methodology should be adapted to your specific laboratory procedures.

Preparation and Weighing
  • Designated Area: Designate a specific area within the laboratory for handling this compound. Ensure the area is clean and uncluttered.

  • Fume Hood: Whenever possible, perform all manipulations, including weighing, within a certified chemical fume hood.

  • Spill Containment: Place absorbent, disposable bench paper on the work surface to contain any potential spills.

  • Weighing: Use a disposable weighing paper or a tared container to avoid contaminating the balance.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to prevent splashing. Keep containers closed when not in use.

Reaction and Purification
  • Apparatus Setup: Assemble all glassware and equipment within the chemical fume hood before introducing the compound.

  • Closed Systems: Whenever feasible, use closed systems for reactions to minimize the release of vapors or aerosols.

  • Temperature Control: Be mindful of reaction temperatures, as excessive heat can increase the volatility of the compound and its byproducts.

  • Purification: Conduct all purification steps, such as chromatography or recrystallization, within the fume hood.

Post-Procedure Decontamination
  • Work Surface: Decontaminate the work surface with an appropriate solvent and then with soap and water.

  • Glassware: Thoroughly clean all glassware that has been in contact with the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the compound is volatile or dusty, evacuate the entire laboratory and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the Safety Data Sheet (if available) or information on the compound's potential hazards.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, contaminated PPE, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain or in the regular trash.

Workflow and Emergency Response Diagram

The following diagram illustrates the logical flow for safely handling this compound and the immediate actions to take in an emergency.

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostProcedure Post-Procedure cluster_Emergency Emergency Response Prep 1. Risk Assessment & Don PPE Weigh 2. Weigh Compound in Fume Hood Prep->Weigh React 3. Conduct Reaction in Fume Hood Weigh->React Purify 4. Purify Compound in Fume Hood React->Purify Decon 5. Decontaminate Work Area & Glassware Purify->Decon Waste 6. Segregate & Label Hazardous Waste Decon->Waste Doff 7. Doff & Dispose of PPE Waste->Doff End Doff->End Procedure Complete Spill Spill Occurs MinorSpill Minor Spill: Absorb & Decontaminate Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate & Call EHS Spill->MajorSpill Major Exposure Personnel Exposure SkinEye Skin/Eye: Flush for 15 min Exposure->SkinEye Inhale Inhalation: Move to Fresh Air Exposure->Inhale Ingest Ingestion: Rinse Mouth Exposure->Ingest Medical Seek Medical Attention SkinEye->Medical Inhale->Medical Ingest->Medical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.